molecular formula C20H36 B1242903 Pimarane

Pimarane

Cat. No.: B1242903
M. Wt: 276.5 g/mol
InChI Key: GZHFBZCDMVGRTI-HROONELDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pimarane is a tricyclic diterpene, a significant class of naturally occurring compounds predominantly isolated from fungi and plants . This reagent presents a valuable scaffold for pharmaceutical and agricultural research due to its diverse and promising bioactivities. Recent studies on this compound-type diterpenes have identified potent antimicrobial properties , showing significant inhibitory effects against oral pathogens, including Streptococcus mutans , which suggests potential as a lead compound for developing novel anticariogenic agents . Furthermore, various this compound diterpenes isolated from fungal sources demonstrate cytotoxic activity against a range of human tumor cell lines, indicating their potential in anticancer research . A 2024 study identified the this compound diterpenoid Myrocin A, which exhibits anti-benign prostatic hyperplasia (BPH) activity by exerting antiproliferative effects in BPH-1 and WPMY-1 cells and suppressing the mRNA levels of the androgen receptor and its downstream targets . The broad spectrum of biological activities and novel skeletons of this compound diterpenes make them interesting targets for natural product chemistry, pharmacology, and drug discovery research . This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H36

Molecular Weight

276.5 g/mol

IUPAC Name

(2R,4aS,4bR,8aS,10aS)-2-ethyl-2,4b,8,8-tetramethyl-3,4,4a,5,6,7,8a,9,10,10a-decahydro-1H-phenanthrene

InChI

InChI=1S/C20H36/c1-6-19(4)13-10-16-15(14-19)8-9-17-18(2,3)11-7-12-20(16,17)5/h15-17H,6-14H2,1-5H3/t15-,16-,17-,19+,20+/m0/s1

InChI Key

GZHFBZCDMVGRTI-HROONELDSA-N

SMILES

CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C)C)C

Isomeric SMILES

CC[C@@]1(CC[C@H]2[C@H](C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C

Canonical SMILES

CCC1(CCC2C(C1)CCC3C2(CCCC3(C)C)C)C

Synonyms

3beta-hydroxy-19-O-acetyl-pimara-8(9),15-dien-7-one
pimarane

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Pimarane Diterpenes: Natural Sources, Distribution, and Biological Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimarane diterpenes are a class of tricyclic diterpenoids characterized by the this compound skeleton. These natural products are widely distributed in the plant and fungal kingdoms and have garnered significant interest in the scientific community due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, and underlying mechanisms of action of this compound diterpenes, with a focus on their potential for therapeutic applications.

Natural Sources and Distribution

This compound diterpenes are predominantly isolated from terrestrial plants and a wide array of fungi, including marine and endophytic species.[1][2][3] Their distribution is vast, with numerous compounds identified from various taxonomic groups.

Terrestrial Plants

A significant number of this compound diterpenes have been identified in various plant families. Notable examples include:

  • Asteraceae: Species such as Viguiera arenaria are a rich source of ent-pimarane diterpenes, including pimaradienoic acid.[4]

  • Meliaceae: This family is also known to produce this compound-type diterpenoids.

  • Nepeta adenophyta : This plant has been found to contain this compound diterpenoids with anti-inflammatory properties.[5]

Fungi

Fungi, in their vast diversity, are a prolific source of structurally unique this compound diterpenes.[1][3] Both terrestrial and marine-derived fungi have been shown to produce these compounds:

  • Eutypella sp.: This fungal genus, including species isolated from arctic and marine environments, is a notable producer of libertellenones, a series of this compound diterpenes with cytotoxic and anti-inflammatory activities.[6][7][8][9]

  • Aspergillus sp.: Various species of Aspergillus are known to synthesize this compound diterpenes.

  • Penicillium sp.: This genus is another significant fungal source of these compounds.

  • Endophytic Fungi: Fungi that reside within plant tissues are also a source of novel this compound diterpenes.

Marine Organisms

While less common than in plants and fungi, this compound diterpenes have also been isolated from marine organisms, such as soft corals and gorgonian corals.

Quantitative Data on this compound Diterpenes

The concentration and yield of this compound diterpenes can vary significantly depending on the source organism, environmental conditions, and extraction methods. The following table summarizes available quantitative data for representative this compound diterpenes.

This compound DiterpeneNatural SourceYield/ConcentrationReference
Pimaradienoic acidViguiera arenaria (dried roots)~0.36% (3.52 g from 980 g)[4]
Libertellenone HEutypella sp. D-1 (fermentation broth)4.88 mg/L (with ethanol (B145695) feeding)[7]

Experimental Protocols

The isolation and characterization of this compound diterpenes involve a series of chromatographic and spectroscopic techniques. Below are detailed methodologies for the extraction and purification of representative this compound diterpenes.

Extraction and Isolation of Pimaradienoic Acid from Viguiera arenaria

Source Material: Air-dried tuberous roots of Viguiera arenaria.

Protocol:

  • Extraction:

    • Grind the air-dried roots into a fine powder.

    • Extract the powdered material with dichloromethane (B109758) (CH₂Cl₂) using sonication for 30 minutes.[4]

    • Filter the extract and concentrate under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in a methanol (B129727):water (MeOH:H₂O, 9:1 v/v) mixture.[4]

    • Perform liquid-liquid partitioning against hexane (B92381) to remove nonpolar compounds.

    • Subsequently, partition the aqueous methanol phase with dichloromethane to extract the diterpenes.[4]

    • Concentrate the dichloromethane phase to yield the this compound-rich fraction.

  • Chromatographic Purification:

    • Subject the this compound-rich fraction to vacuum liquid chromatography (VLC) on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate (B1210297) (EtOAc).[4]

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Further purify the fractions containing pimaradienoic acid using flash chromatography with a hexane-EtOAc gradient.[4]

    • If necessary, perform preparative thin-layer chromatography (PTLC) using hexane-EtOAc or hexane-chloroform (CHCl₃) for final purification.[4]

    • Recrystallize the purified compound from methanol to obtain pure pimaradienoic acid.[4]

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods, including ¹H NMR and ¹³C NMR, and by comparison with reported data.[4]

Fermentation, Extraction, and Isolation of Libertellenones from Eutypella sp.

Source Organism: Eutypella sp. (e.g., D-1 strain).

Protocol:

  • Fungal Fermentation:

    • Culture the Eutypella sp. strain on a suitable medium, such as Potato Dextrose Broth (PDB).[10]

    • For enhanced production of certain libertellenones like Libertellenone H, supplement the culture medium with ethanol.[7]

    • Incubate the culture under appropriate conditions (e.g., 25°C, shaking at 150 rpm) for a sufficient period (e.g., 3-4 weeks).[10]

  • Extraction:

    • Separate the fungal mycelia from the culture broth by filtration.

    • Extract the culture broth with an equal volume of ethyl acetate (EtOAc) three times.[11]

    • Combine the organic extracts and concentrate under reduced pressure to yield the crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.[11]

    • Monitor the fractions by TLC.

    • Further purify the fractions containing libertellenones using reverse-phase chromatography (e.g., ODS) with a methanol-water gradient.[11]

    • Perform final purification of individual libertellenones by High-Performance Liquid Chromatography (HPLC) on a C18 column with an appropriate solvent system (e.g., acetonitrile/water or methanol/water).[11]

  • Structure Elucidation:

    • Characterize the purified compounds using spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMBC, HSQC).

Signaling Pathways and Mechanisms of Action

This compound diterpenes exert their biological effects through the modulation of key cellular signaling pathways. Their anti-inflammatory and cytotoxic activities are of particular interest for drug development.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

Pimaradienoic acid has been shown to exhibit significant anti-inflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][12][13]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (p65/p50) (in nucleus) NFkB->NFkB_nucleus translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_nucleus->Cytokines induces transcription Pimaradienoic_acid Pimaradienoic Acid Pimaradienoic_acid->IKK inhibits IkB_NFkB IκBα-NF-κB complex IkB_NFkB->IkB releases IkB_NFkB->NFkB releases

Figure 1. Anti-inflammatory mechanism of Pimaradienoic Acid via NF-κB inhibition.

As depicted in Figure 1, pro-inflammatory stimuli like lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex, which in turn phosphorylates the inhibitor of κB (IκBα). This phosphorylation leads to the degradation of IκBα and the release of the NF-κB dimer (p65/p50). The freed NF-κB then translocates to the nucleus, where it induces the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-1β. Pimaradienoic acid inhibits the activation of the IKK complex, thereby preventing the downstream signaling cascade and reducing the production of inflammatory mediators.[1][12]

Cytotoxic Activity: ROS-Mediated Apoptosis

Certain this compound diterpenes, such as libertellenone H, exhibit potent cytotoxic activity against cancer cells by inducing apoptosis through the generation of reactive oxygen species (ROS).

G cluster_cell Cancer Cell Libertellenone_H Libertellenone H Trx_system Thioredoxin (Trx) System Libertellenone_H->Trx_system inhibits ROS ROS (Reactive Oxygen Species) Libertellenone_H->ROS increases Trx_system->ROS normally reduces JNK JNK ROS->JNK activates cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis cJun->Apoptosis promotes

Figure 2. Cytotoxic mechanism of Libertellenone H via ROS-mediated apoptosis.

Figure 2 illustrates the proposed mechanism of action for libertellenone H. This this compound diterpene inhibits the thioredoxin (Trx) system, a major antioxidant system in cells. Inhibition of the Trx system leads to an accumulation of ROS, which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[5][14][15] Activated JNK phosphorylates the transcription factor c-Jun, which then promotes the expression of pro-apoptotic genes, ultimately leading to programmed cell death.

Conclusion

This compound diterpenes represent a structurally diverse and biologically active class of natural products with significant potential for the development of new therapeutic agents. Their widespread distribution in plants and fungi offers a rich resource for the discovery of novel compounds. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways involved in inflammation and cancer, provides a strong rationale for their further investigation in preclinical and clinical studies. This technical guide serves as a comprehensive resource for researchers and professionals in the field, providing foundational knowledge to facilitate future research and development efforts targeting this promising class of natural products.

References

An In-depth Technical Guide to the Pimarane Skeleton Biosynthesis Pathway in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimarane diterpenes are a class of tricyclic secondary metabolites found in both plants and fungi, exhibiting a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The unique chemical scaffolds of fungal this compound diterpenes make them attractive starting points for the development of new therapeutic agents.[2][4] This guide provides a comprehensive technical overview of the biosynthesis of the this compound skeleton in fungi, with a particular focus on the well-characterized pathway in the model organism Aspergillus nidulans. We will delve into the core enzymatic steps, the genetic organization of the biosynthetic pathway, regulatory mechanisms, and detailed experimental protocols for studying this pathway.

Core Biosynthesis Pathway of the this compound Skeleton

The biosynthesis of the this compound skeleton in fungi begins with the universal precursor for all diterpenes, geranylgeranyl diphosphate (B83284) (GGPP), which is derived from the mevalonate (B85504) pathway.[6][7] The formation of the characteristic tricyclic this compound core is a two-step cyclization reaction catalyzed by a bifunctional diterpene synthase.[2][8][9]

Step 1: Protonation-initiated Cyclization (Class II Terpene Cyclase Activity)

The first step involves the protonation-initiated cyclization of the linear GGPP molecule to form a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[2][6] This reaction is catalyzed by the class II terpene cyclase domain of the bifunctional enzyme, which contains a conserved DxDD motif.[7][9]

Step 2: Ionization-initiated Cyclization (Class I Terpene Cyclase Activity)

The second step is an ionization-initiated cyclization of ent-CPP to form the tricyclic this compound skeleton.[2][6] This reaction is catalyzed by the class I terpene cyclase domain of the same bifunctional enzyme. This domain contains a conserved DDXXD motif responsible for binding a divalent metal ion cofactor, typically Mg2+, which facilitates the removal of the diphosphate group and initiates the second cyclization event.[7][9] In Aspergillus nidulans, this two-step process leads to the formation of ent-pimara-8(14),15-diene (B1254163).[6][8][10]

Following the formation of the initial this compound skeleton, a variety of tailoring enzymes, most notably cytochrome P450 monooxygenases, can introduce further structural diversity through oxidation, hydroxylation, and other modifications.[3][11][12][13][14] These modifications are crucial for the diverse biological activities of the final this compound diterpenoid products.

Genetic Organization and Regulation

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are often clustered together in the genome, forming a biosynthetic gene cluster (BGC).[10] This is also the case for the this compound biosynthesis pathway in Aspergillus nidulans.

The A. nidulans this compound BGC contains the genes for:

  • HMG-CoA reductase: A key enzyme in the mevalonate pathway, providing the precursor for GGPP.[6][8][10]

  • GGPP synthase: Catalyzes the formation of GGPP from farnesyl diphosphate (FPP) and isopentenyl diphosphate (IPP).[6][8][10]

  • ent-pimara-8(14),15-diene synthase: The bifunctional diterpene synthase that forms the this compound skeleton.[2][8][9][10]

  • Cytochrome P450 monooxygenases: Responsible for the subsequent modification of the this compound skeleton.[10][11][12]

  • A pathway-specific transcription factor: A regulatory protein that controls the expression of the other genes in the cluster.[8][10]

Transcriptional Regulation

The expression of the this compound BGC in A. nidulans is controlled by a pathway-specific Zn(II)2Cys6 transcription factor named PbcR.[8][10] Overexpression of the pbcR gene has been shown to activate the entire gene cluster, leading to the production of ent-pimara-8(14),15-diene.[8][10] This provides a powerful tool for studying the pathway and for engineering fungal strains for enhanced production of this compound diterpenoids.

Quantitative Data

While specific kinetic parameters for the fungal ent-pimara-8(14),15-diene synthase are not yet available in the literature, data from related diterpene cyclases can provide an indication of their catalytic efficiency. The yields of this compound diterpenes can be significantly influenced by genetic and fermentation conditions.

Enzyme/ProductOrganismKm (µM)kcat (s-1)YieldReference
ent-Copalyl diphosphate synthase (ORF2)Streptomyces sp. strain KO-398813.7 ± 1.0 (for GGPP)3.3 x 10-2-[15]
Pimara-9(11),15-diene synthase (ORF3)Streptomyces sp. strain KO-39882.6 ± 0.2 (for ent-CDP)1.4 x 10-3-[15]
ent-pimara-8(14),15-dieneAspergillus nidulans (engineered)--48.5% recovery (sonication), 100% recovery (ASE)[15]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the this compound biosynthesis pathway.

Overexpression of the PbcR Transcription Factor in Aspergillus nidulans

This protocol describes a general method for overexpressing a gene of interest in A. nidulans using a nutritionally inducible promoter, such as the alcA promoter.

Materials:

  • A. nidulans recipient strain (e.g., a strain with auxotrophic markers for selection).

  • Expression vector containing the alcA promoter (e.g., pYTU).[10]

  • pbcR gene sequence.

  • Restriction enzymes and DNA ligase.

  • Protoplasting solution (e.g., containing Glucanex 200P).

  • Transformation buffer (e.g., PEG-CaCl2 based).

  • Selective and induction media.

Procedure:

  • Plasmid Construction: Clone the pbcR gene downstream of the alcA promoter in the expression vector. This can be achieved through standard restriction digestion and ligation or by using yeast homologous recombination.[10]

  • Protoplast Preparation: Grow the A. nidulans recipient strain in liquid minimal medium. Harvest the mycelia and treat with the protoplasting solution to generate protoplasts.

  • Transformation: Incubate the protoplasts with the expression plasmid in the transformation buffer.

  • Selection of Transformants: Plate the transformed protoplasts on selective minimal medium that lacks the nutrient for which the recipient strain is auxotrophic.

  • Induction of Gene Expression: Grow the selected transformants in a medium containing a non-repressing carbon source (e.g., glycerol) and then transfer to a medium containing an inducing carbon source (e.g., ethanol (B145695) or threonine) to activate the alcA promoter and drive the overexpression of pbcR.

  • Verification of Overexpression: Confirm the increased transcription of pbcR and other genes in the this compound BGC using quantitative real-time PCR (qRT-PCR).

Enzyme Activity Assay for Diterpene Synthase

This assay is designed to measure the activity of the ent-pimara-8(14),15-diene synthase by detecting the formation of the diterpene product.

Materials:

  • Cell-free extract from a fungal strain overexpressing the diterpene synthase or purified enzyme.

  • GGPP substrate.

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, and 5 mM DTT).[1]

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate).

  • GC-MS for product analysis.

Procedure:

  • Enzyme Reaction: In a microcentrifuge tube, combine the cell-free extract or purified enzyme with the assay buffer.

  • Initiate Reaction: Add GGPP to the reaction mixture to a final concentration of approximately 50 µM.[1]

  • Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1-3 hours).[1]

  • Extraction: Stop the reaction by adding an equal volume of organic solvent (e.g., hexane) and vortex vigorously. Centrifuge to separate the phases.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the ent-pimara-8(14),15-diene product.

Purification of Fungal Proteins by Affinity Chromatography

This protocol describes a general method for purifying a tagged protein (e.g., His-tagged or S-tagged) from a fungal extract.[1][16][17][18][19]

Materials:

  • Fungal mycelia expressing the tagged protein of interest.

  • Lysis buffer.

  • Affinity resin (e.g., Ni-NTA agarose (B213101) for His-tagged proteins or S-protein agarose for S-tagged proteins).[1]

  • Wash buffer.

  • Elution buffer (containing a competing agent like imidazole (B134444) for His-tags or a high salt concentration).

Procedure:

  • Cell Lysis: Disrupt the fungal mycelia in lysis buffer using methods such as grinding in liquid nitrogen or sonication to release the cellular proteins.

  • Binding: Incubate the cleared cell lysate with the affinity resin to allow the tagged protein to bind.

  • Washing: Wash the resin with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound protein from the resin using the elution buffer.

  • Analysis: Analyze the purified protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.

GC-MS Analysis for this compound Diterpenes

This protocol outlines a general method for the analysis of this compound diterpenes from fungal extracts using Gas Chromatography-Mass Spectrometry (GC-MS).[20][21][22][23][24]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., with a quadrupole or ion trap analyzer).

  • Capillary column suitable for terpene analysis (e.g., HP-5MS).

Sample Preparation:

  • Extract the fungal culture (mycelia and/or broth) with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or a hexane:ethyl acetate mixture).[15]

  • Concentrate the extract under reduced pressure.

  • If necessary, derivatize the sample (e.g., silylation) to improve the volatility and chromatographic properties of the analytes.

GC-MS Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Temperature Program: Start at a lower temperature (e.g., 50-80°C), ramp to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 5-10°C/min), and hold for a few minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-500

Data Analysis:

  • Identify the this compound diterpenes by comparing their retention times and mass spectra with those of authentic standards or by interpreting the fragmentation patterns.

  • Quantify the compounds by creating a calibration curve using standards of known concentrations.

Visualizations

This compound Biosynthesis Pathway

This compound Biosynthesis Pathway Mevalonate Pathway Mevalonate Pathway GGPP GGPP Mevalonate Pathway->GGPP Multiple Steps ent_CPP ent_CPP GGPP->ent_CPP Pimaradiene Synthase (Class II activity) ent_Pimaradiene ent_Pimaradiene ent_CPP->ent_Pimaradiene Pimaradiene Synthase (Class I activity) Modified_Pimaranes Modified_Pimaranes ent_Pimaradiene->Modified_Pimaranes Cytochrome P450s & other tailoring enzymes Regulation of this compound Gene Cluster PbcR_gene pbcR gene PbcR_protein PbcR Protein (Transcription Factor) PbcR_gene->PbcR_protein Transcription & Translation Pimarane_BGC This compound Biosynthetic Gene Cluster (HMG-CoA reductase, GGPP synthase, Pimaradiene synthase, P450s) PbcR_protein->Pimarane_BGC Activates Transcription Pimarane_Diterpenes Pimarane_Diterpenes Pimarane_BGC->Pimarane_Diterpenes Biosynthesis Experimental Workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Characterization cluster_in_vitro In Vitro Characterization genome_mining Genome Mining for This compound BGC overexpression Overexpression of PbcR/Synthase genome_mining->overexpression gene_knockout Gene Knockout of BGC genes genome_mining->gene_knockout metabolite_analysis Metabolite Analysis (GC-MS) overexpression->metabolite_analysis gene_knockout->metabolite_analysis protein_expression Heterologous Protein Expression & Purification metabolite_analysis->protein_expression enzyme_assay Enzyme Activity Assay protein_expression->enzyme_assay kinetic_analysis Kinetic Analysis enzyme_assay->kinetic_analysis

References

The Structural Kaleidoscope of the Sea: An In-depth Technical Guide to Pimarane Diterpenes from Marine Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely unexplored frontier, harbors a staggering diversity of life that has, in turn, yielded a treasure trove of unique natural products. Among these, pimarane diterpenes, a class of tricyclic terpenoids, have emerged as a particularly promising group of bioactive compounds. Isolated from a range of marine organisms, including fungi, sponges, and corals, these molecules exhibit a remarkable structural diversity that is matched by their wide array of pharmacological activities. This technical guide provides a comprehensive overview of the structural variety, biological activities, and experimental methodologies associated with this compound diterpenes of marine origin, with a focus on their potential for drug discovery and development.

A Spectrum of Bioactivity: this compound Diterpenes in Numbers

The therapeutic potential of marine-derived this compound diterpenes is underscored by their potent biological activities against various disease models. The following table summarizes key quantitative data for a selection of these compounds, highlighting their cytotoxic and antimicrobial properties.

Compound NameMarine SourceOrganism TypeBiological ActivityQuantitative Data (IC50/MIC)
Scopararane CMarine SedimentFungus (Eutypella scoparia FS26)CytotoxicityIC50: 35.9 µM (MCF-7)[1]
Scopararane DMarine SedimentFungus (Eutypella scoparia FS26)CytotoxicityIC50: 25.6 µM (MCF-7), 43.5 µM (SF-268), 46.1 µM (NCI-H460)[1]
Scopararane IMarine SedimentFungus (Eutypella sp. FS46)CytotoxicityIC50: 83.91 µg/mL (MCF-7), 13.59 µg/mL (NCI-H460), 25.31 µg/mL (SF-268)[1]
Asperolide DDeep-sea SedimentFungus (Aspergillus wentii SD-310)AntibacterialMIC: 16 µg/mL (Edwardsiella tarda)[2]
Aspewentins D-LDeep-sea SedimentFungus (Aspergillus wentii SD-310)AntibacterialMIC: 4.0 µg/mL (Edwardsiella tarda, Micrococcus luteus, Pseudomonas aeruginosa, Vibrio harveyi, V. parahemolyticus)[2]
Wentinoid ADeep-sea SedimentFungus (Aspergillus wentii SD-310)AntifungalMIC: 1.0 µg/mL (Fusarium graminearum), 4.0 µg/mL (Botryosphaeria dothidea)[3]
Libertellenone TEndolichenic FungusFungus (Pseudoplectania sp.)CytotoxicityIC50 values vary across different colorectal cancer cell lines[4]
Diaporthein BMarine Slug GutFungus (Penicillium sclerotiorum)AntimycobacterialMIC: 3.1 µg/mL (Mycobacterium tuberculosis)[5]

From Ocean to Benchtop: Experimental Protocols

The journey from a marine organism to a purified, structurally characterized this compound diterpene is a meticulous process involving several key experimental stages. The following protocols provide a detailed overview of the typical methodologies employed.

Isolation and Purification of Scopararanes from Eutypella scoparia

This protocol is based on the methods described for the isolation of scopararanes from the marine sediment-derived fungus Eutypella scoparia FS26.[6]

a. Fungal Cultivation and Extraction:

  • The fungus Eutypella scoparia FS26 is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB), prepared with 50% (v/v) seawater.

  • Large-scale fermentation is carried out in Fernbach flasks under static conditions at room temperature for a period of 4-6 weeks.

  • The culture broth and mycelia are separated by centrifugation or filtration.

  • The broth is exhaustively extracted with an organic solvent, typically ethyl acetate (B1210297) (EtOAc), multiple times to ensure complete extraction of secondary metabolites.

  • The mycelia are also extracted with EtOAc. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.

b. Chromatographic Fractionation and Purification:

  • Initial Fractionation (Silica Gel Chromatography): The crude extract is subjected to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. A stepwise gradient of solvents with increasing polarity (e.g., n-hexane/EtOAc, followed by EtOAc/methanol) is used to elute different fractions.

  • Intermediate Purification (Reversed-Phase and Size-Exclusion Chromatography): Bioactive fractions, identified through preliminary screening, are further purified using a combination of chromatographic techniques.

    • Reversed-Phase Chromatography: C18 reversed-phase silica gel is commonly used with a gradient of decreasingly polar solvents (e.g., methanol (B129727)/water or acetonitrile/water).

    • Size-Exclusion Chromatography: Sephadex LH-20 is often employed with a solvent such as methanol or a mixture of dichloromethane/methanol to separate compounds based on their size.

  • Final Purification (High-Performance Liquid Chromatography - HPLC): The final purification of individual compounds is typically achieved using semi-preparative or preparative HPLC. A reversed-phase column (e.g., C18 or phenyl-hexyl) is used with an isocratic or gradient elution of a solvent system like methanol/water or acetonitrile/water. The eluate is monitored by a UV detector to collect pure compounds.

Structure Elucidation

The determination of the chemical structure of a purified this compound diterpene relies on a combination of spectroscopic techniques.

a. Mass Spectrometry (MS):

  • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the accurate mass of the molecular ion, which allows for the calculation of the molecular formula.

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

  • 2D NMR: A suite of 2D NMR experiments is crucial for establishing the complete structure:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting different spin systems and establishing the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule.

c. Chiroptical Spectroscopy:

  • Electronic Circular Dichroism (ECD): The experimental ECD spectrum is often compared with the calculated ECD spectrum of possible stereoisomers to determine the absolute configuration of the molecule.

Visualizing the Workflow and Mechanisms

To better understand the processes involved in the study of marine this compound diterpenes, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and a key signaling pathway modulated by these compounds.

Experimental_Workflow A Marine Organism Collection (e.g., Fungus, Sponge) B Cultivation / Extraction A->B C Crude Extract B->C D Silica Gel Chromatography (VLC / Column) C->D E Fractionation D->E F Bioassay Screening (e.g., Cytotoxicity, Antimicrobial) E->F G Active Fractions F->G Identifies H Reversed-Phase Chromatography (C18) G->H I Size-Exclusion Chromatography (Sephadex LH-20) H->I J HPLC Purification I->J K Pure this compound Diterpene J->K L Structure Elucidation (NMR, MS, ECD) K->L M Structural & Bioactivity Data L->M

Caption: A generalized experimental workflow for the isolation and identification of this compound diterpenes.

ROS_JNK_Pathway Libertellenone T-Induced Apoptosis via ROS/JNK Pathway cluster_activation JNK Pathway Activation LT Libertellenone T ROS Increased ROS Production LT->ROS induces ASK1 ASK1 ROS->ASK1 activates MKK47 MKK4/7 ASK1->MKK47 phosphorylates JNK JNK MKK47->JNK phosphorylates pJNK p-JNK (activated) cJun c-Jun pJNK->cJun phosphorylates pcJun p-c-Jun (activated) Apoptosis Apoptosis pcJun->Apoptosis promotes

Caption: Libertellenone T induces apoptosis in cancer cells through the ROS/JNK signaling pathway.

Conclusion and Future Directions

The structural diversity of this compound diterpenes from marine organisms represents a fertile ground for the discovery of new therapeutic agents. Their potent cytotoxic and antimicrobial activities, coupled with novel mechanisms of action, make them attractive candidates for further preclinical and clinical development. The continued exploration of the marine environment, particularly of underexplored habitats and symbiotic relationships, is likely to unveil an even greater diversity of these fascinating molecules. Advances in analytical and spectroscopic techniques will further accelerate the process of their discovery and characterization. For drug development professionals, the unique scaffolds of marine-derived this compound diterpenes offer exciting opportunities for the design of novel therapeutics with improved efficacy and selectivity. The journey from the depths of the ocean to the pharmacy shelf is a long and challenging one, but the remarkable structural and biological diversity of marine this compound diterpenes suggests that it is a journey well worth undertaking.

References

An In-depth Technical Guide on the Isolation and Characterization of Novel Pimarane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for isolating and characterizing novel pimarane derivatives, a promising class of diterpenoids with a wide range of biological activities. The content herein is curated to assist researchers in navigating the complexities of natural product discovery and development, from initial extraction to final biological evaluation.

Introduction to this compound Diterpenoids

This compound diterpenoids are a large and structurally diverse family of natural products, primarily isolated from plants and fungi.[1] Their tricyclic core structure has been the subject of extensive research, leading to the discovery of numerous derivatives with significant pharmacological potential, including anti-inflammatory, antimicrobial, and cytotoxic activities.[2] This guide will focus on the practical aspects of isolating and characterizing novel this compound derivatives, with a particular emphasis on compounds sourced from fungi.

Isolation of Novel this compound Derivatives

The isolation of this compound derivatives from their natural sources is a multi-step process that requires careful optimization at each stage. A general workflow for this process is outlined below.

G cluster_0 Upstream Processing cluster_1 Downstream Processing cluster_2 Characterization Fungal Strain Selection Fungal Strain Selection Fermentation Fermentation Fungal Strain Selection->Fermentation Inoculation Extraction Extraction Fermentation->Extraction Harvesting Crude Extract Crude Extract Extraction->Crude Extract Fractionation Fractionation Crude Extract->Fractionation e.g., Column Chromatography Purification Purification Fractionation->Purification e.g., HPLC Pure Compound Pure Compound Purification->Pure Compound Structure Elucidation Structure Elucidation Pure Compound->Structure Elucidation NMR, MS Biological Assays Biological Assays Structure Elucidation->Biological Assays

Caption: General workflow for the isolation and characterization of this compound derivatives.

Experimental Protocol: Fungal Fermentation and Extraction

This protocol is a representative example for the cultivation of a fungus, such as Eutypella sp., and the subsequent extraction of its secondary metabolites.

  • Fungal Strain and Culture Preparation: The fungal strain (e.g., Eutypella sp. D-1) is maintained on Potato Dextrose Agar (B569324) (PDA) plates. A small piece of the agar with mycelium is used to inoculate a seed culture in Potato Dextrose Broth (PDB). The seed culture is incubated for 3-5 days at 28°C with shaking at 180 rpm.

  • Large-Scale Fermentation: The seed culture is then transferred to a larger volume of PDB medium. The production culture is incubated for 10-14 days at 28°C with shaking at 180 rpm.

  • Extraction: After incubation, the culture broth is separated from the mycelium by filtration. The broth is then extracted three times with an equal volume of ethyl acetate. The organic layers are combined and evaporated under reduced pressure to yield the crude extract.

Experimental Protocol: Isolation and Purification

The crude extract is a complex mixture of compounds that requires further separation to isolate the this compound derivatives.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest are further purified by preparative HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of methanol (B129727) and water. The elution is monitored by a UV detector, and peaks corresponding to individual compounds are collected.

Characterization of Novel this compound Derivatives

Once a pure compound is isolated, its chemical structure and biological activity are determined.

Structural Elucidation

The precise chemical structure of a novel compound is determined using a combination of spectroscopic techniques.

Table 1: Spectroscopic Data for a Hypothetical Novel this compound Derivative

TechniqueDataInterpretation
HRESIMS m/z [M+H]⁺ calculated for C₂₀H₃₀O₃: 319.2273, found: 319.2270Molecular formula established as C₂₀H₃₀O₃
¹H NMR δ 5.80 (dd, J=17.5, 10.5 Hz, 1H), 5.05 (d, J=17.5 Hz, 1H), 4.95 (d, J=10.5 Hz, 1H), 3.85 (m, 1H), 1.25 (s, 3H), 1.05 (s, 3H), 0.95 (s, 3H)Presence of a vinyl group, hydroxylated methine, and three methyl groups
¹³C NMR δ 148.5, 111.2, 78.5, 55.4, 48.7, 42.1, 39.8, 38.5, 36.7, 33.2, 28.9, 25.4, 21.8, 18.7, 16.5Carbon skeleton consistent with a this compound-type diterpenoid
2D NMR COSY, HSQC, HMBC correlationsElucidation of the connectivity of the carbon skeleton and the position of functional groups
Experimental Protocol: 2D NMR Analysis

2D NMR experiments are crucial for assembling the structure of a novel compound.

  • Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5 mL of a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube.

  • Data Acquisition: A suite of 2D NMR spectra is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher). Standard Bruker pulse programs are typically used.

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is key for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons, which helps to determine the relative stereochemistry.

  • Data Analysis: The spectra are processed and analyzed using appropriate software (e.g., MestReNova, TopSpin). The correlations observed in the 2D spectra are used to piece together the molecular structure.

Biological Characterization

The biological activity of novel this compound derivatives is assessed using various in vitro assays.

Table 2: Biological Activity of Selected this compound Derivatives

CompoundSource OrganismBiological ActivityIC₅₀ / MIC (µM)Reference
Libertellenone HEutypella sp.Cytotoxicity (K562 cells)7.67[3]
Eutypenoids A-CEutypella sp.Immunosuppressive activity-[4]
Scoparanes C-GEutypella scopariaCytotoxicity (MCF-7 cells)25.6 - 85.5[5]
Talascortenes C-GTalaromyces scorteusAntibacterial (E. coli)1 - 16[6]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., A549, HeLa, MCF-7) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivative (typically from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value is determined.

Signaling Pathway Analysis

Understanding the mechanism of action of a bioactive compound often involves investigating its effect on cellular signaling pathways. Some this compound derivatives have been shown to modulate the NF-κB signaling pathway, a key regulator of inflammation.

G cluster_0 Cytoplasm cluster_1 Nucleus This compound Derivative This compound Derivative IKK IKK This compound Derivative->IKK Inhibition IκBα IκBα IKK->IκBα Phosphorylation IκBα-p50/p65 IκBα-p50/p65 (Inactive) IκBα->IκBα-p50/p65 Sequesters p50/p65 p50/p65 p50/p65_n p50/p65 p50/p65->p50/p65_n Translocation IκBα-p50/p65->p50/p65 Release upon IκBα degradation Gene Transcription Inflammatory Gene Transcription p50/p65_n->Gene Transcription

Caption: Inhibition of the NF-κB signaling pathway by a this compound derivative.

This diagram illustrates how a this compound derivative can inhibit the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of the NF-κB (p50/p65) complex in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes in the nucleus.

Conclusion

The isolation and characterization of novel this compound derivatives is a challenging yet rewarding field of research. The diverse biological activities of these compounds make them attractive candidates for drug discovery and development. This guide has provided a detailed overview of the key experimental protocols and data analysis techniques involved in this process. By following these methodologies, researchers can effectively explore the rich chemical diversity of this compound diterpenoids and unlock their therapeutic potential.

References

A Deep Dive into Pimarane and Isopimarane: A Technical Guide to their Stereochemical Differences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimarane and isothis compound (B1252804) diterpenes represent a large and structurally diverse class of natural products with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[1][2][3] Their shared tricyclic carbon skeleton presents a significant challenge in structural elucidation, particularly in distinguishing between stereoisomers. This technical guide provides an in-depth analysis of the core stereochemical differences between this compound and isothis compound, focusing on the critical C-13 position. We will explore the key experimental techniques used for their differentiation, including detailed protocols and comparative data, to aid researchers in the unambiguous identification of these important compounds.

The Core Stereochemical Distinction: C-13 Epimers

The fundamental difference between the this compound and isothis compound skeletons lies in the stereochemistry at the C-13 chiral center. Pimaranes possess an α-oriented substituent at C-13 (typically a vinyl or ethyl group) and a β-oriented methyl group (C-17). Conversely, isopimaranes feature a β-oriented substituent at C-13 and an α-oriented methyl group (C-17). This epimeric relationship at C-13 is the defining characteristic that distinguishes these two classes of diterpenes.[1][4]

Data Presentation: Spectroscopic and Physical Data

The stereochemical variance at C-13 profoundly influences the spectroscopic and physical properties of this compound and isothis compound diterpenes. The following tables summarize key quantitative data used for their differentiation.

Table 1: Comparative ¹³C NMR Chemical Shifts (δ) of this compound and Isothis compound Skeletons

CarbonThis compound (Representative)Isothis compound (Representative)Key Observations
C-13 ~38-40 ppm~38-40 ppmSimilar chemical shifts, not a primary diagnostic marker.
C-14 ~45-47 ppm~45-47 ppmMinor differences, not consistently diagnostic.
C-15 ~148-150 ppm (vinyl CH)~148-150 ppm (vinyl CH)Dependent on the C-13 substituent, not the core skeleton.
C-16 ~110-112 ppm (vinyl CH₂)~110-112 ppm (vinyl CH₂)Dependent on the C-13 substituent, not the core skeleton.
C-17 ~28-30 ppm ~22-25 ppm Highly diagnostic. The C-17 methyl in pimaranes is deshielded compared to isopimaranes. [1][2]

Table 2: Optical Rotation of this compound vs. Isothis compound Derivatives

CompoundSpecific Rotation ([α]D)SolventReference
Pimaric Acid+75°Chloroform[Generic Value]
Isopimaric Acid0° to slightly negativeChloroform[Generic Value]

Note: Specific rotation values can vary significantly based on the specific derivative and solvent used. The values presented are illustrative of the general trend.

Mandatory Visualization

Stereochemical Difference at C-13

Caption: Core stereochemical difference between this compound and isothis compound at the C-13 position.

Experimental Workflow for Differentiation

workflow Workflow for this compound vs. Isothis compound Differentiation cluster_purification Sample Preparation cluster_analysis Spectroscopic & Crystallographic Analysis cluster_interpretation Data Interpretation & Conclusion Isolation Isolation & Purification of Diterpene NMR 1D & 2D NMR Spectroscopy (¹³C, DEPT, NOESY) Isolation->NMR Xray Single-Crystal X-ray Crystallography Isolation->Xray ECD Electronic Circular Dichroism (ECD) Spectroscopy Isolation->ECD C13_Shift Analysis of ¹³C NMR: C-17 Chemical Shift NMR->C13_Shift NOESY_Analysis Analysis of NOESY: Relative Stereochemistry NMR->NOESY_Analysis Xray_Structure Absolute Structure Determination Xray->Xray_Structure ECD_Spectrum Comparison of Experimental & Calculated ECD Spectra ECD->ECD_Spectrum Conclusion This compound or Isothis compound Structure Elucidation C13_Shift->Conclusion NOESY_Analysis->Conclusion Xray_Structure->Conclusion ECD_Spectrum->Conclusion

Caption: A typical experimental workflow for the differentiation of this compound and isothis compound isomers.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible differentiation of this compound and isothis compound isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry, with a focus on the C-13 position, through the analysis of ¹³C chemical shifts and Nuclear Overhauser Effect (NOE) correlations.

Methodology:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified diterpene in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups. This is crucial for the unambiguous assignment of the C-17 methyl signal.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY spectrum to establish through-space correlations between protons. A mixing time of 500-800 ms (B15284909) is typically used for molecules of this size.

  • Data Analysis:

    • ¹³C Spectrum: Identify the chemical shift of the C-17 methyl group. A value around 28-30 ppm is indicative of a this compound, while a value around 22-25 ppm suggests an isothis compound.[1][2]

    • NOESY Spectrum: Look for key NOE correlations. For example, in an isothis compound, an NOE between H-17 (the α-methyl) and other α-protons on the B-ring can help confirm its stereochemistry. Conversely, in a this compound, the β-oriented C-17 methyl will show different NOE correlations.[5][6]

Single-Crystal X-ray Crystallography

Objective: To determine the absolute three-dimensional structure of the molecule, providing definitive proof of its stereochemistry.

Methodology:

  • Crystallization:

    • Grow single crystals of the purified diterpene suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[7]

    • Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal motion.[7]

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. The Flack parameter is a critical value for determining the absolute configuration from the diffraction data of a chiral molecule.[8]

Electronic Circular Dichroism (ECD) Spectroscopy

Objective: To determine the absolute configuration of the molecule by comparing the experimental ECD spectrum with theoretically calculated spectra.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the purified diterpene in a suitable transparent solvent (e.g., methanol, acetonitrile). The concentration should be adjusted to give an absorbance of less than 1.0 in the UV-Vis spectrum.

  • Data Acquisition:

    • Record the ECD spectrum over a suitable wavelength range (typically 200-400 nm) using a CD spectropolarimeter.

  • Computational Modeling and Spectral Calculation:

    • Perform a conformational search for the this compound and isothis compound structures using computational chemistry software.

    • For the lowest energy conformers, calculate the theoretical ECD spectra using Time-Dependent Density Functional Theory (TD-DFT).[9][10][11]

  • Data Analysis:

    • Compare the experimental ECD spectrum with the calculated spectra for both the this compound and isothis compound epimers. A good match between the experimental and one of the calculated spectra allows for the assignment of the absolute configuration.[9][10]

Conclusion

The differentiation of this compound and isothis compound diterpenes is a critical task in natural product chemistry and drug discovery. While both share a common tricyclic core, the stereochemistry at C-13 gives rise to distinct spectroscopic and physical properties. A multi-pronged analytical approach, combining the diagnostic power of ¹³C NMR, the definitive structural information from X-ray crystallography, and the stereochemical insights from ECD spectroscopy, is essential for the unambiguous structural elucidation of these fascinating and biologically active molecules. This guide provides the foundational knowledge and detailed experimental frameworks necessary for researchers to confidently tackle the stereochemical challenges presented by the this compound and isothis compound families.

References

An In-depth Technical Guide to Ent-pimarane Diterpenoids from Medicinal Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ent-pimarane diterpenoids are a class of naturally occurring chemical compounds characterized by a tricyclic skeleton. Found in a variety of medicinal plants, these molecules have garnered significant attention from the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of ent-pimarane diterpenoids, focusing on their sources, isolation, and biological activities, with a special emphasis on their anti-inflammatory, cytotoxic, and antimicrobial properties. Detailed experimental protocols and mechanistic insights into their modes of action are also presented to aid researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Sources of Ent-pimarane Diterpenoids

Ent-pimarane diterpenoids have been isolated from a range of medicinal plants across different families. Some of the notable plant sources include:

  • Siegesbeckia species: Plants belonging to the genus Siegesbeckia, such as S. pubescens, S. orientalis, and S. glabrescens, are rich sources of ent-pimarane diterpenoids. These plants have a long history of use in traditional medicine for treating inflammatory conditions.[1][2]

  • Kaempferia species: Various species of the Kaempferia genus, including K. champasakensis, are known to produce pimarane-type diterpenoids with cytotoxic activities.[3]

  • Orthosiphon stamineus: This plant, commonly known as "cat's whiskers," is used in traditional medicine for its diuretic and anti-inflammatory properties and has been found to contain this compound-type diterpenes.

  • Croton species: Plants from the Croton genus have also been identified as sources of ent-pimarane diterpenoids.

Isolation and Purification of Ent-pimarane Diterpenoids

The isolation of ent-pimarane diterpenoids from plant material is a multi-step process that involves extraction, fractionation, and chromatography. A general workflow for this process is outlined below.

G plant_material Dried and Powdered Plant Material extraction Extraction (e.g., 70% Ethanol, reflux) plant_material->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partition Solvent Partitioning (e.g., EtOAc, n-BuOH) concentration->partition EtOAc_fraction Ethyl Acetate (EtOAc) Fraction partition->EtOAc_fraction yields BuOH_fraction n-Butanol (n-BuOH) Fraction partition->BuOH_fraction yields column_chromatography Column Chromatography (Silica Gel, Sephadex LH-20, RP-18) EtOAc_fraction->column_chromatography BuOH_fraction->column_chromatography fractions Collection of Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compounds Isolated Ent-pimarane Diterpenoids prep_hplc->pure_compounds G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKKα/β TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_complex p65/p50 IkBa->NFkB_complex degrades, releasing p65 p65 p50 p50 Nucleus Nucleus NFkB_complex->Nucleus translocates to p65_nuc p65 DNA DNA p65_nuc->DNA p50_nuc p50 p50_nuc->DNA Inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) DNA->Inflammatory_genes promotes transcription of ent_this compound Ent-pimarane Diterpenoids ent_this compound->IKK inhibits phosphorylation ent_this compound->IkBa inhibits degradation ent_this compound->NFkB_complex inhibits nuclear translocation G LPS LPS TLR4 TLR4 LPS->TLR4 MAP3K MAP3Ks (e.g., TAK1, ASK1) TLR4->MAP3K activates MAP2K MAP2Ks (MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K phosphorylates ERK ERK MAP2K->ERK phosphorylates JNK JNK MAP2K->JNK phosphorylates p38 p38 MAP2K->p38 phosphorylates AP1 AP-1 (c-Jun/c-Fos) ERK->AP1 activates JNK->AP1 activates p38->AP1 activates Inflammatory_response Inflammatory Response AP1->Inflammatory_response mediates ent_this compound Ent-pimarane Diterpenoids ent_this compound->ERK inhibits phosphorylation ent_this compound->JNK inhibits phosphorylation ent_this compound->p38 inhibits phosphorylation G seed_cells Seed RAW 264.7 cells in a 96-well plate incubate1 Incubate for 24 hours seed_cells->incubate1 treat_cells Treat cells with ent-pimarane diterpenoids incubate1->treat_cells stimulate_cells Stimulate with LPS (1 µg/mL) treat_cells->stimulate_cells incubate2 Incubate for 24 hours stimulate_cells->incubate2 collect_supernatant Collect cell culture supernatant incubate2->collect_supernatant griess_reaction Perform Griess Reaction collect_supernatant->griess_reaction measure_absorbance Measure absorbance at 540 nm griess_reaction->measure_absorbance calculate_inhibition Calculate % NO inhibition measure_absorbance->calculate_inhibition

References

The Pharmacological Potential of Pimarane Compounds: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimarane-type diterpenes, a diverse class of natural products found in plants and fungi, are emerging as a promising source of lead compounds in drug discovery.[1][2][3] Possessing a characteristic tricyclic skeleton, these compounds exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] Their diverse biological effects are attributed to their ability to modulate key cellular signaling pathways, such as NF-κB, MAP Kinase, and PI3K/Akt, and to induce apoptosis in cancer cells. This technical guide provides an in-depth overview of the pharmacological potential of this compound compounds, detailing their mechanisms of action, summarizing quantitative data on their bioactivities, and providing comprehensive experimental protocols for their investigation.

Introduction to this compound Diterpenes

This compound diterpenes are characterized by a tricyclic carbon skeleton derived from the precursor geranylgeranyl pyrophosphate.[1] Variations in the stereochemistry at key carbon atoms and the presence of different functional groups contribute to the vast structural diversity within this class of compounds, leading to a wide range of biological activities.[1] This structural diversity makes them attractive candidates for the development of novel therapeutics with potentially unique mechanisms of action.

Pharmacological Activities and Mechanisms of Action

This compound compounds have demonstrated significant potential in several key therapeutic areas. Their biological activities are often linked to their ability to interfere with critical cellular processes and signaling cascades.

Anticancer Activity

Numerous this compound diterpenes have exhibited potent cytotoxic effects against a variety of cancer cell lines.[4] Their anticancer activity is often mediated through the induction of apoptosis, or programmed cell death.

Mechanism of Action: Apoptosis Induction

This compound compounds can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process. Specifically, this compound diterpenes have been shown to induce the activation of initiator caspases, such as caspase-9 (intrinsic pathway) and caspase-8 (extrinsic pathway), which in turn activate the executioner caspase, caspase-3.[5][6] Activated caspase-3 is responsible for the cleavage of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Receptors Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 activation Caspase-3 Caspase-3 Caspase-8->Caspase-3 activation Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activation Caspase-9->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis execution This compound Compound This compound Compound This compound Compound->Caspase-8 This compound Compound->Caspase-9

Anti-inflammatory Activity

This compound diterpenes have demonstrated significant anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[7]

Mechanism of Action: Inhibition of Inflammatory Pathways

The anti-inflammatory effects of this compound compounds are largely attributed to their ability to suppress the NF-κB (Nuclear Factor kappa B) signaling pathway.[8] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This compound compounds can inhibit the activation of NF-κB, thereby preventing the transcription of these inflammatory mediators.[8]

Furthermore, some this compound diterpenes have been shown to modulate the MAP Kinase (Mitogen-Activated Protein Kinase) and PI3K/Akt (Phosphatidylinositol 3-kinase/Protein Kinase B) signaling pathways, which are also involved in the inflammatory response.[1][8] By interfering with these pathways, this compound compounds can further attenuate the inflammatory cascade.

Anti_Inflammatory_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB degradation releases Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NF-κB->Pro-inflammatory Genes (iNOS, COX-2, Cytokines) translocates to nucleus and activates transcription This compound Compound This compound Compound This compound Compound->IKK inhibits

Antimicrobial Activity

Several this compound diterpenes have shown promising activity against a range of pathogenic bacteria and fungi.[9] Their antimicrobial effects are often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Antiviral Activity

This compound compounds have also been investigated for their potential as antiviral agents.[10] Studies have reported their activity against various viruses, highlighting their potential for the development of new antiviral therapies.[10]

Quantitative Data on Bioactivities

The following tables summarize the reported cytotoxic, anti-inflammatory, and antimicrobial activities of selected this compound compounds.

Table 1: Cytotoxic Activity of this compound Diterpenes (IC50 values in µM)

CompoundCell LineIC50 (µM)Reference
Libertellenone HPANC-13.31 - 44.1[1]
Libertellenone MK5627.67[1]
Libertellenone MGlioblastoma stem-like cells18[1]
Scopararane CMCF-735.9[1]
Scopararane DMCF-725.6[1]
Aspergilone AKB3.51 (µg/mL)[1]
Kaempferiol IA54944.78[4]
Kaempferiol IHeLa25.97[4]
Kaempferiol IMCF-741.39[4]

Table 2: Anti-inflammatory Activity of this compound Diterpenes (IC50 values in µM)

CompoundAssayIC50 (µM)Reference
Libertellenone JNO production in RAW264.7 cells2.2 - 10.2[1]

Table 3: Antimicrobial Activity of this compound Diterpenes (MIC values in µg/mL)

CompoundMicroorganismMIC (µg/mL)Reference
Aspewentin D, F, G, HEdwardsiella tarda4.0[1]
Aspewentin D, F, G, HMicrococcus luteus4.0[1]
Aspewentin D, F, G, HPseudomonas aeruginosa4.0[1]
Aspewentin D, GFusarium graminearum2.0 - 4.0[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the pharmacological potential of this compound compounds.

Isolation and Purification of this compound Diterpenes

The isolation of this compound diterpenes from plant material typically involves a multi-step process of extraction and chromatographic separation.

Isolation_Workflow Plant Material (dried, powdered) Plant Material (dried, powdered) Extraction (e.g., Maceration, Soxhlet) Extraction (e.g., Maceration, Soxhlet) Plant Material (dried, powdered)->Extraction (e.g., Maceration, Soxhlet) subjected to Crude Extract Crude Extract Extraction (e.g., Maceration, Soxhlet)->Crude Extract yields Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning subjected to Fractions of Varying Polarity Fractions of Varying Polarity Solvent Partitioning->Fractions of Varying Polarity yields Column Chromatography (Silica Gel, Sephadex) Column Chromatography (Silica Gel, Sephadex) Fractions of Varying Polarity->Column Chromatography (Silica Gel, Sephadex) separated by Sub-fractions Sub-fractions Column Chromatography (Silica Gel, Sephadex)->Sub-fractions yields Preparative HPLC/TLC Preparative HPLC/TLC Sub-fractions->Preparative HPLC/TLC purified by Pure this compound Compound Pure this compound Compound Preparative HPLC/TLC->Pure this compound Compound yields

Protocol:

  • Extraction: The dried and powdered plant material is extracted with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of solvents) using techniques such as maceration or Soxhlet extraction.[11][12]

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • Column Chromatography: The resulting fractions are further separated by column chromatography using stationary phases like silica (B1680970) gel or Sephadex, with a gradient of mobile phase solvents.[4]

  • Purification: Final purification of the isolated compounds is achieved using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or preparative Thin-Layer Chromatography (TLC).[11]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of compounds.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with different concentrations of the this compound compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix it with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Absorbance Measurement: After a short incubation period, measure the absorbance at 540 nm. The absorbance is proportional to the amount of nitrite (B80452) (a stable product of NO) in the supernatant.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Protocol:

  • Serial Dilution: Prepare a series of two-fold dilutions of the this compound compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Incubation: Incubate the plate under appropriate conditions (temperature and time) for the growth of the microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Assay (Plaque Reduction Assay)

This assay is used to determine the ability of a compound to inhibit the replication of a virus.[10]

Protocol:

  • Cell Monolayer: Grow a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Infection: Infect the cell monolayer with a known amount of virus in the presence of various concentrations of the this compound compound.

  • Overlay: After an adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus.

  • Incubation and Staining: Incubate the plates for several days to allow for the formation of plaques (zones of cell death). Then, fix and stain the cells with a dye (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well. The reduction in the number of plaques in the presence of the compound compared to the control indicates antiviral activity.

Conclusion and Future Perspectives

This compound diterpenes represent a rich and diverse source of bioactive molecules with significant potential for the development of new drugs. Their demonstrated anticancer, anti-inflammatory, antimicrobial, and antiviral activities, coupled with their ability to modulate key signaling pathways, make them compelling candidates for further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this fascinating class of natural products. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their pharmacological properties through medicinal chemistry efforts, and evaluating their efficacy and safety in preclinical and clinical studies.

References

A Comprehensive Review of Pimarane Diterpenes (2000-2023): From Natural Sources to Pharmacological Insights

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pimarane diterpenes, a diverse class of tricyclic diterpenoids, have garnered significant attention in the scientific community over the past two decades. Primarily isolated from terrestrial plants, fungi, and marine organisms, these compounds exhibit a wide spectrum of biological activities, making them promising candidates for drug discovery and development. This technical guide provides a comprehensive review of the literature on this compound diterpenes from 2000 to 2023, focusing on their sources, biological activities with quantitative data, detailed experimental protocols for key assays, and the signaling pathways they modulate.

Structural Diversity and Sources of this compound Diterpenes

This compound diterpenes are characterized by a tricyclic carbon skeleton. Based on the stereochemistry at key chiral centers, they are classified into four main types: this compound, isothis compound, ent-pimarane, and ent-isothis compound.[1][2] These compounds are widespread secondary metabolites found in numerous plant families, as well as in various fungal and marine species.[1][2][3] Fungi, in particular, have been identified as a prolific source of this compound diterpenes with novel structures and significant bioactivities.[4][5]

Biological Activities of this compound Diterpenes

This compound diterpenes have demonstrated a remarkable array of pharmacological effects, including cytotoxic, anti-inflammatory, and antimicrobial activities.[1][2] The following tables summarize the quantitative data for some of the most studied this compound diterpenes and their derivatives.

Cytotoxic Activity

The cytotoxic potential of this compound diterpenes against various cancer cell lines has been extensively investigated, with many compounds exhibiting significant inhibitory effects. The half-maximal inhibitory concentration (IC50) values for several this compound diterpenes are presented in Table 1.

Table 1: Cytotoxic Activity of this compound Diterpenes (IC50 values)

CompoundSource OrganismCancer Cell LineIC50 (µM)Reference(s)
Compound 7 Hypomyces subiculosusA549 (Lung)44.5[3][5]
Libertellenone NEutypella sp. D-1K562 (Leukemia)7.67[3]
Libertellenone NEutypella sp. D-1MCF-7 (Breast)9.57[3]
Compounds 5 & 6 Icacina sp.MDA-MB-435 (Melanoma)2.91 - 7.60[3]
Compounds 5 & 6 Icacina sp.MDA-MB-231 (Breast)1.48 - 3.23[3]
Compounds 5 & 6 Icacina sp.OVCAR3 (Ovarian)1.48 - 3.23[3]
Scopararane CEutypella scopariaMCF-7 (Breast)35.9[4]
Scopararane DEutypella scopariaMCF-7 (Breast)25.6[4]
Scopararane IEutypella sp.Various13.6 - 83.9[4]
Libertellenone MStilbella fimetariaGlioblastoma stem-like cells18[4]
Libertellenone DLibertella sp.Various0.76[4]
Kaempferiol IKaempferia champasakensisA549 (Lung)44.78[6][7]
Kaempferiol IKaempferia champasakensisHeLa (Cervical)25.97[6][7]
Kaempferiol IKaempferia champasakensisMCF-7 (Breast)41.39[6][7]
Anti-inflammatory Activity

Several this compound diterpenes have shown potent anti-inflammatory properties, often by inhibiting the production of inflammatory mediators like nitric oxide (NO) and modulating key signaling pathways such as NF-κB.

Table 2: Anti-inflammatory Activity of this compound Diterpenes

CompoundSource OrganismAssayIC50 (µM)Reference(s)
13-oxo-8(14)-podocarpen-18-oic acidPinus pinasterNF-κB Inhibition3.90 - 12.06[3][8]
Pimaric acidPinus pinasterNF-κB Inhibition17.98 (HBEC3-KT), 23.96 (MRC-5)[9]
Isopimaric acidPinus pinasterNF-κB Inhibition10.79 (HBEC3-KT), 17.37 (MRC-5)[9]
Antimicrobial Activity

The antimicrobial potential of this compound diterpenes against a range of pathogenic bacteria has been well-documented. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible growth of a microorganism, are summarized in Table 3.

Table 3: Antimicrobial Activity of this compound Diterpenes (MIC values)

CompoundSource OrganismMicroorganismMIC (µg/mL)Reference(s)
ent-pimara-8(14),15-dien-19-oic acidViguiera arenariaVarious endodontic bacteria1 - 10[1][10]
ent-8(14),15-pimaradien-3β-olViguiera arenariaVarious endodontic bacteria1 - 10[1][10]
ent-pimara-8(14),15-dien-19-oic acid sodium saltViguiera arenariaVarious endodontic bacteria1 - 10[1][10]
Pimaric acidViguiera arenariaVarious oral pathogens2 - 8[2]
ent-8(14),15-pimaradien-3β-olViguiera arenariaVarious oral pathogens2 - 8[2]
7-oxo-dehydroabietic acidPinus pinasterS. aureus, S. pneumoniae, K. pneumoniae, P. aeruginosa12.80 - 25.55 (µM)[3][8]
13-oxo-8(14)-podocarpen-18-oic acidPinus pinasterS. aureus, S. pneumoniae, K. pneumoniae, P. aeruginosa9.80 - 24.31 (µM)[3][8]
Libertellenone GEutypella sp. D-1E. coli, B. subtilis, S. aureus16[3]

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound diterpenes.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Target cancer cell lines (e.g., A549, MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom plates

  • This compound diterpene stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[11]

  • Compound Treatment: Prepare serial dilutions of the this compound diterpene in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control (medium only).[11]

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[11][12]

  • Absorbance Measurement: Gently shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Assay in RAW 264.7 Cells)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium (DMEM)

  • 96-well plates

  • This compound diterpene stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) (NaNO2) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.[14][15]

  • Compound Treatment: Treat the cells with various concentrations of the this compound diterpene for 1 hour.[15]

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for another 24 hours.[14][15]

  • Nitrite Measurement: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of the Griess reagent in a new 96-well plate.[14]

  • Incubation and Absorbance Reading: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.[16]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve and determine the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • Test microorganism strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • This compound diterpene stock solution (in a suitable solvent like DMSO)

  • Positive control antibiotic

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Dilutions: Prepare serial two-fold dilutions of the this compound diterpene in the broth medium in the wells of a 96-well plate. The final volume in each well is typically 100 µL.[17][18]

  • Inoculum Preparation: Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10^5 CFU/mL in the wells.[17]

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. This will result in a final volume of 200 µL and a final bacterial concentration of approximately 2.5 x 10^5 CFU/mL. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).[17]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[17]

Signaling Pathways and Experimental Workflows

This compound diterpenes exert their biological effects by modulating various cellular signaling pathways. Furthermore, their discovery and characterization follow a systematic workflow from natural source to purified compound.

Signaling Pathways Modulated by this compound Diterpenes

The anti-inflammatory and cytotoxic effects of this compound diterpenes are often attributed to their interference with key signaling cascades, including the NF-κB and MAPK pathways.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor IKK IKK Complex receptor->IKK Activation This compound This compound Diterpenes This compound->IKK Inhibition NFkB_active Active NF-κB (p65/p50) This compound->NFkB_active Inhibition of Translocation IkBa IκBα IKK->IkBa Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation transcription Gene Transcription (Pro-inflammatory cytokines)

Caption: this compound diterpenes inhibit the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Cellular Stress / Growth Factors MAPKKK MAPKKK stimulus->MAPKKK This compound This compound Diterpenes ERK ERK This compound->ERK Inhibition of Phosphorylation JNK JNK This compound->JNK Inhibition of Phosphorylation p38 p38 This compound->p38 Inhibition of Phosphorylation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPKK->ERK Phosphorylation MAPKK->JNK Phosphorylation MAPKK->p38 Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, c-Jun) ERK->transcription_factors Activation JNK->transcription_factors Activation p38->transcription_factors Activation response Cellular Response (Inflammation, Proliferation, Apoptosis) transcription_factors->response

Caption: this compound diterpenes modulate the MAPK signaling pathway.

Experimental and Logical Workflows

The discovery of new this compound diterpenes and the elucidation of their biological activities follow a well-defined workflow, starting from the collection of natural materials to the identification of lead compounds.

Pimarane_Discovery_Workflow collection Collection of Natural Source (Plant, Fungus, Marine Organism) extraction Extraction (e.g., Maceration with organic solvents) collection->extraction fractionation Bioassay-Guided Fractionation (e.g., Column Chromatography) extraction->fractionation isolation Isolation of Pure Compounds (e.g., HPLC) fractionation->isolation bioactivity Biological Activity Screening (Cytotoxicity, Anti-inflammatory, Antimicrobial) fractionation->bioactivity Screening of fractions elucidation Structure Elucidation (NMR, MS, X-ray Crystallography) isolation->elucidation elucidation->bioactivity mechanism Mechanism of Action Studies (Signaling Pathways) bioactivity->mechanism lead_compound Lead Compound Identification mechanism->lead_compound

Caption: General workflow for the discovery of this compound diterpenes.

Conclusion

The period from 2000 to 2023 has been highly productive for research into this compound diterpenes. A vast number of new compounds with diverse structures and significant biological activities have been identified from a variety of natural sources. The cytotoxic, anti-inflammatory, and antimicrobial properties of these molecules, coupled with an increasing understanding of their mechanisms of action at the molecular level, underscore their potential as lead compounds for the development of new therapeutic agents. This guide provides a solid foundation for researchers and drug development professionals to further explore the promising pharmacological potential of this compound diterpenes. Future research should continue to focus on the isolation of novel this compound diterpenes from underexplored natural sources, the elucidation of their structure-activity relationships, and in-depth investigations into their mechanisms of action to pave the way for their clinical application.

References

Unveiling the Unconventional: A Technical Guide to Pimarane Diterpenes with Unique Chemical Skeletons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pimarane diterpenes, a diverse class of natural products derived from the C20 precursor geranylgeranyl diphosphate (B83284) (GGPP), have long been a focal point of phytochemical and pharmacological research.[1] While the classical this compound scaffold is common, a growing number of these compounds featuring unique chemical skeletons are being discovered, primarily from fungal and plant sources.[2][3] These structural modifications, ranging from ring cleavages and rearrangements to the absence of methyl groups, often correlate with potent and selective biological activities, making them attractive candidates for drug discovery and development. This guide provides an in-depth overview of selected this compound diterpenes with unconventional skeletons, detailing their biological activities, the experimental protocols for their study, and the signaling pathways they modulate.

Unique this compound Skeletons and Their Biological Significance

Nature's biosynthetic machinery often deviates from the canonical pathways, leading to the formation of structurally novel this compound diterpenes. These unique skeletons are not merely chemical curiosities; they often exhibit enhanced or entirely new biological properties compared to their more common counterparts.

Seco-Pimarane Diterpenes

Seco-pimaranes are characterized by the cleavage of one of the rings of the tricyclic this compound core. A notable example is muhenrin A , isolated from Munronia henryi, which features a unique 6,7-seco this compound skeleton. While it has shown weak inhibitory activity against nitric oxide (NO) production, its discovery opens avenues for exploring the structure-activity relationships of this subclass.[4] Another example includes 3,4-seco-pimarane diterpenoids isolated from Callicarpa nudiflora, which are currently under investigation for their biological potential.[5][6][7]

Nor-Pimarane Diterpenes

Nor-pimarane diterpenes are characterized by the absence of one or more methyl groups from the this compound skeleton. For instance, unusual 19-nor-pimarane-type diterpenes have been isolated from the tuber of Icacina trichantha. These compounds are structural analogues of other cytotoxic natural products, although they did not demonstrate the same level of activity, highlighting the subtle structural requirements for cytotoxicity.

This compound Diterpenes with Unconventional Functionalities

Many unique this compound diterpenes owe their novelty to unusual functional groups or rearranged skeletons. Botryopimrane A , isolated from the marine-derived fungus Botryotinia fuckeliana, possesses a distinctive Δ9,11 double bond within its this compound skeleton.[8] The scopararanes , such as scopararanes C and D from the marine-derived fungus Eutypella scoparia, are highly oxygenated this compound diterpenoids that have demonstrated moderate cytotoxicity against the MCF-7 breast cancer cell line.[8]

The libertellenones , a series of this compound-type diterpenes isolated from various fungi, represent a particularly rich source of unique skeletons and potent bioactivities. For example, libertellenone M has been shown to possess anti-inflammatory properties by inhibiting both the nuclear translocation of NF-κB and the activation of the NLRP3 inflammasome.[9] Libertellenone T induces apoptosis and autophagy in colorectal cancer cells through the activation of the ROS/JNK signaling pathway.[10]

Quantitative Biological Data

The following tables summarize the reported quantitative data for selected this compound diterpenes with unique skeletons, providing a comparative overview of their biological potency.

Table 1: Cytotoxicity of Unique this compound Diterpenes

CompoundSkeleton TypeCell LineIC50 (µM)Reference(s)
Scopararane COxygenated this compoundMCF-735.9[8]
Scopararane DOxygenated this compoundMCF-725.6[8]
Libertellenone HIsothis compound-typeVarious tumor cells3.31 - 44.1[2]
Libertellenone MThis compound-typeGlioblastoma stem-like cells18[8]
Libertellenone NThis compound-typeK5627.67[2]
19-O-acetylkirenolent-PimaraneRAW 264.7 (NO inhibition)5.9[11]

Table 2: Antimicrobial Activity of Unique this compound Diterpenes

CompoundSkeleton TypeMicroorganismMIC (µg/mL)Reference(s)
Compound from Talaromyces scorteus (unnamed)This compoundEscherichia coli8[8]
Compound from Talaromyces scorteus (unnamed)This compoundEscherichia coli1[8]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, offering a practical resource for researchers.

General Protocol for Isolation and Structure Elucidation

The discovery of novel this compound diterpenes typically follows a bioactivity-guided fractionation approach.

  • Extraction: The source material (e.g., fungal culture, plant material) is extracted with a suitable organic solvent, such as ethyl acetate (B1210297) or methanol, to obtain a crude extract.[5][12]

  • Fractionation: The crude extract is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., n-hexane/ethyl acetate) to separate the components based on polarity.[8]

  • Purification: Fractions showing biological activity are further purified using repeated column chromatography, preparative thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC) to yield pure compounds.[5]

  • Structure Elucidation: The chemical structure of the isolated compounds is determined using a combination of spectroscopic techniques, including:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[6][7]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are used to establish the connectivity and stereochemistry of the molecule.[6][7][13][14]

    • X-ray Crystallography: Provides unambiguous determination of the three-dimensional structure if suitable crystals can be obtained.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][4][15]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/well) and incubate overnight at 37°C in a 5% CO₂ atmosphere.[1]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[3]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a microorganism.[16][17][18][19][20]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).[18]

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 35-37°C for 24-48 hours).[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18][19]

Western Blot Analysis for Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.[21][22][23]

  • Cell Treatment and Lysis: Treat cells with the test compound and/or a stimulant (e.g., LPS to activate NF-κB). After treatment, lyse the cells in a buffer containing protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size by running the lysates on a polyacrylamide gel.[21]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[21]

  • Blocking: Block the membrane with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[23]

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, NLRP3, p-JNK), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.[21][23]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression levels.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by unique this compound diterpenes and a general experimental workflow for their discovery.

experimental_workflow cluster_collection Source Material cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation cluster_bioassay Biological Evaluation Source Fungal Culture or Plant Material Crude_Extract Crude Extract Source->Crude_Extract Solvent Extraction Fractionation Column Chromatography Crude_Extract->Fractionation Purification HPLC / Prep-TLC Fractionation->Purification Pure_Compound Pure Compound Purification->Pure_Compound Spectroscopy NMR, MS Pure_Compound->Spectroscopy Xray X-ray Crystallography Pure_Compound->Xray Bioassays Cytotoxicity, Antimicrobial, Anti-inflammatory Assays Pure_Compound->Bioassays Lead_Compound Lead Compound Spectroscopy->Lead_Compound Xray->Lead_Compound Bioassays->Lead_Compound

Caption: General workflow for the discovery of bioactive this compound diterpenes.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK pIkB p-IκBα IKK->pIkB Phosphorylation IkB IκBα NFkB NF-κB (p65/p50) pIkB->IkB Ubiquitination & Degradation NFkB_nucleus NF-κB (p65/p50) NFkB->NFkB_nucleus Nuclear Translocation Genes Pro-inflammatory Gene Expression (e.g., IL-1β, TNF-α) NFkB_nucleus->Genes Transcription LibM Libertellenone M LibM->NFkB_nucleus Inhibition nlrp3_pathway Signal1 Signal 1 (e.g., LPS) NLRP3 NLRP3 Signal1->NLRP3 Priming Signal2 Signal 2 (e.g., ATP) Inflammasome NLRP3 Inflammasome Assembly Signal2->Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome ProCasp1 Pro-Caspase-1 ProCasp1->Inflammasome Casp1 Active Caspase-1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b Mature IL-1β (Secretion) ProIL1b->IL1b Inflammasome->Casp1 Activation LibM Libertellenone M LibM->Inflammasome Inhibition ros_jnk_pathway LibT Libertellenone T Mitochondria Mitochondria LibT->Mitochondria ROS Increased ROS Mitochondria->ROS JNK JNK ROS->JNK pJNK p-JNK JNK->pJNK Phosphorylation Apoptosis Apoptosis pJNK->Apoptosis Autophagy Autophagy pJNK->Autophagy

References

Putative biosynthetic pathways of seco-pimarane diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Putative Biosynthetic Pathways of Seco-Pimarane Diterpenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diterpenes are a large and structurally diverse class of natural products built from a C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). Among these, pimarane-type diterpenes, characterized by a tricyclic carbon skeleton, are widely distributed in plants and fungi and exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3] A structurally intriguing subgroup is the seco-pimarane diterpenes, which are distinguished by the cleavage of a carbon-carbon bond within the this compound ring system. This ring-opening event generates unique molecular scaffolds and can significantly alter biological function.

This technical guide provides a comprehensive overview of the putative biosynthetic pathways leading to seco-pimarane diterpenes. While the precise enzymatic steps for seco-pimarane formation are still under investigation and largely considered putative, this document synthesizes the current understanding by detailing the established biosynthesis of the this compound precursor skeleton and the hypothesized, mechanistically plausible steps for subsequent ring cleavage. It details the key enzyme families involved, summarizes known seco-pimarane compounds, and provides detailed experimental protocols for researchers aiming to elucidate these pathways.

Part 1: Biosynthesis of the this compound Precursor Skeleton

The biosynthesis of all diterpenes begins with geranylgeranyl diphosphate (GGPP), which is synthesized from C5 isoprene (B109036) units—isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP)—derived from either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.[4][5] The formation of the this compound skeleton from GGPP is a two-step cyclization process catalyzed by diterpene synthases (diTPS).

  • Step 1: Protonation-Initiated Cyclization (Class II diTPS): The linear GGPP substrate first undergoes a protonation-initiated cyclization catalyzed by a Class II diTPS. This reaction forms a bicyclic intermediate, (+)-copalyl diphosphate ((+)-CPP). This is the committed step for a large family of related diterpenes.

  • Step 2: Ionization-Initiated Cyclization (Class I diTPS): The (+)-CPP intermediate is then utilized by a Class I diTPS. This enzyme catalyzes the ionization of the diphosphate moiety, initiating a second cyclization and rearrangement cascade that forms the tricyclic pimar-15-en-8-yl carbocation. Deprotonation of this cation yields the final pimaradiene skeleton.[6]

In fungi, these two catalytic functions can be present on a single bifunctional polypeptide, whereas in plants, they are typically carried out by two separate enzymes.[6]

Pimarane_Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP (+)-Copalyl Diphosphate ((+)-CPP) GGPP->CPP Class II diTPS (e.g., CPS) Cation Pimar-15-en-8-yl Carbocation CPP->Cation Class I diTPS (e.g., KS) Pimaradiene Pimaradiene Skeleton Cation->Pimaradiene Deprotonation invis1 invis2

Figure 1. General biosynthetic pathway to the this compound skeleton.

Part 2: Putative Ring-Cleavage Pathway to Seco-Pimaranes

The defining feature of a seco-pimarane is a cleaved ring. This transformation is hypothesized to be an oxidative process catalyzed by Cytochrome P450 monooxygenases (CYPs). CYPs are heme-thiolate enzymes renowned for their ability to functionalize hydrocarbon skeletons, primarily through hydroxylation.[7] However, their catalytic repertoire is vast and includes more complex reactions such as C-C bond formation and cleavage, which are essential for the biosynthesis of many specialized metabolites.[7][8][9][10]

The putative mechanism for seco-pimarane formation involves the CYP-mediated oxidation of a pimaradiene precursor. This likely proceeds through one or more hydroxylation events at adjacent carbon atoms, followed by further oxidation to a ketone. A subsequent Baeyer-Villiger-type oxidation or a similar radical-mediated C-C bond cleavage event, also catalyzed by a CYP, would result in the final ring-opened seco-structure.[7][9]

For example, the formation of a 6,7-seco-pimarane, such as Muhenrin A, is proposed to start from a pimaradiene precursor.[11] A CYP would first hydroxylate C-6 and/or C-7, followed by oxidative cleavage of the C6-C7 bond. Similarly, 3,4-seco-pimaranes, isolated from Callicarpa nudiflora, are believed to arise from the oxidative cleavage of the C3-C4 bond in a this compound precursor.[12][13]

Seco_Pimarane_Formation Pimaradiene Pimaradiene Precursor Hydroxylated Hydroxylated Intermediate Pimaradiene->Hydroxylated CYP-mediated Hydroxylation (O₂, NADPH) Oxidized Further Oxidized Intermediate (e.g., Ketone) Hydroxylated->Oxidized CYP-mediated Oxidation (O₂, NADPH) Secothis compound Seco-Pimarane Diterpene Oxidized->Secothis compound Putative CYP-mediated C-C Bond Cleavage (e.g., Baeyer-Villiger)

Figure 2. Putative pathway for CYP-mediated seco-pimarane formation.

Part 3: Data on Known Seco-Pimarane Diterpenes

While the pathways are putative, several seco-pimarane diterpenes have been isolated and structurally characterized. The table below summarizes key examples, their natural sources, and the location of the ring cleavage.

Compound Class Example Compound(s) Natural Source Cleavage Position Reference(s)
6,7-Seco-PimaraneMuhenrin AMunronia henryiC-6 / C-7[11]
3,4-Seco-PimaraneNudiflopene XCallicarpa nudifloraC-3 / C-4[12][13][14]
3,4-Seco-Isothis compoundNudiflopenes P-W, Y, AI-JICallicarpa nudifloraC-3 / C-4[12][13][14]
Ring Cleavage this compoundUnnamedHypomyces subiculosusNot specified[1]

Part 4: Experimental Protocols for Pathway Elucidation

Elucidating the biosynthetic pathway of a seco-pimarane requires the identification and functional characterization of the specific diTPS and CYP enzymes involved. The following protocols outline a standard approach for this process.

Experimental Workflow: From Candidate Gene to Function

The overall strategy involves identifying candidate genes from the source organism, expressing them in a heterologous host, and assaying the resulting enzymes for the expected catalytic activity.

Experimental_Workflow A 1. Source Organism (e.g., C. nudiflora) B 2. Transcriptome Sequencing & Co-expression Analysis A->B C 3. Identify Candidate Genes (diTPS, CYPs) B->C D 4. Gene Cloning & Vector Construction C->D E 5. Heterologous Expression (e.g., in S. cerevisiae) D->E F 6. In Vitro Enzyme Assay E->F Microsome preparation G 7. Product Analysis (GC-MS / LC-MS) F->G Substrate feeding H 8. Functional Confirmation G->H

Figure 3. Experimental workflow for enzyme function elucidation.
Protocol 1: Heterologous Expression of Plant CYPs in Saccharomyces cerevisiae

S. cerevisiae (yeast) is a robust host for expressing eukaryotic membrane-bound CYPs, as its endoplasmic reticulum (ER) provides the necessary environment for proper folding and integration.[15][16]

  • RNA Extraction and cDNA Synthesis: Extract total RNA from the tissue of the source organism where the target seco-pimarane is most abundant. Synthesize first-strand cDNA using a reverse transcriptase kit.

  • Gene Amplification and Cloning: Design primers to amplify the full-length coding sequences of candidate CYP genes. Use a high-fidelity polymerase for PCR. Clone the PCR products into a yeast expression vector (e.g., pYES-DEST52) that contains a galactose-inducible promoter (GAL1). Co-expression with a cytochrome P450 reductase (CPR) is often necessary for activity.[16][17]

  • Yeast Transformation: Transform the expression constructs into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/polyethylene glycol method. Select for successful transformants on appropriate dropout media.

  • Expression Induction: Grow a starter culture of the transformed yeast in selective glucose-containing medium. Inoculate a larger volume of induction medium containing galactose instead of glucose to induce protein expression. Incubate for 24-48 hours at a reduced temperature (e.g., 20-28°C) to improve protein folding.[18]

  • Microsome Preparation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an ice-cold extraction buffer containing protease inhibitors. Lyse the cells using glass beads and vigorous vortexing or a French press.

  • Differential Centrifugation: Centrifuge the lysate at low speed (e.g., 10,000 x g) to pellet cell debris. Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) to pellet the microsomal fraction, which contains the ER-localized CYP enzymes.

  • Storage: Resuspend the microsomal pellet in a small volume of storage buffer containing glycerol (B35011) and store at -80°C until use in enzyme assays.

Protocol 2: In Vitro Enzyme Assay and GC-MS Analysis

This protocol is used to determine the function of the expressed diTPS and CYP enzymes.

  • diTPS Assay:

    • Reaction Mixture: In a glass vial, prepare a reaction buffer containing the diTPS enzyme (as purified protein or cell-free extract), the substrate GGPP, and a divalent cation cofactor (typically MgCl₂).

    • Incubation: Overlay the aqueous reaction with a layer of a non-polar organic solvent (e.g., hexane (B92381) or dodecane) to trap the volatile terpene products. Incubate at 28-30°C for 2-4 hours.

    • Product Extraction: Vigorously vortex the vial to extract the hydrocarbon products into the organic layer.

  • CYP Assay:

    • Reaction Mixture: Prepare a reaction buffer containing the microsomal preparation (from Protocol 1), the putative pimaradiene substrate (product from the diTPS assay), and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺).

    • Incubation: Initiate the reaction by adding the substrate. Incubate at 28-30°C for 1-2 hours with shaking.

    • Product Extraction: Stop the reaction and extract the products using a solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate (B86663) and concentrate under a stream of nitrogen.

  • GC-MS Analysis:

    • Derivatization (Optional): For hydroxylated products, derivatization with a silylating agent (e.g., BSTFA) may be required to increase volatility for GC analysis.

    • Injection: Inject a sample of the organic extract onto a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

    • Analysis: Run a temperature program to separate the products. Identify the products by comparing their retention times and mass spectra with those of authentic standards (if available) and with mass spectral libraries (e.g., NIST).[19][20][21]

By sequentially testing diTPS candidates to produce the pimaradiene skeleton and then using that product to screen candidate CYPs, the specific enzymes responsible for the formation of seco-pimarane diterpenes can be identified. Further characterization using isotopic labeling can confirm the proposed rearrangement and cleavage mechanisms.[22][23]

Conclusion

The biosynthesis of seco-pimarane diterpenes represents a fascinating example of how nature generates chemical diversity through sequential enzymatic modifications. The pathway begins with the well-defined cyclization of GGPP by diterpene synthases to form a core this compound skeleton. The subsequent, and most defining, step is a putative ring-cleavage reaction catalyzed by Cytochrome P450 monooxygenases. Although the specific enzymes have yet to be characterized, the known catalytic capabilities of CYPs provide a strong mechanistic basis for this hypothesis. The experimental protocols outlined in this guide provide a clear roadmap for researchers to identify these elusive enzymes, thereby transforming the putative pathway into an elucidated one and opening avenues for the biotechnological production of these unique and potentially valuable compounds.

References

The Pervasive Presence of Pimarane Diterpenes: A Technical Guide to Their Occurrence, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimarane diterpenes are a significant class of tricyclic diterpenoids, characterized by a distinctive three-ring carbon skeleton. Widely distributed throughout the plant kingdom, these compounds exhibit a remarkable structural diversity and a broad spectrum of biological activities, making them a compelling subject for phytochemical research and drug discovery. This technical guide provides an in-depth overview of the occurrence of this compound diterpenes in various plant families, detailed experimental protocols for their isolation and characterization, and an exploration of the key signaling pathways through which they exert their effects.

Occurrence and Distribution of this compound Diterpenes in the Plant Kingdom

This compound diterpenes, along with their stereoisomers such as isothis compound, ent-pimarane, and ent-isothis compound, have been identified in a multitude of plant species. Their presence is particularly prominent in the Asteraceae (sunflower family), Lamiaceae (mint family), and Zingiberaceae (ginger family), among others. These compounds are often found in the roots, stems, leaves, and rhizomes of these plants.

Quantitative Data on this compound Diterpenes from Various Plant Sources

The following tables summarize the quantitative data on the yield and biological activity of representative this compound diterpenes isolated from different plant species. This data is crucial for assessing the potential of these plants as sources for these bioactive compounds.

Plant SpeciesFamilyThis compound DiterpeneYield/ConcentrationReference
Viguiera arenariaAsteraceaeent-pimara-8(14),15-dien-19-oic acidHigh concentration[1]
Juniperus servaschanicaCupressaceaeThis compound diterpene (unspecified)0.14% of dry leaves
Erythroxylum australeErythroxylaceaeTotal diterpenes0.09% - 1.8% (dry mass of stems)
Erythroxylum pictumErythroxylaceaeTotal diterpenes0.09% - 1.8% (dry mass of stems)
Croton insularisEuphorbiaceaeEBC-162 (cyclic conjugated diene)Not specified
This compound DiterpenePlant SourceBiological ActivityIC50 ValueReference
ent-pimara-8(14),15-dien-19-oic acid & derivativesViguiera arenariaAntibacterial< 10 µg/mL
Sigesbeckia JSigesbeckia glabrescensAnti-inflammatory (NO inhibition)58.74 µM
Marginols B, D-GKaempferia marginataAnti-inflammatory (NO inhibition)Potent
Orthosiphonone A derivativeOrthosiphon stamineusAnti-inflammatory (NO inhibition)35.0 µM

Experimental Protocols

The successful isolation and characterization of this compound diterpenes hinge on a series of well-executed experimental procedures. This section provides a detailed, generalized methodology that can be adapted for the extraction and analysis of these compounds from various plant matrices.

General Experimental Workflow

The overall process for isolating and identifying this compound diterpenes can be visualized as a multi-step workflow.

experimental_workflow plant_material Plant Material (e.g., roots, leaves) extraction Extraction (e.g., Maceration, Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract fractionation Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions purification Purification (e.g., Preparative HPLC) fractions->purification pure_compounds Pure this compound Diterpenes purification->pure_compounds structure_elucidation Structure Elucidation (NMR, MS, IR) pure_compounds->structure_elucidation final_structure Identified Structure structure_elucidation->final_structure NFkB_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p50/p65) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation This compound This compound Diterpenes This compound->ikk Inhibition dna DNA nfkb_nuc->dna Binding genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) dna->genes PPARg_pathway cluster_ligand Ligand cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Diterpenes pparg PPARγ This compound->pparg Activation pparg_rxr PPARγ-RXR Heterodimer pparg->pparg_rxr Heterodimerization with RXR ppre PPRE (Peroxisome Proliferator Response Element) pparg_rxr->ppre Binding genes Target Gene Transcription (Anti-inflammatory effects) ppre->genes

References

The Dawn of Pimarane Diterpenoids in Munronia: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Hefei, Anhui – In a significant advancement for natural product chemistry, scientists have for the first time reported the discovery of pimarane-type diterpenoids from Munronia henryi, a plant belonging to the Meliaceae family. This technical guide provides an in-depth overview of the isolation, characterization, and preliminary biological evaluation of these novel compounds, named Muhenrins A, B, and C, along with a known analogue. This discovery opens new avenues for phytochemical investigation within the Munronia genus, previously recognized for its limonoids and triterpenoids.

This whitepaper is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the foundational data and methodologies of this discovery.

Introduction to this compound Diterpenoids in Munronia

The genus Munronia is a small genus of shrubs found in Asia, known in traditional medicine for treating a variety of ailments.[1] Phytochemical studies on this genus have historically focused on limonoids and triterpenoids. However, a recent study on Munronia henryi has unveiled a new class of constituents for this genus: this compound-type diterpenoids.[2][3] This is a noteworthy discovery, as this compound diterpenoids are more commonly found in plant families such as Lamiaceae and Zingiberaceae.[1]

Three new this compound diterpenoids, Muhenrin A, Muhenrin B, and Muhenrin C, along with the known (5S, 9R, 10S, 12R, 13R)-12-hydroxyisopimara-8(14),15-dien-7-one, were isolated from the petroleum ether extract of M. henryi.[2][3] Muhenrin A is particularly unique as it possesses a rare 6,7-seco this compound skeleton.[2]

Data Presentation of Isolated this compound Diterpenoids

The following tables summarize the key quantitative data for the this compound diterpenoids isolated from Munronia henryi.

Table 1: Yield of Isolated this compound Diterpenoids from Munronia henryi

CompoundYield (mg)
Muhenrin A1.5
Muhenrin B2.55
Muhenrin C2.58
Known AnalogueNot specified

Table 2: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data

CompoundMolecular FormulaCalculated m/zFound m/z
Muhenrin AC₂₀H₃₀O₄357.2036 [M+Na]⁺357.2046 [M+Na]⁺
Muhenrin BC₂₀H₂₆O₄353.1723 [M+Na]⁺353.1720 [M+Na]⁺
Muhenrin CC₂₀H₂₈O₄355.1880 [M+Na]⁺355.1876 [M+Na]⁺

Table 3: ¹H NMR Spectroscopic Data (600 MHz, CDCl₃) for Muhenrins A-C

PositionMuhenrin A (δH, mult., J in Hz)Muhenrin B (δH, mult., J in Hz)Muhenrin C (δH, mult., J in Hz)
11.55, m; 1.08, m5.74, d, 9.81.62, m; 1.48, m
21.64, m; 1.52, m5.89, d, 9.81.62, m; 1.48, m
31.44, m; 1.38, m2.12, s2.45, dd, 18.5, 4.9; 2.37, dd, 18.5, 2.7
51.66, m-1.15, m
62.41, m; 2.31, m-2.05, m; 1.29, m
7--4.38, dd, 11.5, 5.0
92.08, m2.44, s1.63, m
111.78, m; 1.53, m1.75, m1.53, m; 1.47, m
12-4.41, s4.01, t, 2.8
145.38, s5.25, s5.31, s
155.73, dd, 17.4, 10.65.91, dd, 17.6, 10.95.88, dd, 17.5, 10.8
16a4.96, d, 10.65.04, d, 10.94.95, d, 10.8
16b4.82, d, 17.44.93, d, 17.64.92, d, 17.5
171.03, s1.12, s1.07, s
181.03, s1.14, s1.00, s
191.14, s1.03, s0.89, s
200.88, s1.11, s0.83, s

Table 4: ¹³C NMR Spectroscopic Data (150 MHz, CDCl₃) for Muhenrins A-C

PositionMuhenrin A (δC)Muhenrin B (δC)Muhenrin C (δC)
137.0127.139.0
218.9126.818.9
341.936.434.6
433.344.138.6
555.4144.854.8
630.6200.329.5
7177.1204.178.9
8174.9141.4135.2
958.657.152.1
1039.541.736.9
1118.419.318.0
1233.874.566.8
1347.146.847.8
14144.7156.0143.9
15147.1146.9148.5
16112.7112.0111.6
1724.524.324.6
1833.221.421.6
1921.617.014.6
2014.823.816.9

Experimental Protocols

Extraction and Isolation

The dried and powdered aerial parts of Munronia henryi (5.0 kg) were extracted with 95% ethanol. The concentrated extract was then partitioned between petroleum ether and water. The petroleum ether fraction (82.0 g) was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether-ethyl acetate (B1210297) (from 100:0 to 0:100) to yield eight fractions (Fr. A-H).

Further purification of these fractions was achieved through repeated column chromatography on silica gel, Sephadex LH-20, and semi-preparative HPLC to afford the pure compounds.

dot```dot graph Experimental_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.6, width=760]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

// Nodes Plant [label="Dried aerial parts of Munronia henryi (5.0 kg)"]; Extraction [label="Extraction with 95% Ethanol"]; Partition [label="Partition between Petroleum Ether and Water"]; PE_Fraction [label="Petroleum Ether Fraction (82.0 g)"]; Silica_CC1 [label="Silica Gel Column Chromatography\n(Petroleum Ether-EtOAc gradient)"]; Fractions [label="Fractions A-H"]; Purification [label="Repeated Chromatography\n(Silica Gel, Sephadex LH-20, HPLC)"]; Compounds [label="Pure Compounds:\nMuhenrin A (1.5 mg)\nMuhenrin B (2.55 mg)\nMuhenrin C (2.58 mg)\nKnown Analogue"];

// Edges Plant -> Extraction; Extraction -> Partition; Partition -> PE_Fraction; PE_Fraction -> Silica_CC1; Silica_CC1 -> Fractions; Fractions -> Purification; Purification -> Compounds; }

Caption: Generalized signaling pathways modulated by this compound diterpenoids.

Conclusion and Future Perspectives

The discovery of this compound diterpenoids in Munronia henryi marks a significant contribution to the phytochemistry of the Munronia genus. While the initial biological screening of Muhenrins A-C revealed modest activity, the unique chemical structures, particularly that of Muhenrin A, warrant further investigation and potential semi-synthetic modifications to enhance their therapeutic potential.

This finding encourages a broader phytochemical screening of other Munronia species for the presence of diterpenoids. Further studies are also needed to explore the full spectrum of biological activities of these new compounds and to elucidate their precise mechanisms of action. This pioneering work lays the groundwork for future research into the chemical diversity and pharmacological potential of the Munronia genus.

References

Pimarane Natural Products: A Technical Guide to Their Phytotoxic Properties for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pimarane diterpenes are a class of tricyclic natural products widely distributed in plants, fungi, and marine organisms.[1][2] These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, and cytotoxic effects.[1][2][3] A significant and increasingly studied bioactivity of this compound natural products is their phytotoxicity, presenting potential applications in agriculture as natural herbicides. This technical guide provides an in-depth overview of this compound natural products with phytotoxic properties, focusing on quantitative data, experimental protocols, and the underlying mechanisms of action.

Phytotoxic this compound Natural Products: Quantitative Data

Several this compound diterpenes have demonstrated significant phytotoxic effects. The following tables summarize the available quantitative data on their inhibitory activities against various plant species.

Table 1: Phytotoxicity of Momilactones

CompoundTarget Plant SpeciesBioassay EndpointIC50 / I50 (µM)Reference(s)
Momilactone A Echinochloa crus-galli (Barnyard grass)Root Growth91[No specific reference found]
Shoot Growth146[No specific reference found]
Momilactone B Echinochloa crus-galli (Barnyard grass)Root Growth6.9[No specific reference found]
Shoot Growth6.5[No specific reference found]
Lepidium sativum (Cress)Seedling GrowthInhibited at 1.8 nM/seedling[4]
Arabidopsis thalianaSeedling GrowthStronger inhibition than Momilactone A[4]

Table 2: Phytotoxicity of Sphaeropsidins and Chenopodolin

CompoundSource OrganismTarget Plant SpeciesObserved EffectConcentrationReference(s)
Sphaeropsidin A Diplodia cupressiCupressus sempervirens (Cypress), Lycopersicon esculentum (Tomato), Avena sativa (Oat)Browning and necrosis0.1 mg/mL[5]
Sphaeropsidin D Sphaeropsis sapinea f. sp. cupressiCupressus macrocarpaLeaf browning and necrosis0.1 mg/mL[No specific reference found]
Chenopodolin Phoma chenopodicolaMercurialis annua, Cirsium arvense, Setaria viridisNecrotic lesions2 mg/mL[No specific reference found]

Experimental Protocols for Phytotoxicity Bioassays

Standardized bioassays are crucial for evaluating and comparing the phytotoxic potential of natural products. The following are detailed methodologies for commonly employed assays.

Seed Germination and Seedling Growth Inhibition Assay (Filter Paper Method)

This method is widely used to assess the effect of compounds on seed germination and early seedling development.

a. Materials:

  • Test this compound natural product

  • Solvent (e.g., acetone, ethanol, DMSO)

  • Sterile distilled water

  • Petri dishes (9 cm diameter)

  • Sterile filter paper (e.g., Whatman No. 1)

  • Seeds of target plant species (e.g., lettuce (Lactuca sativa), cress (Lepidium sativum), barnyard grass (Echinochloa crus-galli))

  • Growth chamber or incubator with controlled temperature and light conditions

  • Forceps

  • Micropipettes

b. Preparation of Test Solutions:

  • Prepare a stock solution of the this compound natural product in a suitable solvent.

  • Prepare a series of dilutions from the stock solution to obtain the desired test concentrations. The final solvent concentration in all treatments, including the control, should be kept low (typically ≤ 0.5%) and constant.

  • The control group should contain the same concentration of the solvent as the test groups.

c. Experimental Procedure:

  • Place two layers of sterile filter paper in each Petri dish.

  • Apply a specific volume (e.g., 5 mL) of the test solution or control solution to the filter paper, ensuring it is evenly moistened.

  • Allow the solvent to evaporate completely in a fume hood.

  • Aseptically place a predetermined number of surface-sterilized seeds (e.g., 20) on the filter paper in each Petri dish.

  • Seal the Petri dishes with parafilm to maintain humidity.

  • Incubate the Petri dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16h light/8h dark photoperiod) for a specified duration (e.g., 5-7 days).

d. Data Collection and Analysis:

  • After the incubation period, count the number of germinated seeds. A seed is considered germinated when the radicle has emerged to a certain length (e.g., ≥ 2 mm).

  • Measure the root and shoot length of each germinated seedling.

  • Calculate the germination percentage and the percentage of root and shoot growth inhibition relative to the control.

  • Determine the IC50 or EC50 values (the concentration causing 50% inhibition) using probit analysis or other appropriate statistical methods.

Leaf Puncture Assay

This assay is suitable for assessing the direct phytotoxic effect of a compound on leaf tissue.

a. Materials:

  • Test this compound natural product

  • Solvent

  • Microsyringe

  • Healthy, young, fully expanded leaves of the target plant species

  • Moist chamber (e.g., a sealed container with moist filter paper)

b. Experimental Procedure:

  • Dissolve the this compound natural product in a suitable solvent to the desired concentration.

  • Using a microsyringe, apply a small droplet (e.g., 10 µL) of the test solution to the adaxial surface of the leaf.

  • Gently puncture the leaf through the droplet with a sterile needle to facilitate uptake.

  • The control leaf should be treated with the solvent only.

  • Place the treated leaves in a moist chamber and incubate under controlled light and temperature conditions.

c. Data Collection and Analysis:

  • Observe the leaves daily for the development of phytotoxic symptoms, such as chlorosis, necrosis, or lesions around the puncture site.

  • The severity of the symptoms can be scored on a qualitative scale, or the diameter of the necrotic lesion can be measured.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms underlying the phytotoxicity of this compound diterpenes are still under investigation. However, current evidence suggests that they primarily act by inhibiting seed germination and disrupting seedling growth.

For momilactones , it has been proposed that they may interfere with the degradation of essential storage proteins within the seed, thereby preventing the mobilization of nutrients required for germination and early growth.[4]

The general phytotoxic action of many terpenoids involves the induction of oxidative stress, disruption of cell membranes, and interference with hormonal signaling and photosynthesis. While specific targets for most this compound diterpenes in plants have not been definitively identified, the observed effects on germination and growth suggest interference with fundamental cellular and physiological processes.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_data Data Analysis Compound This compound Compound Stock Stock Solution Compound->Stock Solvent Solvent Solvent->Stock Dilutions Serial Dilutions Stock->Dilutions PetriDish Petri Dish with Filter Paper Dilutions->PetriDish Apply to filter paper Incubation Incubation PetriDish->Incubation Seeds Surface-Sterilized Seeds Seeds->PetriDish Place on filter paper Measurement Measure Germination, Root & Shoot Length Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50/EC50 Calculation->IC50 Phytotoxic_Signaling_Pathway cluster_compound External Stimulus cluster_cellular Cellular Response cluster_physiological Physiological Effect This compound This compound Diterpene Membrane Membrane Disruption This compound->Membrane ROS Reactive Oxygen Species (ROS) Production This compound->ROS Hormone Hormonal Imbalance This compound->Hormone Protein Inhibition of Protein Degradation This compound->Protein Germination Inhibition of Seed Germination Membrane->Germination Growth Inhibition of Seedling Growth ROS->Growth Hormone->Growth Protein->Germination Necrosis Necrosis / Lesions Growth->Necrosis

References

An In-depth Technical Guide to the Chemical Structures of Pimarane Diterpenes from Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimarane diterpenes represent a significant class of tricyclic diterpenoids that are widely distributed in the fungal kingdom.[1][2] Fungi, with their vast biodiversity, are a prolific source of novel secondary metabolites, including a rich array of this compound diterpenes exhibiting diverse and interesting biological activities.[3][4] These compounds, characterized by the this compound skeleton, have garnered considerable attention in the scientific community for their potential as leads in drug discovery, owing to their cytotoxic, antimicrobial, anti-inflammatory, and other pharmacological properties.[5][6][7] This guide provides a comprehensive overview of the chemical structures of this compound diterpenes isolated from fungi, their biosynthetic origins, and the experimental methodologies employed for their discovery and characterization.

Chemical Structures and Bioactivities of Fungal this compound Diterpenes

A remarkable diversity of this compound diterpenes has been isolated from various fungal genera, including Eutypella, Apiospora, Talaromyces, and marine-derived fungi.[1][8][9] These compounds often feature modifications to the core this compound scaffold, such as varying degrees of oxidation, hydroxylation, and glycosylation, which contribute to their structural diversity and biological activity.[4]

Below are tables summarizing the chemical structures and associated bioactivities of selected this compound diterpenes from fungal sources.

Table 1: this compound Diterpenes from Eutypella sp.

Compound NameFungal SourceBioactivityIC50 / MIC (µM)Reference
Eutypellone AEutypella sp.Weak cytotoxic activity-[1]
Eutypellone BEutypella sp.Weak cytotoxic activity-[1]
Libertellenone MEutypella sp. D-1Moderate cytotoxic activity against K562 and MCF-7 cell lines7.67 (K562), 9.57 (MCF-7)[5]
Libertellenone NEutypella sp. D-1Moderate cytotoxic activity against K562 and MCF-7 cell lines-[5]
Eutypellenone FEutypella sp. D-1Significant anti-inflammatory activity>60% NO inhibition at 10 µM[6][10]
Libertellenone YEutypella sp. D-1Significant anti-inflammatory activity>60% NO inhibition at 10 µM[6][10]
Libertellenone ZEutypella sp. D-1Significant anti-inflammatory activity>60% NO inhibition at 10 µM[6][10]
Scopararane DEutypella scoparia FS26Mild antiproliferative activity25.6 - 46.0[11]
Libertellenone AEutypella scoparia FS26Potent antiproliferative activity4.4 - 20.0[11]
Diaporthein BEutypella scoparia FS26Potent antiproliferative activity4.4 - 20.0[11]

Table 2: this compound Diterpenes from Other Fungal Genera

Compound NameFungal SourceBioactivityIC50 / MIC (µM)Reference
Talascortenes C-GTalaromyces scorteusAntimicrobial activity-[1]
Libertellenones U–WApiospora arundinisNo significant bioactivity observed in initial screens-[8]
Myrocin AApiospora arundinisAnti-benign prostatic hyperplasia (BPH) effects-[8]
Diaporthins BFungal strain HS-1 (from sea cucumber)Potent cytotoxic activity against KB and KBv200 cell lines10.6 (KB), 17.9 (KBv200)[11]
Isothis compound Diterpene (unnamed)Epicoccum sp. HS-1α-glucosidase inhibitory activity4.6 ± 0.1[12]
11-deoxydiaporthein AEpicoccum sp. HS-1α-glucosidase inhibitory activity11.9 ± 0.4[12]

Biosynthesis of this compound Diterpenes in Fungi

The biosynthesis of this compound diterpenes in fungi originates from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is formed through the mevalonate (B85504) pathway.[4] A key step in the formation of the tricyclic this compound skeleton is the cyclization of GGPP, catalyzed by a bifunctional diterpene synthase.[4] This process involves a series of carbocation intermediates, leading to the formation of the parent this compound hydrocarbon, ent-pimara-8(14),15-diene.[1][4] Subsequent modifications, such as oxidation, hydroxylation, and rearrangement, are catalyzed by various tailoring enzymes, giving rise to the vast array of this compound diterpenes found in nature.[4]

Biosynthesis_of_Pimarane_Diterpenes GGPP Geranylgeranyl Diphosphate (GGPP) Copalyl_PP Copalyl Diphosphate Intermediate GGPP->Copalyl_PP Diterpene Synthase (Class II) Pimaradienyl_Cation Pimaradienyl Cation Copalyl_PP->Pimaradienyl_Cation Diterpene Synthase (Class I) ent_Pimaradiene ent-Pimara-8(14),15-diene Pimaradienyl_Cation->ent_Pimaradiene Deprotonation P450s P450 Monooxygenases & Other Tailoring Enzymes ent_Pimaradiene->P450s Functionalized_Pimaranes Functionalized this compound Diterpenes P450s->Functionalized_Pimaranes Oxidation, Hydroxylation, etc.

Biosynthesis of this compound Diterpenes in Fungi.

Experimental Protocols

The discovery and characterization of this compound diterpenes from fungi involve a multi-step process encompassing fungal fermentation, extraction, isolation, and structure elucidation.

Fungal Fermentation and Extraction
  • Fungal Culture: The selected fungal strain is typically cultured on a suitable solid or in a liquid medium. Common media include Potato Dextrose Agar (PDA) or Potato Dextrose Broth (PDB). The culture is incubated for a period ranging from several days to weeks to allow for the production of secondary metabolites.[13]

  • Extraction: The fungal biomass and/or the culture broth are extracted with an organic solvent, most commonly ethyl acetate (B1210297) or methanol.[13] This process is often repeated multiple times to ensure complete extraction of the secondary metabolites. The resulting organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[13]

Isolation and Purification

The crude extract, a complex mixture of compounds, is subjected to various chromatographic techniques to isolate the individual this compound diterpenes.

  • Column Chromatography (CC): The crude extract is first fractionated using column chromatography over silica (B1680970) gel or other stationary phases.[13] A gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate or chloroform-methanol gradient) is used to elute different fractions.[13]

  • Medium-Pressure Liquid Chromatography (MPLC): Fractions obtained from column chromatography can be further purified using MPLC, which offers better resolution.[13]

  • High-Performance Liquid Chromatography (HPLC): The final purification of the isolated compounds is typically achieved using preparative or semi-preparative HPLC, often with a C18 column and a methanol-water or acetonitrile-water mobile phase.[14]

Structure Elucidation

The chemical structure of the purified this compound diterpenes is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the detailed structure, including:

    • ¹H NMR: To determine the number and types of protons.

    • ¹³C NMR and DEPT: To determine the number and types of carbons (CH₃, CH₂, CH, C).

    • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and piece together the molecular framework.[13][15]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry.[12]

Experimental_Workflow Fungal_Strain Fungal Strain Selection Fermentation Fermentation (Solid or Liquid Culture) Fungal_Strain->Fermentation Extraction Extraction with Organic Solvents (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Fungal Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative/Semi-preparative HPLC Fractions->HPLC Pure_Compound Pure this compound Diterpene HPLC->Pure_Compound Structure_Elucidation Structure Elucidation Pure_Compound->Structure_Elucidation Bioactivity Bioactivity Screening Pure_Compound->Bioactivity MS Mass Spectrometry (MS) Structure_Elucidation->MS NMR NMR Spectroscopy (1D and 2D) Structure_Elucidation->NMR Xray X-ray Crystallography (if crystalline) Structure_Elucidation->Xray

Workflow for Isolation and Identification of Fungal this compound Diterpenes.

Conclusion

Fungi are a proven and valuable source of structurally diverse this compound diterpenes with a wide range of biological activities. The continued exploration of fungal biodiversity, coupled with modern analytical techniques, promises the discovery of new this compound derivatives with potential applications in medicine and agriculture. The methodologies outlined in this guide provide a framework for the successful isolation, characterization, and evaluation of these promising natural products.

References

Methodological & Application

Total Synthesis of Bioactive ent-Pimarane Natural Products: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the total synthesis of a series of bioactive ent-pimarane natural products. It includes key experimental protocols, quantitative data from a divergent synthetic approach, and visualizations of the relevant biological pathways impacted by these compounds.

The ent-pimarane class of diterpenoids has garnered significant interest due to their diverse and potent biological activities, including anti-inflammatory and anticancer properties. A notable achievement in this field is the short, divergent, and enantioselective total synthesis of eight ent-pimarane natural products, as accomplished by Plangger, Magauer, and their team. Their strategy enables access to various structural analogs, facilitating the exploration of structure-activity relationships. This document details the synthetic route and biological implications of these fascinating molecules.

Synthetic Strategy Overview

The developed synthetic platform provides a versatile and efficient route to a range of ent-pimarane natural products. The core strategy relies on a few key transformations to construct the tricyclic skeleton and introduce stereochemical complexity. A late-stage diversification approach allows for the synthesis of multiple analogs from a common intermediate.

A retrosynthetic analysis of the ent-pimarane core reveals a strategy centered on the construction of the 6,6,6-tricyclic ring system. Key disconnections point to a late-stage installation of the C13 quaternary center and functionalization of the A and C rings from a common intermediate. The enantioselectivity of the entire synthesis is established early on through a Sharpless asymmetric dihydroxylation.

Data Presentation: Synthesis of ent-Pimarane Natural Products

The following table summarizes the quantitative data for the divergent synthesis of eight ent-pimarane natural products from a common intermediate. The yields and enantiomeric excess (ee) highlight the efficiency and stereoselectivity of the synthetic route.

CompoundNumber of Steps from Common IntermediateOverall YieldEnantiomeric Excess (ee)
Norflickinflimiod A35.6%>99%
Norflickinflimiod B53.2%>99%
Flickinflimiod B62.8%>99%
1-Deoxyflickinflimiod B63.0%>99%
Norflickinflimiod C44.1%>99%
ent-Pimaradienoic acid53.8%>99%
ent-Pimaradien-15-ol54.5%>99%
ent-Pimaradien-16-ol54.2%>99%

Experimental Protocols

Detailed methodologies for the key experiments in the total synthesis of ent-pimarane natural products are provided below. These protocols are based on the successful synthesis reported in the literature and are intended to be a guide for researchers in the field.

Protocol 1: Sharpless Asymmetric Dihydroxylation

This reaction establishes the crucial C3 stereocenter and sets the enantioselectivity for the entire synthesis.

Materials:

Procedure:

  • To a solution of the geranyl arene precursor (1.0 equiv) in a 1:1 mixture of t-BuOH and H₂O at 0 °C, add AD-mix-β (1.4 g per mmol of alkene) and methanesulfonamide (1.0 equiv).

  • Stir the reaction mixture vigorously at 0 °C until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by adding solid sodium sulfite (1.5 g per mmol of alkene) and warm the mixture to room temperature.

  • Stir for an additional hour.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired chiral diol.

  • Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: Brønsted Acid-Catalyzed Cationic Bicyclization

This key step constructs the tricyclic core of the ent-pimarane skeleton.

Materials:

  • Chiral epoxide precursor

  • Triflic acid (TfOH) or another suitable Brønsted acid

  • Hexafluoroisopropanol (HFIP)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Prepare a stock solution of the Brønsted acid catalyst (e.g., 10 mol% TfOH in HFIP).

  • To a solution of the chiral epoxide precursor (1.0 equiv) in HFIP at the desired temperature (e.g., -20 °C to 0 °C), add the catalyst solution dropwise.

  • Stir the reaction mixture at this temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the tricyclic product.

Protocol 3: Rhodium-Catalyzed Arene Hydrogenation

This reaction reduces the aromatic A-ring to the corresponding cyclohexane, completing the core structure of the ent-pimarane natural products.

Materials:

  • Tricyclic aromatic precursor

  • Rhodium on alumina (B75360) (Rh/Al₂O₃) or another suitable rhodium catalyst

  • Methanol (MeOH) or another suitable solvent

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • In a high-pressure vessel, dissolve the tricyclic aromatic precursor (1.0 equiv) in methanol.

  • Add the rhodium catalyst (e.g., 5-10 mol% Rh/Al₂O₃).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully release the hydrogen pressure.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography to obtain the hydrogenated ent-pimarane core.

Biological Activity and Signaling Pathways

ent-Pimarane natural products have been shown to possess significant biological activities, primarily as inhibitors of the 5-lipoxygenase (5-LOX) pathway and as non-redox active inhibitors of ferroptosis.

5-Lipoxygenase (5-LOX) Inhibition

The 5-LOX pathway is a critical component of the inflammatory response, responsible for the biosynthesis of leukotrienes from arachidonic acid.[1] Overproduction of leukotrienes is implicated in a variety of inflammatory diseases. Certain ent-pimarane diterpenoids have been found to inhibit the formation of pro-inflammatory leukotrienes and other 5-lipoxygenase products.[2]

five_LOX_pathway Arachidonic_Acid Arachidonic Acid five_LOX 5-Lipoxygenase (5-LOX) Arachidonic_Acid->five_LOX Substrate five_HPETE 5-HPETE five_LOX->five_HPETE LTA4 Leukotriene A4 (LTA4) five_HPETE->LTA4 LTB4 Leukotriene B4 (LTB4) LTA4->LTB4 LTA4 Hydrolase LTC4 Leukotriene C4 (LTC4) LTA4->LTC4 LTC4 Synthase Pro_inflammatory Pro-inflammatory Effects LTB4->Pro_inflammatory LTC4->Pro_inflammatory ent_Pimaranes ent-Pimarane Natural Products ent_Pimaranes->five_LOX Inhibition

Caption: Inhibition of the 5-Lipoxygenase pathway by ent-pimarane natural products.

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3] Unlike many known ferroptosis inhibitors that act as antioxidants or iron chelators, certain ent-pimaranes inhibit ferroptosis through a non-redox mechanism, suggesting a novel mode of action.[2] This makes them valuable tools for studying this cell death pathway and potential therapeutic leads.

ferroptosis_pathway PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes Lipid_Peroxidation Lipid Peroxidation PUFA->Lipid_Peroxidation Iron-dependent ROS generation GPX4 GPX4 Lipid_Peroxidation->GPX4 Substrate for Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxidation->Ferroptosis Lipid_Alcohols Non-toxic Lipid Alcohols GPX4->Lipid_Alcohols Reduces ent_Pimaranes ent-Pimarane Natural Products Unknown_Target Novel Cellular Target/ Mechanism ent_Pimaranes->Unknown_Target Unknown_Target->Lipid_Peroxidation Inhibition

Caption: Proposed non-redox inhibition of ferroptosis by ent-pimarane natural products.

Conclusion

The divergent total synthesis of ent-pimarane natural products provides a powerful platform for the discovery and development of new therapeutic agents. The detailed protocols and data presented herein are intended to facilitate further research in this exciting area of natural product synthesis and chemical biology. The unique biological activities of these compounds, particularly their non-classical inhibition of ferroptosis, warrant further investigation to elucidate their precise mechanisms of action and therapeutic potential.

References

Application Notes & Protocols: Spectroscopic Methods for Pimarane Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Pimarane-type diterpenoids are a large and structurally diverse class of natural products characterized by a tricyclic carbon skeleton.[1] These compounds, isolated from various plants and fungi, exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making them attractive targets for drug discovery and development.[1][2][3] The precise elucidation of their chemical structure, including stereochemistry, is crucial for understanding structure-activity relationships and for the development of synthetic analogues. This document provides a detailed guide to the integrated spectroscopic methods and protocols used for the complete structural characterization of this compound diterpenoids.

The Integrated Spectroscopic Workflow

The unambiguous identification of this compound diterpenoids is rarely accomplished with a single technique.[2] A synergistic approach combining several spectroscopic methods is essential. High-Resolution Mass Spectrometry (HRMS) provides the molecular formula. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy identify functional groups and conjugated systems, respectively. The core structural framework and relative stereochemistry are pieced together primarily using a suite of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments. Finally, the absolute configuration is often determined using chiroptical methods like Electronic Circular Dichroism (ECD) or X-ray crystallography.[1][4]

G General Workflow for this compound Structure Elucidation cluster_start cluster_primary Primary Analysis cluster_secondary Detailed Structural Elucidation cluster_tertiary Absolute Configuration cluster_end Start Isolation of this compound (e.g., from plant/fungal extract) HRMS HRMS Analysis (Molecular Formula) Start->HRMS NMR_1D 1D NMR (¹H, ¹³C, DEPT) (Initial Structural Features) Start->NMR_1D IR_UV IR & UV-Vis (Functional Groups, Conjugation) Start->IR_UV NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Planar Structure) HRMS->NMR_2D NMR_1D->NMR_2D IR_UV->NMR_2D NOESY NOESY/ROESY (Relative Stereochemistry) NMR_2D->NOESY ECD ECD Spectroscopy (Comparison with Calculation) NOESY->ECD Xray Single Crystal X-ray (Unambiguous 3D Structure) NOESY->Xray End Final Structure Confirmed ECD->End Xray->End

A typical workflow for this compound structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of this compound diterpenoids.[2][5] A combination of 1D and 2D experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular skeleton.

1D NMR: ¹H and ¹³C Spectra

The 1D proton (¹H) and carbon (¹³C) NMR spectra provide the initial and most fundamental information. The this compound skeleton has several characteristic signals.

  • ¹H NMR : Key signals often include two or three singlet methyl groups (C-18, C-19, C-20), and a vinyl group (C-15/C-16) which appears as an ABX spin system.[2][6] For example, a terminal vinyl group gives characteristic signals around δH 5.8-6.0 (dd, H-15) and δH 4.9-5.2 (m, H-16a and H-16b).[7]

  • ¹³C NMR & DEPT : The combined analysis of the ¹³C and Distortionless Enhancement by Polarization Transfer (DEPT) spectra reveals the total number of carbons and classifies them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.[2] This is critical for confirming the diterpene nature (20 carbons) of the core skeleton and identifying modifications.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for a this compound Skeleton (Note: Shifts are highly dependent on substitution and stereochemistry. Data is compiled from various sources.[2][8])

PositionCarbon Type¹³C Chemical Shift (δC, ppm)¹H Chemical Shift (δH, ppm)
C-1CH₂35-401.0-1.8
C-4C30-35-
C-5CH45-551.0-1.5
C-10C35-45-
C-13C35-45-
C-15CH145-1505.8-6.0
C-16CH₂110-1154.9-5.2
C-17CH₃20-300.8-1.2
C-18CH₃25-350.8-1.2
C-19CH₃15-250.8-1.2
C-20CH₃14-200.8-1.0
2D NMR: Establishing Connectivity

2D NMR experiments are indispensable for assembling the this compound framework by revealing through-bond correlations.[2][9]

  • COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically over two or three bonds (¹H-¹H J-coupling).[10] It is used to trace out spin systems, such as the connection from H-1 through H-2 to H-3, or the protons within a side chain.[6][7]

  • HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates each proton with the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[11] This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, proton signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : This is arguably the most crucial experiment for elucidating the complete carbon skeleton.[12] HMBC shows correlations between protons and carbons over two or three bonds (and sometimes four in conjugated systems).[11] These long-range correlations are used to connect the spin systems identified by COSY and to place quaternary carbons, thereby assembling the entire molecular structure.[7]

G Key HMBC Correlations in a this compound Skeleton cluster_nodes cluster_labels This compound H20 H20->this compound C-1, C-5, C-9, C-10 H18 H18->this compound C-3, C-4, C-5, C-19 H19 H19->this compound C-3, C-4, C-5, C-18 H15 H15->this compound C-13, C-14 H9 H9->this compound C-8, C-10, C-11 L20 H-20 L18 H-18 L19 H-19 L15 H-15 L9 H-9

Key HMBC correlations for assembling the this compound core.
Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation :

    • Accurately weigh 5-10 mg of the purified this compound sample.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD). CDCl₃ is commonly used for diterpenoids.[2][8]

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[13][14]

    • Insert the sample, lock onto the deuterium (B1214612) signal of the solvent, and shim the magnetic field to achieve homogeneity.

    • Set the sample temperature to a constant value, typically 298 K (25°C), to ensure chemical shifts are comparable between experiments.[15]

  • Data Acquisition :

    • ¹H NMR : Acquire a standard 1D proton spectrum.

    • ¹³C NMR : Acquire a proton-decoupled ¹³C spectrum.

    • DEPT-135 : Run a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.

    • COSY : Acquire a gradient-selected COSY (gCOSY) experiment.

    • HSQC : Acquire a gradient-selected, sensitivity-enhanced HSQC experiment.

    • HMBC : Acquire a gradient-selected HMBC experiment. It may be beneficial to run two HMBC experiments optimized for different long-range coupling constants (e.g., 5 Hz and 10 Hz) to capture a wider range of correlations.[11]

    • NOESY/ROESY : If stereochemistry is to be determined, acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time (e.g., 500-950 ms).[16]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and to gain structural information from its fragmentation patterns.[5][17]

  • High-Resolution MS (HRMS) : Techniques like HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) are crucial for determining the accurate mass of the molecular ion to within a few parts per million (ppm).[7][18] This accuracy allows for the unambiguous calculation of the molecular formula, which is the first step in structure elucidation.[18]

  • Tandem MS (MS/MS) : In this technique, the molecular ion is fragmented, and the masses of the fragments are analyzed. The fragmentation pathways can be characteristic of the this compound skeleton. Common fragmentation reactions include Retro-Diels-Alder reactions and methyl or hydrogen migrations, which can help in identifying the core structure.[17][19]

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation :

    • Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

    • The solvent should be compatible with the ionization source (e.g., ESI, APCI).

  • Data Acquisition :

    • Infuse the sample solution into the mass spectrometer (e.g., Q-TOF, Orbitrap) at a low flow rate.

    • Acquire data in positive or negative ion mode, depending on the nature of the compound (pimaranes often protonate well in positive mode).

    • Ensure the instrument is calibrated to provide high mass accuracy (< 5 ppm).

    • Use the measured accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺) to calculate the elemental composition using the instrument's software.

UV-Vis and IR Spectroscopy

These techniques provide valuable, albeit less detailed, information about the functional groups and electronic properties of the molecule.[20]

  • UV-Vis Spectroscopy : This method is sensitive to electronic transitions and is primarily used to identify chromophores, especially conjugated π-systems like dienes or α,β-unsaturated ketones.[20][21] The wavelength of maximum absorption (λmax) provides evidence for the presence and extent of conjugation.[7]

  • IR Spectroscopy : Infrared spectroscopy detects the vibrations of chemical bonds.[21] It is excellent for the rapid identification of key functional groups.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

Functional GroupBond VibrationFrequency Range (cm⁻¹)Appearance
HydroxylO-H stretch3200-3600Strong, Broad
AlkaneC-H stretch2850-3000Strong
Alkene=C-H stretch3010-3100Medium
AlkeneC=C stretch1640-1680Medium, Sharp
Carbonyl (Ketone)C=O stretch1705-1725Strong, Sharp
Carbonyl (Acid)C=O stretch1700-1725Strong, Sharp
Carboxylic AcidO-H stretch2500-3300Very Broad
Protocol: UV-Vis and IR Analysis
  • UV-Vis Protocol :

    • Dissolve a small amount of the sample in a UV-transparent solvent (e.g., methanol, ethanol).

    • Record the spectrum over a range of 200-800 nm.

    • Identify the wavelength(s) of maximum absorbance (λmax).[22]

  • IR Protocol :

    • For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For liquid samples or solutions, a thin film can be prepared between salt plates (e.g., NaCl).

    • Record the spectrum, typically from 4000 to 400 cm⁻¹.

    • Identify characteristic absorption bands corresponding to the functional groups present.

Determination of Absolute Configuration

While NMR can establish the relative stereochemistry, determining the absolute configuration requires other methods.

G Logic for Determining Absolute Configuration Relative_Stereo Relative Stereochemistry (from NOESY/ROESY) Question Can suitable crystals be grown? Relative_Stereo->Question Xray Single Crystal X-ray Diffraction Question->Xray Yes ECD ECD Spectroscopy & Computational Calculation Question->ECD No Result_Xray Unambiguous Absolute Configuration Xray->Result_Xray Result_ECD Assigned Absolute Configuration ECD->Result_ECD

Decision process for absolute configuration analysis.
  • Electronic Circular Dichroism (ECD) : This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. The experimental ECD spectrum is compared with spectra predicted by quantum chemical calculations for possible stereoisomers. A good match allows for the assignment of the absolute configuration.[4][7]

  • Single Crystal X-ray Diffraction : If a suitable single crystal of the compound can be grown, X-ray crystallography provides an unambiguous determination of the complete 3D structure, including the absolute stereochemistry.[1][23]

References

Application Notes and Protocols for 13C NMR Assignments of Pimarane and Isopimarane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the assignment of 13C Nuclear Magnetic Resonance (NMR) signals for pimarane and isothis compound (B1252804) diterpenoids. This document includes tabulated 13C NMR data for a range of these natural products, detailed experimental protocols for data acquisition, and a workflow for structural elucidation.

Introduction to this compound and Isothis compound Diterpenoids

This compound and isothis compound diterpenoids are two closely related classes of natural products characterized by a tricyclic carbon skeleton. They are distinguished by the stereochemistry at the C-13 position, which influences the orientation of the vinyl and ethyl (or related) side chains. These compounds exhibit a wide array of biological activities, making their correct structural identification crucial for drug discovery and development. 13C NMR spectroscopy is a primary and powerful tool for the structural elucidation of these molecules, providing detailed information about the carbon framework.[1]

13C NMR Chemical Shift Assignments

The 13C NMR chemical shifts of this compound and isothis compound diterpenoids are highly sensitive to their substitution patterns and stereochemistry. The following tables summarize the 13C NMR chemical shift assignments for a selection of this compound and isothis compound diterpenoids, recorded in CDCl3, with chemical shifts (δ) reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: 13C NMR Chemical Shifts (ppm) of Selected this compound Diterpenoids

CarbonPimaric AcidSandaracopimaric Acid7-oxo-pimaric acid
139.139.138.5
218.918.918.3
342.142.141.8
433.233.233.0
555.855.855.2
621.921.936.5
736.436.4211.5
8138.8135.9141.2
954.854.959.8
1038.238.237.8
1118.918.918.5
1234.634.634.2
1336.438.436.1
14148.4136.1147.9
15145.9148.4145.5
16111.9111.9112.1
1721.821.821.5
18184.2184.3183.8
1916.216.215.9
2016.916.916.5

Data compiled from various sources.

Table 2: 13C NMR Chemical Shifts (ppm) of Selected Isothis compound Diterpenoids

CarbonIsopimaric Acid8(14)-Isopimarene7-oxo-isopimaric acid
139.439.538.8
218.918.918.4
342.142.141.9
433.433.433.2
556.156.255.5
622.022.036.7
736.436.5211.8
8135.9134.5139.5
954.955.060.1
1038.238.338.0
1118.918.918.6
1234.634.734.4
1338.438.538.1
14136.1121.5135.8
15148.4148.5148.1
16111.9111.8112.2
1725.926.025.7
18184.321.8184.0
1916.216.316.0
2016.917.016.6

Data compiled from various sources.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible 13C NMR data.

Sample Preparation
  • Sample Purity: Ensure the diterpenoid sample is of high purity (>95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: The most common solvent for these compounds is deuterated chloroform (B151607) (CDCl3). Other deuterated solvents such as methanol-d4 (B120146) (CD3OD), acetone-d6, or dimethyl sulfoxide-d6 (DMSO-d6) can be used depending on the sample's solubility.

  • Concentration: For a standard 5 mm NMR tube, dissolve 10-50 mg of the purified diterpenoid in approximately 0.5-0.7 mL of the chosen deuterated solvent. Higher concentrations will reduce the acquisition time but may lead to line broadening due to increased viscosity.

  • Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

1D 13C NMR Data Acquisition

The following parameters are recommended for a standard 1D 13C NMR experiment on a 400-600 MHz spectrometer:

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.

  • Pulse Angle: A 30° or 45° pulse angle is recommended to allow for a shorter relaxation delay.

  • Spectral Width: A spectral width of approximately 220-250 ppm is sufficient to cover the entire range of carbon chemical shifts for these compounds.

  • Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally adequate.

  • Relaxation Delay (D1): A relaxation delay of 1-2 seconds is a good starting point. For quantitative analysis, a longer delay (5 x T1 of the slowest relaxing carbon) is necessary.

  • Number of Scans (NS): The number of scans will depend on the sample concentration. For a moderately concentrated sample (20-50 mg), 1024 to 4096 scans are often sufficient. For more dilute samples, a significantly higher number of scans will be required.

  • Temperature: The experiment is typically run at room temperature (298 K).

2D NMR Experiments for Structural Elucidation

For unambiguous assignment of all carbon signals, a suite of 2D NMR experiments is indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary carbons and for piecing together the carbon skeleton.

  • COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton spin-spin couplings, helping to identify adjacent protons and thus proton spin systems within the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments show through-space correlations between protons that are close to each other, which is vital for determining the relative stereochemistry of the molecule.

Workflow for Structural Elucidation

The following diagram illustrates a typical workflow for the structural elucidation of this compound and isothis compound diterpenoids using 13C NMR and other spectroscopic techniques.

a A Isolation & Purification of Diterpenoid B Mass Spectrometry (Molecular Formula) A->B C 1D NMR (1H & 13C) (Initial Functional Groups & Carbon Count) A->C E Planar Structure Determination B->E D 2D NMR (COSY, HSQC, HMBC) C->D D->E F 2D NMR (NOESY/ROESY) E->F G Relative Stereochemistry Assignment F->G H Comparison with Literature Data G->H I Final Structure Elucidation G->I H->I

References

Application Note: Determination of Pimarane Absolute Configuration using X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pimarane-type diterpenes are a large and structurally diverse class of natural products exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] The precise three-dimensional arrangement of atoms, or absolute configuration, is crucial for understanding their structure-activity relationships and for the development of new therapeutic agents. Single-crystal X-ray diffraction (SXRD) is the most powerful and unambiguous method for determining the absolute configuration of chiral molecules like pimaranes.[2] This application note provides a detailed overview of the methodologies and data analysis involved in the X-ray diffraction analysis of this compound absolute configuration.

Core Principles

The determination of absolute configuration by SXRD relies on the phenomenon of anomalous dispersion.[2] When X-rays interact with electrons, a small phase shift occurs. This effect is usually negligible for light atoms but becomes significant for heavier atoms, especially when the X-ray wavelength is near an absorption edge of the atom. This anomalous scattering breaks Friedel's law, which states that the intensities of diffraction spots from planes (hkl) and (-h-k-l) are equal. The differences in these intensities, known as Bijvoet pairs, allow for the determination of the absolute structure.

A key parameter in this analysis is the Flack parameter, which is refined during the crystallographic analysis.[2][3][4][5][6] A Flack parameter close to 0 indicates that the assigned absolute configuration is correct, while a value close to 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic twin.

Experimental Workflow

The successful determination of the absolute configuration of a this compound diterpene by X-ray diffraction involves a series of critical steps, from sample preparation to data analysis.

X-ray_Diffraction_Workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement Isolation Isolation & Purification of this compound Crystallization Crystallization Isolation->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Data_Processing Data Processing & Reduction Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Absolute_Configuration Absolute Configuration Determination Refinement->Absolute_Configuration

Caption: General workflow for this compound absolute configuration determination.

Experimental Protocols

Crystallization of this compound Diterpenes

Obtaining high-quality single crystals is the most critical and often the most challenging step.[2] this compound diterpenes, being natural products, are often isolated in small quantities, necessitating micro-crystallization techniques.

General Considerations:

  • Purity: The compound should be of the highest possible purity (>95%) to facilitate crystal growth.

  • Solvent Selection: A systematic solvent screen is essential. Ideal solvents are those in which the this compound has moderate solubility. Common solvents for diterpenoids include acetone, methanol, ethanol, ethyl acetate, dichloromethane, and hexane.[7]

  • Supersaturation: Crystallization occurs from a supersaturated solution, which can be achieved by slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion.

Protocol 1: Slow Evaporation

  • Dissolve the purified this compound derivative (1-5 mg) in a suitable solvent (e.g., methanol, acetone, or a mixture like dichloromethane/hexane) in a small, clean vial to create a nearly saturated solution.

  • Cover the vial with a cap or parafilm with a few small holes pierced by a needle to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).

  • Monitor the vial periodically for crystal growth over several days to weeks.

Protocol 2: Vapor Diffusion

This method is particularly useful for small amounts of material.

  • Hanging Drop:

    • Dissolve the this compound (0.5-2 mg) in a small volume (1-4 µL) of a "less good" solvent to create a concentrated solution.

    • Place this drop on a siliconized glass coverslip.

    • In a well of a crystallization plate, add a larger volume (0.5-1 mL) of a "better" (more volatile) solvent in which the compound is less soluble (the precipitant).

    • Invert the coverslip and seal the well. The vapor of the precipitant will slowly diffuse into the drop, increasing its concentration and inducing crystallization.

  • Sitting Drop:

    • Similar to the hanging drop method, but the drop containing the this compound is placed on a post within the well of the crystallization plate.

Protocol 3: Solvent Layering

  • Dissolve the this compound in a small amount of a dense, "good" solvent (e.g., dichloromethane).

  • Carefully layer a less dense, "poor" solvent (e.g., hexane) on top without mixing.

  • Slow diffusion at the interface will induce crystallization.

X-ray Data Collection and Processing
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and flash-cooling in liquid nitrogen to protect it from radiation damage.

  • Data Collection: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. For absolute configuration determination, using Cu Kα radiation is often advantageous due to the enhanced anomalous scattering effect. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected.

  • Data Processing: The collected images are processed to integrate the reflection intensities, correct for experimental factors (e.g., absorption), and merge equivalent reflections. This results in a file containing the unique reflection data.

Structure Solution and Refinement
  • Structure Solution: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and occupancies to improve the agreement between the calculated and observed structure factors.

  • Absolute Configuration Determination: During the final stages of refinement, the Flack parameter is calculated. A value close to 0 with a small standard uncertainty confirms the assigned absolute configuration. In cases where no heavy atom is present, the anomalous signal from oxygen atoms can sometimes be sufficient for the determination, especially with high-quality data. In some cases, derivatization with a heavy atom may be necessary. For instance, the incorporation of chloroform (B151607) in the crystal lattice can aid in the unambiguous determination of the absolute configuration due to the strong anomalous scattering of the chlorine atoms.

Data Presentation

The crystallographic data for this compound derivatives are typically presented in a standardized tabular format. Below are examples of such tables with representative data.

Table 1: Crystal Data and Structure Refinement for Selected this compound Diterpenes.

ParameterThis compound Derivative 1This compound Derivative 2This compound Derivative 3
Crystal Data
Chemical FormulaC₂₀H₃₀O₂C₂₂H₃₂O₄C₂₀H₂₈O₃
Formula Weight302.45360.48316.43
Crystal SystemOrthorhombicMonoclinicOrthorhombic
Space GroupP2₁2₁2₁P2₁P2₁2₁2₁
a (Å)7.543(2)10.123(3)8.987(1)
b (Å)12.345(4)11.456(2)14.567(3)
c (Å)18.987(6)17.890(5)13.456(2)
α (°)909090
β (°)9098.76(2)90
γ (°)909090
Volume (ų)1765.4(8)2045.6(9)1760.5(5)
Z444
Data Collection
Radiation (Å)Mo Kα (0.71073)Cu Kα (1.54178)Mo Kα (0.71073)
Temperature (K)150(2)100(2)293(2)
Refinement
R₁ [I > 2σ(I)]0.0450.0380.051
wR₂ (all data)0.1120.0980.134
Flack Parameter0.02(5)-0.01(3)0.1(1)
CCDC NumberXXXXXXYYYYYYZZZZZZ

This compound Biosynthesis Pathway

The biosynthesis of this compound diterpenes originates from the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP).[8] A series of cyclization reactions catalyzed by diterpene synthases leads to the characteristic tricyclic this compound skeleton.

Pimarane_Biosynthesis cluster_enzymes Enzymatic Steps GGPP Geranylgeranyl Pyrophosphate (GGPP) Diterpene_Synthase_I Diterpene Synthase (Class II) GGPP->Diterpene_Synthase_I CPP Copalyl Pyrophosphate (CPP) Diterpene_Synthase_II Diterpene Synthase (Class I) CPP->Diterpene_Synthase_II Pimaradienyl_Cation Pimaradienyl Cation Pimaradiene Pimaradiene Pimaradienyl_Cation->Pimaradiene Diterpene_Synthase_I->CPP Diterpene_Synthase_II->Pimaradienyl_Cation

Caption: Simplified this compound biosynthesis pathway from GGPP.

Conclusion

Single-crystal X-ray diffraction is an indispensable tool for the unambiguous determination of the absolute configuration of this compound diterpenes. Careful crystallization, precise data collection, and meticulous refinement are paramount for obtaining reliable results. The protocols and data presented in this application note provide a comprehensive guide for researchers working on the structural elucidation of this important class of natural products, ultimately aiding in the advancement of drug discovery and development.

References

Application Notes and Protocols: Microbial Transformation of Pimarane Diterpenes for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the microbial transformation of pimarane diterpenes to generate novel derivatives with enhanced or modified biological activities. This approach offers a powerful tool for natural product diversification and the discovery of new therapeutic leads.

This compound diterpenes, a class of natural products found in plants and fungi, exhibit a wide range of pharmacological properties, including cytotoxic, anti-inflammatory, and antimicrobial effects.[1][2] Microbial transformation utilizes the enzymatic machinery of microorganisms to introduce chemical modifications to these diterpene scaffolds, often leading to compounds with improved potency or novel mechanisms of action. This document outlines the key methodologies for performing these biotransformations and for evaluating the bioactivity of the resulting products.

Data Presentation: Bioactivity of Transformed this compound Diterpenes

The following tables summarize the quantitative data on the bioactivity of various this compound diterpenes that have been modified through microbial transformation.

Table 1: Cytotoxic Activity of Transformed this compound Diterpenes

Parent CompoundTransforming MicroorganismTransformed ProductCell LineIC₅₀ (µM)Reference
Isopimaric AcidEutypella sp. D-1Libertellenone QHeLa, MCF-7, HCT-116, PANC-1, SW19901.2, 1.1, 1.3, 2.1, 0.8[2]
ent-Pimara-8(14),15-dieneAspergillus ochraceusent-8(14),15-pimaradien-3β-ol--[3]
Libertellenone HFungiLibertellenone HVarious tumor cell lines3.31 - 44.1[1]

Table 2: Anti-inflammatory Activity of Transformed this compound Diterpenes

Parent CompoundTransforming MicroorganismTransformed ProductAssayIC₅₀ (µM)Reference
Isopimaric AcidEutypella sp. D-1Libertellenone JNO production in LPS-activated RAW264.7 macrophages2.2 - 10.2[1]
This compound DiterpenoidArthrinium arundinisCompound 9DSS-induced ulcerative colitis in mice-

Table 3: Antimicrobial Activity of Transformed this compound Diterpenes

Parent CompoundTransforming MicroorganismTransformed ProductTarget MicroorganismMIC (µg/mL)Reference
ent-8(14),15-pimaradien-19-oic acidGlomerella cingulataent-8(14),15-pimaradien-19-olStreptococcus mutans1.5 - 4.0[4]
ent-8(14),15-pimaradien-19-olGlomerella cingulata, Mucor rouxiiCompounds 184, 185, 186Pathogens causing dental caries-[1]
ent-8(14),15-pimaradieneAspergillus ochraceusent-8(14),15-pimaradien-3β-olStaphylococcus aureus (MDR)8.0 - 25.0[3]
This compound DiterpenesTalaromyces scorteusCompounds 1-4Escherichia coli1 - 16[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the microbial transformation of this compound diterpenes and the evaluation of their bioactivity.

Protocol 1: Microbial Transformation of this compound Diterpenes using Aspergillus niger

1. Microorganism and Culture Maintenance:

  • Aspergillus niger (e.g., ATCC 10549) is maintained on potato dextrose agar (B569324) (PDA) slants at 4°C and subcultured every 4-6 weeks.

2. Fermentation Media Preparation:

  • Prepare a liquid medium consisting of: 20 g dextrose, 5 g yeast extract, 5 g peptone, 5 g NaCl, and 5 g K₂HPO₄ per 1000 mL of distilled water.

  • Adjust the pH to 6.8 using 6N HCl.

  • Sterilize the medium by autoclaving at 121°C for 20 minutes.

3. Two-Stage Fermentation Protocol:

  • Stage 1 (Seed Culture): Inoculate a 250 mL Erlenmeyer flask containing 50 mL of sterile liquid medium with a loopful of A. niger spores from a fresh PDA slant. Incubate at 27°C on a rotary shaker at 200 rpm for 72 hours.

  • Stage 2 (Transformation Culture): Transfer 5 mL of the seed culture into a 250 mL Erlenmeyer flask containing 50 mL of fresh sterile liquid medium. Incubate for 24 hours under the same conditions as Stage 1.

4. Substrate Addition:

  • Prepare a stock solution of the this compound diterpene substrate in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

  • Add the substrate solution to the 24-hour-old Stage 2 culture to achieve the desired final concentration (e.g., 200 mg of substrate in 1 mL of DMSO distributed among five 250 mL flasks).[5]

5. Incubation and Monitoring:

  • Continue the incubation for a predetermined period (e.g., 10-12 days).

  • Monitor the transformation process by periodically withdrawing a small aliquot of the culture, extracting it with an equal volume of ethyl acetate (B1210297), and analyzing the extract by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

6. Extraction and Isolation of Metabolites:

  • After the incubation period, terminate the fermentation by filtering the culture to separate the mycelium from the broth.

  • Extract the culture broth three times with an equal volume of a suitable organic solvent (e.g., ethyl acetate or chloroform).

  • Extract the mycelium separately by soaking it in the same organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude extract.

  • Purify the transformed products from the crude extract using chromatographic techniques such as column chromatography over silica (B1680970) gel, followed by preparative TLC or HPLC.

Protocol 2: Cytotoxicity Assessment using MTT Assay

1. Cell Culture:

  • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a stock solution of the purified transformed this compound diterpene in DMSO.

  • Serially dilute the stock solution in culture medium to obtain a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Replace the medium in the wells with 100 µL of medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

4. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for another 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Protocol 3: Anti-inflammatory Activity Assessment (Nitric Oxide Production Inhibition)

1. Cell Culture:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

2. Cell Seeding and Treatment:

  • Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Pre-treat the cells with various concentrations of the transformed this compound diterpenes for 1 hour.

3. Induction of Inflammation:

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce nitric oxide (NO) production. Include a control group without LPS stimulation.

4. Measurement of Nitric Oxide:

  • After 24 hours, collect 50 µL of the culture supernatant from each well.

  • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample.

  • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the NO concentration.

5. Data Analysis:

  • Calculate the percentage of NO production inhibition for each compound concentration compared to the LPS-stimulated control.

  • Determine the IC₅₀ value for NO inhibition.

Protocol 4: Antibacterial Activity Assessment (Minimum Inhibitory Concentration - MIC)

1. Bacterial Strains and Culture Conditions:

  • Use relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Streptococcus mutans).

  • Grow the bacteria in a suitable broth medium (e.g., Tryptic Soy Broth, Brain Heart Infusion Broth) to the mid-logarithmic phase.

2. Microdilution Assay:

  • Prepare serial two-fold dilutions of the transformed this compound diterpenes in the appropriate broth in a 96-well microtiter plate.

  • Adjust the bacterial culture to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (a known antibiotic), a negative control (broth with DMSO), and a growth control (broth with bacteria only).

  • Incubate the plates at 37°C for 18-24 hours.

3. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Pathways and Workflows

Signaling Pathway Diagrams

The anti-inflammatory and cytotoxic effects of certain this compound diterpenes are mediated through the inhibition of key signaling pathways such as NF-κB and MAPK.

NF-kappaB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB P_IkB P-IκBα IkB->P_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome P_IkB->Proteasome Degradation Nucleus Nucleus Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Gene Transcription This compound This compound Diterpene (e.g., Libertellenone J) This compound->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway by this compound diterpenes.

MAPK Signaling Pathway Inhibition Stimulus Stimulus (e.g., LPS) UpstreamKinase Upstream Kinases (e.g., TAK1) Stimulus->UpstreamKinase MKK MKKs (MEK1/2, MKK3/6, MKK4/7) UpstreamKinase->MKK Activation ERK ERK1/2 MKK->ERK p38 p38 MKK->p38 JNK JNK MKK->JNK P_ERK P-ERK1/2 ERK->P_ERK P_p38 P-p38 p38->P_p38 P_JNK P-JNK JNK->P_JNK TranscriptionFactors Transcription Factors (e.g., AP-1) P_ERK->TranscriptionFactors P_p38->TranscriptionFactors P_JNK->TranscriptionFactors GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Transcription This compound This compound Diterpene This compound->MKK Inhibition of Phosphorylation

Caption: Inhibition of the MAPK signaling pathway by this compound diterpenes.

Experimental Workflow Diagram

The overall workflow for the microbial transformation of this compound diterpenes and subsequent bioactivity screening is outlined below.

Experimental Workflow Start Start: this compound Diterpene Substrate Biotransformation Biotransformation (Incubation) Start->Biotransformation MicrobialCulture Microorganism Culture (e.g., Aspergillus niger) MicrobialCulture->Biotransformation Extraction Extraction of Metabolites Biotransformation->Extraction Purification Purification (Chromatography) Extraction->Purification StructureElucidation Structure Elucidation (NMR, MS) Purification->StructureElucidation BioactivityScreening Bioactivity Screening StructureElucidation->BioactivityScreening Cytotoxicity Cytotoxicity Assay (e.g., MTT) BioactivityScreening->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., NO Production) BioactivityScreening->AntiInflammatory Antimicrobial Antimicrobial Assay (e.g., MIC) BioactivityScreening->Antimicrobial Mechanism Mechanism of Action Studies (e.g., Western Blot, Reporter Assays) Cytotoxicity->Mechanism AntiInflammatory->Mechanism End End: Bioactive Lead Compound Identified Antimicrobial->End Mechanism->End

Caption: General workflow for microbial transformation and bioactivity screening.

References

Application of Pimarane Derivatives in Anticancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pimarane derivatives, a class of diterpenoids found in various natural sources such as plants and fungi, have emerged as a promising area of interest in anticancer research.[1] These compounds have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[2] This document provides a comprehensive overview of the application of this compound derivatives in oncology, complete with quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Overview of Anticancer Activity

This compound diterpenes exhibit cytotoxic and antiproliferative activities against a spectrum of cancer cells. Their mechanisms of action often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of reactive oxygen species (ROS).[3][4] The structural diversity within the this compound family allows for a wide range of biological effects and potential for the development of novel therapeutic agents.[5]

Quantitative Data Summary

The following table summarizes the cytotoxic activity of selected this compound derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound NameCancer Cell LineIC50 ValueReference
Libertellenone HPANC-1 (Pancreatic)3.31 - 44.1 μM[3]
Libertellenone HSW1990 (Pancreatic)3.31 - 44.1 μM[3]
Libertellenone NK562 (Leukemia)7.67 μM[3]
Libertellenone NHeLa (Cervical)Moderate Activity[3]
Libertellenone NMCF-7 (Breast)Moderate Activity[3]
Libertellenone NSW1990 (Pancreatic)Moderate Activity[3]
Libertellenone MGlioblastoma stem-like cells18 μM[3]
Scopararane DMCF-7 (Breast)35.9 μM[3]
Scopararane EMCF-7 (Breast)25.6 μM[3]
Scopararane IVarious tumor cell lines13.6 - 83.9 μM[3]
Aspergilone AKB (Oral Carcinoma)3.51 μg/mL[3]
Aspergilone AKBv200 (Vinblastine-resistant)2.34 μg/mL[3]
Aspergilone BKB (Oral Carcinoma)3.68 μg/mL[3]
Aspergilone BKBv200 (Vinblastine-resistant)6.52 μg/mL[3]
Isothis compound GlycosideHL60 (Promyelocytic Leukemia)6.7 μM[3]
Isothis compound GlycosideHL60 (Promyelocytic Leukemia)9.8 μM[3]
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMCAS (Ovarian)24.16 µg/ml[6][7]
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMDA-MB-231 (Breast)16.13 µg/ml[6][7]
Icacinolide BHT-29 (Colon)7.88 μM[8]
Compound 15 (from Icacina oliviformis)HepG2 (Liver)11.62 μM[8]
Compound 15 (from Icacina oliviformis)HT-29 (Colon)9.77 μM[8]
Compound 15 (from Icacina oliviformis)MIA PaCa-2 (Pancreatic)4.91 μM[8]
17-nor-(9β-H)-pimarane derivative 5MDA-MB-435 (Melanoma)2.91-7.60 μM[1]
17-nor-(9β-H)-pimarane derivative 5MDA-MB-231 (Breast)2.91-7.60 μM[1]
17-nor-(9β-H)-pimarane derivative 5OVCAR3 (Ovarian)2.91-7.60 μM[1]
17-nor-(9β-H)-pimarane derivative 6MDA-MB-435 (Melanoma)1.48-3.23 μM[1]
17-nor-(9β-H)-pimarane derivative 6MDA-MB-231 (Breast)1.48-3.23 μM[1]
17-nor-(9β-H)-pimarane derivative 6OVCAR3 (Ovarian)1.48-3.23 μM[1]
8,15R-epoxy,16-hydroxy-pimaran-19-oic acidHCT-116 (Colorectal)7.53 μM[9]

Key Mechanisms of Action and Signaling Pathways

Several this compound derivatives exert their anticancer effects through specific molecular mechanisms. A notable example is Libertellenone H, which has been shown to induce apoptosis in human pancreatic cancer cells by inhibiting the thioredoxin (Trx) system. This inhibition leads to an accumulation of reactive oxygen species (ROS), triggering oxidative stress-mediated apoptosis.[3]

Another mechanism involves the inhibition of enzymes crucial for cancer progression. For instance, a biotransformed this compound-type diterpene has been shown to inhibit leukotriene A4 hydrolase (LTA4H), an enzyme highly expressed in colorectal cancer, thereby exhibiting potent cytotoxic activity against HCT-116 cells.[9]

The following diagram illustrates the proposed mechanism of action for Libertellenone H.

LibertellenoneH_Mechanism Libertellenone H Libertellenone H Thioredoxin System (TrxR, Trx) Thioredoxin System (TrxR, Trx) Libertellenone H->Thioredoxin System (TrxR, Trx) Inhibits ROS Accumulation ROS Accumulation Thioredoxin System (TrxR, Trx)->ROS Accumulation Normally reduces Oxidative Stress Oxidative Stress ROS Accumulation->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis

Caption: Mechanism of Libertellenone H-induced apoptosis.

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the anticancer properties of this compound derivatives.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.

Workflow:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay A Seed cancer cells in 96-well plates B Incubate for 24 hours A->B C Treat cells with various concentrations of this compound derivative B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., PANC-1, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for the desired period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis induced by this compound derivatives.

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Methodology:

  • Cell Treatment and Harvesting: Treat cells as described in the apoptosis assay protocol and harvest them.

  • Cell Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[10]

Western Blot Analysis

This technique is used to detect changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.

Workflow:

Western_Blot_Workflow cluster_sample Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection A Treat cells and lyse to extract proteins B Determine protein concentration (e.g., BCA assay) A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block the membrane D->E F Incubate with primary antibody E->F G Incubate with HRP-conjugated secondary antibody F->G H Detect signal using chemiluminescence G->H

Caption: General workflow for Western blot analysis.

Methodology:

  • Protein Extraction: Treat cells with the this compound derivative, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, caspases, cyclins) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies suggest that certain functional groups and stereochemistry in the this compound skeleton are crucial for their cytotoxic activity.[8] For instance, the presence of epoxy, lactone, and hydroxyl groups may enhance the anticancer effects of (9β-H)-pimarane derivatives.[8] Further research into the SAR of these compounds is essential for the rational design of more potent and selective anticancer agents.[11][12]

Conclusion and Future Directions

This compound derivatives represent a valuable class of natural products with significant potential for the development of new anticancer therapies.[13] Their diverse structures and mechanisms of action offer multiple avenues for further investigation. Future research should focus on:

  • Lead Optimization: Synthesizing and evaluating new derivatives to improve potency and selectivity.[14]

  • Mechanism of Action Studies: Elucidating the detailed molecular targets and signaling pathways.[15]

  • In Vivo Studies: Evaluating the efficacy and safety of promising compounds in preclinical animal models.

  • Combination Therapies: Investigating the synergistic effects of this compound derivatives with existing chemotherapy drugs.[5]

These efforts will be crucial in translating the promising in vitro findings into clinically effective anticancer treatments.

References

Application Notes and Protocols: Synthesis of Pimarane Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of pimarane derivatives for structure-activity relationship (SAR) studies. This compound diterpenes are a diverse class of natural products exhibiting a wide range of biological activities, including antimicrobial, cytotoxic, and anti-inflammatory properties.[1][2] The protocols outlined below detail methods for the synthesis of various this compound derivatives and key biological assays to assess their therapeutic potential.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the reported cytotoxic and antimicrobial activities of various this compound derivatives, providing a basis for SAR analysis.

Table 1: Cytotoxic Activity of this compound Derivatives against Human Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Libertellenone HPANC-13.31[1]
Libertellenone HSW19904.41[1]
Scopararane EMCF-735.9[3]
Scopararane FMCF-725.6[3]
Aspergilone AKB3.51 (µg/mL)[3]
Aspergilone AKBv2002.34 (µg/mL)[3]
Libertellenone MK5627.67[3]
Isopimara-7,15-dien-3β-olK-5620.87[4]
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMDA-MB-23116.13 (µg/mL)[5]
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMCAS24.16 (µg/mL)[5]
AnnonalideHCT-1167.53[6]
19-O-acetylkirenolRAW 264.7 (NO inhibition)5.9[7]

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMIC (µg/mL)Reference
Talascortene CEscherichia coli8[1]
Talascortene DEscherichia coli16[1]
Talascortene EEscherichia coli1[1]
Talascortene FEscherichia coli8[1]
Aspewentin DEdwardsiella tarda4.0[1]
Aspewentin DMicrococcus luteus4.0[1]
Aspewentin DPseudomonas aeruginosa4.0[1]
Myrocin BBacillus subtilis12.5[1]
Myrocin BAspergillus niger50[1]
Myrocin BCandida albicans25[1]
ent-8(14),15-pimaradien-3β-olStaphylococcus aureus8.0 - 25.0[8]
ent-pimara-8(14),15-dien-19-oic acidStreptococcus mutans4.5[9][10]
ent-8(14),15-pimaradien-3β-olStreptococcus mutans4.0[9][10]

Experimental Protocols

I. Synthesis of this compound Derivatives

The following protocols describe the synthesis of various this compound derivatives starting from a common this compound backbone, such as pimaric acid or a related diterpene. These procedures are intended as a general guide and may require optimization based on the specific substrate and desired product.

Protocol 1: Oxidation of a this compound Alcohol to an Aldehyde or Ketone using Pyridinium Chlorochromate (PCC)

This protocol describes the oxidation of a primary or secondary alcohol on the this compound skeleton.

Materials:

Procedure:

  • Dissolve the this compound alcohol (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Celite® to the solution (approximately 1 g per gram of alcohol).

  • In a separate flask, prepare a slurry of PCC (1.5 equivalents) in anhydrous DCM.

  • Slowly add the PCC slurry to the alcohol solution with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at room temperature.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired aldehyde or ketone.

  • Characterize the purified product by NMR and mass spectrometry.

Protocol 2: Wolff-Kishner Reduction of a this compound Ketone

This protocol describes the deoxygenation of a ketone on the this compound skeleton to a methylene (B1212753) group.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the this compound ketone (1 equivalent), hydrazine hydrate (10 equivalents), and diethylene glycol.

  • Add potassium hydroxide pellets (5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (approximately 180-200 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker of cold water.

  • Acidify the aqueous mixture to pH ~7 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the reduced this compound derivative.

  • Characterize the product by NMR and mass spectrometry.

Protocol 3: Esterification of a this compound Carboxylic Acid

This protocol describes the conversion of a carboxylic acid group on the this compound skeleton to an ester.

Materials:

  • This compound carboxylic acid (e.g., pimaric acid)

  • Alcohol (e.g., methanol, ethanol)

  • Sulfuric acid (concentrated) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous sodium bicarbonate

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the this compound carboxylic acid (1 equivalent) in an excess of the desired alcohol (e.g., 20 equivalents) in a round-bottom flask.

  • Add a catalytic amount of concentrated sulfuric acid or p-TsOH (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux for 4-8 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting ester by column chromatography if necessary.

  • Characterize the final product by NMR and mass spectrometry.

Protocol 4: Biotransformation of a this compound Diterpene using Fungal Culture

This protocol provides a general method for the biotransformation of a this compound derivative to generate hydroxylated or other modified analogs.[4]

Materials:

  • This compound starting material

  • Fungal strain (e.g., Aspergillus ochraceus, Cunninghamella species)

  • Appropriate fungal growth medium (e.g., Potato Dextrose Broth)

  • Erlenmeyer flasks

  • Shaking incubator

  • Ethyl acetate

  • Silica gel for chromatography

Procedure:

  • Fungal Culture Preparation: Inoculate the selected fungal strain into the growth medium in Erlenmeyer flasks. Incubate at the optimal temperature (typically 25-28 °C) with shaking (e.g., 150 rpm) for 2-3 days to obtain a healthy culture.

  • Substrate Addition: Dissolve the this compound starting material in a minimal amount of a suitable solvent (e.g., ethanol (B145695) or DMSO) and add it to the fungal culture. The final concentration of the substrate should be optimized (e.g., 100-200 mg/L).

  • Incubation: Continue the incubation under the same conditions for an additional 7-14 days. Monitor the biotransformation process by periodically taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or HPLC.

  • Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the culture broth with an equal volume of ethyl acetate three times. Extract the mycelium with ethyl acetate or methanol.

  • Purification: Combine all organic extracts and evaporate the solvent under reduced pressure. Purify the resulting crude extract by column chromatography on silica gel, using a suitable solvent system (e.g., a gradient of hexane/ethyl acetate) to isolate the biotransformed products.

  • Characterization: Elucidate the structures of the purified metabolites using spectroscopic methods such as NMR (1D and 2D) and mass spectrometry.

II. Biological Evaluation Protocols

Protocol 5: Cytotoxicity Assessment using the MTT Assay

This protocol details the determination of the cytotoxic activity of this compound derivatives against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of viability against the compound concentration.

Protocol 6: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains.[11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound derivatives dissolved in DMSO

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives in MHB in a 96-well plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the absorbance at 600 nm.

Signaling Pathway and Workflow Diagrams

Diagram 1: Simplified NF-κB Signaling Pathway

This diagram illustrates the canonical NF-κB signaling pathway, a key regulator of inflammation. Some this compound derivatives have been shown to inhibit this pathway.[12]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR IKK IKK Complex TNFR->IKK Activation IkB IκBα IKK->IkB Phosphorylation IkB_p p-IκBα IkB->IkB_p NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB (Inactive) NFkB->IkB_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation This compound This compound Derivatives This compound->IKK Inhibition Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation IkB_NFkB->IkB IkB_NFkB->NFkB Release DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (COX-2, iNOS) DNA->Genes Transcription Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytoplasm This compound Cytotoxic this compound Derivatives Stress Cellular Stress This compound->Stress Bax Bax/Bak Stress->Bax Bcl2 Bcl-2 Stress->Bcl2 Inhibition CytoC Cytochrome c Bax->CytoC Release Bcl2->Bax Inhibition Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9 Caspase-9 ProCasp3 Pro-caspase-3 Casp9->ProCasp3 Cleavage Apoptosome->Casp9 Activation Casp3 Caspase-3 ProCasp3->Casp3 Substrates Cellular Substrates Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis SAR_Workflow Start Start with this compound Scaffold Synthesis Chemical Synthesis & Biotransformation Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library Library of this compound Derivatives Purification->Library Bioassays Biological Evaluation (Cytotoxicity, Antimicrobial) Library->Bioassays Data Data Analysis (IC50, MIC) Bioassays->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Synthesis Iterative Design Lead Lead Compound Identification SAR->Lead

References

In Vitro Assays for Evaluating Pimarane Cytotoxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for evaluating the cytotoxicity of pimarane-type diterpenes, a class of natural products with significant therapeutic potential. The following sections detail common in vitro assays, present quantitative data on the cytotoxic effects of various this compound compounds, and provide step-by-step experimental protocols.

Introduction to this compound Diterpenes and Cytotoxicity

This compound diterpenes are a diverse group of natural compounds isolated from various plant and fungal sources.[1][2] Many of these compounds have demonstrated potent biological activities, including cytotoxic effects against a range of cancer cell lines.[3][4] Understanding the cytotoxic mechanisms of this compound diterpenes is crucial for their development as potential anticancer agents. In vitro cytotoxicity assays are fundamental tools for this purpose, providing insights into a compound's potency and mechanism of action.

Data Presentation: Cytotoxicity of this compound Diterpenes

The following table summarizes the in vitro cytotoxic activity of several this compound diterpenes against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

This compound Diterpene CompoundCancer Cell LineIC50 ValueReference
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMCAS (Ovarian Cancer)24.16 µg/mL[4]
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMDA-MB-231 (Breast Cancer)16.13 µg/mL[4]
Libertellenone HVarious Tumour Cell Lines3.31 to 44.1 µM[3]
Apsergilone AKB Cell Line3.68 µg/mL[3]
Apsergilone AKBv200 Cell Line6.52 µg/mL[3]
Compound 27 (from Epicoccum sp.)KB Cell Line3.51 µg/mL[3]
Compound 27 (from Epicoccum sp.)KBv200 Cell Line2.34 µg/mL[3]
Compound 33 (from Epicoccum sp.)KB Cell Line20.74 µg/mL[3]
Compound 33 (from Epicoccum sp.)KBv200 Cell Line14.17 µg/mL[3]
Libertellenone NK562 (Leukemia)7.67 µM[3]
Libertellenone MGlioblastoma Stem-like Cells18 µM[3]
Compound 157 (from Paraconiothyrium sp.)HL-60 (Leukemia)6.7 µM[3]
Compound 158 (from Paraconiothyrium sp.)HL-60 (Leukemia)9.8 µM[3]
Compound 2 (from Icacina trichantha)HT-29 (Colon Cancer)7.88 µM[5]
Compound 15 (from Icacina trichantha)HepG2 (Liver Cancer)11.62 µM[5]
Compound 15 (from Icacina trichantha)HT-29 (Colon Cancer)9.77 µM[5]
Compound 15 (from Icacina trichantha)MIA PaCa-2 (Pancreatic Cancer)4.91 µM[5]
IcacineHeLa (Cervical Cancer)0.78 µg/mL[5]
IcacineMCF-7 (Breast Cancer)0.78 µg/mL[5]

Key Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate this compound cytotoxicity.

Cell Viability and Proliferation Assays

These assays are the first step in assessing cytotoxicity, providing a quantitative measure of a compound's effect on cell viability.

Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound diterpene in culture medium. Replace the medium in each well with 100 µL of the diluted compound. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay Procedure seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add this compound Compound incubate_24h->add_this compound incubate_treatment Incubate (24-72h) add_this compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or damage to the plasma membrane. The LDH assay measures the amount of LDH released, which is proportional to the number of dead cells.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture (e.g., 50 µL) to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution (if required by the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer) and the spontaneous LDH release control (untreated cells).

LDH_Assay_Workflow LDH Assay Workflow cluster_prep Cell Preparation & Treatment cluster_sample Sample Collection cluster_reaction LDH Reaction seed_cells Seed & Treat Cells incubate Incubate seed_cells->incubate centrifuge Centrifuge Plate incubate->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant add_reagent Add LDH Reaction Mix transfer_supernatant->add_reagent incubate_rt Incubate at RT add_reagent->incubate_rt read_absorbance Read Absorbance (490nm) incubate_rt->read_absorbance data_analysis Data Analysis read_absorbance->data_analysis Calculate % Cytotoxicity

Caption: Workflow for the LDH cytotoxicity assay.

Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds. These assays help to determine if this compound diterpenes induce apoptosis.

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the this compound compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

Principle: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. This assay uses a specific substrate that, when cleaved by active caspases, releases a fluorescent or luminescent signal.[9][10][11][12][13]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements and treat with the this compound compound.

  • Reagent Preparation: Prepare the caspase-glo 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds to 2 minutes. Incubate at room temperature for 1-3 hours.

  • Luminescence Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of caspase activity.

Apoptosis_Signaling_Pathway This compound-Induced Apoptosis Signaling cluster_bcl2 Bcl-2 Family Regulation This compound This compound Diterpene ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria promotes Bax_Bcl2_Ratio ↑ Bax/Bcl-2 Ratio Bcl2->Mitochondria inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Bax_Bcl2_Ratio->Mitochondria

Caption: this compound-induced intrinsic apoptosis pathway.

Mechanism of Action: The Role of Bax/Bcl-2 Ratio

A critical determinant in the induction of apoptosis is the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family.[14][15][16][17][18] An increase in the Bax/Bcl-2 ratio is a key indicator of a cell's susceptibility to apoptosis.[15][16] Many cytotoxic compounds, including diterpenes, exert their effects by upregulating Bax and/or downregulating Bcl-2, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in apoptotic cell death.[15] Evaluating the expression levels of these proteins can provide valuable insights into the mechanism of this compound-induced cytotoxicity.

References

Application Notes and Protocols for the Assessment of Anti-inflammatory Activity of ent-Pimarane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the assessment of the anti-inflammatory activity of ent-pimarane diterpenoids. This document includes a summary of their activity, detailed experimental protocols for key assays, and visual representations of the primary signaling pathways involved.

Introduction to ent-Pimarane Diterpenoids and their Anti-inflammatory Potential

Ent-pimarane diterpenoids are a class of natural products found in a variety of plant species, such as those from the Siegesbeckia genus, and in some fungi.[1][2] These compounds have garnered significant interest within the scientific community for their diverse pharmacological activities, including notable anti-inflammatory effects. Their potential to modulate key inflammatory pathways makes them promising candidates for the development of new therapeutic agents for a range of inflammatory conditions.

The anti-inflammatory mechanism of ent-pimarane diterpenoids often involves the inhibition of pro-inflammatory mediators. A common target is the inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO), a key signaling molecule in inflammation. By reducing NO production, these diterpenoids can mitigate excessive inflammatory responses. Furthermore, many ent-pimarane diterpenoids have been shown to suppress the expression of cyclooxygenase-2 (COX-2), another critical enzyme in the inflammatory cascade that is responsible for the synthesis of prostaglandins.[3]

The regulatory effects of these compounds on iNOS and COX-2 are often linked to their ability to interfere with major inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, ent-pimarane diterpenoids can effectively downregulate the expression of a host of pro-inflammatory genes, thereby exerting their anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the inhibitory activity of various ent-pimarane diterpenoids on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Table 1: Inhibitory Activity of ent-Pimarane Diterpenoids from Siegesbeckia glabrescens on NO Production

CompoundCell LineIC50 (µM)Positive ControlIC50 of Positive Control (µM)
Siegesbeckia A-I (Compound 2)BV2 microglial cells33.07Minocycline32.84
Siegesbeckia A-I (Compound 6)BV2 microglial cells42.39Minocycline32.84
Siegesbeckia A-I (Compound 8)BV2 microglial cells63.26Minocycline32.84
Sigesbeckia J (Compound 1)BV2 microglial cells58.74Minocycline32.84

Data sourced from studies on ent-pimarane diterpenoids isolated from Siegesbeckia glabrescens.[1][4][5]

Table 2: Inhibitory Activity of ent-Pimarane Diterpenoids from Siegesbeckia pubescens on NO Production

CompoundCell LineIC50 (µM)
19-O-acetylkirenol (Compound 4)RAW 264.7 macrophage cells5.9

Data sourced from a study on ent-pimarane diterpenoids isolated from Siegesbeckia pubescens.[6]

Table 3: Inhibitory Activity of Pimarane-Type Diterpenes from Fungi on NO Production

CompoundFungal SourceCell LineIC50 (µM)
Aspergillon AEutypella scopariaRAW 264.7 cells2.0
Libertellenone JEutypella sp.RAW 264.7 cellsNot explicitly provided, but noted to reduce NO
Libertellenone MStilbella fimetariaNot specifiedNot explicitly provided, but noted to have anti-inflammatory activity

Data on Aspergillon A is from a study on marine-derived fungi.[7] Information on Libertellenones J and M is from a broader review on this compound diterpenes from fungi.[2]

Experimental Workflows and Signaling Pathways

To elucidate the anti-inflammatory mechanisms of ent-pimarane diterpenoids, a series of in vitro experiments are typically performed. The general workflow for assessing this activity is outlined below, followed by diagrams of the key signaling pathways that are often investigated.

G General Workflow for Assessing Anti-inflammatory Activity cluster_0 Cell Culture and Treatment cluster_1 Assessment of Inflammatory Markers cluster_2 Data Analysis and Interpretation cell_culture Culture Macrophages/Microglia (e.g., RAW 264.7, BV2) pretreatment Pre-treat with ent-pimarane diterpenoid cell_culture->pretreatment stimulation Stimulate with LPS to induce inflammation pretreatment->stimulation no_assay Nitric Oxide (NO) Production Assay (Griess Assay) stimulation->no_assay western_blot Protein Expression Analysis (Western Blot) iNOS, COX-2, p-p65, p-IκBα stimulation->western_blot rt_pcr mRNA Expression Analysis (qRT-PCR) TNF-α, IL-6, IL-1β stimulation->rt_pcr data_analysis Quantify changes in inflammatory markers no_assay->data_analysis western_blot->data_analysis rt_pcr->data_analysis conclusion Determine anti-inflammatory effect and mechanism data_analysis->conclusion

General experimental workflow.

The anti-inflammatory effects of ent-pimarane diterpenoids are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.

G Inhibition of the NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB NF-κB (p65/p50) Translocation to Nucleus IkB->NFkB releases Gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB->Gene Diterpenoid ent-Pimarane Diterpenoid Diterpenoid->IKK inhibits

NF-κB signaling pathway inhibition.

G Modulation of the MAPK Signaling Pathway LPS LPS Receptor Cell Surface Receptor LPS->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Activation of Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Gene Pro-inflammatory Gene Expression TranscriptionFactors->Gene Diterpenoid ent-Pimarane Diterpenoid Diterpenoid->MAPKKK inhibits

MAPK signaling pathway modulation.

Detailed Experimental Protocols

The following are detailed protocols for the key in vitro assays used to assess the anti-inflammatory activity of ent-pimarane diterpenoids.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: This assay measures the concentration of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant. The Griess reagent converts nitrite into a deep purple azo compound, and the absorbance of this compound is measured spectrophotometrically.

Materials:

  • RAW 264.7 or BV2 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • Ent-pimarane diterpenoid stock solution (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 or BV2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight to allow for cell adherence.

  • Compound Treatment: Pre-treat the cells with various concentrations of the ent-pimarane diterpenoid for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells with LPS (final concentration of 1 µg/mL) to induce NO production. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Sample Collection: After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a serial dilution of the NaNO₂ standard solution in cell culture medium to create a standard curve (e.g., from 100 µM to 1.56 µM).

  • Griess Reaction: Add 50 µL of Griess Reagent Component A to each well containing the supernatant and standards. Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated vehicle control.

Protocol 2: Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

Principle: This technique is used to detect and quantify the expression levels of specific proteins in cell lysates. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Materials:

  • Treated and untreated cell pellets

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cell pellets in RIPA buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the ECL reagent to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target proteins to the loading control.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR) for Pro-inflammatory Cytokine mRNA

Principle: This method is used to measure the amount of specific mRNA transcripts, such as those for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in a sample. It involves reverse transcribing the mRNA into complementary DNA (cDNA) and then amplifying the cDNA in real-time using a fluorescent dye.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (TNF-α, IL-6, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin)

  • Real-time PCR instrument

Procedure:

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA using a cDNA synthesis kit.

  • Real-Time PCR: Set up the real-time PCR reaction by mixing the cDNA template, primers for the target and housekeeping genes, and the SYBR Green or TaqMan master mix.

  • Amplification: Run the reaction in a real-time PCR instrument using an appropriate cycling program.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Conclusion

The assessment of the anti-inflammatory activity of ent-pimarane diterpenoids requires a multi-faceted approach. By employing the assays and understanding the signaling pathways described in these application notes, researchers can effectively screen and characterize the therapeutic potential of this promising class of natural products. The quantitative data presented provides a valuable reference for the expected potency of these compounds, while the detailed protocols offer a practical guide for their experimental evaluation.

References

Application Notes: Antimicrobial Screening of Pimarane Compounds Against Streptococcus mutans

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Streptococcus mutans is a primary etiological agent of dental caries, a prevalent infectious disease worldwide.[1][2] Its virulence is attributed to its ability to form biofilms (dental plaque), produce acids (acidogenicity), and survive in acidic environments (aciduricity).[2][3] The formation of biofilms is a critical step, facilitated by the synthesis of extracellular polysaccharides, particularly glucans from dietary sucrose, which promote bacterial adhesion and create a protective matrix.[4][5] Given the rise in antibiotic resistance, there is a pressing need for novel antimicrobial agents. Pimarane-type diterpenes, a class of natural compounds isolated from plants and fungi, have demonstrated significant antimicrobial activity against a range of oral pathogens, including S. mutans, making them promising candidates for the development of new anticariogenic agents.[6][7][8][9][10]

These application notes provide a comprehensive overview and detailed protocols for the antimicrobial screening of this compound compounds against S. mutans. The protocols are intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new antimicrobial agents.

Data Presentation: Antimicrobial Activity of this compound Compounds

The following tables summarize the in vitro antimicrobial activity of various this compound-type diterpenes against Streptococcus mutans and other oral pathogens. The data is compiled from multiple studies to provide a comparative overview.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Diterpenes against S. mutans

CompoundS. mutans StrainMIC (µg/mL)Reference
ent-pimara-8(14),15-dien-19-oic acidATCC 251755.0[8]
ent-8(14),15-pimaradien-19-olATCC 251752.0[8]
ent-8(14),15-pimaradien-3β-olNot Specified4.5[7]
ent-15-pimarene-8β,19-diolNot Specified8.0[7]
ent-8(14),15-pimaradien-3β-acetoxyNot Specified4.0[7]
Sodium salt of ent-pimara-8(14),15-dien-19-oic acidNot Specified2.0[7]

Table 2: Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) of Biotransformed this compound Diterpenes against Oral Pathogens

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)Reference
ent-8(14),15-pimaradien-19-olS. mutans ATCC 251752.02.5[11]
S. salivarius ATCC 259751.52.0[11]
S. sobrinus ATCC 334782.53.0[11]
S. mitis ATCC 494564.05.0[11]
S. sanguinis ATCC 105562.02.5[11]
L. casei ATCC 74692.02.5[11]

Table 3: Minimum Inhibitory Concentration for Biofilm (MICB50) of this compound Diterpenes

CompoundMicroorganismMICB50 (µg/mL)Reference
ent-pimara-8(14),15-dien-19-oic acidS. mutans (Clinical Isolate)>400[1]
S. mitis ATCC 4946512.5[1]
S. sanguinis ATCC 10556100[1]
L. casei (Clinical Isolate)50[1]
ent-8(14),15-pimaradien-3β-olS. mutans (Clinical Isolate)>400[1]

Experimental Protocols

Detailed methodologies for the key experiments in the antimicrobial screening of this compound compounds are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well sterile microtiter plates

  • Test this compound compounds

  • S. mutans strain (e.g., ATCC 25175)

  • Brain Heart Infusion (BHI) broth or Todd Hewitt Broth (THB)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

  • Spectrophotometer

  • Anaerobic incubator (37°C, 5% CO2)

  • Positive control (e.g., Chlorhexidine)

  • Solvent for compounds (e.g., DMSO)

Procedure:

  • Compound Preparation: Dissolve the this compound compound in a suitable solvent (e.g., 100% DMSO) to create a high-concentration stock solution. Perform a serial two-fold dilution of the stock solution in the broth medium to obtain a range of concentrations.

  • Inoculum Preparation:

    • Culture S. mutans on BHI agar (B569324) plates for 24-48 hours at 37°C in a 5% CO2 atmosphere.

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.

  • Plate Inoculation:

    • Add 100 µL of broth to all wells of a 96-well plate.

    • Add 100 µL of the highest concentration of the test compound to the first well of a row and mix.

    • Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well containing the compound.

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final compound concentrations.

    • Include a positive control (broth with a known antibiotic like chlorhexidine), a negative/growth control (broth with inoculum and solvent, but no compound), and a sterility control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 24 hours in an anaerobic or 5% CO2 atmosphere.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC determination to ascertain the lowest concentration of an antimicrobial agent required to kill the bacteria.

Materials:

  • MIC plate from Protocol 1

  • BHI agar plates

  • Sterile pipette tips

  • Incubator (37°C, 5% CO2)

Procedure:

  • Subculturing: Following the MIC reading, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spread the aliquot onto a fresh BHI agar plate.

  • Incubation: Incubate the plates at 37°C for 24-48 hours in a 5% CO2 atmosphere.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in no bacterial growth on the agar plate.

Protocol 3: Biofilm Inhibition Assay using Crystal Violet Staining

This method quantifies the ability of a compound to inhibit the formation of S. mutans biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Test this compound compounds

  • S. mutans strain

  • BHI or THB broth, supplemented with 1% sucrose

  • Crystal Violet solution (0.1%)

  • 33% Glacial Acetic Acid or 95% Ethanol (B145695)

  • Microplate reader

Procedure:

  • Plate Preparation: Prepare serial dilutions of the this compound compounds in sucrose-supplemented broth directly in the 96-well plate, similar to the MIC protocol.

  • Inoculation: Add a standardized S. mutans inoculum (adjusted to ~10^5-10^6 CFU/mL) to each well. Include growth control wells (no compound) and sterility control wells (no bacteria).

  • Incubation for Biofilm Formation: Incubate the plate at 37°C in a 5% CO2 atmosphere for 24 hours without agitation.

  • Washing: After incubation, carefully discard the culture medium from the wells. Gently wash the wells twice with sterile distilled water or PBS to remove planktonic and loosely attached cells.

  • Staining:

    • Fix the biofilm at the bottom of the wells with 95% ethanol or by air-drying.

    • Add 100-200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the crystal violet solution and wash the wells again with distilled water to remove excess stain.

  • Quantification:

    • Air-dry the plate completely.

    • Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.

    • Incubate for 10-30 minutes.

    • Measure the optical density (OD) of the solubilized dye at a wavelength of 575-595 nm using a microplate reader.

  • Analysis: The percentage of biofilm inhibition is calculated relative to the growth control.

Protocol 4: Checkerboard Synergy Assay

This assay is used to evaluate the interaction (synergistic, additive, indifferent, or antagonistic) between two antimicrobial agents.

Materials:

  • Two antimicrobial agents (e.g., a this compound compound and chlorhexidine)

  • 96-well microtiter plates

  • S. mutans inoculum and growth medium as in Protocol 1

Procedure:

  • Plate Setup:

    • In a 96-well plate, create a two-dimensional array of concentrations.

    • Dilute Agent A serially along the y-axis (rows).

    • Dilute Agent B serially along the x-axis (columns).

    • The resulting plate will have wells with various combinations of concentrations of the two agents.

  • Inoculation and Incubation: Inoculate the plate with a standardized S. mutans suspension and incubate as described for the MIC assay.

  • Data Analysis:

    • Determine the MIC for each agent alone and for each combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:

      • FIC of Agent A = (MIC of A in combination) / (MIC of A alone)

      • FIC of Agent B = (MIC of B in combination) / (MIC of B alone)

    • Calculate the FIC Index (FICI) for each combination:

      • FICI = FIC of Agent A + FIC of Agent B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Protocol 5: Time-Kill Curve Assay

This dynamic assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.

Materials:

  • Test this compound compound

  • S. mutans culture

  • Growth medium (BHI or THB)

  • Sterile tubes, plates, and saline

  • Incubator with shaking capability

Procedure:

  • Inoculum Preparation: Prepare a logarithmic phase culture of S. mutans and dilute it in fresh broth to a starting density of approximately 5 x 10^5 CFU/mL.[11]

  • Exposure to Compound:

    • Prepare tubes containing the this compound compound at various concentrations (e.g., 1x, 2x, and 4x the previously determined MIC or MBC).[11]

    • Include a no-drug growth control.

    • Inoculate all tubes with the prepared bacterial suspension.

  • Sampling Over Time:

    • Incubate the tubes at 37°C with agitation.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto BHI agar.

    • Incubate the plates for 24-48 hours and count the number of colonies to determine the CFU/mL at each time point.

  • Data Plotting: Plot the log10 CFU/mL against time for each compound concentration and the control. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL compared to the initial inoculum.[8]

Visualizations

Experimental Workflow

Experimental_Workflow Experimental workflow for antimicrobial screening. cluster_0 Initial Screening cluster_1 Biofilm Activity cluster_2 Advanced Characterization This compound This compound Compound MIC MIC Determination (Broth Microdilution) This compound->MIC MBC MBC Determination MIC->MBC If growth inhibition Biofilm_Inhibition Biofilm Inhibition Assay (Crystal Violet) MIC->Biofilm_Inhibition Active compounds Time_Kill Time-Kill Curve Assay MIC->Time_Kill Potent compounds Synergy Checkerboard Synergy Assay MIC->Synergy Combination studies

Caption: Workflow for screening this compound compounds against S. mutans.

S. mutans Virulence Signaling Pathway

S_mutans_Virulence Key virulence pathways in S. mutans as potential targets. cluster_sucrose Sucrose Metabolism & Biofilm Matrix cluster_adhesion Adhesion & Aggregation cluster_acid Acid Production & Tolerance Sucrose Sucrose Gtf Glucosyltransferases (Gtfs) (gtfB, gtfC, gtfD) Sucrose->Gtf substrate Glucans Glucans (EPS Matrix) Gtf->Glucans synthesis Gbp Glucan-Binding Proteins (Gbps) Glucans->Gbp binds to Adhesion Adhesion to Tooth Surface & Bacterial Aggregation Gbp->Adhesion Carbohydrates Dietary Carbohydrates Glycolysis Glycolysis Carbohydrates->Glycolysis Acid Lactic Acid Production (Acidogenicity) Glycolysis->Acid Low_pH Low pH Environment (Dental Caries) Acid->Low_pH ATPase F-ATPase Proton Pump (Acid Tolerance) ATPase->Low_pH maintains internal pH This compound This compound Compounds (Potential Inhibitors) This compound->Gtf Inhibition? This compound->Glycolysis Inhibition? This compound->ATPase Inhibition?

Caption: Key virulence pathways in S. mutans targeted by antimicrobials.

References

Application Notes and Protocols: Pimarane Diterpenes as Probes for Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing pimarane diterpenes as potential enzyme inhibitors. This document focuses on three key enzymes with significant therapeutic relevance: Acetylcholinesterase (AChE), Xanthine (B1682287) Oxidase (XO), and α-Glucosidase.

Inhibition of Acetylcholinesterase (AChE) by this compound Diterpenes

Introduction: Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine.[1] The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease and other neurological disorders.[2] this compound diterpenes, a class of natural products, are being explored for their potential as novel AChE inhibitors.

Quantitative Data:

While specific IC50 values for this compound diterpenes against acetylcholinesterase are not extensively documented in publicly available literature, the following table provides a template for presenting such data once obtained experimentally. The values presented are hypothetical and for illustrative purposes only.

This compound Diterpene DerivativeEnzyme SourceIC50 (µM)Inhibition TypeReference
This compound Analog AElectrophorus electricus15.2 ± 1.8Competitive(Hypothetical Data)
Isopimaric Acid DerivativeHuman Recombinant25.7 ± 3.1Non-competitive(Hypothetical Data)
This compound GlycosideBovine Erythrocyte8.9 ± 0.9Mixed(Hypothetical Data)

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used Ellman's method, which measures the activity of AChE by quantifying the formation of a yellow-colored product.[2][3]

Materials and Reagents:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • 0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0

  • This compound diterpene test compounds

  • Positive control inhibitor (e.g., Donepezil)

  • 96-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 412 nm

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer and adjust the pH to 8.0.

    • AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, a common starting point is 0.1-0.25 U/mL.

    • DTNB Solution (10 mM): Dissolve DTNB in the assay buffer to a final concentration of 10 mM. Protect from light.

    • ATCI Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before use.

    • Inhibitor Solutions: Dissolve this compound diterpene test compounds and the positive control in DMSO to create stock solutions. Perform serial dilutions in the assay buffer to achieve a range of test concentrations. The final DMSO concentration should be below 1%.

  • Assay in 96-Well Plate:

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the various dilutions of the this compound diterpene test compound or positive control to the respective wells.

    • For the control (100% activity), add 25 µL of the assay buffer (with the same percentage of DMSO as the inhibitor wells).

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.

    • Add 50 µL of the DTNB solution to all wells.

    • For the blank, add 50 µL of phosphate buffer instead of the enzyme.

    • Pre-incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.

    • Immediately measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.

Signaling Pathway and Experimental Workflow:

AChE_Signaling_Pathway cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft Synaptic Cleft Acetyl_CoA Acetyl-CoA ACh_Synthesis Choline Acetyltransferase (ChAT) Acetyl_CoA->ACh_Synthesis Choline Choline Choline->ACh_Synthesis ACh Acetylcholine (ACh) ACh_Synthesis->ACh ACh_Vesicle Vesicular ACh Transporter (VAChT) ACh->ACh_Vesicle Action Potential ACh_Release Release ACh_Vesicle->ACh_Release Action Potential ACh_Receptor ACh Receptor ACh_Release->ACh_Receptor Binding AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolysis in Synaptic Cleft Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Choline_Uptake Choline Transporter Choline_Acetate->Choline_Uptake Reuptake Choline_Uptake->Presynaptic_Neuron Pimarane_Diterpene This compound Diterpene (Inhibitor) Pimarane_Diterpene->AChE Inhibition

Caption: Acetylcholine signaling at the synapse and the inhibitory action of this compound diterpenes on AChE.

AChE_Workflow Start Start Reagent_Prep Prepare Reagents: AChE, ATCI, DTNB, Buffer, Inhibitor Start->Reagent_Prep Plate_Setup 96-Well Plate Setup: Add Buffer, Inhibitor, AChE, DTNB Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 25°C for 10 minutes Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with ATCI Pre_incubation->Reaction_Start Measurement Kinetic Measurement at 412 nm Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for the AChE inhibition assay.

Inhibition of Xanthine Oxidase (XO) by this compound Diterpenes

Introduction: Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.[4] Overproduction of uric acid can lead to hyperuricemia and gout. Therefore, XO inhibitors are effective in the treatment of these conditions. This compound diterpenes represent a potential new class of XO inhibitors.

Quantitative Data:

This compound Diterpene DerivativeEnzyme SourceIC50 (µM)Inhibition TypeReference
Pimaric AcidBovine Milk22.4 ± 2.5Competitive(Hypothetical Data)
Sandaracopimaric AcidHuman Liver31.8 ± 4.2Uncompetitive(Hypothetical Data)
This compound Analog BMicrobial12.1 ± 1.5Mixed(Hypothetical Data)

Experimental Protocol: Xanthine Oxidase Inhibition Assay

This spectrophotometric protocol measures the inhibition of XO by monitoring the formation of uric acid from xanthine at 295 nm.[5][6]

Materials and Reagents:

  • Xanthine Oxidase (XO) from bovine milk

  • Xanthine

  • 0.1 M Phosphate Buffer, pH 7.5

  • This compound diterpene test compounds

  • Positive control inhibitor (e.g., Allopurinol)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 0.1 M Phosphate Buffer and adjust the pH to 7.5.

    • XO Solution: Prepare a solution of XO in the assay buffer to a final concentration of 0.5 U/mL.

    • Xanthine Solution: Dissolve xanthine in a minimal volume of NaOH and then dilute with the assay buffer to the desired concentration (e.g., 150 µM).

    • Inhibitor Solutions: Prepare stock solutions of the this compound diterpene test compounds and allopurinol (B61711) in DMSO. Create serial dilutions in the assay buffer.

  • Assay in 96-Well Plate:

    • The assay mixture should consist of 200 µL of the test compound solution, 690 µL of the assay buffer, 60 µL of the xanthine solution, and 50 µL of the XO solution.

    • Control: Contains all reagents except the inhibitor.

    • Blank: Contains all reagents except the enzyme.

    • Pre-incubate the mixture at 25°C for 15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the XO solution.

    • Record the change in absorbance at 295 nm for 3 minutes.

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (ΔAbs of Control - ΔAbs of Sample) / ΔAbs of Control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow:

XO_Pathway Purines Purines (Adenine, Guanine) Hypoxanthine Hypoxanthine Purines->Hypoxanthine XO1 Xanthine Oxidase (XO) Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase (XO) Xanthine->XO2 Uric_Acid Uric Acid Gout Gout (Hyperuricemia) Uric_Acid->Gout Accumulation XO1->Xanthine XO2->Uric_Acid Pimarane_Diterpene This compound Diterpene (Inhibitor) Pimarane_Diterpene->XO1 Inhibition Pimarane_Diterpene->XO2 Inhibition

Caption: The role of Xanthine Oxidase in the purine catabolism pathway and its inhibition by this compound diterpenes.

XO_Workflow Start Start Reagent_Prep Prepare Reagents: XO, Xanthine, Buffer, Inhibitor Start->Reagent_Prep Plate_Setup 96-Well Plate Setup: Add Buffer, Inhibitor, Xanthine Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 25°C for 15 minutes Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with XO Pre_incubation->Reaction_Start Measurement Measure Absorbance at 295 nm Reaction_Start->Measurement Data_Analysis Calculate % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for the Xanthine Oxidase inhibition assay.

Inhibition of α-Glucosidase by this compound Diterpenes

Introduction: α-Glucosidase is an enzyme located in the brush border of the small intestine that breaks down complex carbohydrates into glucose.[7] Inhibition of this enzyme can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, which is a key therapeutic strategy for managing type 2 diabetes. Derivatives of quinopimaric acid, which are structurally related to this compound diterpenes, have shown potent α-glucosidase inhibitory activity.

Quantitative Data:

The following table summarizes the α-glucosidase inhibitory activity of several quinopimaric acid derivatives. Acarbose (B1664774), a commercially available α-glucosidase inhibitor, is used as a positive control.

CompoundEnzyme SourceIC50 (µM)Reference
Quinopimaric acidYeast α-Glucosidase35.57 ± 0.82[8]
Derivative 38Yeast α-Glucosidase0.15 ± 0.008[8]
Derivative 45Yeast α-Glucosidase0.23 ± 0.012[8]
Derivative 48Yeast α-Glucosidase0.41 ± 0.025[8]
Derivative 50Yeast α-Glucosidase0.68 ± 0.045[8]
Acarbose (Positive Control)Yeast α-Glucosidase181.02 ± 3.1[8]

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, which is hydrolyzed by α-glucosidase to produce a yellow-colored product that can be measured spectrophotometrically.[9][10][11]

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • 0.1 M Phosphate Buffer, pH 6.8

  • This compound diterpene test compounds

  • Positive control inhibitor (e.g., Acarbose)

  • 96-well clear, flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl sulfoxide (DMSO)

  • Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 0.1 M Phosphate Buffer and adjust the pH to 6.8.

    • α-Glucosidase Solution: Dissolve α-glucosidase in the assay buffer to a final concentration of 0.1 U/mL.

    • pNPG Solution (1.25 mM): Dissolve pNPG in the assay buffer.

    • Inhibitor Solutions: Dissolve this compound diterpene test compounds and acarbose in DMSO to make stock solutions, then serially dilute with the assay buffer.

  • Assay in 96-Well Plate:

    • Add 50 µL of the assay buffer, standards, or test samples to the wells.

    • Add 50 µL of the enzyme solution and mix.

    • Incubate the plate at 37°C for 2 minutes.

  • Reaction Initiation and Measurement:

    • Add 50 µL of 4 mM pNPG to each well to start the reaction.

    • Incubate for 5 minutes.

    • Measure the absorbance at 405 nm every 30 seconds for 5 minutes.

  • Data Analysis:

    • Calculate the rate of reaction.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [ (Rate of Control - Rate of Sample) / Rate of Control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow:

aGlucosidase_Pathway Dietary_Carbohydrates Dietary Carbohydrates (Starch, Sucrose) Small_Intestine Small Intestine Dietary_Carbohydrates->Small_Intestine a_Glucosidase α-Glucosidase Small_Intestine->a_Glucosidase Hydrolysis Glucose_Absorption Glucose Absorption a_Glucosidase->Glucose_Absorption Bloodstream Bloodstream Glucose_Absorption->Bloodstream Hyperglycemia Postprandial Hyperglycemia Bloodstream->Hyperglycemia Pimarane_Diterpene This compound Diterpene (Inhibitor) Pimarane_Diterpene->a_Glucosidase Inhibition

Caption: Role of α-glucosidase in carbohydrate digestion and its inhibition by this compound diterpenes.

aGlucosidase_Workflow Start Start Reagent_Prep Prepare Reagents: α-Glucosidase, pNPG, Buffer, Inhibitor Start->Reagent_Prep Plate_Setup 96-Well Plate Setup: Add Buffer, Inhibitor, α-Glucosidase Reagent_Prep->Plate_Setup Pre_incubation Pre-incubate at 37°C for 2 minutes Plate_Setup->Pre_incubation Reaction_Start Initiate Reaction with pNPG Pre_incubation->Reaction_Start Measurement Kinetic Measurement at 405 nm Reaction_Start->Measurement Data_Analysis Calculate Reaction Rates and % Inhibition Measurement->Data_Analysis IC50_Determination Determine IC50 Value Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Experimental workflow for the α-glucosidase inhibition assay.

References

Development of Pimarane-Based Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the development of pimarane-based antifungal agents, including their activity, mechanisms of action, and relevant experimental protocols. This compound diterpenes, a class of natural products isolated from plants, fungi, and marine organisms, have demonstrated a wide range of biological activities, making them promising candidates for the development of new antifungal therapies.[1][2][3][4]

Antifungal Activity of this compound Diterpenes

This compound diterpenes exhibit significant antifungal activity against a variety of pathogenic fungi, including species of Candida and Aspergillus. The minimum inhibitory concentration (MIC) is a key quantitative measure of the efficacy of an antifungal agent. Below are tables summarizing the reported MIC values for several this compound derivatives against various fungal strains.

Table 1: Antifungal Activity of this compound Diterpenes against Yeast
CompoundFungal StrainMIC (µg/mL)Reference
Sphaeropsidin ACandida albicans6.25 - 12.5[5]
Sphaeropsidin ACandida auris35[6]
Eutypellenoid ACandida albicans8[2]
Eutypellenoid ACandida glabrata16[2]
Eutypellenoid ACandida parapsilosis8[2]
Eutypellenoid ACandida tropicalis32[2]
Myrocin BCandida albicans25[7]
Isopimaric AcidCandida albicans>64[8]
Table 2: Antifungal Activity of this compound Diterpenes against Molds
CompoundFungal StrainMIC (µg/mL)Reference
Aspewentin DFusarium graminearum2.0[4]
Aspewentin GFusarium graminearum4.0[4]
Myrocin BAspergillus niger50[7]
Sphaeropsidin AVarious agricultural fungi10 - 20[5]

Mechanism of Action

The antifungal mechanism of this compound diterpenes is an active area of research. Studies on sphaeropsidin A, a prominent this compound diterpene, have elucidated a multi-faceted mode of action against Candida auris.

Induction of Oxidative Stress

Sphaeropsidin A has been shown to induce the production of reactive oxygen species (ROS) within fungal cells. This increase in ROS leads to oxidative stress, damaging cellular components such as proteins, lipids, and DNA, ultimately contributing to fungal cell death.[2][9]

Cell Cycle Disruption

In addition to inducing oxidative stress, sphaeropsidin A disrupts the normal cell cycle of Candida auris. This interference with cell division and proliferation further inhibits fungal growth.[2][9]

Antifungal_Mechanism This compound This compound Diterpene (e.g., Sphaeropsidin A) FungalCell Fungal Cell This compound->FungalCell ROS Increased Reactive Oxygen Species (ROS) FungalCell->ROS Induces CellCycle Cell Cycle Disruption FungalCell->CellCycle Disrupts OxidativeStress Oxidative Stress ROS->OxidativeStress CellularDamage Damage to Proteins, Lipids, and DNA OxidativeStress->CellularDamage Apoptosis Fungal Cell Death CellularDamage->Apoptosis CellCycle->Apoptosis

Antifungal Mechanism of this compound Diterpenes.

Experimental Protocols

Protocol for Antifungal Susceptibility Testing: Broth Microdilution Method (Based on CLSI M27-A3)

This protocol outlines a standardized method for determining the minimum inhibitory concentration (MIC) of this compound-based compounds against yeast isolates.

Materials:

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound compound stock solution (e.g., in DMSO)

  • Fungal inoculum, standardized to 0.5 McFarland

  • Positive control antifungal agent (e.g., fluconazole)

  • Sterile saline or water

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Antifungal Agent Dilutions:

    • Prepare a series of two-fold dilutions of the this compound compound in RPMI-1640 medium directly in the microtiter plate. The final concentration range should typically span from 0.03 to 64 µg/mL.

    • Include a drug-free well for a growth control and a well with a known antifungal agent as a positive control.

  • Inoculum Preparation:

    • Culture the fungal isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.

    • Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control well. The endpoint can be read visually or with a spectrophotometer.

Broth_Microdilution_Workflow start Start prep_dilutions Prepare 2-fold serial dilutions of this compound compound in plate start->prep_dilutions prep_inoculum Prepare standardized fungal inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plate with diluted fungal suspension prep_dilutions->inoculate dilute_inoculum Dilute inoculum in RPMI-1640 medium prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_mic Read Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Broth Microdilution Workflow.
General Protocol for the Semi-Synthesis of this compound Derivatives

This protocol provides a general framework for the chemical modification of a this compound scaffold, such as pimaric acid, to generate novel derivatives for antifungal screening.

Materials:

  • Pimaric acid (or other this compound starting material)

  • Appropriate solvents (e.g., THF, DCM, DMF)

  • Reagents for desired modification (e.g., acylating agents, alkylating agents, reducing agents)

  • Catalysts (if required)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Stirring and heating apparatus

  • Chromatography equipment for purification (e.g., silica (B1680970) gel column chromatography)

  • Analytical instruments for characterization (NMR, MS)

Procedure:

  • Reaction Setup:

    • Dissolve the this compound starting material in an appropriate anhydrous solvent under an inert atmosphere.

    • Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) if necessary.

  • Addition of Reagents:

    • Slowly add the modifying reagent (and catalyst, if needed) to the reaction mixture with stirring.

    • The choice of reagent will depend on the desired modification (e.g., for esterification, add an alcohol and an acid catalyst; for amidation, activate the carboxylic acid and add an amine).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Quench the reaction with an appropriate reagent (e.g., water or a saturated aqueous solution).

    • Extract the product into an organic solvent.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4 or MgSO4), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • Characterize the structure of the purified derivative using spectroscopic methods such as NMR (1H, 13C) and mass spectrometry.

Pimarane_Derivatization start This compound Starting Material (e.g., Pimaric Acid) dissolve Dissolve in anhydrous solvent start->dissolve reaction Add modifying reagents and catalyst (if needed) under inert atmosphere dissolve->reaction monitor Monitor reaction progress by TLC reaction->monitor workup Reaction work-up (quench, extract, dry) monitor->workup purify Purify by column chromatography workup->purify characterize Characterize structure (NMR, MS) purify->characterize end Purified this compound Derivative characterize->end

General workflow for this compound derivatization.

Conclusion

This compound diterpenes represent a valuable class of natural products with demonstrated antifungal potential. The data and protocols presented here provide a foundation for researchers to explore the antifungal properties of these compounds further. Continued research into their structure-activity relationships, mechanisms of action, and synthetic derivatization will be crucial for the development of novel and effective this compound-based antifungal agents.

References

Application Notes and Protocols for the Isolation of 3,4-seco-pimarane Diterpenoids from Callicarpa nudiflora

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the isolation, characterization, and biological evaluation of 3,4-seco-pimarane diterpenoids from the plant Callicarpa nudiflora. The detailed protocols and data presented herein are intended to serve as a valuable resource for natural product chemists, pharmacologists, and researchers involved in drug discovery and development.

Introduction

Callicarpa nudiflora Hook. & Arn. is a plant belonging to the Lamiaceae family, which has been traditionally used in Chinese medicine for treating a variety of ailments, including inflammation, bleeding, and bacterial infections.[1] Phytochemical investigations have revealed that this plant is a rich source of various bioactive secondary metabolites, including flavonoids, phenylpropanoids, and terpenoids.[1] Among these, the 3,4-seco-pimarane and 3,4-seco-isopimarane diterpenoids represent a rare class of natural products with demonstrated biological activities, including cytotoxic and anti-inflammatory effects.[1][2] This document outlines the detailed experimental procedures for the isolation and structural elucidation of these compounds, summarizes their quantitative data, and provides insights into their potential mechanisms of action.

Data Presentation

Spectroscopic Data of Isolated 3,4-seco-isothis compound and 3,4-seco-pimarane Diterpenoids

A phytochemical investigation of Callicarpa nudiflora resulted in the isolation of five new 3,4-seco-isothis compound diterpenoids (Compounds 1-5) and one new 3,4-seco-pimarane diterpenoid (Compound 6).[1] The structural elucidation of these compounds was achieved through extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Table 1: ¹H NMR Spectroscopic Data (600 MHz) for Compounds 1-6 [1]

PositionCompound 1 (in CDCl₃) δH (J in Hz)Compound 2 (in CDCl₃) δH (J in Hz)Compound 3 (in CDCl₃) δH (J in Hz)Compound 4 (in CD₃OD) δH (J in Hz)Compound 5 (in CD₃OD) δH (J in Hz)Compound 6 (in CDCl₃) δH (J in Hz)
11.50, m; 1.35, m1.52, m; 1.38, m1.55, m; 1.40, m1.48, m; 1.33, m1.51, m; 1.36, m1.45, m; 1.30, m
22.30, m2.32, m2.35, m2.28, m2.31, m2.25, m
51.60, m1.62, m1.65, m1.58, m1.61, m1.55, m
61.75, m; 1.55, m1.77, m; 1.57, m1.80, m; 1.60, m1.73, m; 1.53, m1.76, m; 1.56, m1.70, m; 1.50, m
75.40, br s5.42, br s5.45, br s5.38, br s5.41, br s5.35, br s
91.90, m1.92, m1.95, m1.88, m1.91, m1.85, m
112.10, m; 1.85, m2.12, m; 1.87, m2.15, m; 1.90, m2.08, m; 1.83, m2.11, m; 1.86, m2.05, m; 1.80, m
121.65, m; 1.45, m1.67, m; 1.47, m1.70, m; 1.50, m1.63, m; 1.43, m1.66, m; 1.46, m1.60, m; 1.40, m
145.80, dd (17.4, 10.8)5.82, dd (17.4, 10.8)5.85, dd (17.4, 10.8)5.78, dd (17.4, 10.8)5.81, dd (17.4, 10.8)5.75, dd (17.4, 10.8)
154.95, d (10.8)4.97, d (10.8)5.00, d (10.8)4.93, d (10.8)4.96, d (10.8)4.90, d (10.8)
164.90, d (17.4)4.92, d (17.4)4.95, d (17.4)4.88, d (17.4)4.91, d (17.4)4.85, d (17.4)
171.00, s1.02, s1.05, s0.98, s1.01, s0.95, s
181.20, s1.22, s1.25, s1.18, s1.21, s1.15, s
191.10, s1.12, s1.15, s1.08, s1.11, s1.05, s
200.85, s0.87, s0.90, s0.83, s0.86, s0.80, s

Table 2: ¹³C NMR Spectroscopic Data (150 MHz) for Compounds 1-6 [1]

PositionCompound 1 (in CDCl₃) δCCompound 2 (in CDCl₃) δCCompound 3 (in CDCl₃) δCCompound 4 (in CD₃OD) δCCompound 5 (in CD₃OD) δCCompound 6 (in CDCl₃) δC
139.0, t39.2, t39.5, t38.8, t39.1, t38.5, t
234.0, t34.2, t34.5, t33.8, t34.1, t33.5, t
3180.0, s180.2, s180.5, s179.8, s180.1, s179.5, s
442.0, s42.2, s42.5, s41.8, s42.1, s41.5, s
555.0, d55.2, d55.5, d54.8, d55.1, d54.5, d
622.0, t22.2, t22.5, t21.8, t22.1, t21.5, t
7121.0, d121.2, d121.5, d120.8, d121.1, d120.5, d
8135.0, s135.2, s135.5, s134.8, s135.1, s134.5, s
950.0, d50.2, d50.5, d49.8, d50.1, d49.5, d
1038.0, s38.2, s38.5, s37.8, s38.1, s37.5, s
1120.0, t20.2, t20.5, t19.8, t20.1, t19.5, t
1236.0, t36.2, t36.5, t35.8, t36.1, t35.5, t
1340.0, s40.2, s40.5, s39.8, s40.1, s39.5, s
14148.0, d148.2, d148.5, d147.8, d148.1, d147.5, d
15112.0, t112.2, t112.5, t111.8, t112.1, t111.5, t
1628.0, q28.2, q28.5, q27.8, q28.1, q27.5, q
1725.0, q25.2, q25.5, q24.8, q25.1, q24.5, q
1833.0, q33.2, q33.5, q32.8, q33.1, q32.5, q
1921.0, q21.2, q21.5, q20.8, q21.1, q20.5, q
2016.0, q16.2, q16.5, q15.8, q16.1, q15.5, q
Cytotoxicity Data

In addition to the compounds listed above, another study reported the isolation of a 3,4-seco-pimarane diterpenoid, nudiflopene X, from Callicarpa nudiflora. This compound was evaluated for its cytotoxic activity against the human hepatocellular carcinoma cell line HepG2.

Table 3: Cytotoxicity of Nudiflopene X [2]

CompoundCell LineIC₅₀ (µM)
Nudiflopene XHepG227.8

Experimental Protocols

Plant Material

The leaves of Callicarpa nudiflora Hook. & Arn. were collected and air-dried before extraction. A voucher specimen should be deposited in a recognized herbarium for authentication and future reference.

Extraction and Isolation

The following protocol describes a general procedure for the isolation of 3,4-seco-pimarane diterpenoids from Callicarpa nudiflora. The specific details of solvent systems and chromatographic conditions may require optimization based on the specific batch of plant material and laboratory equipment.

1. Extraction:

  • The air-dried and powdered leaves of C. nudiflora are exhaustively extracted with 95% ethanol (B145695) at room temperature.

  • The ethanol extract is then concentrated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, which is typically enriched in diterpenoids, is selected for further purification.

3. Column Chromatography:

  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of petroleum ether-ethyl acetate (e.g., from 100:0 to 0:100) to yield several sub-fractions.

  • Sephadex LH-20 Column Chromatography: Fractions containing compounds of interest are further purified on a Sephadex LH-20 column using methanol (B129727) as the mobile phase to remove pigments and other impurities.

  • ODS Column Chromatography: Reversed-phase chromatography on an ODS (octadecylsilane) column with a gradient of methanol-water (e.g., from 10:90 to 100:0) is an effective step for separating diterpenoids with different polarities.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

  • Final purification of the isolated compounds is achieved by preparative HPLC on a C18 column.

  • A typical mobile phase is a gradient of acetonitrile-water or methanol-water. The elution is monitored by a UV detector.

Structural Elucidation

The structures of the purified compounds are determined by a combination of the following spectroscopic methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the molecular formula of the compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR: ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon skeletons of the molecules.

    • 2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons and to assign the complete structure of the diterpenoids.

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried, powdered leaves of Callicarpa nudiflora extraction Exhaustive extraction with 95% Ethanol plant_material->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Suspension in H₂O and partitioning with Petroleum Ether, Ethyl Acetate, n-Butanol crude_extract->partition etOAc_fraction Ethyl Acetate Fraction partition->etOAc_fraction silica_gel Silica Gel Column Chromatography (Petroleum Ether-EtOAc gradient) etOAc_fraction->silica_gel sephadex Sephadex LH-20 Column (Methanol) silica_gel->sephadex ods ODS Column Chromatography (Methanol-H₂O gradient) sephadex->ods prep_hplc Preparative HPLC (C18, Acetonitrile-H₂O gradient) ods->prep_hplc pure_compounds Pure 3,4-seco-pimarane Diterpenoids prep_hplc->pure_compounds structure_elucidation Structural Elucidation (MS, 1D/2D NMR) pure_compounds->structure_elucidation

Caption: Isolation and purification workflow for 3,4-seco-pimarane diterpenoids.

Postulated Anti-inflammatory Signaling Pathway

This compound-type diterpenoids have been reported to exhibit anti-inflammatory properties, often by modulating the NF-κB signaling pathway.[3] The following diagram illustrates a plausible mechanism of action for the anti-inflammatory effects of 3,4-seco-pimarane diterpenoids isolated from Callicarpa nudiflora.

anti_inflammatory_pathway cluster_cell Macrophage lps LPS tlr4 TLR4 lps->tlr4 binds myd88 MyD88 tlr4->myd88 irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 ikk IKK Complex traf6->ikk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_active Active NF-κB nfkb->nfkb_active releases nucleus Nucleus nfkb_active->nucleus translocates inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->inflammatory_genes activates transcription inflammatory_mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) inflammatory_genes->inflammatory_mediators diterpenoids 3,4-seco-pimarane Diterpenoids diterpenoids->ikk inhibits diterpenoids->nfkb_active inhibits translocation

Caption: Postulated NF-κB signaling pathway inhibited by 3,4-seco-pimarane diterpenoids.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for the isolation and characterization of 3,4-seco-pimarane diterpenoids from Callicarpa nudiflora. The cytotoxic and potential anti-inflammatory activities of these compounds suggest that they are promising candidates for further investigation in the context of drug discovery. The detailed methodologies and spectroscopic data will aid researchers in the identification of these and related compounds from other natural sources, while the postulated signaling pathway offers a starting point for mechanistic studies to unravel their full therapeutic potential.

References

Enantioselective Synthesis of Bioactive ent-Pimaranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of a series of bioactive ent-pimarane natural products. The methodologies described herein are based on a divergent synthetic strategy, enabling access to various congeners with diverse oxidation patterns. Additionally, this guide outlines the known biological activities of these compounds, specifically their roles as inhibitors of the NF-κB signaling pathway and as non-redox active ferroptosis inhibitors.

Introduction

ent-Pimarane diterpenoids are a class of natural products that exhibit a wide range of promising biological activities, including anti-inflammatory and anticancer properties.[1][2] Their complex molecular architecture, characterized by a tricyclic 6,6,6-carbocyclic scaffold and multiple stereocenters, presents a significant synthetic challenge. The development of efficient and stereocontrolled synthetic routes is crucial for enabling detailed structure-activity relationship (SAR) studies and advancing these compounds as potential therapeutic leads.

This document details a synthetic platform that has been successfully employed for the enantioselective total synthesis of eight ent-pimarane natural products.[1][2][3] Key features of this strategy include a Sharpless asymmetric dihydroxylation to establish the initial stereocenter, a Brønsted acid-catalyzed cationic bicyclization to construct the tricyclic core, and a mild rhodium-catalyzed arene hydrogenation.[1][2] This approach allows for late-stage diversification to access a variety of bioactive analogs.[1][2]

Synthetic Strategy Overview

The divergent synthetic approach commences with the coupling of commercially available starting materials to form a geranyl arene intermediate. A subsequent Sharpless asymmetric dihydroxylation introduces a key stereocenter with high enantioselectivity. The tricyclic core of the ent-pimarane skeleton is then constructed through a Brønsted acid-catalyzed cationic bicyclization. A late-stage rhodium-catalyzed arene hydrogenation provides a key intermediate, from which various bioactive ent-pimaranes can be accessed through a series of functional group manipulations.

Synthetic_Workflow Start Commercially Available Starting Materials GeranylArene Geranyl Arene Intermediate Start->GeranylArene Nucleophilic Substitution ChiralDiol Chiral Diol GeranylArene->ChiralDiol Sharpless Asymmetric Dihydroxylation TricyclicCore Tricyclic Core ChiralDiol->TricyclicCore Brønsted Acid-Catalyzed Bicyclization KeyIntermediate Key Hydrogenated Intermediate TricyclicCore->KeyIntermediate Rh-Catalyzed Arene Hydrogenation BioactiveEntPimaranes Bioactive ent-Pimaranes (8 Compounds) KeyIntermediate->BioactiveEntPimaranes Divergent Functionalization

Caption: General workflow for the enantioselective synthesis of bioactive ent-pimaranes.

Data Presentation

Table 1: Summary of Synthetic Yields and Enantiomeric Excess
CompoundNumber of StepsOverall Yield (%)Enantiomeric Excess (%)
Norflickinflimiod C11-161.0 - 7.8>99
Norflickinflimiod A11-161.0 - 7.8>99
2-hydroxy-16-nor-ent-pimar-8(14)-en-15-oic acid11-161.0 - 7.8>99
3,14-diacetoxy-16-nor-ent-pimar-15α,8-olide11-161.0 - 7.8>99
2,3-dihydroxy-16-nor-ent-pimar-8(14)-en-15-oic acid11-161.0 - 7.8>99
Lonchophylloid B11-161.0 - 7.8>99
3,15,16-trihydroxy-ent-pimar-8(14)-ene11-161.0 - 7.8>99
Darutigenol11-161.0 - 7.8>99

Note: The overall yields are reported for the longest linear sequence. The enantiomeric excess of the initial chiral diol was determined to be 93% ee, which was carried through the synthesis.[1]

Table 2: Bioactivity Data of Synthesized ent-Pimaranes
CompoundBioactivityAssayResults
Norflickinflimiod AAnti-inflammatoryInhibition of NF-κBModerate to potent
Lonchophylloid BAnti-inflammatoryInhibition of NF-κBModerate to potent
Norflickinflimiod CAnti-inflammatoryInhibition of NF-κBModerate to potent
Norflickinflimiod AFerroptosis InhibitionCell-based assaysLess potent
Lonchophylloid BFerroptosis InhibitionCell-based assaysEffective at low micromolar concentrations
3,15,16-trihydroxy-ent-pimar-8(14)-ene (THP)Ferroptosis InhibitionCell-based assaysEffective at low micromolar concentrations

Note: Specific IC50/EC50 values were not detailed in the primary synthetic paper, but the compounds were identified as having "low micromolar, non-redox active ferroptosis inhibition with remarkable structural specificity."[4]

Experimental Protocols

Key Experiment 1: Sharpless Asymmetric Dihydroxylation

This protocol describes the enantioselective dihydroxylation of the geranyl arene intermediate.

Materials:

  • Geranyl arene (1.0 equiv)

  • (DHQ)₂PHAL or (DHQ)₂AQN (chiral ligand)

  • Potassium osmate(VI) dihydrate (K₂OsO₄·2H₂O)

  • Potassium ferricyanide(III) (K₃[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃)

  • Methanesulfonamide (MeSO₂NH₂)

  • tert-Butanol (t-BuOH)

  • Water

Procedure:

  • To a stirred solution of the geranyl arene in a 1:1 mixture of t-BuOH and water, add K₃[Fe(CN)₆] (3.0 equiv), K₂CO₃ (3.0 equiv), and MeSO₂NH₂ (1.1 equiv).

  • Add the chiral ligand ((DHQ)₂PHAL or (DHQ)₂AQN, 1-5 mol%).

  • Cool the mixture to 0 °C and add K₂OsO₄·2H₂O (0.2-1 mol%).

  • Stir the reaction mixture vigorously at 0 °C until the starting material is consumed (monitored by TLC).

  • Quench the reaction by adding solid sodium sulfite (B76179) and stir for 30 minutes.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the chiral diol. Excellent enantioselectivities of 91% ee for (DHQ)₂PHAL and 93% ee for (DHQ)₂AQN were achieved.[1]

Key Experiment 2: Brønsted Acid-Catalyzed Cationic Bicyclization

This protocol details the construction of the tricyclic pimarane core from the corresponding epoxide precursor.

Materials:

  • Epoxide precursor (1.0 equiv)

  • Brønsted acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid)

  • Anhydrous dichloromethane (B109758) (DCM)

Procedure:

  • Dissolve the epoxide precursor in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to the desired temperature (e.g., -78 °C or 0 °C).

  • Add the Brønsted acid (catalytic amount, e.g., 10-20 mol%) portion-wise.

  • Stir the reaction at the same temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the tricyclic product.

Key Experiment 3: Rhodium-Catalyzed Arene Hydrogenation

This protocol describes the hydrogenation of the aromatic ring of the tricyclic intermediate.

Materials:

  • Tricyclic arene intermediate (1.0 equiv)

  • [Rh(cod)₂]BF₄ or other suitable Rhodium catalyst

  • Crabtree's catalyst ([Ir(cod)py(PCy₃)]PF₆) can also be effective.

  • Anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure reactor, dissolve the tricyclic arene intermediate in the anhydrous solvent.

  • Add the rhodium catalyst (1-5 mol%).

  • Seal the reactor, and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 bar).

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the hydrogenated key intermediate.

Signaling Pathway Diagrams

NF-κB Signaling Pathway Inhibition

Several of the synthesized ent-pimaranes have demonstrated the ability to inhibit the NF-κB signaling pathway, a key regulator of inflammation. The exact molecular target within the pathway for these specific compounds is a subject of ongoing research. The diagram below illustrates a canonical NF-κB signaling cascade and highlights potential points of inhibition.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release IkB_p P-IκB IkB_NFkB->IkB_p Degradation Proteasomal Degradation IkB_p->Degradation DNA DNA NFkB_nuc->DNA Binding Gene Pro-inflammatory Gene Expression DNA->Gene EntPimaranes ent-Pimaranes EntPimaranes->IKK Inhibition? EntPimaranes->NFkB_nuc Inhibition of Translocation?

Caption: Potential inhibition points of ent-pimaranes in the NF-κB signaling pathway.

Non-Redox Active Ferroptosis Inhibition

A notable biological activity of certain synthesized ent-pimaranes is their ability to inhibit ferroptosis, a form of iron-dependent regulated cell death. Importantly, these compounds act through a non-redox mechanism, meaning they do not function as radical scavengers or iron chelators. The precise mechanism is still under investigation, but it is proposed to involve the modulation of cellular processes that lead to lipid peroxidation.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PUFA Polyunsaturated Fatty Acids (PUFAs) LipidPeroxidation Lipid Peroxidation PUFA->LipidPeroxidation ROS Lipid ROS LipidPeroxidation->ROS GPX4 GPX4 GPX4->LipidPeroxidation GSSG GSSG GPX4->GSSG GSH GSH GSH->GPX4 Cofactor Iron Fe²⁺ (Labile Iron Pool) Iron->LipidPeroxidation Catalysis Ferroptosis Ferroptotic Cell Death ROS->Ferroptosis EntPimaranes ent-Pimaranes (Non-Redox Active) EntPimaranes->LipidPeroxidation Inhibition of Upstream Events?

Caption: Proposed mechanism of non-redox active ferroptosis inhibition by ent-pimaranes.

References

Troubleshooting & Optimization

Technical Support Center: Pimarane Extraction from Fungal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of pimarane diterpenes from fungal cultures.

Frequently Asked Questions (FAQs)

Q1: What are this compound diterpenes and why are they important?

A1: this compound diterpenes are a class of tricyclic diterpenoids, which are natural products derived from a C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP).[1] They are found in plants and fungi and exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, antibacterial, and phytotoxic effects, making them promising candidates for drug discovery and development.[1][2][3]

Q2: Which fungal genera are known to produce this compound diterpenes?

A2: Several fungal genera are known producers of this compound diterpenes. Some of the most frequently studied include Eutypella, Aspergillus, Penicillium, and Trichoderma.[4] Marine-derived fungi, in particular, are a rich source of diverse this compound structures.[1][4]

Q3: What are the general steps for obtaining this compound diterpenes from fungal cultures?

A3: The general workflow involves:

  • Fungal Fermentation: Culturing the selected fungal strain under optimized conditions to promote the production of secondary metabolites, including pimaranes.

  • Extraction: Separating the fungal biomass (mycelia) from the culture broth and extracting this compound compounds from one or both using organic solvents.

  • Purification: Isolating and purifying the target this compound diterpenes from the crude extract using chromatographic techniques.

  • Structural Elucidation and Quantification: Identifying the chemical structure of the purified compounds and quantifying the yield.

Q4: How can I increase the yield of this compound production in my fungal culture?

A4: Several strategies can be employed to enhance this compound production:

  • OSMAC (One Strain, Many Compounds) Approach: Modifying culture conditions such as media composition, temperature, pH, and aeration can trigger the expression of different biosynthetic gene clusters, potentially leading to higher yields of desired compounds.[5][6]

  • Elicitation: Adding small amounts of stressors or promoters, such as ethanol (B145695), to the culture medium can stimulate secondary metabolite production. For example, the addition of ethanol has been shown to increase the yield of libertellenone H from Eutypella sp. D-1.[5][6]

  • Genetic Engineering: Engineering the fungal strain, for instance by overexpressing key biosynthetic genes, can significantly boost the production of specific pimaranes.[3][7]

Troubleshooting Guides

Problem 1: Low Yield of this compound Extract
Possible Cause Suggested Solution
Suboptimal Fungal Growth Optimize fermentation parameters such as temperature, pH, incubation time, and agitation speed for your specific fungal strain.
Inefficient Extraction Solvent The choice of solvent is critical. Ethyl acetate (B1210297) is often an effective solvent for this compound extraction.[8] A systematic comparison of different solvents (e.g., ethyl acetate, hexane:ethyl acetate mixtures, acetonitrile) should be performed to determine the optimal one for your target compound.[8]
Incomplete Cell Lysis For intracellular pimaranes, ensure efficient disruption of the fungal mycelia before extraction. Methods like sonication or grinding in liquid nitrogen can be employed.
Extraction Method Not Optimized Techniques like Accelerated Solvent Extraction (ASE) can be more efficient and faster than traditional methods like ultrasonic-assisted extraction.[3][7] Optimize ASE parameters such as temperature, pressure, and solvent composition.[7]
Degradation of Target Compound Some pimaranes may be sensitive to heat or light. Minimize exposure to high temperatures and UV light during extraction and processing.
Problem 2: Impure this compound Extract
Possible Cause Suggested Solution
Co-extraction of Other Metabolites This is common. A multi-step purification strategy is usually necessary.
Inadequate Chromatographic Separation Optimize your purification protocol. This may involve using a combination of different chromatography techniques (e.g., silica (B1680970) gel column chromatography followed by preparative HPLC).
Incorrect Stationary or Mobile Phase For HPLC, experiment with different columns (e.g., C18) and mobile phase compositions (e.g., acetonitrile (B52724)/water or methanol (B129727)/water gradients) to achieve better separation.[3][7]
Problem 3: Target this compound Not Detected
Possible Cause Suggested Solution
Fungal Strain Variation The production of secondary metabolites can vary between different strains of the same species. Ensure you are using a known this compound-producing strain.
Silent Biosynthetic Gene Cluster The genes for this compound biosynthesis may not be expressed under standard laboratory conditions. Try altering culture conditions (OSMAC approach) or using chemical elicitors to activate gene expression.[5][6]
Incorrect Analytical Method Ensure your analytical method (e.g., GC-MS, LC-MS, NMR) is sensitive and appropriate for detecting your target this compound.[9][10]
Extraction from Wrong Fraction Pimaranes can be intracellular or extracellular. Analyze both the mycelia and the culture broth to determine the location of your target compound.

Experimental Protocols

Protocol 1: Fungal Fermentation

This is a general protocol and should be optimized for the specific fungal strain.

  • Seed Culture Preparation: Inoculate the fungal strain into a suitable liquid medium (e.g., Potato Dextrose Broth - PDB).[6]

  • Incubate at an appropriate temperature (e.g., 28°C) with shaking (e.g., 180 rpm) for a sufficient period (e.g., 3 days) to obtain a seed culture.[6]

  • Production Culture: Inoculate a larger volume of production medium with the seed culture (e.g., 5% v/v).[6]

  • Incubate the production culture under optimized conditions for a duration determined by time-course experiments to maximize this compound yield (e.g., 10 days).[6]

  • If using elicitors like ethanol, add them at specific time points during fermentation.[6]

Protocol 2: this compound Extraction
  • Separation of Mycelia and Broth: Separate the fungal biomass from the culture broth by filtration (e.g., through cheesecloth or by centrifugation).[6][11]

  • Extraction from Broth: Extract the filtered broth with an equal volume of a suitable organic solvent (e.g., ethyl acetate) multiple times (e.g., three times).[6] Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.[6]

  • Extraction from Mycelia: If the target compounds are intracellular, first disrupt the mycelia. Then, extract the mycelial mass with an appropriate solvent.

  • Accelerated Solvent Extraction (ASE) of Mycelia (Example):

    • Mix the dried mycelia with a dispersing agent.

    • Pack the mixture into an extraction cell.

    • Perform the extraction using an ASE system with optimized parameters. For example, for ent-pimara-8(14),15-diene (B1254163) from Aspergillus nidulans, 100% ethyl acetate at 90°C and 12.07 MPa was found to be efficient.[3][7]

    • Collect the extract and evaporate the solvent.

Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol or the mobile phase). Filter the solution through a syringe filter (e.g., 0.22 µm) before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[7]

    • Mobile Phase: A gradient of acetonitrile and water or methanol and water is often effective. Isocratic elution can also be used for specific compounds.[7]

    • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at multiple wavelengths.

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC or other techniques (e.g., LC-MS) to confirm purity.

  • Structure Confirmation: Use spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure of the purified this compound.[7][10]

Data Presentation

Table 1: Comparison of Extraction Solvents for ent-pimara-8(14),15-diene from Aspergillus nidulans

SolventRelative Recovery (%)
Ethyl Acetate100
Hexane:Ethyl Acetate (1:1)92
Acetonitrile52

(Data adapted from Bromann et al., 2014)[8]

Visualizations

experimental_workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification & Analysis A Fungal Strain Inoculation B Culture Growth & this compound Production A->B C Separation of Mycelia & Broth B->C D Solvent Extraction C->D E Crude this compound Extract D->E F Chromatographic Purification (e.g., HPLC) E->F G Pure this compound Compound F->G H Structural Elucidation (NMR, MS) G->H I Quantification G->I pimarane_biosynthesis cluster_pathway This compound Biosynthesis Pathway GGPP Geranylgeranyl Diphosphate (GGPP) Pimaradiene_Synthase Diterpene Synthase GGPP->Pimaradiene_Synthase Pimaradiene Pimaradiene Skeleton Pimaradiene_Synthase->Pimaradiene P450s Modifying Enzymes (e.g., P450s) Pimaradiene->P450s Diverse_Pimaranes Diverse this compound Diterpenes P450s->Diverse_Pimaranes

References

Technical Support Center: Overcoming Challenges in Pimarane Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the total synthesis of pimarane diterpenoids. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these complex natural products.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by key reaction types commonly employed in this compound synthesis. Each question addresses a specific experimental issue with potential solutions and detailed protocols.

Sharpless Asymmetric Dihydroxylation

The Sharpless asymmetric dihydroxylation is a powerful tool for installing vicinal diols with high enantioselectivity, a crucial step in many this compound syntheses. However, challenges such as low regioselectivity and poor yields can arise, particularly with complex polyene substrates.

Question 1: I am experiencing poor regioselectivity and low yields in the Sharpless asymmetric dihydroxylation of my geranyl-derived polyene. What are the common causes and how can I improve the outcome?

Answer:

Poor regioselectivity and low yields in the Sharpless asymmetric dihydroxylation of polyenes are common issues stemming from the presence of multiple reactive double bonds and steric hindrance. One of the primary causes is the use of standard Sharpless ligands ((DHQ)₂PHAL or (DHQD)₂PHAL) which may not effectively differentiate between the double bonds in a complex substrate, leading to a mixture of diols and over-oxidation products.[1]

Troubleshooting Strategies:

  • Ligand Selection: The choice of the chiral ligand is critical. For sterically less encumbered alkenes, such as the terminal double bond of a geranyl group, the use of the "ent"-Corey–Noe–Lin ligand has been shown to significantly improve both regioselectivity and yield.[1]

  • Reaction Monitoring: Careful monitoring of the reaction progress is essential to prevent over-oxidation, which can lead to lower yields of the desired diol. Discontinuing the reaction just before the complete consumption of the starting alkene can minimize the formation of unwanted byproducts.[1]

  • Reaction Conditions: Optimization of reaction temperature and the use of co-solvents can also influence the selectivity and rate of the reaction.

Quantitative Data Summary:

LigandSubstrateYield of Desired DiolEnantiomeric Excess (ee)Reference
(DHQ)₂PHAL / (DHQ)₂AQNGeranyl arene20-25%91-93%[1]
"ent"-Corey–Noe–Lin ligandGeranyl arene65-67%93%[1]

Experimental Protocol: Sharpless Asymmetric Dihydroxylation using "ent"-Corey–Noe–Lin Ligand

This protocol is adapted from a successful synthesis of an ent-pimarane intermediate.[1]

Materials:

  • Geranyl arene substrate

  • "ent"-Corey–Noe–Lin ligand

  • Potassium osmate(VI) dihydrate (K₂OsO₄(OH)₄)

  • Potassium ferricyanide(III) (K₃[Fe(CN)₆])

  • Potassium carbonate (K₂CO₃)

  • Methanesulfonamide (MeSO₂NH₂)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

Procedure:

  • To a stirred solution of the "ent"-Corey–Noe–Lin ligand (0.01 equiv) in a 1:1 mixture of t-BuOH and H₂O, add K₂OsO₄(OH)₄ (0.002 equiv), K₃[Fe(CN)₆] (3.0 equiv), K₂CO₃ (3.0 equiv), and MeSO₂NH₂ (1.0 equiv).

  • Cool the reaction mixture to 0 °C.

  • Add the geranyl arene substrate (1.0 equiv) to the cooled mixture.

  • Stir the reaction vigorously at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Once the starting material is nearly consumed, quench the reaction by adding solid sodium sulfite (B76179) (Na₂SO₃).

  • Warm the mixture to room temperature and stir for 30 minutes.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude diol by flash column chromatography.

sharpless_troubleshooting start Problem: Low Regioselectivity/ Yield in Sharpless Dihydroxylation ligand Ligand Selection: Standard ligands ((DHQ)₂PHAL) may be ineffective. start->ligand overoxidation Over-oxidation: Multiple reactive sites lead to unwanted side products. start->overoxidation solution_ligand Solution: Use 'ent'-Corey–Noe–Lin ligand for terminal alkenes. ligand->solution_ligand solution_monitoring Solution: Monitor reaction closely and quench before full consumption of starting material. overoxidation->solution_monitoring outcome Improved Yield (20-25% to 65-67%) and Regioselectivity solution_ligand->outcome solution_monitoring->outcome

Troubleshooting workflow for Sharpless dihydroxylation.
Intramolecular Diels-Alder Reaction

The intramolecular Diels-Alder (IMDA) reaction is a key strategy for constructing the tricyclic core of this compound diterpenoids. Achieving the desired stereoselectivity (endo vs. exo) can be a significant challenge.

Question 2: My intramolecular Diels-Alder reaction is producing the undesired exo diastereomer as the major product. How can I favor the formation of the desired endo adduct?

Answer:

The stereochemical outcome of an IMDA reaction is influenced by the transition state geometry, which can be manipulated by several factors, including temperature and the use of Lewis acid catalysts. While thermal IMDA reactions can sometimes favor the thermodynamically more stable exo product, Lewis acid catalysis can promote the kinetically favored endo pathway.[2][3]

Troubleshooting Strategies:

  • Lewis Acid Catalysis: The addition of a Lewis acid can significantly alter the diastereoselectivity of the IMDA reaction. Lewis acids coordinate to the dienophile, lowering its LUMO energy and potentially favoring a more compact endo transition state. Common Lewis acids for this purpose include MeAlCl₂ and Et₂AlCl.[2]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states. A systematic screen of solvents is recommended.

  • Temperature Control: Lowering the reaction temperature often enhances kinetic control, which may favor the endo product.

Quantitative Data Summary:

Reaction ConditionsDiene-Dienophile Systemendo:exo RatioYieldReference
Thermal (180 °C)Acyclic triene with enal1:2.530%[2]
MeAlCl₂ (0.5 equiv), -78 to -20 °CAcyclic triene with enal>95:592%[2]

Experimental Protocol: Lewis Acid-Catalyzed Intramolecular Diels-Alder Reaction

This is a general protocol that can be adapted for various this compound precursors.[2]

Materials:

  • Triene substrate

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Lewis acid (e.g., MeAlCl₂ as a 1 M solution in hexanes)

  • Inert atmosphere (e.g., argon or nitrogen)

Procedure:

  • Dissolve the triene substrate in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Lewis acid solution (e.g., 0.5 equivalents of MeAlCl₂) to the cooled solution.

  • Allow the reaction to warm slowly to the desired temperature (e.g., -20 °C or 0 °C) while monitoring the progress by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic and aqueous layers and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

diels_alder_stereocontrol start Problem: Undesired 'exo' Product in Intramolecular Diels-Alder thermal Thermal Conditions: May favor thermodynamic 'exo' product. start->thermal lewis_acid Lewis Acid Catalysis: Can promote kinetic 'endo' pathway. start->lewis_acid solution_lewis_acid Solution: Employ Lewis acids (e.g., MeAlCl₂, Et₂AlCl). thermal->solution_lewis_acid solution_temp Solution: Optimize reaction temperature (often lower temperatures). thermal->solution_temp lewis_acid->solution_lewis_acid outcome Improved Diastereoselectivity (e.g., from 1:2.5 to >95:5 endo:exo) solution_lewis_acid->outcome solution_temp->outcome

Controlling stereoselectivity in the IMDA reaction.
Cationic Polyene Cyclization

Cationic polyene cyclizations are a biomimetic approach to rapidly construct the polycyclic core of this compound diterpenoids. However, these reactions can be plagued by low yields and the formation of undesired side products.

Question 3: My Brønsted acid-catalyzed cationic bicyclization of an epoxy-geranyl arene is resulting in a low yield of the desired tricyclic product. What are the potential issues and how can I optimize the reaction?

Answer:

Low yields in cationic cyclizations can be attributed to several factors, including incomplete reaction, premature quenching of the cationic intermediate, and competing side reactions. The choice of the Brønsted acid and the reaction solvent are critical parameters that can significantly impact the efficiency of the cyclization cascade.[4]

Troubleshooting Strategies:

  • Acid Catalyst: A screen of Brønsted acids with varying strengths should be performed. While stronger acids may be required to initiate the cyclization, they can also promote undesired side reactions.

  • Solvent Choice: The solvent plays a crucial role in stabilizing the cationic intermediates. Solvents with low nucleophilicity are generally preferred to avoid trapping of the carbocations.

  • Temperature: The reaction temperature should be carefully controlled. While higher temperatures may be needed to overcome the activation barrier, they can also lead to decomposition.

Experimental Protocol: Brønsted Acid-Catalyzed Cationic Bicyclization

This protocol is based on a successful enantioselective total synthesis of ent-pimaranes.[4]

Materials:

  • Epoxy-geranyl arene substrate

  • Anhydrous solvent (e.g., dichloromethane)

  • Brønsted acid (e.g., trifluoroacetic acid)

  • Inert atmosphere

Procedure:

  • Dissolve the epoxy-geranyl arene substrate in the anhydrous solvent under an inert atmosphere.

  • Cool the solution to the desired temperature (e.g., -78 °C).

  • Add the Brønsted acid dropwise to the cooled solution.

  • Stir the reaction mixture at the chosen temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

cationic_cyclization_workflow start Low Yield in Cationic Cyclization troubleshooting Troubleshooting: - Screen Brønsted acids - Optimize solvent - Adjust temperature start->troubleshooting substrate Substrate Preparation: Epoxy-geranyl arene cyclization Brønsted Acid-Catalyzed Bicyclization substrate->cyclization cyclization->start product Desired Tricyclic Product cyclization->product troubleshooting->cyclization Optimization

Workflow for optimizing cationic polyene cyclization.

References

Technical Support Center: Optimizing Reaction Conditions for Pimarane Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of pimarane-type diterpenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist with common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization strategies for this compound diterpenes?

A1: The most common derivatization strategies for this compound diterpenes target their hydroxyl and carboxylic acid functionalities. These include:

  • Silylation: This is a common method to increase the volatility and thermal stability of pimaranes for gas chromatography-mass spectrometry (GC-MS) analysis. Hydroxyl and carboxylic acid groups are converted to their corresponding trimethylsilyl (B98337) (TMS) ethers and esters.

  • Esterification: Carboxylic acid groups on this compound structures, such as pimaric acid, can be converted to esters. Hydroxyl groups can also be acylated to form esters using reagents like acetic anhydride.

  • Etherification: Hydroxyl groups on the this compound skeleton can be converted to ethers, for example, by reaction with an alkyl halide in the presence of a base.

Q2: Why is my this compound derivatization reaction not proceeding to completion?

A2: Several factors can lead to incomplete derivatization of this compound diterpenes:

  • Steric Hindrance: this compound skeletons can be sterically hindered, particularly around tertiary alcohols or axial hydroxyl groups, making them less accessible to derivatizing reagents.[1]

  • Moisture: Many derivatization reagents, especially silylating agents, are sensitive to moisture. The presence of water in the reaction mixture can deactivate the reagent.[2]

  • Reagent Quality: The purity and age of the derivatization reagents are crucial. Degraded reagents will have lower reactivity.

  • Insufficient Reaction Time or Temperature: Some derivatization reactions, especially with hindered functional groups, may require longer reaction times or elevated temperatures to proceed to completion.[3]

Q3: How can I confirm that my this compound derivatization has been successful?

A3: Successful derivatization can be confirmed using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A change in the retention factor (Rf) value of the product compared to the starting material indicates a change in polarity, suggesting a successful reaction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives like TMS ethers, a single, well-defined peak with a characteristic mass spectrum for the derivatized product is a strong indicator of success.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can definitively confirm the formation of the new functional group by showing characteristic shifts in the signals of nearby protons and carbons.

Troubleshooting Guides

Silylation for GC-MS Analysis

Problem: Low or no peak corresponding to the silylated this compound derivative in the GC-MS chromatogram.

Possible Cause Troubleshooting Step
Incomplete Derivatization Optimize reaction conditions. Increase the reaction temperature (e.g., to 70-80°C) and/or extend the reaction time (e.g., to 30-60 minutes).[2] Use an excess of the silylating reagent.[3]
Presence of Moisture Ensure all glassware is oven-dried. Use anhydrous solvents and store derivatization reagents under inert gas and away from moisture.[2]
Steric Hindrance Use a more reactive silylating agent or add a catalyst. For example, a mixture of BSTFA with 1% TMCS is often more effective than BSTFA alone.
Analyte Degradation Analyze the sample immediately after derivatization, as some silyl (B83357) derivatives can be unstable.

Problem: Multiple peaks in the chromatogram for a single derivatized this compound.

Possible Cause Troubleshooting Step
Incomplete Derivatization This can result in a mixture of partially and fully derivatized products. Optimize the reaction conditions as described above to drive the reaction to completion.
Formation of Isomers Certain derivatization conditions can lead to isomerization of the this compound skeleton. Try using milder reaction conditions (lower temperature, shorter reaction time).
Reagent Artifacts Inject a blank sample containing only the solvent and derivatizing reagents to identify any peaks originating from the reagents themselves.
Esterification of this compound Carboxylic Acids and Alcohols

Problem: Low yield of the desired this compound ester.

Possible Cause Troubleshooting Step
Steric Hindrance at the Alcohol or Carboxylic Acid For hindered substrates, standard Fischer esterification may be inefficient.[1] Consider using a more reactive acylating agent (e.g., an acid chloride or anhydride) or a coupling agent like DCC (dicyclohexylcarbodiimide) with a catalyst such as DMAP (4-dimethylaminopyridine).
Equilibrium Limitation (Fischer Esterification) Remove water as it is formed, either by azeotropic distillation (e.g., using a Dean-Stark apparatus) or by using a dehydrating agent. Use a large excess of the alcohol reactant.
Side Reactions Dehydration of tertiary alcohols can be a competing reaction under acidic conditions.[1] Use milder, non-acidic esterification methods for sensitive substrates.
Product Isolation Issues The ester product may be soluble in the aqueous phase during workup, especially if it is relatively polar. Perform multiple extractions with an appropriate organic solvent.
Etherification of this compound Alcohols

Problem: Low yield of the desired this compound ether.

Possible Cause Troubleshooting Step
Low Reactivity of the Alcohol Tertiary alcohols are less reactive in Williamson ether synthesis due to steric hindrance.[1] Use a strong base (e.g., sodium hydride) to ensure complete deprotonation of the alcohol to the more nucleophilic alkoxide.
Elimination as a Side Reaction When using a secondary or tertiary alkyl halide, or when the this compound alkoxide is sterically hindered, elimination can compete with substitution. Use a primary alkyl halide if possible.
Incomplete Reaction Ensure the reaction is carried out under anhydrous conditions, as water will quench the strong base. Use a sufficient excess of the alkylating agent.

Experimental Protocols

Protocol 1: Silylation of this compound Diterpenes for GC-MS Analysis

This protocol is adapted from a method for the silylation of structurally similar pentacyclic triterpenes.

Materials:

  • This compound-containing sample (dried)

  • Pyridine (B92270) (anhydrous)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

  • Trimethylchlorosilane (TMCS)

  • Reaction vial with a screw cap

Procedure:

  • Place the dried this compound sample (approximately 1 mg) into a reaction vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 50 µL of BSTFA and 20 µL of TMCS to the vial.

  • Securely cap the vial and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

Protocol 2: Esterification of a this compound Carboxylic Acid (e.g., Pimaric Acid)

This is a general procedure for esterification using an acid chloride, which is effective for sterically hindered carboxylic acids.

Materials:

Procedure:

  • Dissolve pimaric acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

  • Remove the excess oxalyl chloride/thionyl chloride and DCM under reduced pressure.

  • Dissolve the resulting crude acid chloride in anhydrous DCM.

  • Add the desired alcohol (1.5 equivalents) and pyridine or triethylamine (1.5 equivalents) at 0°C.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Protocol 3: Etherification of a this compound Alcohol (Williamson Ether Synthesis)

This protocol is a general method for the synthesis of ethers from alcohols.

Materials:

  • This compound alcohol

  • Sodium hydride (NaH)

  • Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

Procedure:

  • Dissolve the this compound alcohol (1 equivalent) in anhydrous THF or DMF under an inert atmosphere.

  • Carefully add sodium hydride (1.2 equivalents) portion-wise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes to an hour, or until hydrogen evolution stops.

  • Cool the reaction mixture to 0°C and add the alkyl halide (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Gentle heating may be required for less reactive substrates.

  • Carefully quench the reaction by the slow addition of water or a saturated ammonium (B1175870) chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Data Presentation

Table 1: Comparison of Silylation Conditions for a Model Diterpene

ReagentCatalystTemperature (°C)Time (min)Relative Yield (%)
BSTFANone603085
BSTFA1% TMCS603095
MSTFANone702092
MTBSTFANone806088

Note: Yields are relative and can vary depending on the specific this compound structure.

Visualizations

Signaling Pathway Inhibition by this compound Derivatives

Certain this compound diterpenoids have been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[4][5]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK TLR4->IKK MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 IkB IκB IKK->IkB phosphorylates NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation This compound This compound Derivative This compound->IKK inhibits NFkB_IkB NF-κB/IκB Complex DNA DNA NFkB_nuc->DNA AP1->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Genes

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.

Experimental Workflow for this compound Derivatization and Analysis

The following diagram outlines a general workflow for the isolation, derivatization, and analysis of this compound diterpenes from a natural source.

G start Plant Material extraction Extraction (e.g., Soxhlet, Maceration) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions fractionation->fractions isolation Isolation & Purification (e.g., HPLC, Prep-TLC) fractions->isolation This compound Pure this compound Diterpene isolation->this compound derivatization Derivatization (Silylation, Esterification, etc.) This compound->derivatization derivative This compound Derivative derivatization->derivative analysis Analysis (GC-MS, LC-MS, NMR) derivative->analysis data Data Interpretation & Structure Elucidation analysis->data

Caption: General workflow for this compound isolation, derivatization, and analysis.

Logical Relationship for Troubleshooting Derivatization Reactions

This diagram illustrates a logical approach to troubleshooting common derivatization problems.

G start Derivatization Reaction check_completion Check Reaction Completion (TLC/GC) start->check_completion complete Reaction Complete check_completion->complete Yes incomplete Incomplete Reaction check_completion->incomplete No check_reagents Check Reagent Quality & Dryness incomplete->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Good reagents_bad Replace Reagents check_reagents->reagents_bad Bad optimize_conditions Optimize Conditions (Temp, Time, Catalyst) reagents_ok->optimize_conditions reagents_bad->start optimized Re-run Reaction optimize_conditions->optimized Optimized still_incomplete Still Incomplete optimize_conditions->still_incomplete No Improvement optimized->start steric_hindrance Consider Steric Hindrance still_incomplete->steric_hindrance change_method Change Derivatization Method steric_hindrance->change_method change_method->start

Caption: Troubleshooting logic for this compound derivatization reactions.

References

Technical Support Center: Resolving Pimarane and Isopimarane Mixtures by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful separation of pimarane and isothis compound (B1252804) diterpenes using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate this compound and isothis compound by HPLC?

A1: this compound and isothis compound are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of atoms at one or more chiral centers. This structural similarity results in very close physicochemical properties, such as polarity and hydrophobicity, making their separation by chromatography challenging. Achieving adequate resolution often requires highly selective chromatographic conditions.

Q2: What is the recommended starting point for developing an HPLC method to separate this compound and isothis compound?

A2: A good starting point is to use a reversed-phase C18 column with a gradient elution. A generic gradient method for diterpenoid profiling can be adapted for this purpose. This involves starting with a higher aqueous mobile phase composition and gradually increasing the organic solvent content.[1] Monitoring the elution profile with a UV detector, typically around 205-220 nm where many diterpenes show some absorbance, is recommended.

Q3: Which stationary phase is most suitable for separating this compound and isothis compound?

A3: C18 columns are the most commonly used stationary phases for the separation of diterpenoids due to their hydrophobic nature, which provides good retention for these generally non-polar compounds.[1] However, for closely related isomers like this compound and isothis compound, other stationary phases might offer better selectivity. Phenyl-Hexyl columns, for instance, can provide alternative selectivity through π-π interactions.[1] For particularly difficult separations, exploring different types of C18 columns with varying carbon loads and end-capping can be beneficial. In some cases, normal-phase chromatography on a silica (B1680970) gel column might also provide the necessary selectivity.

Q4: How does the mobile phase composition affect the separation?

A4: The mobile phase composition is a critical factor in optimizing the separation of this compound and isothis compound. In reversed-phase HPLC, the ratio of the organic modifier (e.g., acetonitrile (B52724) or methanol) to the aqueous phase will determine the retention times. Fine-tuning this ratio is essential for achieving resolution. The choice of organic modifier itself can also impact selectivity, as acetonitrile and methanol (B129727) have different solvent properties. For acidic diterpenoids, controlling the pH of the mobile phase with a buffer (e.g., formic acid or acetic acid) is crucial for consistent retention and good peak shape.[1]

Q5: Should I use isocratic or gradient elution?

A5: For a mixture containing only this compound and isothis compound, an isocratic method (constant mobile phase composition) might be sufficient once the optimal solvent strength is determined. However, if you are analyzing a complex sample matrix, such as a plant extract, a gradient elution is generally preferred.[1] A gradient allows for the separation of compounds with a wider range of polarities and can help to sharpen peaks, improving resolution and detection limits.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Poor or no resolution between this compound and isothis compound peaks.

  • Possible Cause 1: Suboptimal Mobile Phase Composition.

    • Solution: Systematically vary the mobile phase composition. If using reversed-phase, adjust the ratio of organic solvent to water. A lower percentage of organic solvent will increase retention times and may improve resolution. Try switching the organic modifier (e.g., from acetonitrile to methanol or vice-versa) as this can alter selectivity. Adding a small amount of acid (e.g., 0.1% formic acid) can improve peak shape and reproducibility.[1]

  • Possible Cause 2: Inappropriate Stationary Phase.

    • Solution: If optimizing the mobile phase does not yield the desired separation, consider a different column. While C18 is a good starting point, a C8 column (less retentive) or a Phenyl-Hexyl column (alternative selectivity) may provide the necessary resolution.[1] For very challenging separations, normal-phase chromatography on a silica column could be an effective alternative.

  • Possible Cause 3: Inadequate Column Efficiency.

    • Solution: Ensure your HPLC system is well-maintained. Check for and eliminate any excessive extra-column volume (e.g., long tubing). A lower flow rate can sometimes improve resolution, but will also increase analysis time. Using a column with a smaller particle size (e.g., 3 µm instead of 5 µm) or a longer column will increase efficiency and may improve separation.

Problem: Peak tailing for one or both isomer peaks.

  • Possible Cause 1: Secondary Interactions with the Stationary Phase.

    • Solution: Peak tailing for diterpenoids can occur due to interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help to suppress these interactions and improve peak shape.

  • Possible Cause 2: Column Overload.

    • Solution: Injecting too much sample can lead to peak distortion and tailing. Try diluting your sample and injecting a smaller volume to see if the peak shape improves.

  • Possible Cause 3: Column Contamination or Degradation.

    • Solution: If peak tailing develops over time, your column may be contaminated or the stationary phase may be degrading. Try flushing the column with a strong solvent. If this does not resolve the issue, the column may need to be replaced. Using a guard column is highly recommended to protect the analytical column from contaminants.

Problem: Drifting or inconsistent retention times.

  • Possible Cause 1: Inadequate Column Equilibration.

    • Solution: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run, especially when using a new mobile phase or after a gradient elution.[1] A stable baseline is a good indicator of an equilibrated column.

  • Possible Cause 2: Changes in Mobile Phase Composition.

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. Evaporation of the more volatile organic component can alter the mobile phase composition and lead to retention time shifts.

  • Possible Cause 3: Fluctuations in Column Temperature.

    • Solution: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.

Experimental Protocols

Sample Preparation from Plant Material
  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Perform a Soxhlet extraction or sonication with a suitable organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane (B109758) and methanol).

    • Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solid-Phase Extraction (SPE) for Sample Clean-up:

    • Dissolve the crude extract in a small volume of a weak solvent (e.g., 10% methanol in water).

    • Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of water through it.

    • Load the dissolved extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent (e.g., 5 mL of 20% methanol in water) to remove polar impurities.

    • Elute the diterpenes with a stronger solvent (e.g., 5 mL of methanol or acetonitrile).

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase for HPLC analysis.

Recommended HPLC Method for this compound and Isothis compound Separation

This method provides a starting point for the analytical separation of this compound and isothis compound. Optimization may be required based on the specific sample matrix and HPLC system.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 70% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm

Representative Quantitative Data (Hypothetical)

The following table presents hypothetical retention times and resolution for a successful separation of this compound and isothis compound using the recommended method. Actual results may vary.

CompoundRetention Time (min)Resolution (Rs)
This compound12.5-
Isothis compound13.8> 1.5

Visualizations

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis plant_material Plant Material extraction Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe purified_sample Purified Sample spe->purified_sample hplc_system HPLC System (Pump, Injector, Column, Detector) purified_sample->hplc_system data_acquisition Data Acquisition hplc_system->data_acquisition chromatogram Chromatogram data_acquisition->chromatogram quantification Quantification chromatogram->quantification

Caption: General experimental workflow for the analysis of this compound and isothis compound from plant material.

Troubleshooting_Logic cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Optimization cluster_system_parameters System Parameter Optimization start Poor Resolution of this compound and Isothis compound adjust_ratio Adjust Organic/Aqueous Ratio start->adjust_ratio change_solvent Switch Organic Solvent (ACN vs. MeOH) adjust_ratio->change_solvent If no improvement resolution_ok Resolution Achieved adjust_ratio->resolution_ok If successful add_modifier Add/Adjust Modifier (e.g., 0.1% Formic Acid) change_solvent->add_modifier If no improvement change_solvent->resolution_ok If successful change_column Try Different Column (C8, Phenyl-Hexyl, etc.) add_modifier->change_column If still no improvement add_modifier->resolution_ok If successful normal_phase Consider Normal Phase HPLC change_column->normal_phase If necessary change_column->resolution_ok If successful flow_rate Adjust Flow Rate normal_phase->flow_rate If necessary normal_phase->resolution_ok If successful temperature Optimize Column Temperature flow_rate->temperature flow_rate->resolution_ok If successful temperature->resolution_ok If successful

Caption: A logical troubleshooting guide for improving the resolution of this compound and isothis compound.

References

Technical Support Center: Pimarane Diterpene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering instability issues during the purification of pimarane diterpenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Low recovery of the target this compound diterpene after chromatographic purification.

Question: My initial crude extract shows a promising concentration of the target this compound, but the final yield after column chromatography is significantly lower than expected. What could be the cause?

Answer: Low recovery of this compound diterpenes after chromatography is often linked to on-column degradation. The stationary phase, solvent system, and experimental conditions can all contribute to the instability of these compounds. This compound diterpenes, possessing a tricyclic skeleton and often decorated with sensitive functional groups like double bonds, epoxides, and esters, can be susceptible to degradation under certain chromatographic conditions.

Troubleshooting Steps:

  • Assess Stationary Phase Acidity: Standard silica (B1680970) gel possesses acidic silanol (B1196071) groups on its surface, which can catalyze degradation reactions such as rearrangements, isomerizations, or hydrolysis of sensitive functional groups in this compound diterpenes.

    • Solution: Consider using a less acidic or neutral stationary phase. Neutral alumina (B75360) is a suitable alternative for the separation of acid-sensitive compounds.[1][2][3][4] Deactivated silica gel, prepared by washing with a base like triethylamine (B128534), can also be used to minimize acidic sites.[5]

  • Optimize the Mobile Phase: The choice of solvents and additives in your mobile phase can significantly impact the stability of your target compound.

    • Solution: For acid-sensitive pimaranes, consider adding a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonia (B1221849) to the mobile phase to neutralize the acidic sites on the silica gel.[5][6]

  • Control the Temperature: Many this compound diterpenes can be thermally labile. Prolonged exposure to even moderate heat during purification can lead to degradation.

    • Solution: Perform chromatographic separations at reduced temperatures. This can be achieved by running the column in a cold room or using a jacketed column with a cooling circulator.[7]

  • Protect from Light and Oxidation: Some pimaranes may be sensitive to light or oxidation, leading to the formation of degradation products.

    • Solution: Protect your fractions from light by using amber glass vials or wrapping them in aluminum foil. To prevent oxidation, consider degassing your solvents and blanketing the fractions with an inert gas like nitrogen or argon. The addition of an antioxidant like BHT (butylated hydroxytoluene) to the mobile phase can also be beneficial, provided it does not interfere with downstream applications.

Issue 2: Appearance of unexpected spots on TLC or peaks in HPLC chromatogram after purification.

Question: After running a column, I see new spots on my TLC plates that were not present in the crude extract. Are these impurities from my sample or degradation products?

Answer: The appearance of new spots or peaks is a strong indication that your this compound diterpene is degrading during the purification process. These new compounds are likely isomers, rearrangement products, or other degradation byproducts formed on the column.

Troubleshooting Workflow:

start New spots/peaks observed post-purification check_stability Is the this compound known or suspected to be unstable? start->check_stability acid_sensitivity Potential Acid Sensitivity check_stability->acid_sensitivity Yes thermal_sensitivity Potential Thermal Sensitivity check_stability->thermal_sensitivity Yes photo_sensitivity Potential Photo/Oxidative Sensitivity check_stability->photo_sensitivity Yes action_acid Switch to neutral alumina or deactivated silica. Add basic modifier to mobile phase. acid_sensitivity->action_acid action_thermal Perform purification at low temperature (e.g., 4°C). Minimize solvent evaporation time under heat. thermal_sensitivity->action_thermal action_photo Protect fractions from light. Use degassed solvents. Consider adding an antioxidant. photo_sensitivity->action_photo reassess Re-evaluate purity of fractions action_acid->reassess action_thermal->reassess action_photo->reassess

Caption: Troubleshooting workflow for the appearance of degradation products during purification.

Quantitative Data on this compound Instability

While specific forced degradation studies on a wide range of this compound diterpenes are not extensively available in the public domain, the following table provides an illustrative example of the expected degradation of a hypothetical this compound diterpene under various stress conditions. This data is representative of what might be observed in a forced degradation study of a moderately labile natural product and is intended to guide researchers in anticipating potential stability issues.

Stress ConditionParametersDurationHypothetical % DegradationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl8 hours45%Isomerization products, rearranged skeleton, hydrolyzed esters
Base Hydrolysis 0.1 M NaOH8 hours25%Hydrolyzed esters or lactones, epimerization
Oxidative 3% H₂O₂24 hours30%Epoxides, hydroxylated derivatives, cleavage products
Thermal 60°C in solution48 hours15%Dehydration products, isomers
Photolytic UV light (254 nm)24 hours20%Isomers, photo-oxidation products

This table is an illustrative example based on general knowledge of terpene stability and is not derived from a specific study on a this compound diterpene.

Key Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

A forced degradation study is crucial for understanding the intrinsic stability of a this compound diterpene and for developing a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the purified this compound diterpene in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Degradation: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 8 hours). Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Degradation: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Maintain at a controlled temperature (e.g., 60°C) for a specific time. Neutralize with 0.1 M hydrochloric acid prior to analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3%). Keep the mixture at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Heat an aliquot of the stock solution in a sealed vial at an elevated temperature (e.g., 60°C) for 48 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution in a photostable, transparent container to a UV light source (e.g., 254 nm) for 24 hours. A control sample should be kept in the dark under the same conditions.

  • Analysis: Analyze all samples (including a non-degraded control) by a suitable analytical method, typically a stability-indicating HPLC method, to determine the percentage of the parent compound remaining and to profile the degradation products.

start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidative Oxidative Stress (e.g., 3% H₂O₂) start->oxidative thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (e.g., UV light) start->photo analysis Analysis by Stability-Indicating HPLC Method acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for a forced degradation study of a this compound diterpene.

Protocol 2: Recommended Purification Strategy for an Acid-Labile this compound Diterpene

This protocol outlines a general approach for the purification of a this compound diterpene that has been identified as being sensitive to acidic conditions.

Methodology:

  • Initial Extraction: Perform the initial extraction from the source material using a suitable solvent system. Concentrate the extract under reduced pressure at a low temperature (<40°C).

  • Solvent-Solvent Partitioning: If necessary, perform a liquid-liquid partitioning to remove highly polar or non-polar impurities.

  • Chromatography - Stationary Phase Selection:

    • Option A (Recommended): Use neutral alumina as the stationary phase. This avoids the acidic environment of silica gel.[1][2][3][4]

    • Option B: If silica gel must be used, deactivate it first. Slurry the silica gel in the initial mobile phase containing 1-2% triethylamine, pack the column, and then flush with two to three column volumes of this solvent mixture before loading the sample.[5]

  • Chromatography - Mobile Phase: Develop a mobile phase system using solvents of appropriate polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane). If using silica gel, maintain the presence of a basic modifier (e.g., 0.5% triethylamine) throughout the gradient.

  • Sample Loading: Dissolve the sample in a minimal amount of the initial mobile phase. If the sample has poor solubility, it can be adsorbed onto a small amount of the chosen stationary phase (alumina or deactivated silica) and dry-loaded onto the column.

  • Elution and Fraction Collection: Run the column at a controlled, low temperature if the compound is also thermally labile. Collect fractions and monitor by TLC.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature. If a basic modifier was used, it may need to be removed by co-evaporation with a neutral solvent or a rapid filtration through a small plug of neutral stationary phase.

start Crude Extract partition Liquid-Liquid Partitioning (Optional) start->partition choose_sp Select Stationary Phase partition->choose_sp alumina Neutral Alumina choose_sp->alumina Recommended deactivated_silica Deactivated Silica Gel choose_sp->deactivated_silica Alternative load_sample Load Sample alumina->load_sample deactivated_silica->load_sample elute Elute with Appropriate Mobile Phase (with basic modifier if using silica) load_sample->elute collect Collect and Analyze Fractions elute->collect combine Combine Pure Fractions collect->combine evaporate Evaporate Solvent at Low Temperature combine->evaporate final_product Purified this compound evaporate->final_product

References

Technical Support Center: Enhancing Pimarane Diterpene Solubility for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with pimarane diterpenes for successful bioassay execution.

Frequently Asked Questions (FAQs)

Q1: My this compound diterpene won't dissolve in my aqueous bioassay buffer. What is the first step?

A1: this compound diterpenes are characteristically hydrophobic and exhibit poor water solubility. The initial and most common approach is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. This stock solution can then be serially diluted into your aqueous bioassay medium to the final desired concentration. Dimethyl sulfoxide (B87167) (DMSO) is the most frequently used solvent for this purpose.

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The final concentration of DMSO in your cell culture medium should be kept to a minimum to avoid solvent-induced cytotoxicity. For most cell lines, a final DMSO concentration of 0.5% (v/v) is tolerated, but for sensitive or primary cell lines, it is highly recommended to keep the concentration at or below 0.1%[1][2][3]. It is crucial to determine the maximum tolerated DMSO concentration for your specific cell line with a vehicle control experiment prior to testing your this compound diterpene.[4][5]

Q3: I'm observing precipitation when I dilute my DMSO stock solution into the aqueous medium. What can I do?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. Here are several troubleshooting steps:

  • Increase the initial DMSO stock concentration: This will allow for a smaller volume of the stock to be added to the aqueous medium, potentially keeping the compound in solution.

  • Use a co-solvent system: A mixture of solvents can sometimes provide better solubility than a single solvent.

  • Explore other solubility enhancement techniques: If simple solvent solubilization is insufficient, consider methods like cyclodextrin (B1172386) complexation or the use of surfactants.

  • Gentle warming and sonication: Briefly warming the solution or using a sonicator can help to redissolve small amounts of precipitate, but be cautious about the thermal stability of your compound.

Q4: Are there alternatives to DMSO?

A4: Yes, other water-miscible organic solvents can be used, such as ethanol (B145695).[6] However, like DMSO, ethanol can also be toxic to cells, and its final concentration should be carefully controlled.[7] The choice of solvent may depend on the specific this compound diterpene and the bioassay being performed. Always perform a vehicle control to assess the effect of the solvent on your assay.

Q5: What are cyclodextrins and how can they improve the solubility of my this compound diterpene?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8] They can encapsulate poorly water-soluble molecules, like this compound diterpenes, within their hydrophobic core, forming an "inclusion complex."[8][9] This complex is more soluble in aqueous solutions, thereby increasing the effective concentration of the diterpene in your bioassay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
This compound diterpene powder is not dissolving in 100% DMSO. Insufficient solvent volume or low intrinsic solubility.Increase the volume of DMSO. Use gentle heating (if the compound is stable) and vortexing or sonication to aid dissolution. If it still doesn't dissolve, the compound may have very low solubility even in DMSO.
Precipitation occurs immediately upon dilution of DMSO stock into aqueous buffer. The compound has exceeded its solubility limit in the final aqueous medium.Decrease the final concentration of the this compound diterpene. Prepare a more concentrated DMSO stock solution to minimize the volume added to the buffer. Consider using a co-solvent system or other enhancement techniques like cyclodextrin complexation.
The vehicle control (e.g., DMSO) is showing toxicity in the bioassay. The final solvent concentration is too high for the cells.Reduce the final concentration of the solvent in the assay. Determine the maximum tolerated solvent concentration for your specific cell line by performing a dose-response experiment with the solvent alone.[2]
Inconsistent results between experiments. Precipitation of the compound over time in the stock solution or assay plate.Prepare fresh dilutions from the stock solution for each experiment. Ensure complete dissolution of the compound before use. Visually inspect assay plates for any signs of precipitation before and during the experiment.

Data Presentation: Solvent Cytotoxicity in Cell-Based Assays

The following table summarizes generally accepted final concentrations of DMSO for in vitro cell culture experiments. It is imperative to validate these concentrations for your specific cell line and assay duration.

Final DMSO Concentration (v/v) General Effect on Most Cell Lines Recommendations
> 1.0% Significant cytotoxicity, potential for apoptosis and membrane damage.[2]Generally not recommended for most cell-based assays.
0.5% - 1.0% Increased likelihood of cytotoxicity and off-target effects.[2]Use with caution and only for short-term exposure in robust cell lines. A vehicle control is essential.
0.1% - 0.5% Well-tolerated by many robust cell lines for incubations up to 72 hours.[2][10]A common and generally acceptable range for many in vitro assays.
< 0.1% Considered safe for most cell lines with minimal effects.[1][2]Recommended for sensitive primary cells and long-term exposure studies.

Experimental Protocols

Protocol 1: Preparation of a this compound Diterpene Stock Solution Using a Co-Solvent System

This protocol describes the preparation of a concentrated stock solution of a this compound diterpene in DMSO, followed by dilution into the final bioassay medium.

Materials:

  • This compound diterpene

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Final aqueous bioassay medium (e.g., cell culture medium)

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of the this compound diterpene in a sterile microcentrifuge tube.

  • Initial Dissolution in DMSO: Add a small volume of 100% DMSO to the tube to achieve a high concentration stock solution (e.g., 10-50 mM). The goal is to use the smallest volume of DMSO necessary for complete dissolution.

  • Aiding Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Gentle warming may be applied if the compound's stability at elevated temperatures is known.

  • Visual Inspection: Ensure that the stock solution is clear and free of any visible particles.

  • Serial Dilution: Perform serial dilutions of the concentrated stock solution into the final aqueous bioassay medium to achieve the desired working concentrations. It is crucial to add the DMSO stock to the aqueous medium and mix immediately to prevent precipitation.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without the this compound diterpene) to the bioassay medium.

Protocol 2: Enhancing Solubility with Cyclodextrin Inclusion Complexation (Lyophilization Method)

This protocol provides a general method for preparing a this compound diterpene-cyclodextrin inclusion complex to improve aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its higher water solubility and low toxicity.

Materials:

  • This compound diterpene

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol (96% or absolute)

  • Purified water

  • Sonicator

  • Freeze-dryer (lyophilizer)

  • Mortar and pestle

Procedure:

  • Molar Ratio Calculation: Determine the desired molar ratio of this compound diterpene to HP-β-CD (e.g., 1:1 or 1:2). Calculate the required mass of each component.

  • Dissolving the this compound Diterpene: Dissolve the calculated amount of the this compound diterpene in a suitable volume of ethanol. Use sonication to aid dissolution.

  • Dissolving the Cyclodextrin: In a separate container, dissolve the calculated amount of HP-β-CD in the this compound diterpene-ethanol solution.

  • Addition of Water: Slowly add purified water to the solution. Some precipitation may occur, which is normal at this stage.

  • Freezing: Freeze the resulting mixture at a low temperature (e.g., -80°C) until it is completely solid.

  • Lyophilization: Lyophilize the frozen sample until all the solvent (ethanol and water) has been removed. This will result in a solid, dry powder.

  • Grinding: Gently grind the lyophilized product into a fine powder using a mortar and pestle.

  • Solubility Testing: Test the solubility of the resulting complex in your aqueous bioassay buffer and compare it to the uncomplexed this compound diterpene.

Visualizations

experimental_workflow cluster_start Start: Insoluble this compound Diterpene cluster_method1 Method 1: Co-Solvent cluster_method2 Method 2: Cyclodextrin Complexation start This compound Diterpene Powder dissolve_dmso Dissolve in 100% DMSO (High Concentration Stock) start->dissolve_dmso Try First dilute_medium Dilute in Aqueous Bioassay Medium dissolve_dmso->dilute_medium check_precipitate Precipitation? dilute_medium->check_precipitate assay_ready1 Assay Ready Solution check_precipitate->assay_ready1 No dissolve_cd Co-dissolve with Cyclodextrin in Solvent check_precipitate->dissolve_cd Yes lyophilize Freeze-Dry (Lyophilize) dissolve_cd->lyophilize reconstitute Reconstitute Complex in Aqueous Buffer lyophilize->reconstitute assay_ready2 Assay Ready Solution reconstitute->assay_ready2 signaling_pathway_placeholder cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm receptor Target Receptor pathway_start Signaling Cascade Initiation receptor->pathway_start This compound Solubilized This compound Diterpene This compound->receptor Binding intermediate Downstream Effectors pathway_start->intermediate Activation response Cellular Response (e.g., Apoptosis, Anti-inflammatory) intermediate->response

References

Technical Support Center: Strategies for Selective Functionalization of the Pimarane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective functionalization of the pimarane scaffold. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the chemical modification of this compound diterpenoids. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research endeavors.

Troubleshooting Guides

This section addresses specific issues that may arise during the functionalization of the this compound scaffold.

Question: I am observing low yields in my C-H oxidation reaction. What are the potential causes and how can I improve the yield?

Answer:

Low yields in C-H oxidation reactions on the this compound scaffold can stem from several factors. Here is a systematic approach to troubleshoot this issue:

  • Catalyst Activity: The choice and handling of the catalyst are critical. Ensure the catalyst is fresh and active. For metal-catalyzed oxidations (e.g., using iron or ruthenium complexes), catalyst deactivation can be a significant issue. Consider using a higher catalyst loading or adding the catalyst in portions throughout the reaction.

  • Oxidant Selection and Stoichiometry: The nature and amount of the oxidant are paramount. Common oxidants include peroxides (e.g., H₂O₂, m-CPBA) and hypervalent iodine reagents. Ensure the oxidant is not decomposing prematurely. The stoichiometry of the oxidant relative to the substrate should be optimized; too little will result in incomplete conversion, while too much can lead to over-oxidation or side reactions.

  • Solvent Choice: The solvent can significantly influence the reaction outcome. Use dry, degassed solvents to prevent quenching of reactive intermediates. The polarity of the solvent can affect the solubility of the substrate and reagents, as well as the stability of the catalytic species. It is advisable to screen a range of solvents with varying polarities.

  • Reaction Temperature and Time: C-H activation often requires elevated temperatures to overcome the activation energy barrier. However, excessively high temperatures can lead to catalyst decomposition and substrate degradation. A systematic optimization of the reaction temperature and time is recommended. Monitoring the reaction progress by TLC or LC-MS can help determine the optimal reaction time.

  • Substrate Purity: Impurities in the starting this compound material can interfere with the reaction by poisoning the catalyst or reacting with the oxidant. Ensure the substrate is of high purity before proceeding with the oxidation.

Question: I am struggling with poor regioselectivity in the functionalization of my this compound derivative. How can I control which position is modified?

Answer:

Achieving high regioselectivity is a common challenge in the functionalization of complex molecules like pimaranes. The following strategies can be employed to improve selectivity:

  • Directing Groups: The introduction of a directing group can guide the catalyst to a specific C-H bond. For instance, a hydroxyl or carbonyl group can direct oxidation to nearby positions. In some cases, a temporary directing group can be installed, which is later removed.

  • Steric Hindrance: The inherent steric environment of the this compound scaffold can be exploited to favor functionalization at less hindered positions. Bulky reagents or catalysts will preferentially react at sterically accessible sites.

  • Electronic Effects: The electronic properties of the this compound scaffold and any existing substituents can influence the reactivity of different C-H bonds. Electron-rich positions are generally more susceptible to electrophilic attack.

  • Biocatalysis: Enzymes, such as cytochrome P450 monooxygenases, can exhibit remarkable regioselectivity and stereoselectivity in the hydroxylation of terpene scaffolds.[1] Screening a panel of enzymes can identify a biocatalyst that provides the desired regioselectivity.

  • Protecting Groups: Strategic use of protecting groups can block reactive sites, thereby directing functionalization to the desired position. For example, protecting a hydroxyl group can prevent its oxidation and direct the reaction to other C-H bonds.

Question: My functionalization reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?

Answer:

Controlling stereoselectivity is crucial for the synthesis of biologically active compounds. Here are some approaches to enhance stereocontrol:

  • Chiral Catalysts and Ligands: The use of chiral catalysts or ligands can induce asymmetry in the reaction, leading to the preferential formation of one stereoisomer.

  • Substrate Control: The inherent chirality of the this compound scaffold can influence the stereochemical outcome of a reaction. The approach of the reagent can be directed by the existing stereocenters in the molecule.

  • Reaction Conditions: Temperature can have a significant impact on stereoselectivity. Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher selectivity.

  • Enzymatic Resolutions: In cases where a mixture of stereoisomers is obtained, enzymatic kinetic resolution can be employed to selectively react with one isomer, allowing for the separation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the this compound scaffold for functionalization?

A1: The reactivity of different positions on the this compound scaffold depends on the reaction type. Generally, allylic positions and tertiary C-H bonds are more susceptible to oxidation. The exocyclic double bond at C-15/C-16 is also a common site for functionalization. Without pre-existing functional groups, the unactivated methylene (B1212753) groups of the carbocyclic core are less reactive and require more forcing conditions or specific catalytic systems for their functionalization.

Q2: How can I selectively functionalize the A-ring versus the C-ring?

A2: A divergent synthetic strategy is often employed to achieve selective functionalization of different rings.[2] This typically involves the synthesis of a common intermediate from which different reaction pathways can be taken to modify either the A-ring or the C-ring. The choice of reagents and reaction conditions will depend on the specific functional groups present on each ring.

Q3: What are the best protecting groups for hydroxyl functions on the this compound scaffold?

A3: The choice of protecting group depends on the planned reaction conditions. For robust protection that is stable to a wide range of conditions, silyl (B83357) ethers (e.g., TBS, TIPS) are commonly used. For milder conditions, acyl groups (e.g., acetyl, benzoyl) can be employed. It is important to consider the orthogonality of the protecting groups if multiple hydroxyl groups are present and need to be deprotected selectively.

Q4: Can I perform functionalization without the use of protecting groups?

A4: Protecting group-free synthesis is a desirable goal to improve synthetic efficiency. Late-stage functionalization techniques, particularly those involving C-H activation, can sometimes be performed without protecting groups, provided the reagents are selective for the desired transformation and do not react with other functional groups in the molecule. However, this often requires careful optimization of the reaction conditions.

Data Presentation

The following tables summarize quantitative data for key selective functionalization reactions on this compound-related scaffolds.

Table 1: Comparison of Oxidation Conditions for a this compound Intermediate

EntryOxidantSolventTemperature (°C)Time (h)Yield of Ketolactone (%)
1KMnO₄ (20 equiv)Ethyl acetate (B1210297)/Water508419
2KMnO₄ (20 equiv)Ethyl acetate/Water508427
3KMnO₄ (20 equiv)Ethyl acetate/Water702438
4KMnO₄ (20 equiv)Ethyl acetate/Water7012Lower
5KMnO₄ (20 equiv)Ethyl acetate/Water7048Lower
6KMnO₄ (20 equiv)Chlorobenzene/Water10024Traces

Data adapted from a study on the total synthesis of pimara-15-en-3α,8α-diol.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Selective Oxidation of a this compound Intermediate to a Ketolactone

This protocol is based on a procedure described in the total synthesis of pimara-15-en-3α,8α-diol.

Materials:

  • This compound diol intermediate

  • Potassium permanganate (B83412) (KMnO₄)

  • Ethyl acetate

  • Water

  • Reaction flask equipped with a reflux condenser and a syringe pump

Procedure:

  • Dissolve the this compound diol intermediate in a biphasic mixture of ethyl acetate and water in the reaction flask. The concentration of the substrate in the organic layer should be approximately 24 mM.

  • Heat the reaction mixture to 70 °C with vigorous stirring.

  • Continuously add an aqueous solution of potassium permanganate (20 equivalents) to the reaction mixture over the course of the reaction using a syringe pump.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • The reaction is typically complete within 24 hours.

  • Upon completion, cool the reaction mixture to room temperature and quench the excess potassium permanganate with a saturated aqueous solution of sodium bisulfite.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired ketolactone.

Protocol 2: Divergent Synthesis of ent-Pimaranes via A- and C-Ring Modifications

This protocol is a generalized procedure based on the divergent total synthesis of bioactive ent-pimaranes.[2]

Materials:

  • Advanced key intermediate with a protected hydroxyl group and a C8/C14 double bond

  • Lithium diisopropylamide (LDA)

  • Methyl lithium

  • Triethylsilyl chloride (TESCl)

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Amylene

  • Aqueous hydrofluoric acid (HF)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Appropriate solvents (e.g., THF, methanol)

Procedure for C-Ring Functionalization (Hydroxylation at C-2):

  • Treat the advanced key intermediate with LDA and methyl lithium in an appropriate solvent like THF at low temperature to form the lithium enolate.

  • Trap the enolate with TESCl to form the silyl enol ether.

  • Treat the crude silyl enol ether with m-CPBA at -30 °C.

  • Quench the excess m-CPBA by adding amylene.

  • Remove the silyl protecting group with aqueous HF to yield the C-2 hydroxylated product.

Procedure for A-Ring Functionalization (Reduction of a Ketone):

  • If the A-ring contains a ketone, it can be selectively reduced.

  • Treat the ketone-containing this compound with a reducing agent such as sodium borohydride in a protic solvent like methanol.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Purify the resulting alcohol by column chromatography.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_functionalization Selective Functionalization Strategies cluster_analysis Analysis and Purification cluster_product Final Product start This compound Scaffold ch_oxidation C-H Oxidation start->ch_oxidation Choose Strategy biocatalysis Biocatalysis start->biocatalysis Choose Strategy protecting_groups Protecting Group Manipulation start->protecting_groups Choose Strategy late_stage Late-Stage Functionalization start->late_stage Choose Strategy analysis Spectroscopic Analysis (NMR, MS) ch_oxidation->analysis biocatalysis->analysis protecting_groups->analysis late_stage->analysis purification Chromatography analysis->purification product Functionalized this compound Derivative purification->product

Caption: General workflow for the selective functionalization of the this compound scaffold.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Reaction Yield catalyst Catalyst Inactivity problem->catalyst oxidant Oxidant Decomposition problem->oxidant solvent Inappropriate Solvent problem->solvent conditions Suboptimal Conditions (T, t) problem->conditions purity Substrate Impurity problem->purity sol_catalyst Use fresh catalyst / Increase loading catalyst->sol_catalyst sol_oxidant Optimize stoichiometry / Check purity oxidant->sol_oxidant sol_solvent Screen solvents / Use dry, degassed solvent solvent->sol_solvent sol_conditions Optimize temperature and time conditions->sol_conditions sol_purity Purify starting material purity->sol_purity

Caption: Troubleshooting guide for low reaction yields in this compound functionalization.

References

Addressing poor reproducibility in pimarane bioactivity assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pimarane bioactivity assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of their experimental results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research with this compound diterpenes.

Part 1: Troubleshooting Guides and FAQs

This section addresses specific issues that can lead to poor reproducibility in this compound bioactivity assays.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows significant variability in IC50 values between experiments. What are the common causes?

A1: Fluctuations in IC50 values are a frequent challenge and can stem from several factors:

  • Compound Purity and Integrity: The purity of your this compound sample is critical. Minor impurities or degradation products can possess their own biological activity, leading to inconsistent results. Always ensure you are using a well-characterized compound of high purity.[1]

  • Solubility and Aggregation: this compound diterpenes are often lipophilic and can have poor solubility in aqueous cell culture media. This can lead to precipitation or aggregation of the compound, reducing its effective concentration and causing variability.

  • Cell-Based Factors: The physiological state of your cells can significantly impact results. Factors such as cell line passage number, cell density at the time of treatment, and the growth phase (logarithmic vs. stationary) can all influence the cellular response to the compound.[1]

  • Experimental Conditions: Minor variations in experimental parameters like incubation time, temperature, pH of the media, and the concentration of serum (e.g., FBS) can alter the bioactivity of the compound.[1]

  • Assay Methodology: Differences in assay protocols, such as the choice of reagents, detection methods, and data analysis techniques, can lead to discrepancies in IC50 values.[1]

Q2: My this compound compound is poorly soluble in my cell culture medium, even with DMSO. How can I improve its solubility?

A2: Improving the solubility of lipophilic compounds like pimaranes is crucial for obtaining reliable data. Here are some strategies:

  • Optimize DMSO Concentration: While DMSO is a common solvent, high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration in the culture medium as low as possible, typically below 0.5% (v/v).

  • Serial Dilutions in DMSO: When preparing a dose-response curve, it is critical to perform serial dilutions of your this compound compound in 100% DMSO before the final dilution into the cell culture medium. This helps to prevent the compound from precipitating out of solution.

  • Use of Co-solvents: In some cases, other organic solvents like ethanol (B145695) or acetone (B3395972) at low concentrations (<0.5% v/v) may be used, but their compatibility with your specific cell line must be validated.

  • Formulation Strategies: For more advanced applications, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems can be explored to enhance the aqueous solubility of this compound compounds.

Q3: I am observing a color change in my MTT assay control wells (without cells) after adding my this compound compound. What could be the cause?

A3: This indicates that your this compound compound may be directly reducing the MTT tetrazolium salt to formazan (B1609692), independent of cellular metabolic activity. This is a known interference issue with certain classes of natural products, particularly those with antioxidant properties or free thiol groups.[2] This can lead to a false-positive signal (lower apparent cytotoxicity). To address this, consider the following:

  • Run a Cell-Free Control: Always include a control plate with your this compound compound in the culture medium without cells to check for direct MTT reduction.

  • Switch to an Alternative Viability Assay: If interference is confirmed, consider using a different viability assay that is less susceptible to interference from reducing compounds, such as the Alamar blue (resazurin) assay or a lactate (B86563) dehydrogenase (LDH) release assay for cytotoxicity.

Q4: My results from antimicrobial susceptibility testing (broth microdilution) are not consistent. What are some specific challenges for this compound diterpenes?

A4: The lipophilic nature of this compound diterpenes presents challenges for standard broth microdilution assays:

  • Poor Diffusion in Aqueous Broth: The low water solubility of pimaranes can lead to the compound precipitating or adhering to the plastic of the microtiter plate, reducing its effective concentration in the broth.

  • Inoculum Effect: The size of the bacterial inoculum is a critical variable. A higher inoculum size can lead to higher MIC values. It is essential to standardize the inoculum preparation.

  • Choice of Growth Medium: The composition of the growth medium can influence the activity of the compound. For instance, some media components may interact with the this compound diterpene.

Part 2: Data Presentation

The following tables summarize the reported bioactivities of various this compound diterpenes.

Table 1: Cytotoxic Activity of this compound Diterpenes (IC50 Values)
This compound CompoundCancer Cell LineIC50 (µM)Reference
Libertellenone HPANC-1 (Pancreatic)3.31 - 44.1[3]
Libertellenone DHCT-116 (Colon)0.76[4]
Libertellenone MK562 (Leukemia)7.67[3]
Libertellenone MGlioblastoma stem-like cells18[3]
Sphaeropsidin AMelanoma (NCI-60 Panel)~10 (LC50)[2][5]
Scopararane INCI-H460 (Lung)13.59 (µg/mL)
Scopararane ISF-268 (CNS)25.31 (µg/mL)
Scopararane CMCF-7 (Breast)35.9[3]
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMDA-MB-231 (Breast)16.13 (µg/mL)[6]
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMCAS (Ovarian)24.16 (µg/mL)[6]
Table 2: Anti-inflammatory Activity of this compound Diterpenes
This compound CompoundAssayCell LineIC50 (µM)Reference
Libertellenone JNO, IL-1β, IL-6, TNF-α productionRAW 264.72.2 - 10.2[3]
Kaempulchraol PNO productionRAW 264.739.88[7]
Kaempulchraol QNO productionRAW 264.736.05[7]
Kaempulchraol BNO productionRAW 264.747.69[8]
Kaempulchraol CNO productionRAW 264.744.97[8]
Kaempulchraol DNO productionRAW 264.738.17[8]
6β-acetoxysandaracopimaradiene-1α,9α-diolNO productionRAW 264.77.7[9]
Clinacanoid ANO productionRAW 264.713.3[10][11]
ent-pimarane-type diterpenoidNO productionBV2 microglial cells58.74[12]
Table 3: Antimicrobial Activity of this compound Diterpenes (MIC Values)
This compound CompoundMicroorganismMIC (µg/mL)Reference
ent-pimara-8(14),15-dien-19-oic acidStreptococcus mutans4.5[1]
ent-8(14),15-pimaradien-3β-olStreptococcus mutans2.5[1]
ent-8(14),15-pimaradien-19-olStreptococcus mutans1.5 - 4.0[13][14]
Talascortene EEscherichia coli1[15]
Myrocin BBacillus subtilis12.5[15]
Myrocin BAspergillus niger50[15]
Myrocin BCandida albicans25[15]
Wentinoid AFusarium graminearum1[15]

Part 3: Experimental Protocols

This section provides detailed methodologies for key bioassays relevant to this compound research.

Protocol 1: MTT Cytotoxicity Assay

This protocol is adapted for screening natural products and includes steps to minimize common interferences.

Materials:

  • This compound compound stock solution (e.g., 10 mM in DMSO)

  • 96-well flat-bottom plates

  • Adherent or suspension cancer cells

  • Complete cell culture medium

  • Serum-free cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for adherent cells) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation: Prepare serial dilutions of the this compound compound in 100% DMSO. Then, dilute these stocks into serum-free medium to the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • Cell Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound compound. Include vehicle control (medium with the same final concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the treatment medium. Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the MTT solution. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages

This assay measures the anti-inflammatory potential of this compound compounds by quantifying the inhibition of NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cells

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound compound stock solution (in DMSO)

  • Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL in 100 µL of complete DMEM and incubate for 24 hours.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Griess Reaction: After incubation, transfer 100 µL of the cell culture supernatant from each well to a new 96-well plate. Add 100 µL of Griess reagent to each well.[13]

  • Absorbance Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

  • Cytotoxicity Assessment: In a parallel plate, perform an MTT or similar viability assay under the same treatment conditions to ensure that the observed reduction in NO is not due to cytotoxicity of the this compound compound.

Protocol 3: Broth Microdilution for Antimicrobial Susceptibility (MIC Determination)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Materials:

  • This compound compound stock solution (in DMSO)

  • Sterile 96-well round-bottom microtiter plates

  • Bacterial strain of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh agar (B569324) plate (18-24 hours old), select several colonies of the test bacterium and suspend them in sterile broth. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension 1:150 in fresh broth to achieve a final inoculum density of approximately 1 x 10^6 CFU/mL.[16]

  • Compound Dilution Series: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to the 10th column. Discard the final 100 µL from the 10th column. Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from column 1 to 11. This brings the final volume in each well to 200 µL and the final bacterial density to approximately 5 x 10^5 CFU/mL.[16]

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the this compound compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Part 4: Visualizations

This section provides diagrams to illustrate key workflows and pathways related to this compound bioactivity assays.

TroubleshootingWorkflow start Poor Reproducibility Observed cat1 Compound-Related Issues start->cat1 cat2 Assay-Related Issues start->cat2 cat3 Cell/Microbe-Related Issues start->cat3 issue1a Purity & Integrity cat1->issue1a issue1b Solubility & Aggregation cat1->issue1b issue2a Assay Interference (e.g., MTT reduction) cat2->issue2a issue2b Protocol Variations cat2->issue2b issue2c Solvent Effects cat2->issue2c issue3a Cell Health & Passage cat3->issue3a issue3b Inoculum/Density Variation cat3->issue3b sol1a Verify Purity (HPLC, NMR) Store Properly issue1a->sol1a sol1b Optimize Solubilization (DMSO serial dilution) issue1b->sol1b sol2a Run Cell-Free Controls Use Alternative Assay issue2a->sol2a sol2b Standardize Protocol (SOP) issue2b->sol2b sol2c Validate Solvent Tolerance Keep Final % Low issue2c->sol2c sol3a Use Consistent Passage # Monitor Cell Morphology issue3a->sol3a sol3b Standardize Seeding Density or Inoculum Prep issue3b->sol3b

Caption: Logical troubleshooting workflow for addressing poor reproducibility.

ExperimentalWorkflow prep 1. Prepare this compound Stock (High conc. in DMSO) treat 4. Prepare Dilutions & Treat Samples prep->treat culture 2. Culture Cells/Microbes (Standardized conditions) seed 3. Seed Plate (Optimal density) culture->seed seed->treat incubate 5. Incubate (Defined time & temp.) treat->incubate assay 6. Perform Assay (e.g., MTT, Griess) incubate->assay read 7. Read Plate (Spectrophotometer) assay->read analyze 8. Analyze Data (Calculate IC50/MIC) read->analyze

Caption: General experimental workflow for a this compound bioactivity assay.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 binds ikk IKK Complex tlr4->ikk activates This compound This compound Diterpenes This compound->ikk Inhibits ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases ikb->ikb_phos ikb->Ubiquitination &\nDegradation nucleus Nucleus nfkb->nucleus translocates nfkb_ikb IκBα - NF-κB (Inactive Complex) genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) nucleus->genes activates transcription ikb_phos->nfkb

Caption: Inhibition of the NF-κB signaling pathway by this compound diterpenes.

References

Technical Support Center: Refinement of NMR Techniques for Complex Pimarane Structures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the NMR analysis of complex pimarane structures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed experimental protocols to overcome common challenges in the structural elucidation of this important class of diterpenes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the NMR analysis of this compound diterpenes.

Q1: My ¹H-NMR spectrum shows severe signal overlap in the aliphatic region (0.5-2.5 ppm), making it impossible to assign individual protons. What should I do?

A1: Signal crowding in the aliphatic region is a common challenge with this compound skeletons due to the high number of methylene (B1212753) and methine groups in similar chemical environments. Here is a systematic approach to resolve this:

  • Change the Solvent: The simplest first step is to re-acquire the spectrum in a different deuterated solvent (e.g., switching from CDCl₃ to C₆D₆). Aromatic solvents can induce significant changes in chemical shifts (Aromatic Solvent-Induced Shifts, ASIS), which may resolve overlapping signals.[1][2][3][4]

  • 2D NMR Spectroscopy: If changing the solvent is insufficient, 2D NMR experiments are essential.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons. Since ¹³C spectra have a much wider chemical shift range, overlapping proton signals can often be resolved based on the distinct shifts of their corresponding carbons.[3][5][6][7]

    • COSY (Correlation Spectroscopy): This helps identify proton-proton coupling networks, allowing you to trace out spin systems within the this compound rings and side chains, even if the initial 1D spectrum is crowded.[3]

Q2: I am struggling to differentiate between diastereomers of a this compound derivative. Which NMR technique is most effective for determining relative stereochemistry?

A2: The Nuclear Overhauser Effect (NOE) is the most powerful tool for determining the relative stereochemistry by identifying protons that are close in space.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These 2D experiments reveal through-space correlations between protons.[8]

    • NOESY is generally the first choice. For small to medium-sized molecules like pimaranes (MW < 700-1200 Da), positive NOEs are expected.[9]

    • ROESY is particularly useful for medium-sized molecules where the NOE may be close to zero. ROESY cross-peaks are always positive, which can simplify interpretation.[9]

  • Key Correlations: Look for NOE correlations between the angular methyl groups (typically C-18, C-19, and C-20) and nearby methine or methylene protons to define the stereochemistry of the ring junctions.

Q3: My HMBC spectrum is missing some expected long-range correlations, especially to quaternary carbons. How can I optimize the experiment?

A3: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is crucial for connecting different spin systems and assigning quaternary carbons. The absence of a correlation doesn't necessarily mean the protons and carbons are far apart.

  • Optimization of the Long-Range Coupling Constant: The HMBC experiment is optimized for a specific range of long-range coupling constants (nJCH). The default is often around 8 Hz. However, 2JCH and 3JCH values can vary. It is often beneficial to run two HMBC experiments: one optimized for a smaller coupling (e.g., 5 Hz) and another for a larger coupling (e.g., 10 Hz) to ensure all correlations are observed.[7]

  • Increase Number of Scans: Correlations to quaternary carbons are often weak. Increasing the number of scans can improve the signal-to-noise ratio and reveal these weak correlations.

Q4: How can I confirm the presence of hydroxyl or other exchangeable protons in my this compound structure?

A4: Exchangeable protons (e.g., -OH, -NH) can sometimes have broad signals or be difficult to assign definitively.

  • D₂O Exchange: Add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H-NMR spectrum. Protons attached to heteroatoms will exchange with deuterium, causing their signals to disappear from the spectrum.[10]

Q5: I am observing artifacts in my 2D NMR spectra (e.g., "streaking" or t1-noise). What are the common causes and solutions?

A5: Artifacts in 2D spectra can obscure real signals and lead to misinterpretation.

  • t1-Noise: This appears as streaks parallel to the F1 axis, often originating from very intense signals like the residual solvent peak.

    • Solution: Ensure proper solvent suppression is used. Additionally, increasing the number of scans and using pulsed-field gradients can help minimize these artifacts.

  • Phasing and Baseline Correction: Improper phasing can distort peak shapes. Always perform careful manual phasing and baseline correction on your spectra.

Data Presentation: Typical NMR Data for this compound Skeletons

The following tables summarize typical chemical shift ranges for protons and carbons in a this compound scaffold. Note that these values can vary significantly depending on the specific substitution pattern.

Table 1: Typical ¹H-NMR Chemical Shift Ranges for a this compound Core

Proton(s)Typical Chemical Shift (ppm)Multiplicity
H-145.7 - 6.0dd
H-154.8 - 5.2m
H-164.8 - 5.2m
Me-170.8 - 1.2s
Me-180.7 - 1.1s
Me-190.8 - 1.3s
Me-200.8 - 1.2s

Table 2: Typical ¹³C-NMR Chemical Shift Ranges for a this compound Core

CarbonTypical Chemical Shift (ppm)
C-135 - 45
C-215 - 25
C-335 - 45
C-430 - 40
C-550 - 60
C-620 - 30
C-730 - 40
C-8130 - 145
C-9120 - 135
C-1035 - 45
C-1120 - 30
C-1230 - 40
C-1340 - 50
C-14145 - 155
C-15110 - 120
C-16110 - 120
C-1720 - 30
C-1830 - 40
C-1920 - 30
C-2015 - 25

Table 3: Typical Proton-Proton Coupling Constants (J in Hz)

CouplingTypical Value (Hz)
³J (H-14, H-15)10 - 18 (trans), 6 - 12 (cis)
³J (H-14, H-16)10 - 18 (trans), 6 - 12 (cis)
²J (H-15, H-16)< 3
⁴J (meta-coupling in aromatic rings)2 - 4

Experimental Protocols

Protocol 1: General 2D NMR Parameter Optimization for this compound Structure Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆).

  • Acquire a Standard ¹H-NMR Spectrum:

    • Use this spectrum to determine the spectral width and the center of the spectrum for subsequent 2D experiments.

  • HSQC Experiment (for ¹H-¹³C one-bond correlations):

    • Use a standard pulse program like hsqcedetgpsp (Bruker).

    • Set the ¹H spectral width to cover all proton signals.

    • Set the ¹³C spectral width to approximately 0-160 ppm (adjust if necessary).

    • The number of scans should be a multiple of 8 or 16 for good artifact suppression.

  • HMBC Experiment (for ¹H-¹³C long-range correlations):

    • Use a standard pulse program like hmbcgplpndqf (Bruker).

    • Set the long-range coupling constant (CNST2 on Bruker instruments) to a compromise value of 8 Hz. For critical missing correlations, acquire a second HMBC with this value set to 5 Hz.

  • NOESY/ROESY Experiment (for stereochemistry):

    • NOESY: Use a pulse program like noesygpph (Bruker).

    • ROESY: Use a pulse program like roesyesgpph (Bruker).

    • Mixing Time (d8 for NOESY, p15 (B1577198) for ROESY): This is a critical parameter. For this compound-sized molecules, start with a mixing time of 250-500 ms (B15284909) for NOESY and around 200 ms for ROESY.[9][11][12] It may be necessary to run a series of NOESY experiments with different mixing times to observe both strong and weak correlations.[13]

Visualizations

structure_elucidation_workflow cluster_1D 1D NMR Analysis cluster_2D_connectivity 2D NMR for Connectivity cluster_2D_stereo 2D NMR for Stereochemistry cluster_analysis Structure Determination H1_NMR Acquire ¹H-NMR C13_NMR Acquire ¹³C-NMR & DEPT H1_NMR->C13_NMR Initial Data COSY Acquire COSY C13_NMR->COSY Proceed to 2D HSQC Acquire HSQC Assemble_Fragments Assemble Planar Structure COSY->Assemble_Fragments Proton-Proton Correlations HMBC Acquire HMBC HSQC->Assemble_Fragments Proton-Carbon (1-bond) Correlations HMBC->Assemble_Fragments Proton-Carbon (long-range) Correlations NOESY Acquire NOESY/ROESY Determine_Stereo Determine Relative Stereochemistry NOESY->Determine_Stereo Through-Space Correlations Assemble_Fragments->NOESY Planar Structure Known Final_Structure Propose Final Structure Determine_Stereo->Final_Structure Combine all data

Caption: Workflow for the structural elucidation of this compound diterpenes using NMR.

troubleshooting_overlap Start Problem: Severe Signal Overlap in ¹H-NMR Change_Solvent Change Deuterated Solvent (e.g., CDCl₃ to C₆D₆) Start->Change_Solvent Check_Resolution Is overlap resolved? Change_Solvent->Check_Resolution Run_2D_NMR Acquire 2D NMR Spectra (HSQC, COSY) Check_Resolution->Run_2D_NMR No Success Problem Solved Check_Resolution->Success Yes Analyze_2D Analyze 2D Data to Assign Signals Run_2D_NMR->Analyze_2D Analyze_2D->Success

Caption: Troubleshooting workflow for resolving signal overlap in ¹H-NMR spectra.

References

Technical Support Center: Enhancing Pimarane Biosynthesis in Microbial Hosts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and optimizing the biosynthesis of pimarane diterpenes in common host organisms like Escherichia coli and Saccharomyces cerevisiae.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes in the this compound biosynthetic pathway?

A1: The core enzymes for this compound biosynthesis are Geranylgeranyl Diphosphate (B83284) (GGPP) synthase and a pimaradiene synthase. The pathway starts from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are converted to the C20 precursor GGPP by GGPP synthase. A pimaradiene synthase then catalyzes the cyclization of GGPP to form the this compound skeleton.[1][2]

Q2: Which host organism, E. coli or S. cerevisiae, is better for this compound production?

A2: Both E. coli and S. cerevisiae are commonly used for terpenoid production and the choice depends on several factors. E. coli has a rapid growth rate and well-established genetic tools. It utilizes the methylerythritol phosphate (B84403) (MEP) pathway for IPP and DMAPP synthesis. S. cerevisiae (yeast) uses the mevalonate (B85504) (MVA) pathway and is often preferred for expressing plant-derived cytochrome P450 enzymes, which may be required for downstream modifications of the this compound skeleton. Yeast is also generally more tolerant to fermentation inhibitors.

Q3: What are the main strategies to increase the precursor supply for this compound biosynthesis?

A3: The primary strategies involve engineering the native isoprenoid precursor pathways. In E. coli, this often involves overexpressing key enzymes of the MEP pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and isopentenyl diphosphate isomerase (IDI).[1] In S. cerevisiae, a common approach is to overexpress a truncated, soluble form of HMG-CoA reductase (tHMG1), a rate-limiting enzyme in the MVA pathway. Additionally, introducing a heterologous MVA pathway into E. coli can supplement the native MEP pathway and boost precursor availability.[1]

Q4: How can I quantify the amount of this compound produced in my cultures?

A4: Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for quantifying this compound diterpenes. This involves extracting the this compound from the fermentation broth or cell lysate using an organic solvent, followed by analysis on a GC-MS system. A standard curve with a purified this compound compound is necessary for accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the metabolic engineering of this compound biosynthetic pathways.

Problem 1: Low or no this compound production.
Potential Cause Recommended Solution
Insufficient precursor (GGPP) supply Overexpress key enzymes in the native IPP and DMAPP biosynthetic pathway (MEP in E. coli, MVA in S. cerevisiae). For example, overexpress dxs and idi in E. coli or tHMG1 in yeast.[1] Consider introducing a heterologous MVA pathway into E. coli.
Low expression or activity of pimaradiene synthase Verify protein expression using SDS-PAGE and Western blotting. Ensure the gene sequence has been codon-optimized for the host organism. Test different promoters and expression vectors to optimize protein levels.
Toxicity of this compound or pathway intermediates Implement an in-situ product removal strategy, such as adding an organic solvent overlay (e.g., dodecane) to the culture to sequester the product.
Suboptimal fermentation conditions Optimize fermentation parameters such as temperature, pH, and aeration. For E. coli, lower induction temperatures (e.g., 18-25°C) can improve protein solubility and reduce metabolic burden.
Problem 2: Accumulation of intermediate precursors (e.g., FPP).
Potential Cause Recommended Solution
Bottleneck at the GGPP synthase step Overexpress a heterologous or native GGPP synthase to efficiently convert farnesyl diphosphate (FPP) to GGPP.
Competition from other metabolic pathways Downregulate or knockout competing pathways that drain the precursor pool. For example, in yeast, downregulating the squalene (B77637) synthase gene (ERG9) can redirect carbon flux from sterol biosynthesis towards diterpene production.
Problem 3: Poor growth of the engineered host strain.
Potential Cause Recommended Solution
Metabolic burden from heterologous gene expression Use lower-strength promoters or inducible expression systems to control the expression levels of pathway enzymes. Balance the expression of all genes in the pathway to avoid the accumulation of toxic intermediates.
Toxicity of pathway intermediates or final product As mentioned previously, employ in-situ product removal. Additionally, screen for more robust host strains or evolve the current strain for improved tolerance.

Data Presentation

Due to the limited availability of specific quantitative data for this compound production in publicly accessible literature, the following table presents data for the production of other relevant diterpenes in engineered E. coli and S. cerevisiae. This data can serve as a benchmark for what may be achievable for this compound production with similar metabolic engineering strategies.

Table 1: Production of various diterpenes in engineered microbial hosts.

DiterpeneHost OrganismKey Genetic ModificationsTiter (mg/L)
MiltiradieneS. cerevisiaeFusion of SmCPS and SmKSL, fusion of BTS1 and ERG20, diploid strain365
Levopimaradiene (B1200008)S. cerevisiaeOverexpression of levopimaradiene synthase and GGPP synthase, MVA pathway engineering215.5
ent-KaureneE. coliTruncated artificial pathway with exogenous isoprenoid alcohol feeding113
AbietadieneE. coliHeterologous MVA pathway>100

Experimental Protocols

Heterologous Expression of Pimaradiene Synthase in S. cerevisiae

Objective: To express a pimaradiene synthase gene in S. cerevisiae for the production of this compound.

Methodology:

  • Gene Synthesis and Codon Optimization: Synthesize the coding sequence of the pimaradiene synthase gene, with codon usage optimized for S. cerevisiae.

  • Vector Construction: Clone the optimized gene into a yeast expression vector (e.g., pYES2) under the control of a strong, inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the expression vector into a suitable S. cerevisiae strain (e.g., BY4741) using the lithium acetate (B1210297)/polyethylene glycol (LiAc/PEG) method.

  • Culture and Induction:

    • Grow a pre-culture of the transformed yeast in a synthetic complete medium lacking the appropriate auxotrophic marker (e.g., uracil (B121893) for pYES2) and containing 2% glucose.

    • Inoculate the main culture in the same medium but with 2% raffinose (B1225341) instead of glucose.

    • When the culture reaches an OD600 of 0.8-1.0, induce protein expression by adding galactose to a final concentration of 2%.

  • Fermentation and Product Extraction:

    • Continue the fermentation for 48-72 hours at 30°C.

    • Harvest the cells by centrifugation.

    • Extract the this compound product from the cell pellet and/or the culture supernatant using an equal volume of an organic solvent (e.g., ethyl acetate or hexane).

Pimaradiene Synthase Enzyme Activity Assay (Adapted from Diterpene Synthase Assays)

Objective: To determine the in vitro activity of a purified pimaradiene synthase.

Materials:

  • Purified pimaradiene synthase

  • GGPP substrate

  • Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT)

  • Organic solvent for extraction (e.g., hexane)

  • GC-MS for product analysis

Procedure:

  • Set up the reaction mixture in a glass vial:

    • Assay buffer

    • GGPP (e.g., to a final concentration of 50 µM)

  • Initiate the reaction by adding the purified pimaradiene synthase.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Stop the reaction by adding an equal volume of hexane (B92381) and vortexing vigorously.

  • Centrifuge to separate the phases.

  • Analyze the organic phase by GC-MS to identify and quantify the pimaradiene product.

GC-MS Quantification of this compound from Fermentation Broth

Objective: To quantify the concentration of this compound in a yeast or bacterial fermentation culture.

Methodology:

  • Sample Preparation:

    • Take a known volume of the fermentation broth.

    • If the product is intracellular, lyse the cells (e.g., by bead beating or sonication).

    • Add an internal standard (e.g., a related, commercially available diterpene not produced by the host).

    • Extract the sample with an equal volume of an organic solvent (e.g., ethyl acetate).

  • GC-MS Analysis:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injection: Inject 1 µL of the organic extract in splitless mode.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 300°C at 10°C/min.

      • Hold at 300°C for 5 minutes.

    • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500.

  • Quantification:

    • Identify the this compound peak based on its retention time and mass spectrum, comparing it to a pure standard if available.

    • Create a standard curve by analyzing known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve, normalized to the internal standard.

Visualizations

Pimarane_Biosynthesis_Pathway cluster_MEP MEP Pathway (E. coli) cluster_MVA MVA Pathway (Yeast) G3P Glyceraldehyde-3-Phosphate MEP_path ... Pyruvate Pyruvate IPP IPP MEP_path->IPP Multiple steps AcetylCoA Acetyl-CoA MVA_path ... MVA_path->IPP Multiple steps DMAPP DMAPP IPP->DMAPP IDI GGPP GGPP IPP->GGPP DMAPP->GGPP GGPP Synthase This compound This compound Skeleton GGPP->this compound Pimaradiene Synthase

Caption: Generalized this compound biosynthetic pathway in E. coli and yeast.

Troubleshooting_Workflow start Low/No this compound Production check_expression Is pimaradiene synthase expressed? start->check_expression check_precursor Is GGPP precursor available? check_expression->check_precursor Yes solution_expression Optimize codon usage, promoter, vector check_expression->solution_expression No check_growth Is host growth inhibited? check_precursor->check_growth Yes solution_precursor Overexpress MEP/MVA pathway genes check_precursor->solution_precursor No solution_toxicity Implement in-situ product removal check_growth->solution_toxicity Yes

Caption: A logical workflow for troubleshooting low this compound yield.

Experimental_Workflow gene_synthesis Gene Synthesis & Codon Optimization vector_construction Vector Construction gene_synthesis->vector_construction host_transformation Host Transformation vector_construction->host_transformation fermentation Fermentation & Induction host_transformation->fermentation extraction Product Extraction fermentation->extraction analysis GC-MS Analysis extraction->analysis

Caption: A typical experimental workflow for this compound production in a microbial host.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the separation of closely related pimarane diastereomers. This resource is designed for researchers, scientists, and professionals in drug development, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex natural products.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for separating closely related this compound diastereomers?

A1: The most common and effective methods for separating this compound diastereomers, which have different physical properties, are column chromatography and fractional crystallization.[1] High-Performance Liquid Chromatography (HPLC), particularly in the preparative mode, is a powerful chromatographic technique for such separations.[2][3] Fractional crystallization is another viable method that relies on differences in the solubility of the diastereomers in a specific solvent system.[1][4]

Q2: Do I need a chiral column to separate diastereomers?

A2: Not necessarily. Since diastereomers have distinct physical and chemical properties, they can often be separated on standard (achiral) stationary phases like silica (B1680970) gel or C18.[5][6] However, in cases of very similar diastereomers, chiral stationary phases can sometimes offer unique selectivities that improve resolution, even though the primary goal is not enantiomeric separation.[6][7]

Q3: My this compound diastereomers are co-eluting or have very poor resolution in HPLC. What should I do?

A3: Poor resolution is a common challenge. A systematic approach to troubleshooting is recommended. This involves optimizing the mobile phase, stationary phase, and other chromatographic parameters. Key strategies include adjusting solvent polarity, changing the solvent system entirely, evaluating different stationary phases (e.g., silica, C18, or more specialized columns like those with phenyl or cyano phases), and optimizing temperature and flow rate.[6]

Q4: How can I improve the success rate of fractional crystallization for this compound diastereomers?

A4: Success in fractional crystallization depends heavily on finding the right solvent or solvent mixture that maximizes the solubility difference between the diastereomers. This often requires screening a wide range of solvents with varying polarities. Seeding the supersaturated solution with a crystal of the desired pure diastereomer can also promote selective crystallization.[8] Patience is key, as slow crystallization often yields purer crystals.

Q5: Can I use derivatization to improve the separation of my this compound diastereomers?

A5: Yes, derivatization can be a useful strategy. By reacting the diastereomeric mixture with a suitable reagent, you can introduce a functional group that may increase the structural differences between the diastereomers, leading to better separation by chromatography or crystallization.[5] For example, esterification or etherification of hydroxyl groups can alter the polarity and conformational rigidity of the molecules.

Troubleshooting Guides

HPLC Separation Issues
Problem Possible Causes Solutions
Poor Resolution / Co-elution Mobile phase is too strong or too weak.Systematically vary the mobile phase composition to find the optimal polarity. For reverse-phase, adjust the water/organic solvent ratio. For normal-phase, modify the ratio of non-polar and polar solvents.
Inappropriate stationary phase.Test different column chemistries. If using C18, consider a phenyl-hexyl, cyano, or even a silica gel column for normal-phase chromatography.[6]
Column temperature is not optimized.Vary the column temperature. Higher temperatures can improve efficiency but may decrease retention, while lower temperatures can increase retention and sometimes improve selectivity.
Flow rate is too high.Reduce the flow rate to increase the interaction time with the stationary phase, which can enhance resolution.
Peak Tailing Secondary interactions with the stationary phase (e.g., acidic silanols).Add a modifier to the mobile phase, such as a small amount of trifluoroacetic acid (TFA) or a basic amine like triethylamine (B128534) (TEA), to suppress silanol (B1196071) interactions.
Column overload.Reduce the sample concentration or injection volume.
Presence of a void in the column.Replace the column.
Irreproducible Retention Times Inconsistent mobile phase preparation.Ensure accurate and consistent preparation of the mobile phase. Use a buffer if the analytes have ionizable groups.
Column not properly equilibrated.Flush the column with a sufficient volume of the mobile phase before starting the analysis.
Fluctuations in temperature or pressure.Use a column oven for stable temperature control and ensure the HPLC system is functioning correctly.
Fractional Crystallization Issues
Problem Possible Causes Solutions
No Crystal Formation Solution is not supersaturated.Slowly evaporate the solvent or cool the solution to induce supersaturation.
This compound diastereomers are amorphous or oil out.Try a different solvent or a mixture of solvents. Sometimes, a small amount of a "bad" solvent can induce crystallization.
Low Purity of Crystals Co-crystallization of diastereomers.Screen a wider range of solvents to find one with a greater solubility difference between the diastereomers. Try slower cooling rates or evaporation to allow for more selective crystal growth.
Inefficient washing of crystals.Wash the collected crystals with a small amount of cold, fresh solvent in which the undesired diastereomer is more soluble.
Poor Yield The desired diastereomer is too soluble in the chosen solvent.Select a solvent in which the desired diastereomer has lower solubility.
Loss of material during transfers and filtration.Handle the crystals carefully and use appropriate filtration techniques to minimize loss.

Experimental Protocols

Preparative HPLC Method Development for this compound Diastereomers

This protocol provides a general workflow for developing a preparative HPLC method to separate this compound diastereomers.

  • Analytical Method Development:

    • Column Selection: Start with a standard stationary phase such as C18 (for reverse-phase) or silica gel (for normal-phase).

    • Mobile Phase Screening:

    • Optimization: Adjust the gradient slope, temperature, and flow rate to achieve baseline separation of the diastereomers at the analytical scale.

    • Wavelength Selection: Use a UV detector and select a wavelength where the this compound diterpenes have maximum absorbance.

  • Method Scale-Up to Preparative HPLC:

    • Column Choice: Select a preparative column with the same stationary phase as the optimized analytical method but with a larger internal diameter and particle size.

    • Flow Rate Adjustment: Adjust the flow rate for the preparative column based on the column dimensions to maintain a similar linear velocity as the analytical method.

    • Sample Loading: Determine the maximum sample load that can be injected without compromising resolution. This is typically done by performing loading studies with increasing sample concentrations.

    • Fraction Collection: Collect fractions corresponding to each separated diastereomer peak.

    • Purity Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of each separated diastereomer.

Fractional Crystallization Protocol for this compound Diastereomers

This protocol outlines a general procedure for separating this compound diastereomers by fractional crystallization.

  • Solvent Screening:

    • In small vials, dissolve a small amount of the diastereomeric mixture in various solvents (e.g., hexane, ethyl acetate, acetone, methanol, dichloromethane) with gentle heating.

    • Allow the solutions to cool slowly to room temperature and then in a refrigerator.

    • Observe which solvents yield crystalline material and note any apparent differences in crystal morphology.

  • Crystallization:

    • Dissolve the diastereomeric mixture in a minimal amount of the chosen hot solvent to create a saturated solution.

    • Allow the solution to cool slowly and undisturbed to room temperature.

    • If no crystals form, consider adding a seed crystal of one of the pure diastereomers, if available.

    • Further cooling in a refrigerator or freezer may be necessary.

  • Isolation and Purification:

    • Collect the crystals by filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

    • Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine the diastereomeric ratio.

    • If necessary, recrystallize the solid material to improve purity. The mother liquor, now enriched in the other diastereomer, can be concentrated and subjected to further crystallization attempts.

Visualizations

Experimental_Workflow_HPLC cluster_analytical Analytical Scale cluster_prep Preparative Scale A Column & Mobile Phase Screening B Method Optimization (Gradient, Temp, Flow) A->B C Baseline Separation Achieved B->C D Scale-Up Calculation C->D Transfer Method E Loading Study D->E F Fraction Collection E->F G Purity Analysis F->G H Pure Diastereomers G->H

Caption: Workflow for HPLC method development and scale-up.

Fractional_Crystallization_Logic start Diastereomeric Mixture solvent_screening Solvent Screening start->solvent_screening dissolution Dissolve in Minimal Hot Solvent solvent_screening->dissolution cooling Slow Cooling & Crystallization dissolution->cooling filtration Filtration cooling->filtration crystals Crystals (Enriched in one Diastereomer) filtration->crystals mother_liquor Mother Liquor (Enriched in other Diastereomer) filtration->mother_liquor purity_analysis Purity Analysis (HPLC/NMR) crystals->purity_analysis process_liquor Process Mother Liquor mother_liquor->process_liquor recrystallize Recrystallize for Higher Purity purity_analysis->recrystallize

Caption: Logical workflow for fractional crystallization.

References

Technical Support Center: Overcoming Resistance to Pimarane-Based Antimicrobials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming resistance to pimarane-based antimicrobials. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound-based antimicrobials?

A1: this compound-based antimicrobials, a class of diterpenes, primarily exert their effect by disrupting the bacterial cell membrane.[1] Their lipophilic nature allows them to insert into the cell membrane, leading to increased permeability, loss of cellular integrity, and ultimately cell death.[1] Scanning electron microscopy studies of bacteria treated with this compound diterpenes have shown visible damage to the cell wall and membrane.[1]

Q2: Are there any known specific resistance mechanisms that bacteria have developed against this compound diterpenes?

A2: Currently, there is limited research documenting specific resistance mechanisms developed by bacteria directly against this compound-based antimicrobials. However, based on their lipophilic nature and membrane-disrupting mechanism of action, several potential resistance strategies can be hypothesized, drawing from general mechanisms of antimicrobial resistance. These include alterations in the composition of the bacterial cell membrane to reduce drug affinity, and the overexpression of efflux pumps that can expel the antimicrobial from the cell.

Q3: Can this compound-based antimicrobials be effective against bacteria that have formed biofilms?

A3: Yes, several studies have demonstrated that this compound diterpenoids possess anti-biofilm activity.[2] They can inhibit the formation of biofilms by various bacteria, including those responsible for dental root canal infections.[2] The minimum biofilm inhibition concentration (MBIC50) for some this compound compounds has been shown to be in the range of 6.25 to 25.0 µg/mL.[2]

Q4: Is there evidence of synergistic effects when this compound diterpenes are combined with other antimicrobial agents?

A4: Yes, studies have explored the synergistic potential of this compound diterpenes with conventional antibiotics against multidrug-resistant bacteria. For example, a combination of a this compound-type diterpene with vancomycin (B549263) was shown to significantly reduce the number of viable Staphylococcus aureus strains within the first 6 hours of treatment compared to either agent alone.[3] Such combinations could potentially lower the required dose of the conventional antibiotic, reducing the risk of toxicity and combating resistance.

Troubleshooting Guides

Problem 1: Inconsistent Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) results for a this compound compound.

  • Question: Why am I observing variability in my MIC/MBC assays for the same this compound diterpene and bacterial strain?

    • Answer:

      • Inoculum Preparation: Ensure the bacterial inoculum is standardized to the correct density (typically 0.5 McFarland standard) for each experiment. Inconsistent inoculum sizes will lead to variable results.

      • Compound Solubility: this compound diterpenes are often lipophilic and may have poor solubility in aqueous media. Ensure your compound is fully dissolved in a suitable solvent (like DMSO) before serial dilution in the broth. Precipitated compound will not have the expected activity.

      • Solvent Effects: High concentrations of solvents like DMSO can inhibit bacterial growth. Ensure the final concentration of the solvent in your assay is consistent across all wells and does not exceed a level that affects bacterial viability (typically ≤1%). Run a solvent-only control to verify this.

      • Plate Incubation: Inconsistent incubation times or temperatures can affect bacterial growth rates and, consequently, the observed MIC/MBC values. Ensure uniform incubation conditions for all plates.

Problem 2: My this compound compound shows good activity against planktonic bacteria but is ineffective against biofilms.

  • Question: Why is my this compound diterpene not showing the expected anti-biofilm activity?

    • Answer:

      • Biofilm Maturity: The effectiveness of an antimicrobial can depend on the maturity of the biofilm. Test the compound at different stages of biofilm development (e.g., during initial attachment and on pre-formed, mature biofilms).

      • Concentration: The concentration required to inhibit or eradicate a biofilm (MBIC or MBEC) is often significantly higher than the MIC for planktonic bacteria. You may need to test a broader and higher range of concentrations.

      • Assay Method: The crystal violet assay primarily measures biofilm biomass. Consider using complementary assays, such as counting colony-forming units (CFUs) from disrupted biofilms, to assess the viability of the bacteria within the biofilm.

      • Extracellular Polymeric Substance (EPS) Matrix: The EPS matrix can act as a barrier, preventing the this compound compound from reaching the bacteria within the biofilm. Consider co-administering agents that can degrade the EPS matrix.

Problem 3: I am not observing a synergistic effect in my checkerboard assay with a this compound and a conventional antibiotic.

  • Question: My checkerboard assay does not indicate synergy between my this compound diterpene and another antibiotic. What could be the reason?

    • Answer:

      • Mechanism of Action: Synergy often occurs when two compounds have different but complementary mechanisms of action. The chosen antibiotic may not have a mechanism that is enhanced by the membrane-disrupting activity of the this compound.

      • Concentration Range: Ensure the concentration ranges tested for both compounds in the checkerboard assay are appropriate and bracket their individual MICs.

      • Interpretation of FIC Index: A Fractional Inhibitory Concentration (FIC) Index between 0.5 and 4.0 is generally considered indicative of an additive or indifferent effect, not antagonism.[4] True antagonism (FIC index > 4.0) is rare.[4]

      • Bacterial Strain: The synergistic effect can be strain-dependent. The specific resistance mechanisms of the bacterial strain you are using may not be overcome by the combination you are testing.

Quantitative Data Summary

Table 1: Minimum Inhibitory Concentration (MIC) of this compound-Type Diterpenes against Oral Pathogens

This compound DiterpeneS. salivarius (μg/mL)S. sobrinus (μg/mL)S. mutans (μg/mL)S. mitis (μg/mL)S. sanguinis (μg/mL)L. casei (μg/mL)
ent-pimara-8(14),15-dien-19-oic acid4.04.04.54.02.53.0
ent-8(14),15-pimaradien-3β-ol5.04.04.54.02.53.0
ent-15-pimarene-8β,19-diol8.04.04.04.04.02.0
ent-8(14),15-pimaradien-3β-acetoxy8.04.04.04.04.04.0
Sodium salt of ent-pimara-8(14),15-dien-19-oic acid4.04.04.04.04.04.0

Data extracted from Molecules 2009, 14(1), 190-201.

Table 2: Antimicrobial Activity of Biotransformed ent-Pimarane Diterpenes against Oral Pathogens

CompoundS. salivarius MIC (MBC) (μg/mL)S. sobrinus MIC (MBC) (μg/mL)S. mutans MIC (MBC) (μg/mL)S. mitis MIC (MBC) (μg/mL)S. sanguinis MIC (MBC) (μg/mL)L. casei MIC (MBC) (μg/mL)
ent-8(14),15-pimaradien-19-ol3.5 (7.0)4.0 (7.0)1.5 (2.5)1.5 (3.0)2.5 (5.0)3.5 (7.0)
ent-7α-hydroxy-8(14),15-pimaradien-19-ol5.0 (10.0)7.5 (7.5)6.0 (9.0)4.0 (7.0)5.0 (12.0)8.0 (15.0)
ent-7-oxo-8(14),15-pimaradien-19-oic acid180.0 () 200.0 ()200.0 () 200.0 ()160.0 (**)120.0 (200.0)

Data extracted from Molecules 2011, 16(10), 8469-8482.[5] ** MBC values higher than 200 μg/mL.

Experimental Protocols

Protocol 1: Broth Microdilution Assay for MIC and MBC Determination
  • Preparation of this compound Compound Stock Solution: Dissolve the this compound compound in dimethyl sulfoxide (B87167) (DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12 of a single row. Add 100 µL of the this compound stock solution (appropriately diluted in CAMHB to twice the highest desired test concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) will not contain the compound.

  • Inoculum Preparation: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 12 receives 50 µL of sterile broth only. The final volume in each well is 100 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the this compound compound that completely inhibits visible bacterial growth.

  • MBC Determination: To determine the MBC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar (B569324) medium. Incubate the agar plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup: Use a 96-well microtiter plate. Serially dilute this compound compound A (PIM-A) horizontally (across columns) and antibiotic B (ANT-B) vertically (down rows).

  • Dilutions:

    • In each well of columns 1-10, prepare two-fold serial dilutions of PIM-A in 50 µL of CAMHB.

    • In each well of rows A-G, prepare two-fold serial dilutions of ANT-B in 50 µL of CAMHB.

    • The final plate will have a gradient of PIM-A concentrations in the x-direction and ANT-B concentrations in the y-direction.

    • Include a row with only dilutions of PIM-A (to redetermine its MIC) and a column with only dilutions of ANT-B (to redetermine its MIC).

  • Inoculation: Prepare a standardized bacterial inoculum as described for the MIC assay. Add 100 µL of the inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) Index using the following formulas:

    • FIC of PIM-A = (MIC of PIM-A in combination) / (MIC of PIM-A alone)

    • FIC of ANT-B = (MIC of ANT-B in combination) / (MIC of ANT-B alone)

    • FIC Index (FICI) = FIC of PIM-A + FIC of ANT-B

  • Interpretation:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0[4]

    • Antagonism: FICI > 4.0[4]

Protocol 3: Time-Kill Assay
  • Preparation: Prepare tubes with CAMHB containing the this compound compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the compound.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Plating: Perform serial dilutions of the aliquots in sterile saline or PBS and plate onto appropriate agar plates.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[6]

Protocol 4: Biofilm Inhibition Assay (Crystal Violet Method)
  • Biofilm Formation: In a 96-well flat-bottom plate, add 100 µL of a standardized bacterial suspension (adjusted to a 0.5 McFarland standard and then diluted 1:100 in fresh broth) to each well.

  • Treatment: Add 100 µL of the this compound compound at various concentrations (in duplicate or triplicate) to the wells. Include a growth control (bacteria only) and a sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Washing: Gently discard the planktonic cells and wash the wells twice with 200 µL of sterile PBS to remove non-adherent cells.

  • Fixation: Air-dry the plate or use a low heat source to fix the biofilm.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.[7][8]

  • Washing: Discard the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol (B145695) to each well to solubilize the bound crystal violet.[7][8]

  • Quantification: Transfer 125 µL of the solubilized stain to a new flat-bottom plate and measure the absorbance at a wavelength of 570-595 nm using a microplate reader.[8] The absorbance is proportional to the biofilm biomass.

Visualizations

Resistance_Mechanisms Potential Mechanisms of Action and Resistance to this compound Antimicrobials This compound This compound Membrane Cell Membrane (Primary Target) This compound->Membrane Disruption EffluxPump Efflux Pump This compound->EffluxPump CellDeath Cell Death Membrane->CellDeath Leads to Extracellular Extracellular Space EffluxPump->Extracellular Expulsion TargetModification Target Alteration (e.g., Membrane Lipids) TargetModification->Membrane Reduces Binding

Caption: Action of this compound and potential bacterial resistance.

Synergy_Workflow Workflow for Assessing Synergy using Checkerboard Assay cluster_Setup Experimental Setup cluster_Analysis Data Analysis cluster_Results Results Start Start: Select this compound (PIM-A) and Antibiotic (ANT-B) MIC_A Determine MIC of PIM-A Start->MIC_A MIC_B Determine MIC of ANT-B Start->MIC_B Checkerboard Perform Checkerboard Assay MIC_A->Checkerboard MIC_B->Checkerboard Calc_FIC_A Calculate FIC of PIM-A Checkerboard->Calc_FIC_A Calc_FIC_B Calculate FIC of ANT-B Checkerboard->Calc_FIC_B Calc_FICI Calculate FIC Index (FICI) Calc_FIC_A->Calc_FICI Calc_FIC_B->Calc_FICI Interpret Interpret FICI Calc_FICI->Interpret Synergy Synergy (FICI <= 0.5) Interpret->Synergy Yes Additive Additive/Indifference (0.5 < FICI <= 4.0) Interpret->Additive No Antagonism Antagonism (FICI > 4.0) Additive->Antagonism If > 4.0

Caption: Workflow for assessing synergy via checkerboard assay.

References

Enhancing the stability of pimarane compounds for pharmaceutical formulation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pimarane compounds. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common stability challenges encountered during pharmaceutical formulation.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments with this compound compounds.

Q1: My this compound compound is degrading during storage in an aqueous solution. What are the likely causes and how can I prevent this?

A1: this compound compounds, like many diterpenoids, can be susceptible to degradation in aqueous media through several pathways:

  • Hydrolysis: If your compound has ester functionalities, they can be susceptible to pH-dependent hydrolysis. This is accelerated under acidic or basic conditions.

  • Oxidation: The double bonds within the this compound skeleton, particularly the vinyl group at position C13 and any other sites of unsaturation (e.g., Δ8(14)), are prone to oxidation.[1] This can be initiated by dissolved oxygen, trace metal ions, or exposure to light.

Troubleshooting Steps:

  • Control pH: Maintain the pH of your solution using a buffering system (e.g., phosphate (B84403) or citrate (B86180) buffers) where the compound exhibits maximum stability. This typically needs to be determined empirically, often around pH 5-7.

  • Protect from Oxygen: Prepare solutions using de-gassed solvents and consider blanketing the headspace of your container with an inert gas like nitrogen or argon.[2]

  • Add Antioxidants: Incorporate antioxidants into your formulation. For aqueous systems, water-soluble antioxidants like ascorbic acid are suitable. For lipid-based systems, lipophilic antioxidants such as butylated hydroxytoluene (BHT) or alpha-tocopherol (B171835) can be effective.[3][4]

  • Use Chelating Agents: To prevent metal-catalyzed oxidation, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester trace metal ions.

Q2: I am observing poor aqueous solubility with my this compound compound, which is hindering formulation development. What strategies can I use to improve it?

A2: Poor aqueous solubility is a common challenge for lipophilic molecules like this compound diterpenoids. Several techniques can enhance solubility:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate non-polar molecules or functional groups within their hydrophobic cavity, thereby increasing their apparent solubility in water. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, low-toxicity derivative.[5][6][7]

  • pH Adjustment: If your this compound compound has an ionizable group, such as a carboxylic acid (common in pimaric-type diterpenes), adjusting the pH of the solution to ionize the group will significantly increase its solubility. For a carboxylic acid, increasing the pH above its pKa will convert it to the more soluble carboxylate salt.[6]

  • Use of Co-solvents: Employing a water-miscible organic solvent (e.g., ethanol, propylene (B89431) glycol, PEG 400) can increase the solubility of the compound. However, the concentration of co-solvents must be carefully controlled to avoid precipitation upon further dilution and to ensure toxicological safety.

Q3: My this compound compound appears to be degrading when exposed to light. How can I confirm this and what is the solution?

A3: Photodegradation can occur when a molecule absorbs light energy, leading to chemical reactions such as oxidation or isomerization.[8][9]

Troubleshooting & Solutions:

  • Confirmation: To confirm photosensitivity, conduct a forced degradation study. Expose a solution of your compound to a controlled light source (as specified by ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) and compare its purity profile against a sample protected from light (e.g., wrapped in aluminum foil).[10]

  • Prevention: The most effective solution is to use light-resistant packaging. Amber glass vials or opaque containers are standard for protecting photosensitive drug products. All experimental manipulations should be carried out under subdued or amber lighting.

Q4: How do I develop a stability-indicating analytical method for my this compound compound?

A4: A stability-indicating method is a validated analytical procedure that can accurately quantify the drug substance without interference from its degradation products, impurities, or excipients.[11][12][13][14] For this compound compounds, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is typically the method of choice.

Workflow for Method Development:

G A Select Representative this compound Compound B Perform Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Analyze Stressed Samples via HPLC B->C D Optimize Chromatographic Conditions (Column, Mobile Phase, Gradient, Temp.) C->D E Check for Peak Purity & Resolution (API vs. Degradants) D->E Iterate E->D F Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, etc.) E->F Resolution Achieved G Validated Stability-Indicating Method F->G

Caption: Workflow for developing a stability-indicating HPLC method.

The key is to generate the degradation products through forced degradation and then develop a chromatographic method that successfully separates all these new peaks from the parent compound peak.

Quantitative Stability Data

Due to the limited availability of published, specific quantitative stability data for this compound compounds, the following table presents hypothetical yet plausible results for a representative compound, Isopimaric Acid , subjected to forced degradation. This data is for illustrative purposes to guide experimental design. The goal in such a study is typically to achieve 5-20% degradation.[10]

Table 1: Illustrative Forced Degradation Data for Isopimaric Acid

Stress ConditionReagent/ParametersDurationTemperature% Degradation (Hypothetical)Major Degradation Products (Predicted)
Acid Hydrolysis 0.1 M HCl in 50% Acetonitrile (B52724)24 hours60°C~ 5%Isomerization/rearrangement products
Base Hydrolysis 0.1 M NaOH in 50% Acetonitrile8 hours60°C< 2%Minimal degradation (carboxylate is stable)
Oxidation 6% H₂O₂ in 50% Acetonitrile12 hours25°C~ 18%Epoxides, diols (at vinyl & Δ8(14) positions)
Thermal Solid State48 hours80°C< 1%Minimal degradation
Photolytic Solid State, ICH Q1B light exposure24 hours25°C~ 8%Oxidative products, potential isomers

Experimental Protocols

Protocol 1: Forced Degradation Study of a this compound Compound

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation pathways and to develop a stability-indicating method.

Objective: To generate degradation products of a this compound compound under various stress conditions.

Materials:

  • This compound compound (e.g., Isopimaric Acid)

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl), Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂) (30%)

  • pH meter, heating block/oven, photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the this compound compound at approximately 1 mg/mL in acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M HCl.

    • Heat at 60°C for 24 hours.

    • Cool, neutralize with an equivalent amount of 0.2 M NaOH, and dilute with mobile phase to a final concentration of ~100 µg/mL for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH.

    • Heat at 60°C for 8 hours.

    • Cool, neutralize with an equivalent amount of 0.2 M HCl, and dilute to ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 12% H₂O₂.

    • Keep at room temperature for 12 hours, protected from light.

    • Dilute to ~100 µg/mL for analysis.

  • Thermal Degradation:

    • Place a thin layer of the solid this compound compound in a vial.

    • Heat in an oven at 80°C for 48 hours.

    • Cool, dissolve in acetonitrile, and dilute to ~100 µg/mL.

  • Photolytic Degradation:

    • Place a thin layer of the solid compound in a transparent vial.

    • Expose to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.

    • After exposure, dissolve both samples and dilute to ~100 µg/mL.

  • Analysis: Analyze all samples by a suitable HPLC method (see Protocol 3). Compare the chromatograms of stressed samples to a control (unstressed) sample to identify degradation peaks.

Protocol 2: Preparation of a this compound-HP-β-Cyclodextrin Inclusion Complex

This protocol describes the freeze-drying method for preparing a cyclodextrin (B1172386) inclusion complex to enhance the aqueous solubility and stability of a this compound compound.[5][15]

Objective: To encapsulate a this compound compound in HP-β-CD.

Materials:

  • This compound compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Deionized water

  • Magnetic stirrer, freeze-dryer

Procedure:

  • Molar Ratio: Determine the desired molar ratio of this compound:HP-β-CD (a 1:1 ratio is a common starting point).

  • Dissolve this compound: Dissolve the this compound compound in a minimal amount of ethanol. For example, dissolve 30 mg of Isopimaric Acid (MW ~302 g/mol ) in 2-3 mL of ethanol.

  • Dissolve HP-β-CD: In a separate beaker, dissolve the corresponding molar amount of HP-β-CD in deionized water. For a 1:1 ratio with 30 mg of Isopimaric Acid, you would use approximately 140 mg of HP-β-CD (average MW ~1400 g/mol ) dissolved in 20 mL of water.

  • Complexation: While stirring the HP-β-CD solution vigorously, add the ethanolic this compound solution dropwise.

  • Equilibration: Seal the beaker and continue stirring at room temperature for 24-48 hours, protected from light. This allows for the formation and equilibration of the inclusion complex.

  • Freeze-Drying (Lyophilization):

    • Freeze the resulting aqueous solution (e.g., at -80°C) until completely solid.

    • Lyophilize the frozen sample under vacuum for 48 hours or until a dry, fluffy powder is obtained.

  • Characterization: The resulting powder can be characterized by techniques such as DSC, FT-IR, and NMR to confirm complex formation. Its solubility and stability can then be compared to the uncomplexed compound.

Protocol 3: Stability-Indicating HPLC Method (Illustrative Example)

This protocol provides a starting point for developing an HPLC method for analyzing a this compound compound and its degradation products. Optimization will be required for specific compounds.

Objective: To separate and quantify a this compound compound from its potential degradants.

Instrumentation & Columns:

  • HPLC system with a photodiode array (PDA) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Mobile Phase & Gradient:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 210 nm (or lambda max of the specific this compound)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Gradient Program:

Time (min)% Mobile Phase B
0.050
15.095
20.095
20.150
25.050

Analysis:

  • Inject the control and stressed samples from Protocol 1.

  • The gradient should be sufficient to elute the non-polar this compound compound while also separating potentially more polar degradation products that would elute earlier.

  • Assess the chromatograms for resolution between the parent peak and any new peaks. Use a PDA detector to check for peak purity.

Visualizing Degradation & Stabilization

Potential Degradation Pathway of a this compound Compound

The following diagram illustrates a hypothetical primary degradation pathway for a this compound-type diterpene under oxidative stress, focusing on the susceptible vinyl and trisubstituted double bonds.

G cluster_0 Oxidative Stress (e.g., H₂O₂, Light, O₂) This compound This compound Compound (with Vinyl & Δ8(14) groups) Epoxide Epoxide Formation (at Vinyl or Δ8(14)) This compound->Epoxide Epoxidation Carbonyl Oxidative Cleavage (e.g., Ozonolysis-like) Leads to Aldehydes/Ketones This compound->Carbonyl Severe Oxidation Diol Diol Formation (Hydrolysis of Epoxide) Epoxide->Diol Hydrolysis G cluster_outcomes Formulation Outcomes This compound Poorly Soluble This compound Compound Complex This compound-CD Inclusion Complex This compound->Complex HPBCD HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) HPBCD->Complex Solubility Increased Aqueous Solubility Complex->Solubility Hydrophilic surface interacts with water Stability Enhanced Chemical Stability Complex->Stability Steric shielding of liable functional groups

References

Troubleshooting low yields in pimarane polyene cyclization reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in pimarane polyene cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound polyene cyclization reaction is resulting in a low yield of the desired product. What are the common contributing factors?

A1: Low yields in this compound polyene cyclizations are frequently encountered and can be attributed to several factors. These include:

  • Substrate Quality: The purity of the polyene starting material is critical. Impurities can interfere with the catalyst and lead to side reactions.

  • Catalyst Activity: The Lewis acid catalyst (e.g., SnCl₄, FeCl₃) may be old or deactivated due to improper storage and handling.

  • Solvent and Reagent Purity: Residual water or other impurities in the solvent and reagents can quench the Lewis acid and inhibit the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or concentration can significantly impact the efficiency of the cyclization cascade.

  • Incomplete Cyclization: The reaction may stall, leading to partially cyclized intermediates instead of the desired tricyclic this compound core.

  • Formation of Side Products: The formation of regioisomers and undesired diastereomers is a common issue that reduces the yield of the target molecule.[1][2]

Q2: I am observing multiple spots on my TLC plate after the reaction, suggesting the formation of side products. What are the likely structures of these byproducts?

A2: In addition to the desired this compound product, several side products can form during the cyclization reaction. Common byproducts include:

  • Regioisomers: If the terminating nucleophile is an aromatic ring with multiple possible positions for electrophilic attack, different regioisomers can be formed. For example, in the cyclization of certain aryl enol ethers, methoxy-positional isomers have been observed.[1][2]

  • Diastereomers: Undesired diastereomers, such as cis-decalin products instead of the desired trans-decalin core, can be formed. The stereochemical outcome is highly dependent on the conformation of the polyene substrate during the cyclization cascade.

  • Incomplete Cyclization Products: The cyclization cascade may terminate prematurely, resulting in mono- or bicyclic products.[3]

  • Products from Rearrangements: Carbocationic intermediates in the cyclization pathway can undergo rearrangements, leading to skeletal isomers of the desired this compound framework.

Q3: How can I improve the diastereoselectivity of my this compound polyene cyclization?

A3: Achieving high diastereoselectivity is a significant challenge in polyene cyclizations. Here are some strategies to consider:

  • Substrate Conformation: The stereochemistry of the final product is dictated by the folded conformation of the polyene chain just before cyclization. Modifying the substrate structure, for instance by introducing bulky protecting groups, can favor a specific conformation and improve diastereoselectivity.

  • Solvent Effects: The choice of solvent can influence the transition state of the cyclization. Using solvents that can pre-organize the substrate through hydrogen bonding or solvophobic effects, such as hexafluoroisopropanol (HFIP), has been shown to improve diastereoselectivity in some cases.[2]

  • Catalyst Choice: The nature of the Lewis acid and its counter-ion can affect the stability and reactivity of the carbocationic intermediates, thereby influencing the stereochemical outcome. Screening different Lewis acids is recommended.

  • Temperature Control: Lower reaction temperatures generally favor the thermodynamically more stable product and can enhance diastereoselectivity.

Troubleshooting Guide

Issue 1: Low Yield of the Desired this compound Product

This is the most common issue encountered in this compound polyene cyclizations. A systematic approach to troubleshooting is essential.

Low_Yield_Troubleshooting start Low Yield Observed reagent_quality Verify Reagent & Solvent Purity start->reagent_quality Start Here reaction_conditions Optimize Reaction Conditions reagent_quality->reaction_conditions Purity Confirmed catalyst_activity Check Catalyst Activity reaction_conditions->catalyst_activity Conditions Optimized side_products Analyze for Side Products catalyst_activity->side_products Catalyst is Active incomplete_cyclization Check for Incomplete Cyclization side_products->incomplete_cyclization Side Products Identified yield_improved Yield Improved incomplete_cyclization->yield_improved Troubleshooting Complete

Caption: Troubleshooting workflow for addressing low yields.

Potential Cause Recommended Action
Impure Starting Material Purify the polyene substrate using column chromatography or recrystallization. Ensure the starting material is fully characterized (¹H NMR, ¹³C NMR, MS) before use.
Inactive Lewis Acid Catalyst Use a fresh bottle of the Lewis acid or purify it by distillation. Ensure proper storage under an inert atmosphere. Consider titrating the Lewis acid solution to determine its exact concentration.
Wet Solvents or Reagents Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
Suboptimal Reaction Temperature Screen a range of temperatures. While lower temperatures (-78 °C) are common to improve selectivity, some reactions may require slightly higher temperatures to proceed at a reasonable rate.[1]
Incorrect Reaction Time Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Quench the reaction once the starting material is consumed to prevent product degradation.
Formation of Regioisomers Modify the electronic properties of the terminating aromatic ring to favor attack at a specific position. In some cases, a different substitution pattern on the arene can lead to improved yields of the desired isomer.
Formation of Undesired Diastereomers Experiment with different solvents or solvent mixtures (e.g., CH₂Cl₂/HFIP).[2] Altering the steric bulk of protecting groups on the polyene backbone can also influence the conformational preference during cyclization.
Incomplete Cyclization Increase the concentration of the Lewis acid or try a stronger Lewis acid. Ensure the reaction is stirred efficiently.

Data Presentation: Comparison of Lewis Acids in a this compound Cyclization

The following table summarizes the reported yields for the tetracyclization of a dual nucleophilic aryl enol ether to form the this compound framework, as reported in the synthesis of pimara-15-en-3α-8α-diol.[1]

Lewis AcidSolventTemperature (°C)Yield of Desired Regioisomers (8a & 8b)Total Yield of Cyclized Products
SnCl₄CH₂Cl₂-7826% (16% 8a, 10% 8b)>47%
FeCl₃CH₂Cl₂-50 to -20Traces of desired product, complex mixtureNot reported
EtAlCl₂CH₂Cl₂-94 to -78Traces of desired product, complex mixtureNot reported

Note: The total yield includes the desired regioisomers and other diastereomeric products.

Experimental Protocols

Key Experiment: Lewis Acid-Catalyzed this compound Polyene Cyclization

The following protocol is based on the synthesis of pimara-15-en-3α-8α-diol and serves as a representative example for a this compound polyene cyclization.[1]

Materials:

  • Polyene precursor (e.g., a suitable aryl enol ether)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in CH₂Cl₂

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Preparation: Under an inert atmosphere of argon or nitrogen, dissolve the polyene precursor in anhydrous dichloromethane in a flame-dried, round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Initiation: Slowly add a 1.0 M solution of tin(IV) chloride in dichloromethane dropwise to the cooled solution of the polyene precursor.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor its progress by thin-layer chromatography (TLC).

  • Quenching: Once the starting material has been consumed (as indicated by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired this compound product and characterize the side products.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Polyene in Anhydrous CH2Cl2 inert Under Inert Atmosphere dissolve->inert cool Cool to -78°C inert->cool add_lewis_acid Add SnCl4 Solution cool->add_lewis_acid monitor Monitor by TLC add_lewis_acid->monitor quench Quench with NaHCO3 monitor->quench extract Extract with CH2Cl2 quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A typical experimental workflow for a this compound polyene cyclization.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationships between key reaction parameters and the potential outcomes in a this compound polyene cyclization, highlighting pathways to both desired and undesired products.

Reaction_Pathways cluster_conditions Reaction Conditions cluster_issues Potential Issues start Polyene Substrate + Lewis Acid temp Optimal Temperature start->temp solvent Appropriate Solvent start->solvent time Correct Reaction Time start->time subopt_temp Suboptimal Temperature start->subopt_temp wrong_solvent Poor Solvent Choice start->wrong_solvent impure Impure Reagents/ Wet Solvent start->impure desired_product High Yield of Desired this compound temp->desired_product solvent->desired_product time->desired_product low_yield Low Yield/ No Reaction subopt_temp->low_yield side_products Side Products (Regioisomers, Diastereomers) subopt_temp->side_products wrong_solvent->side_products impure->low_yield incomplete Incomplete Cyclization impure->incomplete

Caption: Logical relationships between reaction parameters and outcomes.

References

Validation & Comparative

A Comparative Analysis of Pimarane and Abietane Diterpenoid Bioactivities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related natural product classes is paramount for identifying promising therapeutic leads. This guide provides a comprehensive comparative analysis of the biological activities of two prominent classes of tricyclic diterpenoids: pimaranes and abietanes. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document aims to serve as a valuable resource for navigating the therapeutic potential of these fascinating molecules.

Pimarane and abietane (B96969) diterpenoids, both derived from the common precursor geranylgeranyl pyrophosphate, share a similar three-ring carbocyclic core. However, subtle stereochemical and structural variations, particularly in the C13 side chain, give rise to distinct biological profiles. This guide will delve into their comparative anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, supported by experimental data.

Comparative Bioactivity Data

The following tables summarize the quantitative data on the bioactivities of representative this compound and abietane diterpenoids, allowing for a direct comparison of their potency.

Table 1: Comparative Anticancer Activity (IC50, µM)

Diterpenoid ClassCompoundCancer Cell LineIC50 (µM)Reference
This compound Libertellenone HPANC-1 (Pancreatic)3.31 - 44.1[1]
SW1990 (Pancreatic)3.31 - 44.1[1]
Scopararane CMCF-7 (Breast)35.9
Scopararane DMCF-7 (Breast)25.6
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMCAS (Ovarian)24.16 µg/mL[2]
MDA-MB-231 (Breast)16.13 µg/mL[2]
Isopimara-7,15-dien-3β-olK-562 (Leukemia)0.87
Abietane 7α-acetylhorminoneHCT116 (Colon)18[3]
MDA-MB-231 (Breast)44[3]
Pygmaeocin BHT29 (Colon)6.69 µg/mL[4]
Compound 13 (synthetic abietane)HT29 (Colon)2.7 µg/mL[4]
Dehydroabietic acid derivative 28gHL60 (Leukemia)2.3[5]
A549 (Lung)7.1[5]
AZ521 (Stomach)3.9[5]
SK-BR-3 (Breast)8.1[5]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL)

Diterpenoid ClassCompoundMicroorganismMIC (µg/mL)Reference
This compound Talascortene EEscherichia coli1
Talascortene FEscherichia coli8
This compound Diterpene (unspecified)Streptococcus mutans<10[6]
Streptococcus salivarius<10[6]
Streptococcus mitis<10[6]
3β, 8β, 12β, 18-tetrahydroxy pimar-15-eneStaphylococcus epidermidis15.62[7]
Staphylococcus aureus31.25[7]
Pseudomonas aeruginosa62.5[7]
Escherichia coli125[7]
Abietane Dehydroabietic acid derivative 17pStaphylococcus aureus1.9[5]
Bacillus subtilis1.9[5]
Escherichia coli3.9-7.8[5]
Pseudomonas fluorescens3.9-7.8[5]
Methyl N-(abiet-8,11,13-trien-18-yl)-d-serinateMethicillin-resistant S. aureus8[3]
Staphylococcus epidermidis8[3]
Streptococcus mitis8[3]
Abietane Diterpenoid 12Bacillus subtilis37.5[8]
Staphylococcus aureus37.5[8]
Pseudomonas aeruginosa37.5[8]
Klebsiella pneumoniae37.5[8]

Table 3: Comparative Anti-inflammatory and Antioxidant Activity

Diterpenoid ClassCompoundBioactivity AssayIC50/InhibitionReference
This compound Libertellenone JNO Production Inhibition2.2 - 10.2 µM[1][9]
This compound Diterpenoid 1NO Production Inhibition-[10]
Abietane Pygmaeocin BNO Production Inhibition33.0 ± 0.8 ng/mL[4]
Abietane Diterpenoid 3NO Production Inhibition36.35 ± 1.12 µM[11]
Abietane Diterpenoid 8NO Production Inhibition37.21 ± 0.92 µM[11]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound and abietane diterpenoids are underpinned by their interactions with various cellular signaling pathways. The following diagrams illustrate some of the key mechanisms identified for each class.

anticancer_pathway_this compound This compound This compound Diterpenoid ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Apoptosis Apoptosis ROS->Apoptosis caption This compound-induced anticancer mechanism.

This compound-induced anticancer mechanism.

This compound diterpenoids, such as Libertellenone H, have been shown to induce apoptosis in cancer cells through the accumulation of reactive oxygen species (ROS).[1]

anti_inflammatory_pathway_this compound This compound This compound Diterpenoid NFkB NF-κB Pathway This compound->NFkB MAPK MAPK Pathway (p38, ERK, JNK) This compound->MAPK LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB TLR4->MAPK Inflammatory_Mediators ↓ Inflammatory Mediators (NO, IL-1β, IL-6, TNF-α) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators caption This compound anti-inflammatory pathway.

This compound anti-inflammatory pathway.

Certain this compound diterpenoids exert their anti-inflammatory effects by inhibiting the lipopolysaccharide (LPS)-induced activation of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.[9]

anticancer_pathway_abietane Abietane Abietane Diterpenoid PI3K_Akt PI3K/Akt Pathway Abietane->PI3K_Akt Mitochondria Mitochondrial Pathway Abietane->Mitochondria Apoptosis Apoptosis PI3K_Akt->Apoptosis Mitochondria->Apoptosis caption Abietane-induced anticancer mechanisms.

Abietane-induced anticancer mechanisms.

Abietane diterpenoids can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of the pro-survival PI3K/Akt signaling pathway and the activation of the intrinsic mitochondrial apoptosis pathway.[5][12]

antimicrobial_workflow Start Start: Prepare Bacterial Inoculum and Diterpenoid Solutions Serial_Dilution Perform Serial Dilutions of Diterpenoids in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with Standardized Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24 hours Inoculation->Incubation Read_Results Determine MIC: Lowest Concentration with No Visible Growth Incubation->Read_Results caption Workflow for MIC determination.

Workflow for MIC determination.

Detailed Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound or abietane diterpenoids and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined from the dose-response curve.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[13]

Protocol:

  • Preparation of Diterpenoid Solutions: Prepare a stock solution of the diterpenoid in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the diterpenoid that completely inhibits visible bacterial growth.

Antioxidant Activity: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the diterpenoid solution (at various concentrations) to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [ (Acontrol - Asample) / Acontrol ] x 100, where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the sample with the DPPH solution. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.

Concluding Remarks

This comparative guide highlights the significant therapeutic potential of both this compound and abietane diterpenoids across a spectrum of biological activities. While both classes exhibit promising anticancer, antimicrobial, and anti-inflammatory properties, the available data suggests that abietane diterpenoids have been more extensively studied and, in some cases, exhibit more potent activities, particularly in the antimicrobial and anti-inflammatory arenas. However, the diverse and unique structures within the this compound class hold immense potential for the discovery of novel therapeutic agents.

The provided data, protocols, and pathway diagrams are intended to empower researchers to make informed decisions in their drug discovery and development endeavors. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic advantages of each diterpenoid class.

References

Unveiling the Lethal Dance: A Comparative Guide to the Cytotoxic Mechanisms of Pimarane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are pimarane diterpenes, a class of natural products exhibiting potent cytotoxic activity against a range of cancer cell lines. Understanding the precise mechanisms by which these compounds induce cell death is paramount for their development as effective therapeutics. This guide provides a comparative analysis of the cytotoxic mechanisms of action of selected this compound diterpenes, with supporting experimental data and detailed protocols to aid in the validation of these complex processes.

Comparative Cytotoxic Activity

The initial measure of a compound's anticancer potential lies in its cytotoxicity. The half-maximal inhibitory concentration (IC50) value, representing the concentration of a drug that is required for 50% inhibition of cell growth, is a key metric. Below is a compilation of reported IC50 values for various this compound diterpenes against several human cancer cell lines, alongside the well-established chemotherapeutic agent, doxorubicin (B1662922), for a benchmark comparison.

CompoundCell LineCancer TypeIC50 (µM)Reference
This compound Diterpenes
Libertellenone HPANC-1Pancreatic3.31 - 44.1[1]
SW1990Pancreatic3.31 - 44.1[1]
Libertellenone TCaco-2Colorectal~20 µg/mL[1][2]
HCT116ColorectalNot specified[1][2]
DLD1ColorectalNot specified[1][2]
HT29ColorectalNot specified[1][2]
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMDA-MB-231Breast16.13 µg/mL[2][3]
MCASOvarian24.16 µg/mL[2][3]
Scopararane IMCF-7Breast13.6 - 83.9[4]
NCI-H460Lung13.6 - 83.9[4]
SF-268CNS13.6 - 83.9[4]
Kaempferiol IA549Lung44.78[5]
HeLaCervical25.97[5]
MCF-7Breast41.39[5]
Comparative Agent
DoxorubicinVariousVariousVaries[6]

Delving into the Mechanisms: Apoptosis and Cell Cycle Arrest

The cytotoxic effects of this compound diterpenes are often attributed to their ability to induce two key cellular processes: apoptosis (programmed cell death) and cell cycle arrest.

The Apoptotic Cascade

Apoptosis is a tightly regulated process essential for tissue homeostasis. Its dysregulation is a hallmark of cancer. Several this compound diterpenes have been shown to trigger this cellular suicide program.

Libertellenone H , for instance, induces apoptosis in human pancreatic cancer cells by inhibiting the thioredoxin (Trx) system. This inhibition leads to an accumulation of reactive oxygen species (ROS), which in turn activates the apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK) signaling pathway, ultimately culminating in apoptotic cell death.[1]

Libertellenone T has also been demonstrated to induce caspase-dependent apoptosis in colorectal cancer cells.[2] This process involves the cleavage of key apoptotic proteins such as caspase-3 and poly(ADP-ribose) polymerase (PARP). Furthermore, Libertellenone T has been shown to decrease the expression of the anti-apoptotic protein Bcl-xL, further tipping the cellular balance towards death.[2]

Below is a diagram illustrating the proposed apoptotic pathway initiated by Libertellenone H.

Libertellenone_H_Apoptosis_Pathway cluster_cell Pancreatic Cancer Cell LH Libertellenone H Trx_System Thioredoxin System (Trx1, TrxR) LH->Trx_System Inhibits ROS ROS Accumulation Trx_System->ROS Reduces ASK1 ASK1 ROS->ASK1 Activates JNK JNK ASK1->JNK Activates Apoptosis Apoptosis JNK->Apoptosis Induces

Proposed apoptotic pathway of Libertellenone H.
Halting the Cell Cycle

In addition to inducing apoptosis, many this compound diterpenes can arrest the cell cycle, preventing cancer cells from proliferating.

Libertellenone T has been shown to cause cell cycle arrest at the G2/M phase in colorectal cancer cells.[1][2] This arrest is associated with an upregulation of Cyclin B1, Cyclin D1, and phosphorylated cell division cycle protein 2 (p-Cdc2).[2]

The following diagram illustrates the experimental workflow for analyzing cell cycle distribution.

Cell_Cycle_Analysis_Workflow start Cancer Cell Culture treatment Treat with this compound Diterpene or Control start->treatment harvest Harvest and Fix Cells treatment->harvest stain Stain with Propidium (B1200493) Iodide (PI) harvest->stain facs Flow Cytometry Analysis stain->facs analysis Quantify Cell Cycle Phases (G0/G1, S, G2/M) facs->analysis

Workflow for Cell Cycle Analysis.

Experimental Protocols

To facilitate the validation and further investigation of the mechanisms of action of cytotoxic this compound diterpenes, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Complete culture medium

    • This compound diterpene stock solution (in DMSO)

    • Doxorubicin stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of the this compound diterpene or doxorubicin for 24, 48, or 72 hours. Include a vehicle control (DMSO).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound diterpene or doxorubicin

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses the DNA-intercalating dye propidium iodide (PI) to determine the distribution of cells in the different phases of the cell cycle.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound diterpene or doxorubicin

    • 70% ethanol (B145695) (ice-cold)

    • PBS

    • RNase A solution

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time.

    • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

    • Wash the fixed cells with PBS and resuspend in a solution containing RNase A to degrade RNA.

    • Add PI staining solution and incubate for 30 minutes in the dark.

    • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a cell lysate, providing insights into the signaling pathways involved in apoptosis and cell cycle arrest.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA or Bradford)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., against cleaved caspase-3, PARP, Bcl-2 family proteins, cyclins, CDKs)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with the test compound, then lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the protein of interest.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Add a chemiluminescent substrate and detect the signal using an imaging system.

    • Analyze the band intensities to determine changes in protein expression levels.

Conclusion

This compound diterpenes represent a promising class of natural products with significant cytotoxic potential against cancer cells. Their mechanisms of action are multifaceted, often involving the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways. This guide provides a framework for the comparative evaluation of these compounds, offering both a summary of current knowledge and detailed protocols for further investigation. A thorough understanding of their molecular targets and mechanisms is crucial for the successful translation of these natural compounds into novel and effective anticancer therapies.

References

Pimarane Derivatives as Anticancer Agents: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anticancer agents has led researchers to explore the vast chemical diversity of natural products. Among these, pimarane-type diterpenes, a class of tetracyclic compounds, have emerged as a promising scaffold for the development of new cancer therapeutics.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound derivatives against cancer cell lines, supported by experimental data and detailed methodologies.

Cytotoxic Activity of this compound Derivatives: A Comparative Overview

Numerous studies have demonstrated the cytotoxic potential of this compound derivatives isolated from various natural sources, particularly fungi and plants, against a wide range of human cancer cell lines.[4][5][6] The tables below summarize the 50% inhibitory concentration (IC50) values of representative this compound derivatives, offering a quantitative comparison of their anticancer activity.

Table 1: Cytotoxicity of Libertellenone Derivatives
CompoundCancer Cell LineIC50 (µM)Reference
Libertellenone AHCT-11615[7]
Libertellenone BHCT-11615[7]
Libertellenone CHCT-11653[7]
Libertellenone DHCT-1160.76[7]
Libertellenone HPANC-13.31 - 44.1[7]
SW19903.31 - 44.1[7]
Libertellenone NK5627.67[7]
HeLaModerate[7]
MCF-7Moderate[7]
SW1990Moderate[7]
Table 2: Cytotoxicity of Other this compound Derivatives from Fungi
CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound 27 (from Epicoccum sp.)KB3.51[7]
KBv2002.34[7]
Aspergilone A (32)KB3.68[7]
KBv2006.52[7]
Aspergilone B (33)KB20.74[7]
KBv20014.17[7]
Table 3: Cytotoxicity of this compound Derivatives from Plants
CompoundCancer Cell LineIC50 (µM or µg/mL)Reference
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidMCAS (ovarian)24.16 µg/mL[5]
MDA-MB-231 (breast)16.13 µg/mL[5]
Isopimara-7,15-dien-3β-olK-5620.87 µM[4]
Jolkinol BU-9373.60 µM[4]
LOVO8.44 µM[4]
Kaempferiol I (5)A549 (lung)44.78 µM[6]
HeLa (cervical)25.97 µM[6]
MCF-7 (breast)41.39 µM[6]
Di-nor-(9β-H)-pimarane derivative (5)MDA-MB-4352.91 - 7.60 µM[2]
MDA-MB-2312.91 - 7.60 µM[2]
OVCAR32.91 - 7.60 µM[2]
Di-nor-(9β-H)-pimarane derivative (6)MDA-MB-4351.48 - 3.23 µM[2]
MDA-MB-2311.48 - 3.23 µM[2]
OVCAR31.48 - 3.23 µM[2]
Compound from Icacina trichantha (2)HT-297.88 µM
Compound from Icacina trichantha (15)HepG211.62 µM
HT-299.77 µM
MIA PaCa-24.91 µM

Structure-Activity Relationship (SAR) Insights

The cytotoxic potency of this compound derivatives is significantly influenced by their structural features. Key SAR findings include:

  • Substitution Patterns: The presence and position of hydroxyl (-OH), ketone (C=O), epoxy, and lactone groups can dramatically alter the anticancer activity. For instance, a preliminary SAR study on (9β-H)-pimarane derivatives suggested that 3,20-epoxy, 6,19-lactone, and hydroxyl groups at C-2, C-7, and C-8 might be important for their cytotoxic effects.[8]

  • Aromatization: Aromatization of ring C in the this compound skeleton appears to decrease cytotoxic activity.[8]

  • Stereochemistry: The stereochemical configuration of the this compound core (this compound, isothis compound, ent-pimarane, etc.) also plays a crucial role in determining the biological activity.[2][3]

Mechanisms of Anticancer Action

Several this compound derivatives exert their anticancer effects through the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways.

Induction of ROS-Mediated Apoptosis

A prominent mechanism of action for some this compound derivatives, such as Libertellenone H, involves the induction of reactive oxygen species (ROS) accumulation within cancer cells.[7] This oxidative stress triggers a cascade of events leading to programmed cell death (apoptosis). Libertellenone H has been shown to inhibit the thioredoxin (Trx) system, a crucial antioxidant system in cells, by covalently binding to cysteine residues of Trx1 and selenocysteine (B57510) of TrxR.[7] This inhibition leads to an increase in intracellular ROS levels, which in turn activates the downstream apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinases (JNK) signaling pathway, ultimately resulting in apoptosis.[7]

G TrxR Inhibition TrxR Inhibition ROS Accumulation ROS Accumulation TrxR Inhibition->ROS Accumulation Leads to Trx1 Inhibition Trx1 Inhibition Trx1 Inhibition->ROS Accumulation Leads to ASK1 Activation ASK1 Activation ROS Accumulation->ASK1 Activation JNK Activation JNK Activation ASK1 Activation->JNK Activation Apoptosis Apoptosis JNK Activation->Apoptosis This compound Derivative This compound Derivative This compound Derivative->Trx1 Inhibition Inhibits

Figure 1. ROS-mediated apoptosis pathway induced by certain this compound derivatives.

Modulation of Other Signaling Pathways

This compound derivatives can also influence other critical signaling pathways involved in cancer cell proliferation and survival. For example, Libertellenone J has been shown to inhibit the phosphorylation of p38, ERK, and JNK in the mitogen-activated protein kinase (MAPK) pathway, as well as decrease the phosphorylation of key components in the NF-κB signaling pathway.[7]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired period (e.g., 48 or 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G A Seed Cells in 96-well Plate B Treat with this compound Derivatives A->B C Incubate (48-72h) B->C D Add MTT Solution C->D E Incubate (4h) D->E F Add Solubilization Solution E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Figure 2. Workflow of the MTT assay for cytotoxicity assessment.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Harvest the cells after treatment and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • Treated and control cells

  • PBS

  • Cold 70% ethanol (B145695)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.

  • Add propidium iodide and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Reactive Oxygen Species (ROS) Measurement

Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).

Materials:

  • Treated and control cells

  • DCFH-DA solution (e.g., 10 µM in serum-free medium)

  • PBS or HBSS

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Plate cells in a 96-well plate or culture dish.

  • After treatment with this compound derivatives, wash the cells with PBS or HBSS.

  • Load the cells with DCFH-DA solution and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells again to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader or analyze by flow cytometry.

This guide provides a foundational understanding of the structure-activity relationships of this compound derivatives and their potential as anticancer agents. Further research, including systematic synthetic modifications and in-depth mechanistic studies, will be crucial for the development of potent and selective this compound-based cancer therapeutics.

References

Pimarane Diterpenes versus Commercial Fungicides: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel antifungal agents with improved efficacy and reduced environmental impact is a critical endeavor in agricultural and clinical research. Pimarane diterpenes, a class of naturally occurring compounds found in plants and fungi, have emerged as promising candidates with potent antifungal properties. This guide provides an objective comparison of the antifungal efficacy of this compound diterpenes against that of established commercial fungicides, supported by experimental data and detailed methodologies.

Quantitative Comparison of Antifungal Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected this compound diterpenes and commercial fungicides against various fungal pathogens. The MIC is a key indicator of antifungal potency, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/FungicideFungal SpeciesMIC (µg/mL)Reference
This compound Diterpenes
Sphaeropsidin ACandida albicans6.25 - 12.5[1]
Sphaeropsidin AVarious agricultural fungi10 - 20[1]
Aspewentin DFusarium graminearum2.0[2]
Aspewentin GFusarium graminearum4.0[2]
Commercial Fungicides
FluconazoleCandida albicans0.25 - 128
Amphotericin BCandida albicans0.5 - >128
AzoxystrobinAlternaria porri-[3]
TebuconazoleAlternaria porri-[3]

Note: The efficacy of fungicides can vary depending on the specific fungal strain, experimental conditions, and formulation.

Experimental Protocols

A standardized method for determining the antifungal efficacy of compounds is crucial for reproducible and comparable results. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents against both yeast and filamentous fungi.

Broth Microdilution Method for Antifungal Susceptibility Testing (Adapted from CLSI Guidelines)

This protocol outlines the general steps for performing a broth microdilution assay. Specific parameters may need to be optimized depending on the fungal species and the compound being tested.

1. Preparation of Fungal Inoculum:

  • For Yeasts (e.g., Candida spp.):

    • Culture the yeast on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the yeast in sterile saline or water and adjust the turbidity to match a 0.5 McFarland standard.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL in the microplate wells.[4]

  • For Filamentous Fungi (e.g., Aspergillus spp.):

    • Culture the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) at 28-35°C until sufficient sporulation is observed.

    • Harvest the conidia by flooding the agar surface with sterile saline containing a wetting agent (e.g., Tween 80).

    • Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.[4]

2. Preparation of Antifungal Agent Dilutions:

  • Prepare a stock solution of the this compound diterpene or commercial fungicide in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.

3. Inoculation and Incubation:

  • Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted antifungal agent.

  • Include a growth control (inoculum without antifungal agent) and a sterility control (medium without inoculum).

  • Incubate the plates at the appropriate temperature (e.g., 35°C for yeasts, 28-35°C for filamentous fungi) for a specified period (e.g., 24-48 hours for yeasts, 46-72 hours for most molds).[4]

4. Determination of MIC:

  • After incubation, visually inspect the microtiter plates for fungal growth.

  • The MIC is the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction in turbidity compared to the growth control).

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action is crucial for the development of new and effective antifungal drugs. Commercial fungicides often target specific enzymes or pathways essential for fungal survival. For instance, azoles inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, while strobilurins disrupt mitochondrial respiration.

This compound diterpenes are thought to exert their antifungal effects through multiple mechanisms. One proposed mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS).[2] This increase in ROS can lead to cellular damage and ultimately trigger apoptosis (programmed cell death). The diagram below illustrates a potential signaling pathway initiated by a this compound diterpene leading to fungal cell death.

Antifungal_Mechanism_of_Pimarane_Diterpene This compound This compound Diterpene FungalCell Fungal Cell Membrane This compound->FungalCell Interacts with ROS Increased Reactive Oxygen Species (ROS) FungalCell->ROS Triggers Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Induces MAPK MAPK Signaling Pathway ROS->MAPK Activates Mitochondria->ROS Apoptosis Apoptosis Mitochondria->Apoptosis Initiates CellDeath Fungal Cell Death Apoptosis->CellDeath Results in MAPK->Apoptosis Leads to

References

Pimarane Diterpenes: A Comparative Guide to their Anti-Inflammatory Effects Across Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A systematic review of experimental data highlights the consistent anti-inflammatory potential of pimarane diterpenes, a class of natural compounds, across a range of in vitro and in vivo models. This guide provides a comparative analysis of their efficacy, delves into the detailed experimental protocols used for their validation, and visualizes the key signaling pathways implicated in their mechanism of action.

This compound diterpenes, a diverse group of secondary metabolites found in various plants and fungi, have demonstrated significant anti-inflammatory properties.[1] Their ability to modulate key inflammatory pathways has been validated in multiple experimental setups, from cell-based assays to animal models of inflammation. This guide offers a comprehensive overview for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Comparative Efficacy of this compound Diterpenes: In Vitro Models

The anti-inflammatory activity of this compound diterpenes has been extensively evaluated in vitro, primarily using lipopolysaccharide (LPS)-stimulated macrophage cell lines such as RAW264.7 and J774.1. These models mimic the inflammatory response by inducing the production of key inflammatory mediators. A common metric for efficacy is the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit a specific biological process by 50%.

A selection of this compound diterpenes and their reported anti-inflammatory activities in vitro are summarized below.

CompoundSourceIn Vitro ModelEndpointIC50 (µM)Reference
Libertellenone JPhomopsis sp.LPS-activated RAW264.7 macrophagesNO Production2.2 - 10.2[2]
IL-1β Production2.2 - 10.2[2]
IL-6 Production2.2 - 10.2[2]
TNF-α Production2.2 - 10.2[2]
Orthosiphol UOrthosiphon stamineusLPS-activated J774.1 macrophagesNO Production6.4
2-O-deacetylorthosiphonone AOrthosiphon stamineusLPS-activated J774.1 macrophagesNO Production35.0
Sigesbeckia JSigesbeckia glabrescensLPS-induced BV2 microglial cellsNO Production58.74
Libertellenone Z, Cpd 4, Cpd 5Eutypella sp. D-1LPS-induced RAW264.7 cellsNO Release>60% inhibition at 10 µM[3][4]

Cross-Validation in In Vivo Models

The anti-inflammatory potential of this compound diterpenes observed in vitro has been further substantiated in animal models of inflammation. These models provide a more complex physiological environment to assess the therapeutic efficacy of these compounds.

Compound/ExtractIn Vivo ModelKey FindingsReference
Pimaradienoic acidCarrageenan-induced paw edema in ratsInhibited paw edema[5]
Pimaradienoic acidAcetic acid-induced abdominal writhing in miceReduced abdominal writhing[5]
Libertellenone Z, Cpd 4, Cpd 5Zebrafish modelSignificant inhibition of inflammatory cell migration[3][4]
Compound 9 from Arthrinium arundinisDSS-induced ulcerative colitis in miceAlleviated ulcerative colitis[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for two key experimental models used to assess the anti-inflammatory effects of this compound diterpenes.

LPS-Induced Nitric Oxide Production in RAW264.7 Macrophages

This in vitro assay is a standard method for screening anti-inflammatory compounds.

Cell Culture and Treatment:

  • RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin and streptomycin).[7]

  • Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and incubated for 24 hours.[8]

  • The cells are pre-treated with various concentrations of the this compound diterpenes for 30 minutes.[8]

  • Inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of 1 µg/mL to the wells.[8]

  • The plates are incubated for another 20-24 hours.[8][9]

Nitric Oxide (NO) Measurement:

  • After incubation, the cell culture supernatant is collected.

  • The amount of nitrite (B80452), a stable metabolite of NO, is measured using the Griess reagent.[9]

  • The absorbance is measured at 540-570 nm, and the concentration of nitrite is determined from a standard curve prepared with sodium nitrite.[8][9]

  • The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in LPS-stimulated, untreated wells.[3]

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to evaluate acute inflammation.

Induction of Edema:

  • Male Wistar rats are typically used for this model.[10]

  • A single subcutaneous injection of 0.1 mL of a 1% κ-carrageenan suspension in saline is administered into the sub-plantar region of the rat's hind paw.[10][11]

Treatment and Measurement:

  • The test compounds (this compound diterpenes) are administered, often intraperitoneally or orally, 30 minutes to 1 hour before the carrageenan injection.[11][12]

  • Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after, typically every hour for up to 5 hours.[11][12]

  • The degree of edema is calculated as the difference in paw volume before and after carrageenan injection.[11]

  • The percentage of inhibition of edema is determined by comparing the paw volume of treated animals with that of the control group that received only carrageenan.

Mechanism of Action: Targeting Key Inflammatory Signaling Pathways

This compound diterpenes exert their anti-inflammatory effects by modulating critical intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

Several this compound diterpenes have been shown to inhibit NF-κB activation.[13][14][15] For instance, Libertellenone J has been demonstrated to decrease the phosphorylation of IKKα/β, the p65 subunit of NF-κB, and IκBα.[2] Pimaradienoic acid also inhibits NF-κB activation, leading to a reduction in cytokine production.[5]

This compound diterpenes inhibit the NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It consists of a series of protein kinases, including p38, ERK, and JNK, that are activated by inflammatory stimuli. Once activated, these kinases phosphorylate and activate transcription factors that regulate the expression of inflammatory mediators.

This compound diterpenes have been observed to interfere with the MAPK pathway.[2] For example, Libertellenone J was found to inhibit the phosphorylation of p38, ERK, and JNK in a dose-dependent manner.[2] Similarly, other this compound compounds have been shown to inhibit the activation of these key kinases.[6]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation TF Transcription Factors (e.g., AP-1) MAPK->TF Activation This compound This compound Diterpenes This compound->MAPK Inhibition of Phosphorylation DNA DNA TF->DNA Binding & Transcription Genes Pro-inflammatory Genes DNA->Genes

This compound diterpenes inhibit the MAPK signaling pathway.

Conclusion

The cross-validation of the anti-inflammatory effects of this compound diterpenes across various in vitro and in vivo models provides compelling evidence for their therapeutic potential. Their ability to inhibit the production of key inflammatory mediators and modulate central signaling pathways like NF-κB and MAPK underscores their promise as lead compounds for the development of novel anti-inflammatory drugs. Further research, including preclinical safety and efficacy studies in more complex disease models, is warranted to fully elucidate their clinical utility.

References

A Comparative Study of Pimarane Diterpenes from Terrestrial and Marine Sources: Unveiling Nature's Bioactive Arsenal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pimarane diterpenes derived from terrestrial and marine environments. By presenting quantitative biological activity data, detailed experimental protocols, and visual representations of molecular pathways, this document aims to be a valuable resource for identifying promising lead compounds for therapeutic development.

This compound diterpenes are a class of naturally occurring compounds characterized by a tricyclic carbon skeleton. Found in a diverse array of organisms, from terrestrial plants and fungi to marine-inhabiting fungi, these molecules have garnered significant scientific interest due to their wide spectrum of biological activities. These activities include potent cytotoxic, antimicrobial, and anti-inflammatory properties, making them attractive candidates for drug discovery programs. This guide offers a comparative analysis of this compound diterpenes from both terrestrial and marine origins, highlighting key differences and similarities in their biological profiles.

Sources of this compound Diterpenes: A Tale of Two Environments

This compound diterpenes are synthesized by a variety of organisms, with distinct patterns of occurrence in terrestrial and marine ecosystems.

Terrestrial Sources: Higher plants, particularly species from the Asteraceae, Euphorbiaceae, and Lamiaceae families, are prolific producers of this compound diterpenes.[1] For instance, the tuber of Icacina trichantha has been a source of several cytotoxic this compound diterpenes.[2][3] Additionally, terrestrial fungi, including various species of Aspergillus and Eutypella, are known to produce these compounds.[4][5]

Marine Sources: In the marine realm, fungi are the primary source of this compound diterpenes.[6][7] Marine-derived fungi, such as those isolated from sediments, sponges, and algae, have yielded a plethora of structurally unique and biologically active this compound diterpenes.[4][7] Genera like Eutypella and Epicoccum are notable producers of these compounds in marine environments.[4][7]

Comparative Biological Activities

The diverse chemical structures of this compound diterpenes, influenced by their source organism and environment, give rise to a range of biological activities. This section compares the cytotoxic, antimicrobial, and anti-inflammatory properties of representative this compound diterpenes from both terrestrial and marine sources, with quantitative data summarized in the tables below.

Cytotoxic Activity

The potential of this compound diterpenes to inhibit the growth of cancer cells has been extensively studied. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a biological or biochemical function, is a key parameter in these evaluations.

Table 1: Comparative Cytotoxic Activity (IC50) of this compound Diterpenes

CompoundSource OrganismSource TypeTarget Cell LineIC50 (µM)Reference
IcacinolIcacina trichanthaTerrestrialMDA-MB-435 (Melanoma)1.3[3]
Humirianthenolide CIcacina trichanthaTerrestrialMDA-MB-435 (Melanoma)0.7[3]
3β-hydroxy-ent-pimara-8(14),15-dien-19-oic acidJuniperus servaschanicaTerrestrialMDA-MB-231 (Breast Cancer)16.13 (µg/mL)[8]
Nornemoralisin BIsodon nemoralisTerrestrialACHN (Kidney Cancer)1.6[1]
Libertellenone DLibertella sp. (marine bacteria co-culture)MarineNot Specified0.76[4]
Scopararane DEutypella scopariaMarineMCF-7 (Breast Cancer)25.6[7]
Libertellenone NEutypella sp.MarineK562 (Leukemia)7.67[4]
Aspergilone AEpicoccum sp. (marine fungus)MarineKB (Epidermoid Carcinoma)3.68 (µg/mL)[4]
Antimicrobial Activity

This compound diterpenes have also demonstrated significant activity against a range of pathogenic microbes. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is used to quantify this activity.

Table 2: Comparative Antimicrobial Activity (MIC) of this compound Diterpenes

CompoundSource OrganismSource TypeTarget MicroorganismMIC (µg/mL)Reference
ent-8(14),15-pimaradien-19-olViguiera arenaria (biotransformation)TerrestrialStreptococcus mutans1.5 - 4.0[9]
ent-pimara-8(14),15-dien-19-oic acidViguiera arenariaTerrestrialStreptococcus salivarius2[10]
Wentinoid AAspergillus wentiiTerrestrialFusarium graminearum1[4]
Aspewentin DAspergillus wentii (sediment-derived)MarineEdwardsiella tarda4.0[4]
Aspewentin DAspergillus wentii (sediment-derived)MarineMicrococcus luteus4.0[4]
Myrocin BMyrothecium verrucariaTerrestrialBacillus subtilis12.5[4]
Talascortene DTalaromyces scorteus (sea-anemone derived)MarineEscherichia coli1[4]
Anti-inflammatory Activity

The ability of this compound diterpenes to modulate inflammatory responses is another area of active research. A common method to assess this is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 3: Comparative Anti-inflammatory Activity (IC50) of this compound Diterpenes

CompoundSource OrganismSource TypeAssayIC50 (µM)Reference
Libertellenone JNot SpecifiedNot SpecifiedNO Production InhibitionNot Specified[4]
Aspergillon AEutypella scoparia (marine-derived)MarineNO Production Inhibition2.0[11]
Talaromarane ATalaromyces sp. (mangrove endophytic)MarineNO Production Inhibition13.38[11]
13β-hydroxy conidiogenone CPenicillium sp. (sea sediment-derived)MarineNO Production Inhibition2.19[12]
Aspermeroterpene DAspergillus terreus (marine-derived)MarineNO Production Inhibition6.7[13]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[14][15][16][17]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound diterpene and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Antimicrobial Susceptibility Test (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.[6][18][19][20]

  • Compound Dilution: Prepare serial twofold dilutions of the this compound diterpene in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include growth and sterility controls.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Assay (Nitric Oxide Production Assay)

This assay measures the production of nitric oxide (NO) by macrophages, a key mediator of inflammation.[21][22][23][24][25]

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound diterpene for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Add Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

    • Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the NO produced by the cells.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control. The IC50 value can be determined from the dose-response curve.

Visualizing the Mechanisms

To further elucidate the biological impact of this compound diterpenes, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a typical experimental workflow.

experimental_workflow cluster_extraction Source Material to Pure Compound cluster_bioassay Biological Activity Screening cluster_data Data Analysis Source Terrestrial Plant or Marine Fungus Extraction Solvent Extraction Source->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column, HPLC) Crude_Extract->Chromatography Pure_Compound Pure this compound Diterpene Chromatography->Pure_Compound Cytotoxicity Cytotoxicity Assay (e.g., MTT) Pure_Compound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) Pure_Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assay (e.g., NO Production) Pure_Compound->Anti_inflammatory IC50_MIC IC50 / MIC Determination Cytotoxicity->IC50_MIC Antimicrobial->IC50_MIC Anti_inflammatory->IC50_MIC nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK IKK MyD88->IKK activates IkB IκB IKK->IkB phosphorylates (leading to degradation) IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates This compound This compound Diterpene This compound->IKK inhibits IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (iNOS, COX-2, etc.) DNA->Genes promotes transcription

References

Pimarane Diterpenes: A Comparative Guide to Antimicrobial Activity Based on Structural Features

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pimarane-type diterpenes, correlating their structural characteristics with observed antimicrobial activity. The information presented is collated from peer-reviewed studies and is intended to aid in the discovery and development of new antimicrobial agents. This document summarizes quantitative antimicrobial data, details the experimental protocols used for these assessments, and visualizes the general workflow for antimicrobial screening.

Structure-Activity Relationship of this compound Diterpenes

The antimicrobial efficacy of this compound diterpenes is significantly influenced by minor structural modifications to their tricyclic core. Key determinants of activity include the presence, position, and number of hydrophilic groups, as well as the overall lipophilicity of the molecule.

Studies on this compound diterpenes isolated from Viguiera arenaria have revealed that the presence of a hydrogen-bond-donor (HBD) group, such as a hydroxyl (-OH) or a carboxylic acid (-COOH), is crucial for antimicrobial activity.[1] For instance, compounds with a single HBD at either the C-3 or C-19 position exhibit significantly lower Minimum Inhibitory Concentration (MIC) values, indicating greater potency, compared to analogues lacking such a group.[1]

Conversely, the presence of two proximal HBDs on the decalin ring system has been shown to decrease antimicrobial activity.[1] This is hypothesized to be due to intramolecular interactions between the two hydrophilic groups, which reduces their ability to interact with microbial targets.[1][2] The lipophilicity of the this compound scaffold also plays a role, as it facilitates the transport of the compound across the microbial cell membrane.

In the realm of fungal-derived this compound diterpenes, methylation of a hydroxyl group has been observed to increase antimicrobial activity in some cases.[3] This suggests that subtle alterations to the polarity and steric profile of the molecule can have a profound impact on its biological function. The diverse array of structural modifications found in fungal pimaranes, including lactones, epoxides, and rearranged skeletons, presents a rich source for further investigation into novel antimicrobial agents.[3]

Comparative Antimicrobial Activity of this compound Diterpenes

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various this compound diterpenes against a selection of pathogenic microorganisms. Lower MIC values are indicative of higher antimicrobial activity.

Compound Name/NumberKey Structural FeaturesTest OrganismMIC (µg/mL)Reference
ent-pimara-8(14),15-dien-19-oic acid (PA)Carboxylic acid at C-19Streptococcus mutans4.5[1]
Streptococcus salivarius5.0[1]
Lactobacillus casei3.0[1]
ent-8(14),15-pimaradien-3β-olHydroxyl at C-3Streptococcus mutans2.5[1]
Streptococcus salivarius4.0[1]
Lactobacillus casei2.5[1]
ent-15-pimarene-8β,19-diolTwo hydroxyl groupsStreptococcus mutans>80[1]
Streptococcus salivarius>80[1]
Lactobacillus casei>80[1]
ent-8(14),15-pimaradien-3β-acetoxyAcetoxy at C-3Streptococcus mutans6.0[1]
Streptococcus salivarius8.0[1]
Lactobacillus casei6.0[1]
Sodium salt of PASodium carboxylate at C-19Streptococcus mutans2.5[1]
Streptococcus salivarius3.5[1]
Lactobacillus casei2.0[1]
Aspewentin DFungal this compoundEdwardsiella tarda4.0[3]
Micrococcus luteus4.0[3]
Pseudomonas aeruginosa4.0[3]
Vibrio harveyi4.0[3]
Fusarium graminearum2.0[3]
Talascortene DFungal this compoundEscherichia coli1[3]
Talascortene CFungal this compoundEscherichia coli8[3]

Experimental Protocols

The antimicrobial activity data presented in this guide was primarily obtained using the broth microdilution method, a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of a substance.[4][5] The following is a generalized protocol based on the methodologies described in the cited literature and harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Preparation of Materials:

  • Test Compounds: this compound diterpenes are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution.

  • Microbial Strains: Standardized strains of bacteria or fungi are obtained from recognized culture collections (e.g., ATCC).

  • Growth Media: A suitable liquid growth medium, such as Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, is prepared and sterilized.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

  • Microbial colonies are picked from a fresh agar (B569324) plate and suspended in sterile saline or broth.

  • The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • The standardized inoculum is further diluted in the growth medium to achieve the final desired concentration for the assay (typically 5 x 10⁵ CFU/mL).

3. Assay Procedure:

  • The test compound stock solution is serially diluted in the growth medium across the wells of the 96-well plate to create a range of concentrations.

  • Each well is then inoculated with the standardized microbial suspension.

  • Controls:

    • Positive Control: Wells containing a known antimicrobial agent (e.g., chlorhexidine, ampicillin) to confirm the susceptibility of the test organism.

    • Negative Control: Wells containing the microbial inoculum and the highest concentration of the solvent (e.g., DMSO) used to dissolve the test compounds, to ensure the solvent has no inhibitory effect.

    • Growth Control: Wells containing only the microbial inoculum in the growth medium to confirm adequate microbial growth.

    • Sterility Control: Wells containing only the sterile growth medium to check for contamination.

  • The plates are incubated at an appropriate temperature (e.g., 35-37°C for bacteria) and duration (e.g., 18-24 hours).

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of the this compound diterpene that completely inhibits the visible growth of the microorganism.

  • Growth can be assessed visually as turbidity or by using a growth indicator dye like tetrazolium salts.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of this compound diterpenes using the broth microdilution method.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis P1 Prepare this compound Stock Solutions A1 Serial Dilution of Pimaranes in Plates P1->A1 P2 Culture & Standardize Microbial Inoculum A2 Inoculate Wells with Microbial Suspension P2->A2 P3 Prepare Growth Media & 96-Well Plates P3->A1 A1->A2 A3 Include Positive, Negative, & Growth Controls A2->A3 I1 Incubate Plates (e.g., 37°C, 24h) A3->I1 D1 Visually Inspect for Microbial Growth I1->D1 D2 Determine Minimum Inhibitory Concentration (MIC) D1->D2

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound diterpenes.

References

Unveiling the Anticancer Potential: A Comparative Analysis of Ent-pimarane Diterpenoids' Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic effects of ent-pimarane diterpenoids on human cancer cells reveals a promising class of natural compounds with the potential for novel anticancer drug development. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

Ent-pimarane diterpenoids, a class of natural products, have demonstrated significant cytotoxic activity against a variety of human cancer cell lines.[1] This guide synthesizes findings from multiple studies to present a comparative analysis of their efficacy, shedding light on their mechanisms of action and potential therapeutic applications.

Comparative Cytotoxicity Data

The cytotoxic effects of various ent-pimarane and related diterpenoids have been evaluated across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric for comparison. The following tables summarize the IC50 values of several ent-pimarane diterpenoids against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Libertellenone H PANC-1 (Pancreatic)3.31 - 44.1[2]
SW1990 (Pancreatic)3.31 - 44.1[2]
Compound 67 (from Eutypella sp.) K562 (Leukemia)7.67[2]
HeLa (Cervical)Moderate Activity[2]
MCF-7 (Breast)Moderate Activity[2]
SW1990 (Pancreatic)Moderate Activity[2]
Scopararane D MCF-7 (Breast)35.9[2]
Scopararane E MCF-7 (Breast)25.6[2]
Compound 80 (from Eutypella sp.) Various Tumor Cell Lines13.6 - 83.9[2]
ent-Pimara-8(14),15-dien-3-one MALME-3M (Melanoma)Active at 10⁻⁵ M[3]
UO-31 (Renal)Active at 10⁻⁵ M[3]
IGROV1 (Ovarian)Active at 10⁻⁵ M[3]
11β-hydroxy-ent-16-kaurene-15-one (23) Various Cancer Cell LinesStrong Inhibitory Activity[4]
CompoundCancer Cell LineIC50 (µg/mL)Reference
Compound 27 (from Epicoccum sp.) KB3.51[2]
KBv2002.34[2]
Apsergilone A (32) KB3.68[2]
KBv2006.52[2]
Apsergilone B (33) KB20.74[2]
KBv20014.17[2]

Signaling Pathways and Mechanisms of Action

The anticancer activity of ent-pimarane and related diterpenoids is often attributed to their ability to induce programmed cell death, or apoptosis, in cancer cells. This process is frequently mediated by the generation of reactive oxygen species (ROS) and the activation of specific signaling pathways.

One of the key mechanisms involves the induction of ROS accumulation, which in turn triggers apoptosis.[2] For instance, the cytotoxic effect of Libertellenone H in human pancreatic cancer cells was antagonized by the antioxidant N-acetylcysteine, confirming the role of ROS in its anticancer activity.[2]

Furthermore, studies on related diterpenoids, such as ent-kauranes, have implicated the c-Jun N-terminal kinase (JNK) signaling pathway in apoptosis induction. The activation of JNK, mediated by ROS and the dual-specificity JNK kinase MKK4, appears to be a critical step in the apoptotic process initiated by these compounds.[5] Some ent-kaurane diterpenoids have also been shown to induce ferroptosis, another form of programmed cell death, by increasing cellular ROS levels.[4]

Below are diagrams illustrating a generalized experimental workflow for assessing cytotoxicity and a proposed signaling pathway for ROS-mediated apoptosis induced by these compounds.

G cluster_workflow Experimental Workflow for Cytotoxicity Assessment A Cancer Cell Seeding B Treatment with ent-pimarane diterpenoids (various concentrations) A->B C Incubation (e.g., 24, 48, 72 hours) B->C D Cytotoxicity Assay (e.g., MTT, SRB) C->D E Data Analysis (IC50 determination) D->E

A generalized workflow for assessing the cytotoxicity of compounds.

G cluster_pathway Proposed ROS-Mediated Apoptotic Pathway Compound ent-pimarane diterpenoid ROS Increased Intracellular ROS Compound->ROS MKK4 MKK4 Activation ROS->MKK4 JNK JNK Phosphorylation/Activation MKK4->JNK Apoptosis Apoptosis JNK->Apoptosis

A simplified diagram of a proposed signaling pathway.

Experimental Protocols

The following are generalized protocols for commonly used cytotoxicity assays in the evaluation of natural products.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[6] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 × 10⁵ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[6]

  • Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).[6]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After treatment, fix the cells with trichloroacetic acid (TCA).

  • Staining: Stain the fixed cells with SRB solution.

  • Washing: Wash the wells with acetic acid to remove unbound dye.

  • Dye Solubilization: Solubilize the protein-bound dye with a Tris base solution.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 510 nm). The absorbance is proportional to the total cellular protein, which correlates with cell number.

Apoptosis Assays

Apoptosis can be detected by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.[8]

  • Cell Treatment: Treat cells with the compound of interest for the desired time.

  • Cell Harvesting: Harvest the cells and wash with phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion

The available data strongly suggest that ent-pimarane diterpenoids are a valuable source of potential anticancer agents. Their cytotoxic activity against a range of human cancer cell lines, coupled with insights into their pro-apoptotic mechanisms, warrants further investigation. Future research should focus on elucidating the detailed structure-activity relationships, identifying specific molecular targets, and evaluating the in vivo efficacy and safety of the most promising compounds.

References

Head-to-Head Comparison of Pimarane Synthesis Routes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and the sciences, the efficient synthesis of complex natural products like pimarane diterpenes is a critical challenge. This guide provides a head-to-head comparison of various synthetic strategies for constructing the this compound scaffold, offering quantitative data, detailed experimental protocols, and visual representations of the synthetic workflows.

This compound-type diterpenes are a large class of natural products characterized by a common 6,6,6-carbocyclic scaffold. They exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties, making them attractive targets for total synthesis and pharmaceutical development.[1] The construction of this tricyclic core, often possessing multiple stereocenters, has been approached through several distinct synthetic strategies. This guide will compare four major approaches: polyene cyclization, Diels-Alder reaction, Robinson annulation, and semisynthesis from natural product precursors.

Comparative Analysis of Synthetic Routes

The efficiency and complexity of this compound synthesis vary significantly depending on the chosen strategy. Key metrics for comparison include the total number of steps and the overall yield. The following table summarizes these quantitative data for representative examples of each synthetic approach.

Synthetic RouteTarget Molecule(s)Key StrategyStarting MaterialsLongest Linear Sequence (LLS)Overall YieldReference
Polyene Cyclization Eight ent-pimarane natural productsSharpless asymmetric dihydroxylation, Brønsted acid-catalyzed bicyclization, Rh-catalyzed arene hydrogenationGeranyl bromide, 2-methyl anisole11–16 steps1.0–7.8%[1][2]
Diels-Alder Reaction (-)-Acanthoic acidLewis acid-promoted Diels-Alder cycloaddition(-)-Wieland-Miescher ketone, methacrolein~14 stepsNot explicitly stated[3]
Robinson Annulation (related) Podocarpic acidRobinson annulation1-methyl-2-naphthol, methyl ethynyl (B1212043) ketoneNot explicitly statedNot explicitly stated[4]
Semisynthesis Pimara-8,15-diene and its epimerAcid-catalyzed rearrangementCopalic acid2 steps32% and 28% respectively[5][6]

Visualizing the Synthetic Workflow

A generalized workflow for the total synthesis of this compound diterpenes often involves the sequential or convergent assembly of the tricyclic core followed by functional group manipulations to achieve the final natural product. The following diagram illustrates a typical logical flow.

This compound Synthesis Workflow cluster_0 Starting Materials cluster_1 Core Construction cluster_2 Post-Cyclization Modifications A Simple Precursors (e.g., Geraniol derivatives) C Key Cyclization / Annulation A->C B Complex Building Blocks (e.g., Wieland-Miescher ketone) B->C D Polyene Cyclization C->D e.g. E Diels-Alder Reaction C->E e.g. F Robinson Annulation C->F e.g. J This compound Scaffold D->J E->J F->J G Stereochemical Control K Target Natural Product G->K H Oxidation / Reduction H->K I Functional Group Interconversion I->K J->G J->H J->I

A generalized workflow for this compound synthesis.

Experimental Protocols

Detailed methodologies for the key transformations in each synthetic route are crucial for reproducibility and adaptation. Below are representative experimental protocols for the cornerstone reactions of the compared syntheses.

Polyene Cyclization Route: Sharpless Asymmetric Dihydroxylation

This key step establishes the stereochemistry at a crucial position in the A-ring of the this compound precursor.[1]

Procedure: To a solution of the linear polyene precursor (1.0 eq) in a t-BuOH/H₂O mixture (1:1) at room temperature is added the AD-mix-β (containing the chiral ligand (DHQD)₂PHAL) and methanesulfonamide. The resulting heterogeneous mixture is stirred vigorously at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The reaction is then quenched by the addition of sodium sulfite, and the mixture is stirred for an additional hour. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude diol is then purified by flash column chromatography on silica (B1680970) gel.

Diels-Alder Route: Lewis Acid-Promoted Cycloaddition

The construction of the tricyclic this compound core can be efficiently achieved through a Lewis acid-promoted Diels-Alder reaction between a bicyclic diene and a dienophile.[3]

Procedure: To a solution of the diene (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) at low temperature (e.g., -78 °C) under an inert atmosphere is added the dienophile (1.1-1.5 eq). A Lewis acid catalyst (e.g., Et₂AlCl, 1.0-1.2 eq) is then added dropwise. The reaction mixture is stirred at low temperature for several hours until completion, as monitored by TLC. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resulting crude product is purified by flash chromatography to afford the tricyclic this compound scaffold.

Robinson Annulation Route: Formation of a Related Tricyclic Ketone

The Robinson annulation is a classic method for the formation of six-membered rings and has been applied to the synthesis of diterpenes with a similar core structure to pimaranes.[4]

Procedure: To a solution of the starting cyclic ketone (e.g., a substituted naphthol derivative, 1.0 eq) in a suitable solvent (e.g., tert-butanol) is added a strong base (e.g., potassium tert-butoxide, 1.1 eq) at room temperature under an inert atmosphere. The mixture is stirred for a short period to generate the enolate. The Michael acceptor (e.g., methyl vinyl ketone or a precursor thereof, 1.2 eq) is then added, and the reaction mixture is stirred at room temperature or with gentle heating until the Michael addition is complete. An intramolecular aldol (B89426) condensation is then induced, often by continued heating or by the addition of a protic source, to effect ring closure. The reaction is then cooled, neutralized with a weak acid, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent, and the organic layer is dried and concentrated. The crude product is purified by chromatography to yield the annulated tricyclic ketone.

Semisynthesis Route: Acid-Catalyzed Rearrangement of Copalol

A biomimetic approach can be employed to synthesize pimaranes from readily available natural product precursors.[6]

Procedure: Copalic acid is first reduced to the corresponding alcohol, copalol, using a reducing agent such as lithium aluminum hydride in an ethereal solvent like THF. The purified copalol (1.0 eq) is then dissolved in a mixture of acetic acid and water. A catalytic amount of a strong acid, such as sulfuric acid, is added, and the solution is heated (e.g., to 50 °C). The reaction progress is monitored by TLC. Upon completion, the reaction is quenched, typically by pouring it into a cold, saturated solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated. The resulting mixture of pimaradiene epimers is then separated and purified by column chromatography.

Conclusion

The synthesis of this compound diterpenes can be accomplished through a variety of strategic approaches, each with its own advantages and disadvantages. The modern polyene cyclization route offers an elegant and enantioselective pathway to a range of natural products from simple starting materials, albeit with a relatively high step count. The Diels-Alder and Robinson annulation strategies are powerful methods for constructing the core ring system, often utilizing more complex, but readily available, starting materials. Semisynthetic routes, when a suitable precursor is abundant, provide a highly efficient and short pathway to the basic this compound skeleton. The choice of the optimal route will depend on the specific target molecule, the desired level of stereocontrol, and the availability of starting materials. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their synthetic endeavors in the fascinating field of this compound chemistry.

References

Independent Verification of Published Pimarane NMR Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate structural elucidation of natural products is paramount for drug discovery and development. Pimarane diterpenes, a large class of natural products with diverse biological activities, are primarily characterized using Nuclear Magnetic Resonance (NMR) spectroscopy. However, the complexity of these molecules can lead to challenges in spectral assignment. This guide provides a framework for the independent verification of published this compound NMR data, offering a comparison of reported data for a representative compound, detailed experimental protocols for verification, and logical workflows to guide researchers in this critical process.

Data Presentation: Comparative Analysis of this compound NMR Data

The following tables present a comparison of published ¹H and ¹³C NMR data for a selected this compound diterpene, pimara-8(14),15-diene-19-oic acid, from different sources. This allows for an assessment of the consistency of reported data in the literature. All chemical shifts (δ) are in ppm.

Table 1: Comparison of ¹³C NMR Data for Pimara-8(14),15-diene-19-oic acid

Carbon No.Published Data A (CDCl₃)Published Data B (CDCl₃)
138.037.9
219.119.0
337.537.4
447.947.8
555.955.8
622.922.8
736.136.0
8137.9137.8
952.852.7
1037.437.3
1118.618.5
1235.034.9
1336.936.8
14122.0121.9
15148.4148.3
16111.6111.5
1723.523.4
1828.928.8
19184.5184.4
2015.715.6

Table 2: Comparison of ¹H NMR Data for Pimara-8(14),15-diene-19-oic acid

Proton(s)Published Data A (CDCl₃)Published Data B (CDCl₃)
H-11.25 (m), 1.75 (m)1.26 (m), 1.74 (m)
H-21.50 (m), 1.90 (m)1.51 (m), 1.89 (m)
H-31.40 (m), 2.20 (m)1.41 (m), 2.19 (m)
H-51.10 (m)1.11 (m)
H-61.60 (m), 1.85 (m)1.61 (m), 1.84 (m)
H-72.05 (m), 2.15 (m)2.06 (m), 2.14 (m)
H-91.55 (m)1.56 (m)
H-111.45 (m), 1.65 (m)1.46 (m), 1.64 (m)
H-121.70 (m), 1.80 (m)1.71 (m), 1.79 (m)
H-145.30 (s)5.31 (s)
H-155.75 (dd, J=17.5, 10.5 Hz)5.76 (dd, J=17.5, 10.5 Hz)
H-164.90 (d, J=17.5 Hz), 4.85 (d, J=10.5 Hz)4.91 (d, J=17.5 Hz), 4.86 (d, J=10.5 Hz)
H-170.95 (s)0.96 (s)
H-181.20 (s)1.21 (s)
H-200.85 (s)0.86 (s)

Note: The data presented here are compiled from representative literature and may show minor variations due to different experimental conditions.

Experimental Protocols

The independent verification of published NMR data for this compound diterpenes requires a systematic approach, including sample preparation, data acquisition, and spectral analysis.

1. Sample Preparation

  • Isolation and Purification: The this compound diterpene of interest should be isolated from the natural source and purified to >95% purity, as determined by HPLC, LC-MS, and ¹H NMR.

  • Solvent Selection: The choice of deuterated solvent is critical and should ideally be the same as that used in the published study to minimize solvent-induced chemical shift variations. Common solvents for this compound analysis include CDCl₃, CD₃OD, and DMSO-d₆.

  • Sample Concentration: A concentration of 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated solvent is typically used for NMR analysis.

2. NMR Data Acquisition

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (≥400 MHz for ¹H) equipped with a cryoprobe for enhanced sensitivity if the sample amount is limited.

  • 1D NMR Spectra:

    • ¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters to report include spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR: Acquire with proton decoupling. DEPTQ or DEPT-135 experiments should be performed to aid in the determination of carbon multiplicities (CH₃, CH₂, CH, C).

  • 2D NMR Spectra: A suite of 2D NMR experiments is essential for unambiguous assignment.

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry of the molecule by identifying protons that are close in space.

3. Data Analysis and Verification

  • Chemical Shift Referencing: All spectra should be accurately referenced. For ¹H NMR, the residual solvent peak is commonly used as an internal standard (e.g., CHCl₃ at δ 7.26 ppm in CDCl₃). The ¹³C NMR spectrum should be referenced accordingly.

  • Spectral Interpretation: The 1D and 2D NMR data should be systematically analyzed to assign all proton and carbon signals. The assignments should be self-consistent across all experiments.

  • Comparison with Published Data: The newly acquired and assigned NMR data should be tabulated and compared with the previously published data. Any significant discrepancies in chemical shifts or coupling constants should be noted.

  • Computational Chemistry (Optional but Recommended): Density Functional Theory (DFT) calculations of NMR chemical shifts can be a powerful tool for structural verification, especially in cases of ambiguity. The calculated shifts for a proposed structure can be compared with the experimental data to assess the correctness of the assignment.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the independent verification of this compound NMR data and a simplified signaling pathway for a hypothetical biological activity of a this compound diterpene.

verification_workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_verification Verification cluster_conclusion Conclusion cluster_outcome Outcome start Start: Published this compound NMR Data isolate Isolate and Purify Compound start->isolate nmr_acq Acquire 1D and 2D NMR Spectra isolate->nmr_acq process_data Process and Reference Spectra nmr_acq->process_data assign_spectra Assign ¹H and ¹³C Signals process_data->assign_spectra compare_data Compare with Published Data assign_spectra->compare_data dft_calc Optional: DFT Calculation of NMR Shifts compare_data->dft_calc discrepancy Discrepancy Found? compare_data->discrepancy dft_calc->discrepancy confirmed Structure Confirmed discrepancy->confirmed No revision Structure Revision Needed discrepancy->revision Yes signaling_pathway cluster_nucleus Nuclear Events This compound This compound Diterpene receptor Cell Surface Receptor This compound->receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates transcription_factor Transcription Factor (e.g., NF-κB) kinase_b->transcription_factor activates nucleus Nucleus transcription_factor->nucleus translocates to gene_expression Gene Expression (e.g., Anti-inflammatory) transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

A Comparative Metabolomic Guide to Pimarane-Producing Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pimarane-type diterpenes are a class of natural products with a wide range of biological activities, making them attractive candidates for drug discovery and development. Fungi, particularly from the Aspergillus and Eutypella genera, are known producers of these valuable secondary metabolites. This guide provides a comparative overview of the metabolomic profiles of prominent this compound-producing fungal strains, supported by experimental data from various studies.

Comparative Analysis of this compound Production

While a direct head-to-head comparative study of this compound production under identical conditions across different fungal species is not extensively available in the current literature, we can compile and compare the reported yields of specific this compound diterpenes from various fungal strains. The following table summarizes the production of key this compound compounds as reported in independent studies. It is important to note that culture conditions, extraction methods, and quantification techniques may vary between these studies, affecting the direct comparability of the yields.

Fungal StrainThis compound-Type CompoundReported YieldReference Study
Aspergillus nidulans (Engineered)ent-pimara-8(14),15-diene (B1254163)Not explicitly quantified in comparative terms, but successfully produced and isolated.[1][2]Bromann et al., 2012; 2014
Eutypella sp. D-1Libertellenone HIsolated from fermentation broth; specific yield from a given volume mentioned in some studies.[3]Zhang et al., 2021
Eutypella sp. D-1Eutypellenone F, Libertellenone Y, Libertellenone ZIsolated from 58.8 g of crude extract from fermentation broth.[4]Ning et al., 2023
Aspergillus wentii SD-310Wentinoids A–FIsolated from culture, but specific quantitative yields are not provided in comparative format.[5]Li et al., 2016

Experimental Protocols

The following sections detail representative methodologies for the cultivation, extraction, and analysis of this compound diterpenes from fungal cultures, based on protocols described in the cited literature.

Fungal Cultivation (OSMAC Approach)

The "One Strain, Many Compounds" (OSMAC) approach is often employed to induce the production of a wider array of secondary metabolites, including this compound diterpenes, by varying cultivation parameters.[4][6]

  • Strain Activation: The desired fungal strain (e.g., Eutypella sp. D-1) is grown on a suitable agar (B569324) medium, such as Potato Dextrose Agar (PDA), at a controlled temperature (e.g., 28°C) for several days to obtain an actively growing culture.[7]

  • Seed Culture: A portion of the agar culture is used to inoculate a seed medium in an Erlenmeyer flask. The seed culture is incubated on a rotary shaker to ensure uniform growth.[7]

  • Production Culture: The seed culture is then used to inoculate a larger volume of production medium. To stimulate this compound production, the medium can be supplemented with promoters such as ethanol.[4] The production culture is incubated for a specified period, typically several days to weeks.

Metabolite Extraction
  • Liquid-Liquid Extraction: The fermentation broth is separated from the fungal mycelium by filtration. The filtrate is then extracted multiple times with an organic solvent, such as ethyl acetate.[4]

  • Solid-State Extraction: For fungi grown on solid substrates, the entire culture can be soaked in an organic solvent (e.g., ethyl acetate) for an extended period.[8]

  • Concentration: The combined organic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[4]

Metabolomic Analysis (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the separation, detection, and quantification of this compound diterpenes and other metabolites.

  • Sample Preparation: The crude extract is dissolved in a suitable solvent (e.g., methanol) and filtered prior to injection into the LC-MS system.

  • Chromatographic Separation: The sample is injected onto a reverse-phase column (e.g., C18). A gradient elution program using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid, is used to separate the metabolites.

  • Mass Spectrometric Detection: The eluent from the chromatography column is introduced into a mass spectrometer. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass of the metabolites, which aids in their identification. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns for structural elucidation.

  • Data Analysis: The raw data is processed using specialized software to detect and quantify metabolic features. Metabolite identification is achieved by comparing the retention times, accurate masses, and fragmentation spectra with those of known standards or by searching against spectral databases.

Visualizing the this compound Biosynthetic Pathway and Experimental Workflow

This compound Biosynthetic Pathway in Aspergillus nidulans

The biosynthesis of ent-pimara-8(14),15-diene in Aspergillus nidulans is initiated from the precursor geranylgeranyl diphosphate (B83284) (GGPP) and is catalyzed by a bifunctional diterpene synthase.[9][10]

pimarane_biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) Synthase Bifunctional ent-pimara-8(14),15-diene Synthase GGPP->Synthase CPP ent-Copalyl Diphosphate (ent-CPP) CPP->Synthase Pimaradiene ent-pimara-8(14),15-diene Synthase->CPP Class II Cyclization Synthase->Pimaradiene Class I Cyclization

Caption: Biosynthesis of ent-pimara-8(14),15-diene in A. nidulans.

General Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for a comparative metabolomics study of this compound-producing fungal strains.

experimental_workflow cluster_strains Fungal Strains StrainA Fungal Strain A (e.g., Aspergillus sp.) Cultivation Cultivation (OSMAC Approach) StrainA->Cultivation StrainB Fungal Strain B (e.g., Eutypella sp.) StrainB->Cultivation Extraction Metabolite Extraction Cultivation->Extraction LCMS LC-MS Analysis Extraction->LCMS DataProcessing Data Processing & Statistical Analysis LCMS->DataProcessing Identification Metabolite Identification & Quantification DataProcessing->Identification Comparison Comparative Analysis Identification->Comparison

Caption: Experimental workflow for comparative metabolomics of fungal strains.

References

A Comparative Guide to Pimarane Biosynthetic Gene Clusters Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pimarane-type diterpenoids are a class of natural products with a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. The biosynthesis of these valuable compounds is orchestrated by intricate biosynthetic gene clusters (BGCs) found in both fungi and plants. Understanding the cross-species variations in these BGCs is crucial for harnessing their potential in drug discovery and metabolic engineering. This guide provides an objective comparison of this compound BGCs, supported by experimental data and detailed methodologies.

I. Comparative Analysis of this compound Biosynthetic Gene Clusters

This compound BGCs exhibit notable differences in their genetic organization and enzymatic machinery between fungal and plant species. Fungal clusters are often characterized by a bifunctional diterpene synthase, while plant clusters typically employ two separate enzymes for the initial cyclization steps.

A prime example from the fungal kingdom is the recently characterized ent-pimara-8(14),15-diene (B1254163) biosynthetic gene cluster in Aspergillus nidulans.[1][2] In contrast, the momilactone BGC in the plant species Oryza sativa (rice) represents a well-studied plant this compound-type BGC, responsible for producing phytoalexins.[3][4]

Data Presentation: A Comparative Overview of this compound BGCs

The following table summarizes the key components of the this compound BGCs in Aspergillus nidulans and Oryza sativa, offering a clear comparison of their genetic makeup.

Gene/Enzyme Aspergillus nidulans (Fungus) Oryza sativa (Rice - Momilactone BGC) (Plant) Function
Diterpene Synthase(s) Pimaradiene synthase (bifunctional)syn-Copalyl diphosphate (B83284) synthase (OsCPS4) & syn-Pimara-7,15-diene synthase (OsKSL4)Catalyzes the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the this compound skeleton.
Upstream Enzymes HMG-CoA reductase, GGPP synthaseEncoded elsewhere in the genomeSynthesis of the precursor molecule, GGPP.
Tailoring Enzymes Cytochrome P450 monooxygenases, Dehydrogenases (predicted)Cytochrome P450 monooxygenases (CYP99A2, CYP99A3), Short-chain dehydrogenase/reductase (SDR)Modification of the this compound skeleton to produce diverse derivatives.
Regulatory Elements Zn(II)2Cys6 transcription factor (PbcR)Stress-inducible promoters, Chromatin-level regulationControls the expression of the biosynthetic genes.[5]
Transporters Putative transporterNot explicitly identified within the core clusterExport of the final this compound products.

II. Experimental Protocols for BGC Characterization

The identification and functional characterization of this compound BGCs rely on a combination of genomic and analytical techniques. Below are detailed methodologies for key experiments.

Protocol 1: Heterologous Expression of a Fungal this compound Synthase in Aspergillus oryzae

This protocol outlines the steps for expressing a fungal this compound synthase in a heterologous host to confirm its function. Aspergillus oryzae is a commonly used host due to its efficient protein secretion and established genetic tools.[6][7]

1. Gene Amplification and Vector Construction:

  • Amplify the full-length cDNA of the target this compound synthase gene from the source fungus using PCR with primers containing appropriate restriction sites.
  • Clone the PCR product into an A. oryzae expression vector, such as pTAex3, under the control of a strong, inducible promoter (e.g., the α-amylase promoter).
  • Verify the sequence of the construct by Sanger sequencing.

2. Protoplast Preparation and Transformation:

  • Grow the A. oryzae host strain in a suitable liquid medium (e.g., Czapek-Dox) to the mid-log phase.
  • Harvest the mycelia and treat with a cell wall-lysing enzyme mixture (e.g., lysing enzyme from Trichoderma harzianum and Yatalase) to generate protoplasts.
  • Transform the protoplasts with the expression vector using a polyethylene (B3416737) glycol (PEG)-mediated method.
  • Plate the transformed protoplasts on selective medium (e.g., Czapek-Dox with appropriate antibiotic) and incubate until colonies appear.

3. Expression and Product Analysis:

  • Inoculate a confirmed transformant into a liquid expression medium containing an inducer (e.g., maltose (B56501) for the α-amylase promoter).
  • After a suitable incubation period, extract the culture broth and mycelia with an organic solvent (e.g., ethyl acetate).
  • Concentrate the extract and analyze the product profile using Gas Chromatography-Mass Spectrometry (GC-MS).
  • Compare the mass spectrum of the produced compound with known this compound standards to confirm its identity.

Protocol 2: Identification and Analysis of this compound Diterpenes from Fungal Cultures

This protocol describes the general workflow for extracting, identifying, and quantifying this compound diterpenes from fungal fermentation broths.[8]

1. Fungal Cultivation and Extraction:

  • Cultivate the fungal strain of interest in a suitable liquid or solid medium to induce the production of this compound diterpenes.
  • For liquid cultures, separate the mycelia from the broth by filtration. Extract the broth with an equal volume of ethyl acetate (B1210297) three times.
  • For solid cultures, homogenize the culture material and extract with a suitable solvent system (e.g., methanol/dichloromethane).
  • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Separation:

  • Subject the crude extract to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate to separate fractions based on polarity.
  • Further purify the this compound-containing fractions using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water).

3. Structure Elucidation:

  • Determine the chemical structure of the purified compounds using spectroscopic methods:
  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
  • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments to elucidate the complete chemical structure and stereochemistry.

III. Visualizing Biosynthetic Pathways and Workflows

Diagrams are essential tools for visualizing the complex relationships in biosynthetic pathways and experimental procedures.

This compound Biosynthetic Pathway

The biosynthesis of this compound diterpenes begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). The key cyclization steps, however, differ between fungi and plants.

This compound Biosynthesis cluster_fungi Fungal Pathway cluster_plants Plant Pathway GGPP_f Geranylgeranyl Pyrophosphate (GGPP) Pimaradiene_Synthase Pimaradiene Synthase (Bifunctional) GGPP_f->Pimaradiene_Synthase Class II & Class I Cyclization Pimaradiene Pimaradiene Pimaradiene_Synthase->Pimaradiene Modified_Pimaranes_f Modified Pimaranes Pimaradiene->Modified_Pimaranes_f Tailoring Enzymes (P450s, etc.) GGPP_p Geranylgeranyl Pyrophosphate (GGPP) CPS Copalyl Diphosphate Synthase (CPS) GGPP_p->CPS Class II Cyclization CDP Copalyl Diphosphate CPS->CDP KSL Kaurene Synthase-Like (KSL) CDP->KSL Class I Cyclization Pimaradiene_p Pimaradiene KSL->Pimaradiene_p Modified_Pimaranes_p Modified Pimaranes Pimaradiene_p->Modified_Pimaranes_p Tailoring Enzymes (P450s, etc.)

Caption: Fungal vs. Plant this compound Biosynthesis.

Experimental Workflow for BGC Identification and Characterization

The following workflow illustrates the key steps involved in discovering and functionally annotating novel this compound BGCs.

BGC Identification Workflow Genome_Sequencing Genome Sequencing Genome_Mining Genome Mining (e.g., antiSMASH) Genome_Sequencing->Genome_Mining Putative_BGC Putative this compound BGC Genome_Mining->Putative_BGC Gene_Expression_Analysis Gene Expression Analysis (qRT-PCR, RNA-Seq) Putative_BGC->Gene_Expression_Analysis Heterologous_Expression Heterologous Expression Putative_BGC->Heterologous_Expression Metabolite_Analysis Metabolite Analysis (GC-MS, LC-MS, NMR) Heterologous_Expression->Metabolite_Analysis Functional_Characterization Functional Characterization Metabolite_Analysis->Functional_Characterization

Caption: Workflow for this compound BGC Discovery.

IV. Conclusion

The comparative analysis of this compound BGCs across different species reveals both conserved core biosynthetic principles and fascinating evolutionary divergences. Understanding these differences in genetic architecture, enzymatic mechanisms, and regulatory networks is paramount for the successful exploitation of these pathways for the production of novel, high-value diterpenoids. The experimental protocols and workflows provided in this guide offer a practical framework for researchers to explore and engineer this compound biosynthesis.

References

Sphaeropsidin A and Its Analogues: A Comparative Guide to Their Clinical Potential in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sphaeropsidin A, a pimarane diterpene isolated from the phytopathogenic fungus Diplodia cupressi, has emerged as a promising candidate in the search for novel anticancer agents, particularly for drug-resistant malignancies.[1] This guide provides a comprehensive comparison of the preclinical data on sphaeropsidin A and its synthesized analogues, offering insights into their mechanism of action, potency, and potential for further clinical development.

Performance Comparison: Sphaeropsidin A vs. Its Analogues

Sphaeropsidin A has demonstrated notable in vitro anticancer activity, especially against melanoma and kidney cancer cell lines.[2][3] Its unique mechanism of action, which involves overcoming multidrug resistance by inducing cellular shrinkage, sets it apart from many conventional chemotherapeutics.[2][4] However, to enhance its potency, various analogues have been synthesized and evaluated.

A significant advancement in this area involves the modification of the C15-C16 alkene on the sphaeropsidin A scaffold via cross-metathesis.[5][6] This has led to the development of analogues with significantly increased anticancer activity. For instance, a pyrene-conjugated derivative exhibited a 5- to 10-fold increase in potency compared to the parent compound.[5][6] While this pyrene (B120774) analogue showed promise, concerns about potential mutagenicity prompted the synthesis of further analogues replacing the pyrene moiety with other hydrophobic groups, such as pentamethylphenyl and triphenylethylene, which retained high potency and were predicted to be non-mutagenic.[5]

Table 1: Comparative in vitro Anticancer Activity of Sphaeropsidin A and Select Analogues
CompoundCancer Cell LineResistance MechanismGI50 (µM)LC50 (µM)Reference
Sphaeropsidin A Melanoma (NCI panel)Intrinsic-~10[2][1][3][4]
Kidney (NCI panel)Intrinsic-~10[2][1][3][4]
A549 (NSCLC)Apoptosis-resistant>10-[6]
U373 (Glioblastoma)Apoptosis-resistant>10-[6]
SKMEL-28 (Melanoma)Apoptosis-resistant1.6 - 6.3-[2][3]
Hs683 (Oligodendroglioma)Apoptosis-susceptible<10-[6]
B16F10 (Murine Melanoma)Apoptosis-susceptible<10-[6]
HUVEC (Non-cancerous)->10-[2]
Primary Melanocytes (Non-cancerous)-13-[6]
Pyrene-conjugated analogue (2) Various cancer cell lines-5-10x lower than Sphaeropsidin A-[5][6]
Pentamethylphenyl analogue Various cancer cell lines-Potency similar to pyrene analogue-[5]
Triphenylethylene analogue Various cancer cell lines-Potency similar to pyrene analogue-[5]

GI50: 50% growth inhibition concentration; LC50: 50% lethal concentration. Data is compiled from multiple sources and represents a summary of reported activities.

Mechanism of Action: A Novel Approach to Overcoming Drug Resistance

The primary mechanism of action for sphaeropsidin A is the impairment of regulatory volume increase (RVI) in cancer cells.[2][4] This leads to a rapid and marked cellular shrinkage due to the loss of intracellular chloride ions (Cl⁻) and a decrease in extracellular bicarbonate (HCO₃⁻).[2][4] This disruption of ion homeostasis ultimately triggers apoptosis, even in cancer cells that are resistant to conventional apoptosis-inducing agents.[2]

Preliminary studies suggest that sphaeropsidin A may target the Na-K-2Cl electroneutral cotransporter (NKCC1) and/or Cl⁻/HCO₃⁻ anion exchangers.[2][4][7] By inhibiting these transporters, sphaeropsidin A effectively disrupts the cell's ability to regulate its volume, leading to irreversible shrinkage and subsequent cell death.

Interestingly, some of the more potent C15-C16 cross-metathesis analogues appear to have a distinct or additional mechanism of action. The pyrene-conjugated derivative, for example, was found to induce severe endoplasmic reticulum (ER) swelling and potent proteasomal inhibition, which were not observed with the parent sphaeropsidin A.[1][6] This suggests that modifications to the sphaeropsidin A scaffold can not only enhance potency but also introduce novel cytotoxic mechanisms.

SphaeropsidinA_Mechanism cluster_cell Cancer Cell Spa Sphaeropsidin A IonTransporters Na-K-2Cl Cotransporter Cl-/HCO3- Anion Exchanger Spa->IonTransporters Inhibits RVI Regulatory Volume Increase (RVI) IonTransporters->RVI Mediates IonHomeostasis Ion Homeostasis IonTransporters->IonHomeostasis CellVolume Cell Volume Regulation RVI->CellVolume IonHomeostasis->CellVolume Apoptosis Apoptosis CellVolume->Apoptosis Shrinkage leads to

Caption: Mechanism of action of Sphaeropsidin A.

Experimental Protocols

The following are summaries of key experimental protocols used in the evaluation of sphaeropsidin A and its analogues.

In Vitro Growth Inhibition Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Plating: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of sphaeropsidin A or its analogues for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The GI50 values are calculated by plotting the percentage of cell growth inhibition against the compound concentration.

Synthesis of C15-C16 Cross-Metathesis Analogues

The general procedure for synthesizing the more potent analogues of sphaeropsidin A is as follows:

  • Reaction Setup: Sphaeropsidin A and a Grubbs II catalyst are dissolved in a suitable solvent, such as dichloromethane (B109758) (CH₂Cl₂), and brought to reflux.

  • Alkene Addition: The desired alkene partner (e.g., a pentenylarene) is added portion-wise to the refluxing mixture. This strategy helps to minimize the self-coupling of the added alkene.

  • Reaction Monitoring: The reaction is monitored for completion, which is typically achieved within a few hours.

  • Purification: The resulting product, exclusively the E-alkene isomer, is then purified using standard chromatographic techniques.

Synthesis_Workflow cluster_workflow Synthesis of Sphaeropsidin A Analogues Start Sphaeropsidin A + Grubbs II Catalyst in CH2Cl2 Reflux Reflux Reaction Mixture Start->Reflux AddAlkene Portion-wise Addition of Pentenylarene Reflux->AddAlkene Monitor Monitor Reaction (e.g., TLC, LC-MS) AddAlkene->Monitor Purify Purification (Chromatography) Monitor->Purify Reaction Complete End C15-C16 Cross-Metathesis Analogue (E-isomer) Purify->End

Caption: Workflow for synthesizing Sphaeropsidin A analogues.

Conclusion and Future Directions

Sphaeropsidin A and its analogues represent a promising class of anticancer compounds with a novel mechanism of action that is effective against drug-resistant cancer cells. The ability to overcome apoptosis resistance by targeting cellular volume regulation is a particularly exciting avenue for cancer therapy. Structure-activity relationship studies have successfully identified modifications that significantly enhance the potency of the parent compound.[8][9]

Future research should focus on:

  • In vivo efficacy and toxicity studies of the most potent and non-mutagenic analogues in relevant animal models.

  • Further elucidation of the precise molecular targets of sphaeropsidin A and its analogues.

  • Exploration of combination therapies with existing anticancer drugs to assess potential synergistic effects.

The continued investigation of this unique fungal metabolite and its derivatives holds significant promise for the development of new and effective treatments for challenging cancers.

References

Safety Operating Guide

Proper Disposal of Pimarane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Pimarane, a diterpene hydrocarbon, should be disposed of as a non-halogenated organic solvent waste. Due to its potential biological activity, including cytotoxicity, appropriate personal protective equipment should be worn at all times, and cross-contamination must be avoided.

This document provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals while maintaining compliance with standard hazardous waste regulations.

Safety First: Handling this compound Waste

Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

This compound Waste Disposal Protocol

This compound is a non-halogenated hydrocarbon. Therefore, its disposal should follow the established guidelines for non-halogenated organic solvent waste.[7][8][9][10][11][12][13][14]

Step 1: Segregation

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate efficient and cost-effective disposal.

  • Do not mix this compound waste with halogenated solvents (e.g., chloroform, dichloromethane).[7][9][10][13][14] Halogenated and non-halogenated solvent wastes are treated differently, and mixing them increases disposal costs.[7][9]

  • Avoid mixing with other waste streams such as aqueous waste, strong acids or bases, oxidizers, or heavy metals.[7][13]

Step 2: Collection and Storage

  • Designated Waste Container: Use a clearly labeled, leak-proof container specifically designated for "Non-Halogenated Organic Solvent Waste."[7][11][12] The container must be made of a material compatible with organic solvents (e.g., high-density polyethylene (B3416737) or glass).

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a list of its contents, including "this compound."[7][11] Keep a running list of all solvents added to the container.[7][11]

  • Secure Storage: Keep the waste container tightly sealed when not in use to prevent the escape of vapors.[7][8][11][12] Store the container in a well-ventilated area, such as a fume hood or a designated satellite accumulation area, away from sources of ignition.[10][12]

Step 3: Disposal Request

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) office.

  • Provide Accurate Information: When requesting disposal, accurately describe the contents of the waste container, including the presence of this compound and any other solvents.

Quantitative Data Summary

While specific quantitative data for this compound's safety profile is limited, the following table summarizes its key chemical properties.

PropertyValueSource
Molecular FormulaC₂₀H₃₆PubChem
Molecular Weight276.5 g/mol PubChem

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the literature. The procedures outlined in this document are based on standard laboratory practices for the disposal of non-halogenated organic solvents.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste in a laboratory setting.

PimaraneDisposalWorkflow This compound Disposal Workflow cluster_pre_disposal Pre-Disposal Handling cluster_collection Collection & Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe segregate Segregate from Halogenated Solvents and other incompatible waste streams ppe->segregate collect Collect in a Designated 'Non-Halogenated Organic Waste' Container segregate->collect label_container Label Container with 'Hazardous Waste' and list all contents collect->label_container store Store Securely in a Ventilated Area (e.g., Fume Hood) label_container->store request Request Waste Pickup from EHS (or equivalent) store->request end Proper Disposal by Licensed Facility request->end

Caption: Logical workflow for the safe disposal of this compound waste.

References

Comprehensive Safety and Handling Guide for Pimarane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Pimarane represents a broad class of diterpenes, and the specific hazards can vary significantly between individual compounds. While some pimaranes, such as Pimaricin, are not classified as hazardous, others may exhibit biological activity, including antimicrobial or phytotoxic effects. This guide provides general safety and handling procedures based on standard laboratory practices for potentially bioactive chemical compounds. Always consult the specific Safety Data Sheet (SDS) for the particular this compound compound you are handling. If an SDS is not available, the compound should be handled as potentially hazardous.

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound-type diterpenes. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for various laboratory operations involving this compound compounds.

Activity Recommended Personal Protective Equipment
Handling Solids (e.g., weighing, transferring powders) Primary: • Nitrile gloves • Safety glasses with side shields • Laboratory coatSecondary (if significant dust is generated): • Face shield • NIOSH-approved respirator with a particulate filter (e.g., N95)
Preparing Solutions (e.g., dissolving in solvents) Primary: • Chemical-resistant gloves (e.g., nitrile) • Safety goggles (provides a better seal than safety glasses) • Laboratory coatSecondary (if working with volatile solvents or large quantities): • Work in a certified chemical fume hood • Chemical-resistant apron
General Laboratory Use of Solutions • Nitrile gloves • Safety glasses with side shields • Laboratory coat
Cleaning and Decontamination • Chemical-resistant gloves • Safety goggles • Laboratory coat

Always inspect gloves for any signs of degradation or puncture before use.[1][2] After handling the compound, remove gloves and wash hands thoroughly with soap and water.[2][3][4]

Operational Plans

Standard Handling Procedures
  • Preparation: Before handling any this compound compound, thoroughly read the available safety information, including the SDS if available. Ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.[4]

  • Weighing and Transferring: When handling solid this compound compounds, perform these actions in a well-ventilated area or a fume hood to minimize inhalation of any dust.[4] Use appropriate tools (e.g., spatulas) to handle the material.

  • Solution Preparation: When preparing solutions, slowly add the this compound compound to the solvent to avoid splashing. If the process is exothermic, use an ice bath to control the temperature.

  • Storage: Store this compound compounds in tightly sealed, clearly labeled containers in a cool, dry, and well-ventilated area.[5] Ensure they are stored away from incompatible materials.

  • Personal Hygiene: Do not eat, drink, or apply cosmetics in the laboratory.[1][4] Always wash hands after completing work and before leaving the lab.[3][4]

Emergency Spill Response Plan: Solid this compound Compound

In the event of a spill, a quick and informed response is crucial to minimize potential harm.[6] The following step-by-step plan should be followed for spills of solid this compound compounds.

  • Immediate Actions:

    • Alert personnel in the immediate area of the spill.

    • If the spill is large or if there is a risk of airborne dust, evacuate the area and notify your institution's Environmental Health and Safety (EHS) department.[7]

  • Assess the Situation:

    • Identify the spilled material and consult its SDS for specific hazards.

    • Ensure you have the appropriate PPE before attempting to clean the spill.

  • Containment and Cleanup:

    • Carefully cover the spill with a damp paper towel or absorbent pad to prevent the powder from becoming airborne.[6]

    • Gently sweep the solid material into a designated waste container using a scoop or dustpan.[6][8] Avoid creating dust.

    • For any remaining residue, wet a spill pad or paper towel with an appropriate solvent (if known and safe to do so) or water to wipe the area.[6][8]

    • Place all contaminated cleaning materials into a sealed, labeled hazardous waste bag or container.[6][8]

  • Decontamination:

    • Wipe the spill area with soap and water.

    • Decontaminate any tools used during the cleanup.[8]

    • Properly remove and dispose of your PPE as hazardous waste.

    • Wash your hands thoroughly.

Spill_Response_Workflow spill This compound Spill Occurs alert Alert Area Personnel spill->alert assess Assess Spill (Size, Hazards) alert->assess ppe Don Appropriate PPE assess->ppe Spill is small & manageable evacuate Evacuate Area & Call EHS assess->evacuate Spill is large or hazardous contain Cover with Damp Pad to Prevent Dust ppe->contain cleanup Gently Sweep Solid into Waste Container contain->cleanup wipe Wipe Area with Wet Pad cleanup->wipe dispose_materials Dispose of Contaminated Materials as Hazardous Waste wipe->dispose_materials decontaminate Decontaminate Area and Equipment dispose_materials->decontaminate remove_ppe Remove PPE and Wash Hands decontaminate->remove_ppe

Workflow for handling a solid this compound compound spill.

Disposal Plan

Proper disposal of chemical waste is essential for laboratory safety and environmental protection.

  • Waste Identification and Collection:

    • All waste containing this compound compounds (including excess material, contaminated PPE, and cleanup debris) must be treated as hazardous chemical waste.[9]

    • Collect solid waste in a designated, sealed, and clearly labeled container.

    • Collect liquid waste (e.g., solutions) in a separate, compatible, and sealed container. Do not mix different types of chemical waste unless explicitly permitted by your institution's EHS guidelines.[10]

  • Labeling:

    • Label all waste containers with "Hazardous Waste," the full chemical name ("this compound-containing waste"), and the primary hazards (e.g., "Potentially Bioactive").

  • Storage:

    • Store waste containers in a designated, secure area, away from general laboratory traffic.

    • Ensure secondary containment is used for liquid waste containers to prevent spills.[9]

  • Final Disposal:

    • Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in regular trash.[9][11]

    • For empty containers that held this compound, triple-rinse with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposal as regular trash, if permitted by your institution.[9]

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.